Product packaging for Anavex 1-41(Cat. No.:)

Anavex 1-41

Cat. No.: B13992962
M. Wt: 281.4 g/mol
InChI Key: AMVCMSPVJGQNFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Anavex 1-41 is a selective sigma-1 receptor ligand and investigational compound that has been studied in preclinical research for its potential in neurodegenerative and central nervous system (CNS) diseases . Its research value lies in a novel mechanism of action involving the modulation of sigma-1 and muscarinic receptors, which is associated with neuroprotective, anti-amnesic, and anti-apoptotic properties . In animal models, this compound has demonstrated the ability to prevent oxidative stress, a key factor in neuronal damage, and block the expression of caspase-3, an enzyme critical for programmed cell death (apoptosis) in the hippocampus . Studies have also shown it can prevent amyloid-beta-induced learning deficits and exhibit prominent anti-depressant and weak anti-convulsive activity in animal models . Researchers have explored its potential as a backup compound to ANAVEX 2-73 for Alzheimer's disease research . This product is strictly for Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H23NO B13992962 Anavex 1-41

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H23NO

Molecular Weight

281.4 g/mol

IUPAC Name

1-(5,5-diphenyloxolan-3-yl)-N,N-dimethylmethanamine

InChI

InChI=1S/C19H23NO/c1-20(2)14-16-13-19(21-15-16,17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-12,16H,13-15H2,1-2H3

InChI Key

AMVCMSPVJGQNFF-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1CC(OC1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Foundational & Exploratory

Anavex 1-41: A Multi-Target Approach to Neurodegeneration

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Core Mechanism of Action

This document provides a comprehensive overview of the mechanism of action of Anavex 1-41, a novel compound in development for the treatment of neurodegenerative diseases. This compound employs a multi-faceted strategy, primarily targeting the sigma-1 (σ1) and muscarinic acetylcholine (B1216132) receptors to combat the complex pathology of neurodegeneration. This guide is intended for researchers, scientists, and drug development professionals, offering detailed insights into the compound's pharmacology, the signaling pathways it modulates, and the experimental basis for its neuroprotective effects.

Core Pharmacological Profile

This compound (tetrahydro-N, N-dimethyl-5, 5-diphenyl-3-furanmethanamine hydrochloride) is a small molecule that acts as a mixed sigma-1 receptor agonist and a muscarinic receptor modulator. Its therapeutic potential stems from its ability to simultaneously engage multiple signaling pathways that are crucial for neuronal survival and cognitive function, and are known to be disrupted in neurodegenerative conditions like Alzheimer's disease.

The compound's dual action allows it to address both the symptoms (e.g., memory loss via muscarinic receptor modulation) and underlying cellular pathologies (e.g., endoplasmic reticulum stress, mitochondrial dysfunction, and apoptosis via sigma-1 receptor agonism) of neurodegeneration.

Quantitative Data: Receptor Binding and Preclinical Efficacy

The binding affinities and preclinical efficacy of this compound have been characterized in various studies. The data highlights its potent interaction with its primary targets and its effectiveness at low doses in animal models of neurodegeneration.

Table 1: Receptor Binding Affinities (Ki) of this compound

Receptor Subtype Binding Affinity (Ki, nM)
Muscarinic M1 18.5
Muscarinic M2 114
Muscarinic M3 50
Muscarinic M4 77
Sigma-1 (σ1) 44
Sigma-2 (σ2) 3900

Data sourced from competition binding assays.

Table 2: In Vivo Efficacy of this compound in Preclinical Models

Animal Model Effect Measured Effective Dose
Amyloid-beta (Aβ25-35) peptide-induced amnesia in mice Reversal of learning deficits in short- and long-term memory tests ~30 µg/kg
Amyloid-beta (Aβ25-35) peptide-induced neurotoxicity in mice Prevention of learning deficits and lipid peroxidation (neuroprotection) 100 - 1000 µg/kg
Scopolamine-induced amnesia in mice Significant reduction of amnesia 0.1 mg/kg (i.p.)

Data sourced from in vivo preclinical studies.

Mechanism of Action: Key Signaling Pathways

This compound's neuroprotective and anti-amnesic properties are mediated through two primary signaling hubs: the Sigma-1 Receptor (S1R) and Muscarinic Acetylcholine Receptors (mAChRs).

Anavex_1_41_Core_Mechanism High-Level Mechanism of this compound cluster_drug Drug cluster_targets Primary Molecular Targets cluster_effects Cellular & Physiological Outcomes A141 This compound S1R Sigma-1 Receptor (S1R) A141->S1R Agonist MR Muscarinic Receptors (M1) A141->MR Modulator NP Neuroprotection (Cellular Homeostasis) S1R->NP AE Anti-Amnesic Effects (Cognitive Enhancement) MR->AE NP->AE Synergistic Action

Figure 1: High-level overview of this compound's dual-target mechanism.

Sigma-1 Receptor (S1R) Pathway

The S1R is an intracellular chaperone protein located primarily at the endoplasmic reticulum (ER), particularly at the mitochondria-associated ER membrane (MAM). This location is a critical hub for regulating calcium homeostasis, lipid transport, and cellular stress responses. S1R activation by this compound is hypothesized to confer neuroprotection through several downstream mechanisms:

  • Calcium Homeostasis: this compound agonism at S1R modulates the activity of the inositol (B14025) triphosphate receptor (IP3R), ensuring proper calcium (Ca2+) flux from the ER to the mitochondria.[1] This is vital for maintaining mitochondrial function and ATP production while preventing the cytotoxic effects of calcium dysregulation.

  • Mitochondrial Protection: In preclinical studies, this compound has been shown to protect mitochondrial function from amyloid-beta toxicity. It helps preserve the activity of mitochondrial enzyme complexes I and IV, which are crucial for cellular respiration and energy production, and reduces the production of reactive oxygen species (ROS).

  • Reduction of ER Stress: By acting as a chaperone, S1R helps maintain protein folding homeostasis within the ER. Pathological stress in neurodegenerative diseases can lead to an accumulation of misfolded proteins, triggering the Unfolded Protein Response (UPR) and ER stress. This compound, via S1R activation, helps mitigate this stress.[1]

  • Anti-Apoptotic Effects: By stabilizing mitochondrial function and reducing cellular stress, this compound prevents the activation of apoptotic pathways. Preclinical studies have shown it can block the expression of caspase-3, a key executioner enzyme in programmed cell death.

S1R_Signaling_Pathway This compound: Sigma-1 Receptor Signaling cluster_MAM Mitochondria-Associated ER Membrane (MAM) cluster_outcomes Downstream Neuroprotective Effects A141 This compound S1R Sigma-1 Receptor (S1R) A141->S1R Binds & Activates IP3R IP3 Receptor S1R->IP3R Modulates ER Reduced ER Stress (↓ UPR) S1R->ER Chaperone Activity Ca Regulated ER-Mitochondria Ca2+ Flux IP3R->Ca Mito Mitochondrial Protection (↑ Complex I/IV, ↓ ROS) Ca->Mito Apoptosis Inhibition of Apoptosis (↓ Caspase-3) Mito->Apoptosis ER->Apoptosis

Figure 2: S1R-mediated neuroprotective signaling cascade activated by this compound.

Muscarinic Acetylcholine Receptor (mAChR) Pathway

The cholinergic system is integral to learning and memory, and its degeneration is a well-established hallmark of Alzheimer's disease. This compound interacts with multiple muscarinic receptor subtypes, with a high affinity for the M1 receptor. Functional studies have identified it as an M1 receptor agonist and an M2/M3 receptor antagonist.

  • M1 Receptor Agonism: The M1 receptor is highly expressed in the cortex and hippocampus, regions critical for cognitive function. Activation of M1 receptors is known to enhance cholinergic neurotransmission and improve cognition. The M1 agonism of this compound directly addresses the cholinergic deficit seen in Alzheimer's disease, contributing to its potent anti-amnesic effects.

  • Synergistic Action: The compound's effects on memory have been shown to be blocked by both S1R and muscarinic antagonists, indicating that both receptor systems are required for its full anti-amnesic activity. This suggests a synergistic relationship where S1R activation may enhance the signaling and plasticity mediated by muscarinic receptors.

Muscarinic_Signaling_Pathway This compound: Muscarinic Receptor Modulation A141 This compound M1 M1 Muscarinic Receptor (Postsynaptic) A141->M1 Agonist Neuron Cholinergic Neuron Activity (in Cortex & Hippocampus) M1->Neuron Enhances Signaling Cognition Improved Learning & Memory (Anti-Amnesic Effect) Neuron->Cognition Leads to

Figure 3: Role of M1 muscarinic receptor agonism in the cognitive effects of this compound.

Key Experimental Protocols and Methodologies

The mechanisms of this compound have been elucidated through a series of in vitro and in vivo experiments. Below are summaries of the core methodologies employed.

Receptor Binding Assays
  • Objective: To determine the binding affinity (Ki) of this compound for its target receptors.

  • Methodology: Competition binding assays are performed using brain tissue homogenates (e.g., from rat cortex). The tissue is incubated with a specific radioligand at a fixed concentration and varying concentrations of the unlabeled competitor drug (this compound).

    • Muscarinic Receptors: [3H]N-Methylscopolamine ([3H]NMS) is used as the radioligand.

    • Sigma-1 (σ1) Receptors: --INVALID-LINK---pentazocine is used as the radioligand.

    • Sigma-2 (σ2) Receptors: [3H]DTG is used in the presence of excess (+)-pentazocine to block σ1 sites.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific radioligand binding (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation, providing a measure of the drug's binding affinity.

In Vivo Behavioral Models of Amnesia
  • Objective: To assess the anti-amnesic (cognitive-enhancing) effects of this compound.

  • Methodology:

    • Induction of Amnesia: Cognitive deficits are induced in mice using pharmacological agents like the muscarinic antagonist scopolamine (B1681570) or by intracerebroventricular (i.c.v.) injection of the amyloid-beta (Aβ25-35) peptide.

    • Drug Administration: this compound is administered to the animals, typically via intraperitoneal (i.p.) injection, at various doses before the behavioral tests.

    • Behavioral Testing:

      • Y-Maze Test: This task assesses spatial working memory. Mice are placed in a Y-shaped maze and allowed to explore freely. The sequence of arm entries is recorded, and the percentage of spontaneous alternations (entering a different arm on each of the last three entries) is calculated. A healthy animal will typically show a high rate of alternation, which is impaired in amnesic models.

      • Passive Avoidance Test: This task measures long-term, fear-motivated memory. A mouse is placed in a brightly lit chamber connected to a dark chamber. When the mouse enters the dark chamber, it receives a mild foot shock. After a retention interval (e.g., 24 hours), the mouse is returned to the light chamber, and the latency to re-enter the dark chamber is measured. A longer latency indicates successful memory of the aversive stimulus.

  • Antagonism Studies: To confirm the involvement of specific receptors, selective antagonists (e.g., the σ1 antagonist BD1047) are co-administered with this compound to determine if the anti-amnesic effects are blocked.

In Vivo Neuroprotection Model
  • Objective: To evaluate the ability of this compound to protect neurons from amyloid-beta-induced toxicity.

  • Methodology:

    • Model Induction: Aβ25-35 peptide is injected i.c.v. into mouse brains to induce histological and biochemical changes that mimic aspects of Alzheimer's disease, including oxidative stress and apoptosis.

    • Treatment: this compound is administered as a pretreatment before the Aβ injection.

    • Biochemical Analysis: After a set period, brain tissue (specifically the hippocampus) is harvested and analyzed for markers of neurodegeneration.

      • Oxidative Stress: Measured by quantifying levels of lipid peroxidation.

      • Apoptosis: Measured by Western blot or immunohistochemistry to determine the expression levels of key apoptotic proteins like caspase-3.

  • Data Analysis: The levels of these markers in this compound-treated animals are compared to those in vehicle-treated Aβ-injected animals to quantify the degree of neuroprotection.

Experimental_Workflow Workflow: In Vivo Neuroprotection & Amnesia Study cluster_analysis Outcome Analysis start Animal Cohort (e.g., Mice) induction Induce Neurotoxicity / Amnesia (i.c.v. Aβ25-35 injection) start->induction treatment Administer Treatment Groups 1. Vehicle 2. This compound (various doses) 3. This compound + Antagonist induction->treatment wait Incubation Period (e.g., 7 days) treatment->wait behavior Behavioral Testing (Y-Maze, Passive Avoidance) wait->behavior biochem Biochemical Analysis (Hippocampal Tissue) wait->biochem caspase Measure Apoptosis (Caspase-3 levels) biochem->caspase ros Measure Oxidative Stress (Lipid Peroxidation) biochem->ros

Figure 4: Generalized experimental workflow for preclinical evaluation of this compound.

Conclusion

This compound represents a promising therapeutic candidate for neurodegenerative diseases by virtue of its unique, multi-target mechanism of action. By simultaneously acting as a sigma-1 receptor agonist and a muscarinic receptor modulator, it addresses both the underlying cellular pathologies of neurodegeneration—such as ER stress, mitochondrial dysfunction, and apoptosis—and the symptomatic cognitive decline associated with cholinergic dysfunction. The synergistic interplay between these two pathways provides a robust rationale for its potent anti-amnesic and neuroprotective effects observed in preclinical models. Further research and clinical development will be crucial to fully elucidate its therapeutic potential in human populations.

References

Anavex 1-41: A Technical Overview of its Interaction with the Sigma-1 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anavex 1-41 (also known as ANAVEX®1-41 or AE14) is a novel, small molecule compound with a complex pharmacological profile, demonstrating significant potential in the treatment of neurodegenerative diseases. A key aspect of its mechanism of action is its interaction with the sigma-1 receptor (S1R), a unique intracellular chaperone protein primarily located at the mitochondria-associated membrane (MAM) of the endoplasmic reticulum. This document provides an in-depth technical guide to the binding affinity and elucidated signaling pathways of this compound with the sigma-1 receptor, based on publicly available preclinical data.

Sigma-1 Receptor Binding Affinity of this compound

This compound has been characterized as a potent ligand for the sigma-1 receptor. Its binding affinity has been determined through competitive radioligand binding assays.

Data Presentation: Binding Affinity of this compound

The following tables summarize the quantitative data for the binding affinity of this compound to the sigma-1 receptor and its selectivity over the sigma-2 receptor, as well as its affinity for muscarinic receptors, highlighting its mixed ligand profile.[1]

Target Ligand Ki (nM) Reference
Sigma-1 ReceptorThis compound44[1]
Sigma-2 ReceptorThis compound4,000[1]

Ki (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

Receptor Subtype Ki (nM)
Muscarinic M118.5
Muscarinic M2114
Muscarinic M350
Muscarinic M477

This mixed pharmacological profile, with potent activity at both sigma-1 and muscarinic receptors, is a key characteristic of this compound.[1]

Binding Kinetics

As of the latest available public data, specific kinetic parameters such as the association rate constant (kon), dissociation rate constant (koff), and residence time for the interaction of this compound with the sigma-1 receptor have not been detailed in published literature. These parameters are crucial for a complete understanding of the drug-receptor interaction and would typically be determined using techniques like surface plasmon resonance (SPR).

Experimental Protocols

The binding affinity of this compound to the sigma-1 receptor was determined using a competitive radioligand binding assay. Below is a detailed methodology based on standard protocols for this type of experiment.

Protocol: Competitive Radioligand Binding Assay for Sigma-1 Receptor

Objective: To determine the binding affinity (Ki) of this compound for the sigma-1 receptor.

Materials:

  • Radioligand: --INVALID-LINK---pentazocine, a selective sigma-1 receptor agonist.

  • Test Compound: this compound at a range of concentrations.

  • Non-specific Binding Control: Haloperidol (a high-affinity sigma-1 receptor ligand) at a high concentration (e.g., 10 µM).

  • Receptor Source: Jurkat cell membranes or other preparations with high expression of sigma-1 receptors.

  • Assay Buffer: 5 mM Tris/HCl buffer, pH 7.4.

  • Filtration Apparatus: Glass fiber filters and a cell harvester.

  • Scintillation Counter and Cocktail.

Procedure:

  • Membrane Preparation: Jurkat cell membranes are prepared and protein concentration is determined.

  • Assay Setup: In a 96-well plate, the following are added in triplicate:

    • Total Binding: Cell membranes, --INVALID-LINK---pentazocine (at a concentration near its Kd, e.g., 8 nM), and assay buffer.

    • Non-specific Binding: Cell membranes, --INVALID-LINK---pentazocine, and a high concentration of haloperidol.

    • Competitive Binding: Cell membranes, --INVALID-LINK---pentazocine, and varying concentrations of this compound.

  • Incubation: The plate is incubated at 22°C for 2 hours to allow the binding to reach equilibrium.[1]

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: The filters are washed rapidly with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: The filters are placed in scintillation vials with scintillation cocktail, and the radioactivity is measured using a scintillation counter.

  • Data Analysis:

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.

    • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations

Sigma-1 Receptor Signaling Pathway

The sigma-1 receptor is a chaperone protein located at the mitochondria-associated ER membrane (MAM).[2][3] Under normal conditions, it is in an inactive state, bound to the chaperone BiP (also known as GRP78).[2][3] Upon stimulation by an agonist like this compound, the sigma-1 receptor dissociates from BiP and can then interact with various client proteins to modulate cellular functions.[2][3] A key function is the regulation of calcium (Ca2+) homeostasis between the ER and mitochondria through its interaction with the inositol (B14025) 1,4,5-trisphosphate receptor type 3 (IP3R3).[4][5][6] This modulation of Ca2+ signaling can influence mitochondrial function, including ATP production and the expression of the anti-apoptotic protein Bcl-2.[6]

Sigma1_Signaling_Pathway cluster_ER Endoplasmic Reticulum (ER) cluster_Mito Mitochondria BiP BiP/GRP78 S1R_inactive Sigma-1 Receptor (Inactive) S1R_inactive->BiP Bound S1R_active Sigma-1 Receptor (Active) S1R_inactive->S1R_active Dissociation from BiP IP3R3 IP3R3 S1R_active->IP3R3 Stabilization Bcl2 Bcl-2 Expression S1R_active->Bcl2 Upregulation Ca_ER Ca²⁺ Ca_Mito Ca²⁺ Ca_ER->Ca_Mito Ca²⁺ Flux ATP ATP Production Ca_Mito->ATP Cell_Survival Cell Survival ATP->Cell_Survival Bcl2->Cell_Survival Anti-apoptotic Anavex141 This compound Anavex141->S1R_inactive Agonist Binding Experimental_Workflow A 1. Membrane Preparation (e.g., from Jurkat cells) B 2. Assay Plate Setup (Total, Non-specific, Competitive Binding) A->B C 3. Incubation (22°C, 2 hours) B->C D 4. Filtration (Separation of bound/unbound radioligand) C->D E 5. Washing (Removal of non-specific binding) D->E F 6. Radioactivity Measurement (Scintillation Counting) E->F G 7. Data Analysis (IC₅₀ and Kᵢ determination) F->G

References

Anavex 1-41: A Technical Guide to Muscarinic and Sigma Receptor Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anavex 1-41, a tetrahydrofuran (B95107) derivative, is a promising therapeutic candidate for neurodegenerative disorders, notably Alzheimer's disease.[1][2] Its mechanism of action is distinguished by a multi-target engagement profile, primarily involving muscarinic acetylcholine (B1216132) receptors and the sigma-1 (σ1) receptor.[1][3] This dual activity is believed to confer both anti-amnesic and neuroprotective effects.[2][3][4] This document provides a detailed technical overview of the receptor subtype selectivity of this compound, presenting key binding affinity and functional data, outlining typical experimental protocols, and visualizing the compound's pharmacological relationships and associated cellular pathways.

Receptor Binding Affinity Profile

This compound demonstrates a distinct binding profile across the muscarinic receptor subtypes and a high affinity for the sigma-1 receptor. Competition binding assays have quantified its affinity (Ki), revealing a preference for the M1 muscarinic subtype over others and potent binding to the sigma-1 receptor, which is comparable to its M1 affinity. The compound is notably selective for the sigma-1 receptor over the sigma-2 subtype.[5]

Table 1: this compound Binding Affinities (Ki) for Muscarinic and Sigma Receptors

Receptor Subtype Binding Affinity (Ki) in nM
Muscarinic M1 18.5[5]
Muscarinic M2 114[5]
Muscarinic M3 50[5]
Muscarinic M4 77[5]
Sigma-1 (σ1) 44[5][6]
Sigma-2 (σ2) 3900[5]

Data sourced from in vitro studies.[5]

The data clearly indicates the following rank order of binding potency: M1 > σ1 > M3 > M4 > M2 >> σ2 .

Functional Activity Profile

Beyond binding, functional assays have characterized this compound as a mixed agonist/antagonist at muscarinic receptors. It acts as an agonist at the M1 receptor while antagonizing M2 and M3 subtypes.[5] This mixed functionality is a key aspect of its pharmacological profile, potentially offering cognitive enhancement via M1 agonism while mitigating side effects associated with non-selective muscarinic activation.

Table 2: this compound Functional Activity at Muscarinic Receptors

Receptor Subtype Functional Activity Median Efficacy
Muscarinic M1 Agonist 1 µM[5]
Muscarinic M2 Antagonist 1 µM[5]
Muscarinic M3 Antagonist 0.3 µM[5]

Data sourced from functional tests in rabbit vas deferens, guinea-pig atria, and ileum.[5]

Signaling Pathways and Pharmacological Profile

This compound's engagement with M1 and sigma-1 receptors initiates distinct downstream signaling cascades crucial to its therapeutic effects. The M1 receptor typically couples to Gq/11 proteins, while the sigma-1 receptor, an intracellular chaperone protein, modulates calcium signaling between the endoplasmic reticulum and mitochondria.

Muscarinic_and_Sigma1_Signaling cluster_M1 M1 Receptor Pathway (Gq-coupled) cluster_Sigma1 Sigma-1 Receptor Pathway M1 M1 Receptor Gq Gq/11 M1->Gq this compound (Agonist) PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC S1R Sigma-1 Receptor (ER/MAM) IP3R IP3 Receptor S1R->IP3R this compound (Agonist) Stabilizes Ca_mito Mitochondrial Ca²⁺ Uptake IP3R->Ca_mito Modulates Ca²⁺ Flux Homeostasis Cellular Homeostasis & Neuroprotection Ca_mito->Homeostasis

This compound Signal Transduction Pathways.

The following diagram illustrates the binding affinity relationship of this compound with its primary molecular targets, highlighting its selectivity profile.

Binding_Profile center This compound M1 M1 Ki = 18.5 nM center->M1 M2 M2 Ki = 114 nM center->M2 M3 M3 Ki = 50 nM center->M3 M4 M4 Ki = 77 nM center->M4 S1 Sigma-1 Ki = 44 nM center->S1 S2 Sigma-2 Ki = 3900 nM center->S2 Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A1 Cell Culture (e.g., CHO cells expressing M1) A2 Cell Harvesting & Homogenization A1->A2 A3 Centrifugation & Membrane Isolation A2->A3 B1 Incubation: - Membranes - Radioligand (e.g., [³H]-pirenzepine) - this compound (variable conc.) A3->B1 B2 Rapid Filtration (Separates bound/unbound ligand) B1->B2 B3 Liquid Scintillation Counting (Quantifies bound radioactivity) B2->B3 C1 Plot Competition Curve (% Binding vs. [this compound]) B3->C1 C2 Calculate IC50 (Non-linear regression) C1->C2 C3 Calculate Ki (Cheng-Prusoff Equation) C2->C3

References

An In-depth Technical Guide on Anavex 1-41: Chemical Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anavex 1-41 is a preclinical drug candidate with a multi-modal mechanism of action, primarily targeting sigma-1 (σ1) and muscarinic receptors.[1][2] This activity makes it a compound of interest for neurodegenerative disorders like Alzheimer's disease, as well as other central nervous system (CNS) conditions such as depression and stroke.[2][3] This document provides a detailed overview of the chemical structure of this compound, collates available data on its receptor binding affinities, and outlines a plausible synthetic route based on established chemical principles, as specific manufacturing protocols are proprietary. Furthermore, it visualizes the compound's key signaling pathway, offering a technical resource for professionals in drug development and neuroscience research.

Chemical Structure and Properties

This compound, also known by its former designation AE14, is chemically identified as Tetrahydro-N,N-dimethyl-5,5-diphenyl-3-furanmethanamine hydrochloride.[1] It is an analog of the company's lead compound, Anavex 2-73 (blarcamesine).[4]

Table 1: Chemical Identity of this compound

IdentifierValue
IUPAC Name Tetrahydro-N,N-dimethyl-5,5-diphenyl-3-furanmethanamine hydrochloride
Molecular Formula C₁₉H₂₃NO
CAS Registry No. 99761-13-4
Class Amines, Small molecules
Synonyms AE14

Data sourced from various chemical databases and publications.[1][5]

Synthesis of this compound

The precise, industrial-scale synthesis of this compound is proprietary information held by Anavex Life Sciences and its manufacturing partners like Syntagon AB.[6] However, based on the compound's structure, a general synthetic pathway can be proposed. The synthesis of its analog, Anavex 2-73, involves the reaction of benzophenone (B1666685) and succinic anhydride (B1165640), which provides a likely starting point for a similar class of compounds. A plausible laboratory-scale synthesis for aminotetrahydrofuran derivatives like this compound would typically involve a multi-step process.

Experimental Protocol (Hypothesized)

A potential synthesis could be conceptualized as follows:

  • Formation of a Lactone Intermediate: Reaction of a substituted succinic anhydride with a Grignard reagent derived from diphenylmethane (B89790) or a similar precursor to form a γ-lactone.

  • Reduction of the Lactone: The resulting lactone is reduced to a diol using a strong reducing agent like Lithium aluminum hydride (LiAlH₄).

  • Cyclization to Tetrahydrofuran (B95107): Acid-catalyzed dehydration of the diol would yield the core tetrahydrofuran ring structure.

  • Functionalization and Amination: The tetrahydrofuran intermediate would be functionalized, for example, via tosylation of a primary alcohol, followed by nucleophilic substitution with dimethylamine (B145610) to introduce the required aminomethyl group.

  • Salt Formation: The final free base is treated with hydrochloric acid (HCl) in an appropriate solvent (e.g., ether or isopropanol) to yield the hydrochloride salt, improving its stability and solubility for pharmaceutical use.

Note: This protocol is a generalized representation. Actual synthesis would require extensive optimization of reaction conditions, solvents, temperatures, and purification methods (e.g., chromatography, recrystallization) to achieve the desired yield and purity under Good Manufacturing Practice (GMP) conditions.[6]

Diagram 1: Conceptual Synthesis Workflow for this compound

G Start Starting Materials (e.g., Diphenyl-substituted precursor, Succinic Anhydride derivative) Step1 Step 1: Condensation & Lactone Formation Start->Step1 Intermediate1 γ-Lactone Intermediate Step1->Intermediate1 Step2 Step 2: Reduction Intermediate1->Step2 Intermediate2 Diol Intermediate Step2->Intermediate2 Step3 Step 3: Cyclization Intermediate2->Step3 Intermediate3 Substituted Tetrahydrofuran Step3->Intermediate3 Step4 Step 4: Amination with Dimethylamine Intermediate3->Step4 Intermediate4 This compound (Free Base) Step4->Intermediate4 Step5 Step 5: Salt Formation (HCl) Intermediate4->Step5 End This compound HCl (Final Product) Step5->End

Caption: A high-level conceptual workflow for the synthesis of this compound.

Mechanism of Action and Signaling Pathways

This compound is a multi-target ligand, primarily acting as a sigma-1 (σ1) receptor agonist and a muscarinic receptor modulator.[1][2] This dual activity is believed to produce synergistic effects for neuroprotection.[1][3]

  • Sigma-1 (σ1) Receptor Agonism: The σ1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum (ER)-mitochondria interface.[5] Activation of σ1 receptors by this compound helps modulate calcium homeostasis between the ER and mitochondria, reduce ER stress and oxidative stress, and prevent apoptosis (programmed cell death).[3][7]

  • Muscarinic Receptor Modulation: The compound also binds to muscarinic acetylcholine (B1216132) receptors, which are crucial for memory and cognitive processes.[1] Its activity at these receptors contributes to its anti-amnesic properties.[1]

  • Other Targets: this compound also shows activity on sodium channels, which may be linked to its antidepressant-like effects.[8]

Table 2: Receptor Binding Profile of this compound and Analogs

CompoundTarget ReceptorAffinity (Ki or IC50)
This compound Sigma-1 (σ1) ReceptorData indicates high affinity
Muscarinic ReceptorsPotent ligand
Anavex 2-73 Sigma-1 (σ1) ReceptorLow micromolar range
Muscarinic ReceptorsLow micromolar range
Anavex 3-71 Sigma-1 (σ1) ReceptorKi = 3.2 nM
Muscarinic M1 ReceptorIC50 = 10 nM

Quantitative data for this compound's specific binding affinities (Ki) are less prevalent in public literature compared to its analogs. Data for related compounds is provided for context.[9][10]

Diagram 2: Signaling Pathway of this compound

G cluster_drug Pharmacological Action cluster_receptors Molecular Targets cluster_effects Cellular Outcomes cluster_therapeutic Therapeutic Potential Anavex This compound S1R Sigma-1 (σ1) Receptor (ER/Mitochondria) Anavex->S1R Agonist MR Muscarinic Receptors Anavex->MR Modulator Ca Modulation of Ca2+ Homeostasis S1R->Ca ER_Stress Reduction of ER Stress & UPR S1R->ER_Stress Cognition Improved Cholinergic Signaling MR->Cognition Neuroprotection Neuroprotection Ca->Neuroprotection Ox_Stress Decrease in Oxidative Stress ER_Stress->Ox_Stress Apoptosis Inhibition of Apoptosis ER_Stress->Apoptosis Ox_Stress->Neuroprotection Apoptosis->Neuroprotection AntiAmnesia Anti-Amnesic Effects Cognition->AntiAmnesia

Caption: Key signaling pathways modulated by this compound.

Conclusion

This compound is a promising preclinical candidate with a well-defined chemical structure and a compelling, multi-target mechanism of action centered on σ1 receptor agonism and muscarinic receptor modulation. While its detailed synthesis is proprietary, its structure is amenable to established organic chemistry techniques. The compound's ability to mitigate cellular stress pathways, including ER stress and oxidative stress, provides a strong rationale for its continued investigation in neurodegenerative and CNS disorders. The data and diagrams presented in this guide offer a foundational resource for researchers engaged in the study and development of novel therapeutics in this class.

References

Anavex 1-41: A Technical Guide to its Modulation of Endoplasmic Reticulum Stress Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Anavex 1-41, a novel aminotetrahydrofuran derivative, demonstrates significant neuroprotective properties through its activity as a high-affinity sigma-1 receptor (S1R) agonist. The S1R, an endoplasmic reticulum (ER)-resident chaperone protein, is a key regulator of cellular stress responses, particularly the Unfolded Protein Response (UPR). This technical guide provides an in-depth analysis of the core mechanisms by which this compound is understood to modulate the three primary ER stress pathways—PERK, IRE1α, and ATF6—thereby mitigating ER stress-induced apoptosis and contributing to its neuroprotective effects. This document synthesizes available preclinical data, details relevant experimental protocols, and presents signaling pathways and experimental workflows through structured diagrams.

Introduction to Endoplasmic Reticulum Stress and the Unfolded Protein Response

The endoplasmic reticulum is the primary site for protein folding and modification. A variety of physiological and pathological conditions can disrupt the ER's protein-folding capacity, leading to an accumulation of unfolded or misfolded proteins, a state known as ER stress. To counteract this, cells activate a complex signaling network called the Unfolded Protein Response (UPR). The UPR aims to restore ER homeostasis by:

  • Attenuating global protein translation to reduce the protein load.

  • Upregulating the expression of ER chaperones and folding enzymes to enhance protein folding capacity.

  • Promoting the degradation of misfolded proteins through the ER-associated degradation (ERAD) pathway.

If these adaptive measures fail to resolve the ER stress, the UPR switches to a pro-apoptotic program to eliminate the compromised cell. The UPR is orchestrated by three ER-transmembrane sensor proteins: PERK, IRE1α, and ATF6.

The Sigma-1 Receptor: A Key Modulator of ER Stress

This compound exerts its effects on ER stress primarily through its agonistic activity at the sigma-1 receptor (S1R). The S1R is a unique ligand-operated intracellular chaperone located predominantly at the mitochondria-associated ER membrane (MAM). Under basal conditions, the S1R is associated with the master ER chaperone, GRP78/BiP. Upon ER stress, the S1R dissociates from GRP78/BiP, allowing it to interact with and modulate various downstream effectors, including the UPR sensor proteins.

This compound and the Modulation of UPR Pathways

As a sigma-1 receptor agonist, this compound is proposed to attenuate ER stress by influencing all three branches of the UPR.

The PERK Pathway

The PERK pathway is a rapid response to ER stress. Upon activation, PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a global attenuation of protein synthesis. However, this also selectively promotes the translation of certain mRNAs, such as activating transcription factor 4 (ATF4), which upregulates pro-apoptotic genes like CHOP. Studies on other S1R agonists suggest that their activation can lead to a reduction in eIF2α phosphorylation, thereby mitigating the translational arrest and subsequent apoptosis.

The IRE1α Pathway

IRE1α is a dual-function enzyme with both kinase and RNase activity. Upon activation, it initiates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. The spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in protein folding and ERAD. S1R activation has been shown to stabilize IRE1α, potentially modulating its activity to favor cell survival.

The ATF6 Pathway

ATF6 is a transmembrane transcription factor that, upon ER stress, translocates to the Golgi apparatus where it is cleaved by proteases to release its active cytosolic domain. This active fragment then moves to the nucleus to upregulate the expression of ER chaperones and ERAD components. S1R activation has been suggested to suppress the activation of ATF6.

Quantitative Data on the Effects of this compound

While comprehensive quantitative data on the direct effects of this compound on all UPR markers are still emerging, preclinical studies have provided key insights into its anti-apoptotic effects in the context of ER stress.

A pivotal study by Villard et al. (2009) investigated the neuroprotective effects of this compound in a mouse model of Alzheimer's disease induced by amyloid-beta (Aβ) peptide (25-35), a known inducer of ER stress. The study demonstrated that this compound significantly prevents the Aβ-induced upregulation of cleaved caspase-3, a key executioner of apoptosis that can be activated by prolonged ER stress.[1][2]

Experimental ConditionProtein MarkerMethodResultReference
Aβ(25-35)-injected miceCleaved Caspase-3Western BlotAβ(25-35) induced a +32% increase in caspase-3 expression.[3]
Aβ(25-35)-injected mice + this compound (100 µg/kg)Cleaved Caspase-3Western BlotThis compound significantly prevented the Aβ(25-35)-induced increase in caspase-3 expression.[3]

Furthermore, company reports indicate that this compound prevents the expression of caspase-12, an initiator caspase specifically associated with ER stress-induced apoptosis in rodents.[4]

Signaling Pathway and Experimental Workflow Visualizations

This compound's Proposed Mechanism of Action on ER Stress Pathways

cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol & Nucleus ER Stress ER Stress GRP78 GRP78 ER Stress->GRP78 Unfolded Proteins S1R S1R GRP78->S1R Association PERK_i PERK (inactive) GRP78->PERK_i IRE1a_i IRE1α (inactive) GRP78->IRE1a_i ATF6_i ATF6 (inactive) GRP78->ATF6_i PERK_a PERK (active) S1R->PERK_a Inhibits IRE1a_a IRE1α (active) S1R->IRE1a_a Modulates ATF6_a ATF6 (cleaved) S1R->ATF6_a Inhibits PERK_i->PERK_a IRE1a_i->IRE1a_a ATF6_i->ATF6_a Cleavage Anavex141 This compound Anavex141->S1R Agonist eIF2a eIF2α PERK_a->eIF2a eIF2a_p p-eIF2α eIF2a->eIF2a_p Phosphorylation ATF4 ATF4 eIF2a_p->ATF4 Translation CHOP CHOP ATF4->CHOP Transcription Apoptosis Apoptosis CHOP->Apoptosis XBP1u XBP1u mRNA IRE1a_a->XBP1u Splicing XBP1s XBP1s mRNA XBP1u->XBP1s Chaperones Chaperones, ERAD components XBP1s->Chaperones Transcription ATF6_a->Chaperones Transcription

Caption: this compound's modulation of the three UPR pathways via Sigma-1 Receptor agonism.

Experimental Workflow for Assessing this compound's Effect on the PERK Pathway

cluster_workflow PERK Pathway Activation Assay A 1. Cell Culture & Treatment (e.g., Neuronal cells + ER stress inducer +/- this compound) B 2. Protein Lysate Preparation A->B C 3. Western Blot Analysis B->C E 4. Densitometry Analysis (Quantify band intensities) C->E D Primary Antibodies: - Anti-p-PERK - Anti-PERK (total) - Anti-p-eIF2α - Anti-eIF2α (total) - Anti-CHOP - Anti-β-actin (loading control) D->C F 5. Data Interpretation (Compare protein levels between treatment groups) E->F

Caption: Workflow for analyzing PERK pathway activation by Western blot.

Experimental Workflow for Assessing this compound's Effect on the IRE1α Pathway

cluster_workflow IRE1α Pathway (XBP1 Splicing) Assay A 1. Cell Culture & Treatment (e.g., Neuronal cells + ER stress inducer +/- this compound) B 2. RNA Extraction A->B C 3. Reverse Transcription (cDNA synthesis) B->C D 4. RT-PCR with XBP1-specific primers C->D E 5. Agarose (B213101) Gel Electrophoresis (Separate spliced and unspliced XBP1) D->E F 6. Gel Imaging and Densitometry (Quantify band intensities of sXBP1 and uXBP1) E->F G 7. Data Interpretation (Calculate sXBP1/uXBP1 ratio) F->G

Caption: Workflow for analyzing IRE1α pathway activation via RT-PCR of XBP1 mRNA.

Detailed Experimental Protocols

Western Blot for ER Stress Markers (Adapted from Villard et al., 2009)[3]
  • Cell/Tissue Lysis:

    • Culture neuronal cells (e.g., SH-SY5Y) or harvest brain tissue (e.g., hippocampus from a mouse model).

    • Induce ER stress using a known agent (e.g., tunicamycin, thapsigargin, or Aβ peptide) with or without co-treatment with this compound at various concentrations.

    • Lyse cells or homogenize tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

    • Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Electrotransfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

      • Rabbit anti-cleaved caspase-3

      • Rabbit anti-p-PERK

      • Rabbit anti-p-eIF2α

      • Mouse anti-CHOP/GADD153

      • Rabbit anti-ATF6 (for cleaved form)

      • Mouse anti-β-actin (as a loading control)

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the intensity of the protein of interest to the loading control (β-actin).

RT-PCR for XBP1 Splicing
  • RNA Extraction and cDNA Synthesis:

    • Treat cells as described in the Western blot protocol.

    • Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit with oligo(dT) primers.

  • PCR Amplification:

    • Perform PCR using primers that flank the 26-nucleotide intron in the XBP1 mRNA. This allows for the amplification of both the unspliced (uXBP1) and spliced (sXBP1) forms.

    • Example primers for human XBP1:

      • Forward: 5'-CCT TGT AGT TGA GAA CCA GG-3'

      • Reverse: 5'-GGG GCT TGG TAT ATA TGT GG-3'

  • Gel Electrophoresis and Analysis:

    • Separate the PCR products on a high-resolution agarose gel (e.g., 3%).

    • The unspliced XBP1 will appear as a larger band than the spliced XBP1.

    • Visualize the bands using a DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe) and an imaging system.

    • Quantify the band intensities and calculate the ratio of spliced to unspliced XBP1.

Co-Immunoprecipitation of Sigma-1 Receptor and GRP78/BiP
  • Cell Lysis and Pre-clearing:

    • Treat cells as described previously.

    • Lyse cells in a non-denaturing lysis buffer (e.g., containing 1% Triton X-100 or NP-40).

    • Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with an antibody against the sigma-1 receptor or GRP78/BiP overnight at 4°C.

    • Add protein A/G beads to capture the antibody-protein complexes.

    • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Western Blot:

    • Elute the bound proteins from the beads by boiling in sample buffer.

    • Analyze the eluted proteins by Western blot using antibodies against both the sigma-1 receptor and GRP78/BiP to detect their interaction.

Conclusion

This compound, through its agonistic action on the sigma-1 receptor, presents a promising therapeutic strategy for neurodegenerative diseases by modulating the cellular response to ER stress. The available data strongly suggest that this compound can attenuate the pro-apoptotic signaling of the UPR, as evidenced by its ability to prevent the expression of key apoptotic markers like caspase-3 and caspase-12. While further research is needed to fully elucidate the quantitative effects of this compound on each specific branch of the UPR, the established role of the sigma-1 receptor in ER stress signaling provides a solid framework for understanding its mechanism of action. The experimental protocols detailed in this guide offer a robust methodology for future investigations into the precise molecular effects of this compound and other sigma-1 receptor agonists on the complex interplay of ER stress pathways.

References

The Impact of Anavex 1-41 on Mitochondrial Bioenergetics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Anavex 1-41, a potent sigma-1 receptor (S1R) agonist, has demonstrated significant neuroprotective effects in preclinical models of neurodegenerative diseases. A core component of its mechanism of action lies in the modulation of mitochondrial bioenergetics. This technical guide provides an in-depth analysis of the impact of this compound on mitochondrial function, consolidating available data on its effects on oxidative stress, mitochondrial enzyme activity, and the underlying signaling pathways. Detailed experimental protocols for assessing these bioenergetic parameters are also provided to facilitate further research in this area.

Mechanism of Action: The Sigma-1 Receptor and Mitochondrial Crosstalk

This compound exerts its influence on mitochondria primarily through its agonistic activity at the S1R. The S1R is a chaperone protein strategically located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM), a critical interface for communication and substance exchange between these two organelles.[1]

The binding of this compound to the S1R is hypothesized to initiate a cascade of events that bolster mitochondrial function. A key aspect of this is the regulation of calcium (Ca2+) homeostasis. The S1R modulates the activity of the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R), a channel responsible for releasing Ca2+ from the ER. By stabilizing the IP3R, S1R activation facilitates the transfer of Ca2+ into the mitochondria. This controlled influx of Ca2+ is vital for stimulating the tricarboxylic acid (TCA) cycle and, consequently, enhancing the production of ATP, the cell's primary energy currency.[1][2]

Furthermore, through its presence at the MAM, the S1R is in a prime position to influence other critical mitochondrial processes, including the regulation of reactive oxygen species (ROS) production and the maintenance of mitochondrial membrane potential.

Quantitative Data on the Effects of this compound and Related S1R Agonists

While specific quantitative data for this compound's direct impact on mitochondrial bioenergetics are emerging, preclinical studies have consistently demonstrated its protective effects. The following tables summarize the key findings for this compound and its closely related analogs, Anavex 2-73 and Anavex 3-71, which share a common mechanism of action.

Table 1: Effects of Anavex S1R Agonists on Mitochondrial Enzyme Complex Activity

CompoundModel SystemPathological InsultEffect on Complex I ActivityEffect on Complex IV ActivityReference
This compound Mouse mitochondria preparationsAmyloid beta (Aβ) 1-42Increased activity and attenuation of Aβ-induced dysfunctionAttenuation of Aβ-induced dysfunction[1]
Anavex 2-73Mouse mitochondria preparationsAmyloid beta (Aβ) 1-42Protective effects observedProtective effects observed[3]
Anavex 3-71Mouse mitochondria preparationsAmyloid beta (Aβ) 1-42Protective effects observedProtective effects observed[3]

Table 2: Effects of Anavex S1R Agonists on Oxidative Stress and Mitochondrial Function

CompoundModel SystemPathological InsultEffect on ROS ProductionOther Observed Mitochondrial EffectsReference
This compound Mouse mitochondria preparationsAmyloid beta (Aβ) 1-42Decreased Aβ-induced increase in ROSAmeliorated mitochondrial function[1][4]
Anavex 2-73Mouse hippocampusAmyloid beta (Aβ) 25-35Prevention of increased lipid peroxidationRestored normal mitochondrial respiration
Anavex 3-71N/AAmyloid beta (Aβ)Reduced oxidative stressAmeliorated mitochondrial function[4]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in Modulating Mitochondrial Bioenergetics

G cluster_ER Endoplasmic Reticulum (ER) cluster_MAM Mitochondria-Associated Membrane (MAM) cluster_Mito Mitochondrion IP3R IP3R Mito_Ca Mitochondrial Ca2+ IP3R->Mito_Ca facilitates Ca2+ transfer ER_Ca Ca2+ Store S1R Sigma-1 Receptor (S1R) S1R->IP3R stabilizes ROS ROS Homeostasis S1R->ROS modulates Complex_I Complex I Mito_Ca->Complex_I activates Complex_IV Complex IV Mito_Ca->Complex_IV activates ATP ATP Production Complex_I->ATP supports Complex_IV->ATP supports Anavex141 This compound Anavex141->S1R binds to

Caption: this compound signaling pathway in mitochondrial bioenergetics.

Experimental Workflow for Assessing Mitochondrial Bioenergetics

G cluster_prep Sample Preparation cluster_treatment Treatment cluster_assay Bioenergetic Assays cluster_analysis Data Analysis Cell_Culture Cell Culture/ Tissue Homogenization Mito_Isolation Mitochondrial Isolation (Optional) Cell_Culture->Mito_Isolation Treatment Incubation with This compound +/- Stressor Cell_Culture->Treatment Mito_Isolation->Treatment Mito_Resp Mitochondrial Respiration (e.g., Seahorse XF) Treatment->Mito_Resp MMP Mitochondrial Membrane Potential (e.g., TMRE) Treatment->MMP ATP_Assay ATP Production (Luminometry) Treatment->ATP_Assay ROS_Assay ROS Measurement (e.g., MitoSOX) Treatment->ROS_Assay Data_Analysis Data Acquisition & Statistical Analysis Mito_Resp->Data_Analysis MMP->Data_Analysis ATP_Assay->Data_Analysis ROS_Assay->Data_Analysis

Caption: General workflow for studying mitochondrial bioenergetics.

Detailed Experimental Protocols

The following are generalized protocols for key experiments to assess the impact of compounds like this compound on mitochondrial bioenergetics. Researchers should optimize these protocols for their specific cell or tissue models.

Measurement of Mitochondrial Respiration using Extracellular Flux Analysis

This protocol is adapted from standard procedures for the Seahorse XF Analyzer.

  • Cell Seeding: Plate cells in a Seahorse XF cell culture microplate at a predetermined optimal density. Allow cells to adhere and grow overnight.

  • Compound Treatment: On the day of the assay, treat the cells with various concentrations of this compound, with or without a pathological stressor (e.g., amyloid beta oligomers), for the desired duration.

  • Assay Preparation:

    • Hydrate the sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.

    • Replace the growth medium in the cell plate with pre-warmed Seahorse XF assay medium supplemented with substrates (e.g., glucose, pyruvate, glutamine).

    • Incubate the cell plate at 37°C in a non-CO2 incubator for 1 hour to allow for temperature and pH equilibration.

  • Mito Stress Test: Load the ports of the hydrated sensor cartridge with mitochondrial inhibitors:

    • Port A: Oligomycin (ATP synthase inhibitor)

    • Port B: FCCP (uncoupling agent)

    • Port C: Rotenone/Antimycin A (Complex I and III inhibitors)

  • Data Acquisition: Place the cell plate in the Seahorse XF Analyzer and initiate the assay protocol. The instrument will measure the oxygen consumption rate (OCR) in real-time before and after the injection of each inhibitor.

  • Data Analysis: Normalize the OCR data to cell number or protein concentration. Calculate key parameters of mitochondrial respiration, such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Measurement of Mitochondrial Reactive Oxygen Species (ROS)

This protocol utilizes the MitoSOX Red fluorescent probe, which specifically detects mitochondrial superoxide.

  • Cell Preparation and Treatment: Culture and treat cells with this compound (and any stressors) in a suitable format (e.g., 96-well plate, coverslips for microscopy).

  • MitoSOX Staining:

    • Prepare a fresh working solution of MitoSOX Red (typically 2-5 µM) in a buffered salt solution (e.g., HBSS).

    • Remove the culture medium from the cells and wash gently with the warm buffer.

    • Add the MitoSOX working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.

  • Washing: After incubation, remove the MitoSOX solution and wash the cells multiple times with a warm buffer to remove any unbound probe.

  • Detection:

    • Fluorometry: Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em ~510/580 nm).

    • Flow Cytometry: For suspension cells or trypsinized adherent cells, analyze the fluorescence on a flow cytometer to quantify the signal on a single-cell basis.

    • Fluorescence Microscopy: Visualize the mitochondrial ROS production in live cells by imaging with a fluorescence microscope.

  • Data Analysis: Quantify the fluorescence intensity and compare the levels between different treatment groups.

Measurement of Mitochondrial Complex I and IV Activity

This protocol describes an in-vitro assay using isolated mitochondria or cell lysates.

  • Sample Preparation:

    • Isolate mitochondria from cultured cells or tissues using differential centrifugation.

    • Alternatively, prepare cell lysates using a buffer containing a mild detergent that preserves enzyme activity.

    • Determine the protein concentration of the mitochondrial or cell lysate samples.

  • Complex I Activity Assay (NADH:ubiquinone oxidoreductase):

    • This assay measures the decrease in absorbance at 340 nm due to the oxidation of NADH.

    • In a 96-well plate or cuvette, add the sample to an assay buffer containing NADH and ubiquinone.

    • Initiate the reaction and monitor the change in absorbance over time.

    • The specific activity is calculated based on the rate of NADH oxidation, normalized to protein concentration. The rotenone-sensitive portion of the activity is considered Complex I-specific.

  • Complex IV Activity Assay (Cytochrome c oxidase):

    • This assay measures the decrease in absorbance at 550 nm due to the oxidation of reduced cytochrome c.

    • Add the sample to an assay buffer containing pre-reduced cytochrome c.

    • Monitor the change in absorbance at 550 nm over time.

    • The specific activity is calculated from the rate of cytochrome c oxidation, normalized to protein concentration.

Conclusion and Future Directions

This compound, through its action as a sigma-1 receptor agonist, presents a promising therapeutic strategy for neurodegenerative diseases by targeting mitochondrial dysfunction. The available preclinical data strongly suggest that this compound can mitigate oxidative stress and enhance the function of mitochondrial enzyme complexes, thereby promoting cellular resilience.

Future research should focus on elucidating the precise quantitative effects of this compound on a broader range of mitochondrial parameters, such as ATP production rates and mitochondrial membrane potential, across various cellular and animal models of neurodegeneration. Further investigation into the downstream consequences of S1R-mediated Ca2+ modulation on mitochondrial dynamics (fission and fusion) and mitophagy would also provide a more comprehensive understanding of the therapeutic potential of this compound. The experimental protocols outlined in this guide provide a robust framework for conducting such investigations.

References

Preclinical Evidence for Anavex 1-41: A Deep Dive into its Neuroprotective Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical whitepaper provides a comprehensive overview of the preclinical evidence supporting the neuroprotective properties of Anavex 1-41 (tetrahydro-N,N-dimethyl-5,5-diphenyl-3-furanmethanamine hydrochloride), a novel compound with a dual mechanism of action as a sigma-1 (σ1) receptor agonist and a muscarinic receptor ligand. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the experimental data, methodologies, and proposed signaling pathways underlying its therapeutic potential.

Executive Summary

This compound has demonstrated significant neuroprotective and anti-amnesic effects in a well-established preclinical mouse model of Alzheimer's disease. In studies utilizing intracerebroventricular (i.c.v.) injection of the amyloid-beta (Aβ) peptide fragment 25-35 (Aβ25-35) to induce neurotoxicity, this compound has been shown to reverse cognitive deficits, mitigate oxidative stress, reduce neuroinflammation, and prevent neuronal cell death. These effects are attributed to its ability to modulate key cellular stress and survival pathways through the activation of σ1 and muscarinic receptors.

Data Presentation: Efficacy of this compound in a Murine Model of Aβ25-35-Induced Neurotoxicity

The neuroprotective effects of this compound have been quantified across various behavioral, biochemical, and histological endpoints. The following tables summarize the key quantitative findings from preclinical studies.

Table 1: Behavioral Outcomes in Aβ25-35-Treated Mice

Behavioral TestTreatment ProtocolEffective Dose Range (i.p.)Outcome
Spontaneous Alternation (Y-maze)Post-Aβ25-35 administration (reversal of deficits)3-100 µg/kgSignificantly reversed Aβ25-35-induced deficits in spatial working memory.[1]
Spontaneous Alternation (Y-maze)Pre-Aβ25-35 administration (prevention of deficits)30-100 µg/kgPrevented the emergence of learning impairments.[1]
Passive AvoidancePost-Aβ25-35 administration (reversal of deficits)1-100 µg/kgSignificantly reversed Aβ25-35-induced deficits in non-spatial memory.
Passive AvoidancePre-Aβ25-35 administration (prevention of deficits)30-300 µg/kgPrevented the emergence of learning impairments.

Table 2: Neuroprotective Effects of this compound on Biochemical Markers

BiomarkerTissueTreatment ProtocolEffective Dose (i.p.)Outcome
Lipid PeroxidationHippocampusPre-Aβ25-35 administration10-1000 µg/kgPrevented the Aβ25-35-induced increase in oxidative stress.[1]
Protein NitrationHippocampusPre-Aβ25-35 administrationNot specifiedPrevented the Aβ25-35-induced increase in oxidative stress.[1]
Caspase-3 ExpressionHippocampusPre-Aβ25-35 administrationNot specifiedBlocked the Aβ25-35-induced expression of this key apoptotic marker.[1]
Caspase-9 ExpressionHippocampusPre-Aβ25-35 administrationNot specifiedDid not prevent Aβ25-35-induced expression.[1]

Table 3: Histological Outcomes in the Hippocampus of Aβ25-35-Treated Mice

Histological MarkerBrain RegionTreatment ProtocolEffective Dose (i.p.)Outcome
Neuronal Cell Viability (Cresyl Violet Staining)CA1 Pyramidal Cell LayerPre-Aβ25-35 administration100 µg/kgPrevented Aβ25-35-induced cell loss.[1]
Astrogliosis (GFAP Immunostaining)Retrosplenial Cortex & HippocampusPre-Aβ25-35 administrationNot specifiedPrevented Aβ25-35-induced inflammation.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this whitepaper, primarily based on the study by Villard et al., 2009.

Animal Model and Aβ25-35 Administration
  • Animal Model: Male Swiss mice were used for the experiments.

  • Aβ25-35 Peptide Preparation and Administration: The Aβ25-35 peptide was dissolved in sterile bidistilled water and aggregated by incubation at 37°C for 4 days. A 9 nmol dose was administered via intracerebroventricular (i.c.v.) injection in a final volume of 3 µl per mouse.

Behavioral Assays
  • Spontaneous Alternation (Y-maze): To assess spatial working memory, mice were placed in a Y-maze and allowed to explore freely for 8 minutes. The sequence of arm entries was recorded to calculate the percentage of alternation.

  • Passive Avoidance Test: This test evaluates non-spatial, long-term memory. Mice were trained to avoid a dark compartment where they had previously received a mild electric footshock. Retention of this memory was tested 24 hours later by measuring the latency to enter the dark compartment.

Biochemical Assays
  • Lipid Peroxidation Assay: Hippocampal tissue was homogenized, and the level of lipid peroxidation was determined by measuring the formation of thiobarbituric acid reactive substances (TBARS).

  • Protein Nitration Assay: The extent of protein nitration in hippocampal homogenates was assessed as a marker of nitrosative stress.

  • Western Blot for Caspase-3 and Caspase-9: Protein extracts from the hippocampus were subjected to SDS-PAGE and transferred to membranes. The expression levels of cleaved (active) caspase-3 and caspase-9 were detected using specific primary antibodies and a chemiluminescence-based detection system.

Histological Procedures
  • Cresyl Violet Staining: To assess neuronal viability, brain sections were stained with cresyl violet, a Nissl stain that labels neurons. The number of viable neurons in the CA1 region of the hippocampus was then quantified.

  • Glial Fibrillary Acidic Protein (GFAP) Immunohistochemistry: To evaluate neuroinflammation, brain sections were immunostained for GFAP, a marker of reactive astrocytes. The number of GFAP-positive cells was quantified in the retrosplenial cortex and hippocampus.

Mandatory Visualizations

Signaling Pathways of this compound Neuroprotection

The neuroprotective effects of this compound are believed to be mediated by its dual action on σ1 and muscarinic receptors, leading to the modulation of downstream signaling pathways that combat oxidative stress and apoptosis.

Anavex1_41_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_er_membrane ER Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Anavex1_41 This compound Muscarinic_Receptor Muscarinic Receptor Anavex1_41->Muscarinic_Receptor Binds Sigma1_Receptor Sigma-1 Receptor Anavex1_41->Sigma1_Receptor Binds Bcl2 Bcl-2 Muscarinic_Receptor->Bcl2 Contributes to ROS Reactive Oxygen Species (ROS) Sigma1_Receptor->ROS Reduces Sigma1_Receptor->Bcl2 Upregulates Nrf2 Nrf2 Sigma1_Receptor->Nrf2 Activates NFkB NF-κB ROS->NFkB Activates Bax Bax Caspase9 Caspase-9 Bax->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Induces Bcl2->Bax Inhibits Bcl2_gene Bcl-2 Gene Transcription NFkB->Bcl2_gene Induces ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates and Binds Antioxidant_Response Antioxidant Response Antioxidant_Response->ROS Neutralizes Bcl2_gene->Bcl2 ARE->Antioxidant_Response Induces

Caption: Proposed signaling pathway of this compound.

Experimental Workflow for Preclinical Evaluation

The preclinical assessment of this compound involved a systematic workflow from the induction of neurotoxicity to the evaluation of its therapeutic effects.

Experimental_Workflow cluster_animal_model Animal Model Preparation cluster_treatment Treatment Regimen cluster_evaluation Evaluation of Neuroprotective Effects Abeta_prep Aβ25-35 Peptide Aggregation icv_injection Intracerebroventricular (i.c.v.) Injection Abeta_prep->icv_injection behavioral Behavioral Testing (Y-maze, Passive Avoidance) icv_injection->behavioral biochemical Biochemical Analysis (Oxidative Stress, Apoptosis Markers) icv_injection->biochemical histological Histological Examination (Neuronal Viability, Neuroinflammation) icv_injection->histological Anavex1_41_admin This compound Administration (i.p.) Anavex1_41_admin->behavioral Pre- or Post-treatment Anavex1_41_admin->biochemical Pre-treatment Anavex1_41_admin->histological Pre-treatment

Caption: Experimental workflow for this compound evaluation.

Conclusion

The preclinical data for this compound provides a strong foundation for its potential as a neuroprotective agent. Its dual mechanism of action, targeting both σ1 and muscarinic receptors, appears to converge on critical pathways involved in neuronal survival, including the mitigation of oxidative stress and the inhibition of apoptosis. The consistent and dose-dependent efficacy observed in the Aβ25-35-induced neurotoxicity model warrants further investigation and supports its continued clinical development for neurodegenerative diseases such as Alzheimer's disease.

References

Anavex 1-41: A Technical Guide to its Role in Intracellular Calcium Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Anavex 1-41 (blarcamesine) is a novel, small molecule compound with a dual mechanism of action, functioning as both a sigma-1 (σ1) receptor agonist and a muscarinic acetylcholine (B1216132) receptor ligand.[1][2] Its primary role in the regulation of intracellular calcium (Ca²⁺) is intrinsically linked to its activity at the σ1 receptor, a chaperone protein strategically located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM).[3] By modulating the σ1 receptor, this compound influences the intricate communication and Ca²⁺ exchange between the ER, the cell's primary Ca²⁺ store, and the mitochondria, the cell's powerhouse. This modulation of intracellular Ca²⁺ homeostasis is a cornerstone of the compound's neuroprotective effects, which include mitigating ER stress and preventing apoptosis.[1] This technical guide provides an in-depth overview of the core mechanisms of this compound, supported by available quantitative data, detailed experimental protocols, and visual signaling pathways.

Core Mechanism of Action: A Dual-Pronged Approach

This compound exerts its effects through two primary signaling pathways:

  • Sigma-1 Receptor Agonism: The σ1 receptor is a unique intracellular protein that acts as a molecular chaperone, playing a crucial role in cellular homeostasis. This compound binds to and activates the σ1 receptor, initiating a cascade of events that regulate intracellular Ca²⁺ dynamics.[1][2]

  • Muscarinic Receptor Modulation: this compound also demonstrates affinity for muscarinic acetylcholine receptors, particularly the M1 subtype.[4] This interaction contributes to its overall pharmacological profile and potential therapeutic effects.

Regulation of Intracellular Calcium

The lynchpin of this compound's neuroprotective action lies in its ability to finely tune intracellular Ca²⁺ signaling, primarily through its interaction with the σ1 receptor at the MAM.

The Sigma-1 Receptor at the ER-Mitochondria Interface

The σ1 receptor is highly expressed at the MAM, a critical subcellular domain where the ER and mitochondria come into close contact. This proximity allows for efficient communication and the transfer of molecules, including Ca²⁺. In a resting state, the σ1 receptor is associated with the binding immunoglobulin protein (BiP). Upon stimulation by an agonist like this compound, the σ1 receptor dissociates from BiP and interacts with the inositol (B14025) 1,4,5-trisphosphate receptor (IP₃R), a ligand-gated Ca²⁺ channel on the ER membrane.[5]

Modulation of IP₃R-Mediated Calcium Release

This compound, by activating the σ1 receptor, modulates the activity of the IP₃R. This interaction is thought to stabilize the IP₃R and regulate the release of Ca²⁺ from the ER into the cytoplasm and, importantly, into the mitochondria.[3] This controlled transfer of Ca²⁺ to the mitochondria is vital for maintaining mitochondrial function and cellular bioenergetics. Dysregulation of this process can lead to mitochondrial Ca²⁺ overload, oxidative stress, and the initiation of apoptotic pathways.

Muscarinic Receptor-Mediated Calcium Mobilization

As a muscarinic receptor ligand, this compound can also influence intracellular Ca²⁺ through the canonical phospholipase C (PLC) signaling pathway. Activation of Gq-coupled muscarinic receptors leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ then binds to its receptor on the ER, triggering the release of Ca²⁺ into the cytoplasm.

Quantitative Data

The following tables summarize the available quantitative data for this compound and its closely related analog, Anavex 2-73 (blarcamesine).

Table 1: Receptor Binding Affinities

CompoundReceptorAffinity (Ki, nM)Reference
This compoundSigma-144[4]
This compoundMuscarinic M118[4]
This compoundMuscarinic M2114[4]
This compoundMuscarinic M3>1000[4]
This compoundMuscarinic M4114[4]
Anavex 2-73Sigma-1860 (IC₅₀)[6]

Table 2: In Vivo Efficacy in Preclinical Models

CompoundModelEffectActive Dose Range (µg/kg, i.p.)Reference
This compoundAβ₂₅₋₃₅-induced amnesia (mice)Reversal of learning deficits3-100[4]
This compoundAβ₂₅₋₃₅-induced neurotoxicity (mice)Prevention of learning impairments30-100[4]
This compoundAβ₂₅₋₃₅-induced neurotoxicity (mice)Prevention of cell loss in hippocampus100[4]
Anavex 2-73Aβ₂₅₋₃₅-induced amnesia (mice)Reversal of learning deficits300-1000[7]

Experimental Protocols

Intracellular Calcium Imaging with Fura-2 AM

This protocol describes a general method for measuring changes in intracellular Ca²⁺ concentration using the ratiometric fluorescent indicator Fura-2 AM.

Objective: To quantify changes in intracellular Ca²⁺ levels in response to this compound stimulation.

Materials:

  • Cells of interest (e.g., primary neurons, SH-SY5Y neuroblastoma cells)

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • This compound stock solution

  • Fluorescence microscope equipped with a ratiometric imaging system (excitation wavelengths ~340 nm and ~380 nm, emission at ~510 nm)

Procedure:

  • Cell Preparation: Plate cells on glass coverslips and allow them to adhere and grow to the desired confluency.

  • Dye Loading:

    • Prepare a loading buffer containing Fura-2 AM (typically 2-5 µM) and a small amount of Pluronic F-127 (e.g., 0.02%) in HBSS.

    • Incubate the cells with the loading buffer for 30-60 minutes at 37°C in the dark.

  • Washing: Wash the cells with fresh HBSS to remove extracellular Fura-2 AM.

  • De-esterification: Incubate the cells for an additional 15-30 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM by intracellular esterases.

  • Imaging:

    • Mount the coverslip onto the microscope stage.

    • Excite the cells alternately at 340 nm and 380 nm and record the fluorescence emission at 510 nm.

    • Establish a stable baseline fluorescence ratio (F₃₄₀/F₃₈₀).

    • Apply this compound at the desired concentration(s) and record the change in the fluorescence ratio over time.

  • Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular Ca²⁺ concentration. Changes in this ratio reflect changes in intracellular Ca²⁺ levels.

Radioligand Binding Assay for Sigma-1 Receptor

This protocol outlines a general procedure for determining the binding affinity of this compound for the σ1 receptor.

Objective: To determine the inhibition constant (Ki) of this compound for the σ1 receptor.

Materials:

  • Cell membranes or tissue homogenates expressing σ1 receptors (e.g., from guinea pig brain)

  • Radiolabeled σ1 receptor ligand (e.g., --INVALID-LINK---pentazocine)

  • This compound at various concentrations

  • Assay buffer (e.g., Tris-HCl)

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Incubation: In a series of tubes, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound. Include control tubes for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known σ1 ligand).

  • Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 60-120 minutes at room temperature).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflows

Anavex141_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum (ER) cluster_mitochondrion Mitochondrion Anavex141 This compound MuscarinicReceptor Muscarinic Receptor (M1) Anavex141->MuscarinicReceptor Binds Sigma1 Sigma-1 Receptor Anavex141->Sigma1 Agonist Gq Gq MuscarinicReceptor->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds Ca_cyto Ca²⁺ Ca_mito Ca²⁺ Ca_cyto->Ca_mito Uptake IP3R->Ca_cyto Ca²⁺ Release Sigma1->IP3R Modulates BiP BiP Sigma1->BiP Dissociates from Ca_er Ca²⁺ Store Ca_er->IP3R Mito Mitochondrial Function Ca_mito->Mito Regulates

Caption: this compound Signaling Pathways

Calcium_Imaging_Workflow start Start cell_prep Plate Cells on Coverslips start->cell_prep dye_loading Load Cells with Fura-2 AM (30-60 min, 37°C) cell_prep->dye_loading wash Wash with Physiological Buffer dye_loading->wash deester De-esterification (15-30 min, RT) wash->deester imaging_setup Mount on Microscope deester->imaging_setup baseline Record Baseline Fluorescence Ratio (F340/F380) imaging_setup->baseline stimulate Apply this compound baseline->stimulate record Record Change in Fluorescence Ratio stimulate->record analyze Analyze Data (Calculate ΔRatio) record->analyze end End analyze->end

Caption: Intracellular Calcium Imaging Workflow

Conclusion

This compound presents a compelling therapeutic strategy by targeting the intricate interplay of intracellular Ca²⁺ signaling. Its dual action as a σ1 receptor agonist and muscarinic receptor ligand provides a multi-faceted approach to restoring Ca²⁺ homeostasis, particularly at the critical ER-mitochondria interface. The modulation of IP₃R-mediated Ca²⁺ release by the σ1 receptor is a key mechanism underlying the neuroprotective properties of this compound. While further quantitative in vitro studies are needed to fully elucidate the dose-dependent effects on intracellular Ca²⁺ dynamics, the existing data strongly support its role as a regulator of this fundamental cellular process. This technical guide provides a foundational understanding for researchers and drug development professionals interested in the therapeutic potential of this compound and similar compounds targeting the σ1 receptor and intracellular Ca²⁺ signaling.

References

Pharmacological Profile of Anavex 1-41: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the core pharmacological properties of Anavex 1-41 as a mixed ligand, intended for researchers, scientists, and drug development professionals.

This compound (Tetrahydro-N, N-dimethyl-5, 5-diphenyl-3-furanmethanamine hydrochloride) is a novel, small molecule compound with a complex pharmacological profile, demonstrating potential therapeutic applications in neurodegenerative and neuropsychiatric disorders. Its primary mechanism of action is characterized by its activity as a mixed ligand, engaging multiple receptor systems to produce a synergistic effect on neuronal health and function. This technical guide provides a comprehensive overview of the pharmacological characteristics of this compound, including its binding affinities, functional activities, and the signaling pathways it modulates.

Data Presentation: Quantitative Pharmacological Data

The following tables summarize the quantitative data regarding the binding affinity and functional efficacy of this compound at its primary molecular targets.

Table 1: Binding Affinity of this compound for Sigma (σ) and Muscarinic (M) Receptors

Receptor SubtypeBinding Affinity (Ki)
Sigma-1 (σ₁)44 nM[1]
Sigma-2 (σ₂)3.9 µM[1]
Muscarinic M₁18.5 nM[1]
Muscarinic M₂114 nM[1]
Muscarinic M₃50 nM[1]
Muscarinic M₄77 nM[1]

Data from competitive binding assays.[1]

Table 2: Functional Activity Profile of this compound

TargetFunctional ActivityMedian Efficacy
Sigma-1 (σ₁) ReceptorAgonist[2]-
Muscarinic M₁ ReceptorAgonist[1]1 µM[1]
Muscarinic M₂ ReceptorAntagonist[1]1 µM[1]
Muscarinic M₃ ReceptorAntagonist[1]0.3 µM[1]
Sodium (Na⁺) ChannelsModulator/Inhibitor[3]-
Chloride (Cl⁻) ChannelsModulator[4]-

Core Mechanisms of Action and Signaling Pathways

This compound's therapeutic potential stems from its synergistic engagement of the sigma-1 and muscarinic receptor systems.[4] The sigma-1 receptor, an intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane, plays a crucial role in regulating cellular stress responses and calcium homeostasis.[2] Muscarinic receptors are pivotal in mediating cholinergic neurotransmission, which is essential for cognitive processes.

Neuroprotective Signaling Pathway

The neuroprotective effects of this compound are primarily attributed to its agonistic activity at the sigma-1 receptor.[5] This engagement is hypothesized to modulate calcium mobilization within neurons, counteracting the detrimental effects of ER stress, a key factor in neurodegeneration.[5] By stabilizing the ER and mitochondrial function, this compound has been shown to prevent the expression of pro-apoptotic proteins such as caspase-3 and caspase-12, thereby inhibiting programmed cell death.[2][4]

G cluster_0 This compound Action cluster_1 Cellular Response This compound This compound Sigma-1 Receptor Sigma-1 Receptor This compound->Sigma-1 Receptor Agonism ER Stress ER Stress Sigma-1 Receptor->ER Stress Inhibits Mitochondrial Dysfunction Mitochondrial Dysfunction Sigma-1 Receptor->Mitochondrial Dysfunction Reduces Neuroprotection Neuroprotection Sigma-1 Receptor->Neuroprotection Caspase Activation Caspase Activation ER Stress->Caspase Activation Mitochondrial Dysfunction->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis Apoptosis->Neuroprotection

Caption: Neuroprotective signaling pathway of this compound.

Anti-Amnesic Signaling Pathway

The anti-amnesic properties of this compound involve a dual mechanism, acting on both sigma-1 and muscarinic receptors.[1][3] Its agonism at the M1 muscarinic receptor is thought to enhance cholinergic signaling, which is crucial for learning and memory. Simultaneously, its activity at the sigma-1 receptor contributes to long-term memory processes.[1] This combined action allows this compound to effectively reverse cognitive deficits in preclinical models of amnesia.[6]

G This compound This compound M1 Muscarinic Receptor M1 Muscarinic Receptor This compound->M1 Muscarinic Receptor Agonism Sigma-1 Receptor Sigma-1 Receptor This compound->Sigma-1 Receptor Agonism Cholinergic Signaling Cholinergic Signaling M1 Muscarinic Receptor->Cholinergic Signaling Long-Term Memory Processes Long-Term Memory Processes Sigma-1 Receptor->Long-Term Memory Processes Cognitive Enhancement Cognitive Enhancement Cholinergic Signaling->Cognitive Enhancement Long-Term Memory Processes->Cognitive Enhancement Amnesia Amnesia Cognitive Enhancement->Amnesia Reverses G cluster_0 Experimental Setup cluster_1 Procedure cluster_2 Data Analysis Mouse Mouse Place in Arm Place in Arm Mouse->Place in Arm Y-Maze Y-Maze Y-Maze->Place in Arm Free Exploration (8 min) Free Exploration (8 min) Place in Arm->Free Exploration (8 min) Record Arm Entries Record Arm Entries Free Exploration (8 min)->Record Arm Entries Count Alternations Count Alternations Record Arm Entries->Count Alternations Calculate % Alternation Calculate % Alternation Count Alternations->Calculate % Alternation Assess Spatial Working Memory Assess Spatial Working Memory Calculate % Alternation->Assess Spatial Working Memory

References

An In-Depth Technical Guide to the Mitigation of Oxidative Stress in Neuronal Cells by Anavex 1-41

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Anavex 1-41 is a novel, small-molecule sigma-1 receptor (S1R) agonist with demonstrated neuroprotective properties. This technical guide delineates the core mechanisms by which this compound mitigates oxidative stress in neuronal cells, a key pathological feature in a range of neurodegenerative diseases. The primary mechanism of action involves the activation of the S1R, a chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM). This engagement initiates a cascade of downstream effects, including the modulation of ER stress, preservation of mitochondrial function, and the activation of endogenous antioxidant pathways. This document provides a comprehensive overview of the signaling pathways, quantitative preclinical data, and detailed experimental protocols relevant to the anti-oxidative effects of this compound.

Core Mechanism of Action: Sigma-1 Receptor Activation

The neuroprotective effects of this compound are primarily mediated through its agonistic activity at the S1R.[1][2] The S1R is a unique intracellular protein that acts as a chaperone, playing a critical role in cellular homeostasis, particularly under conditions of stress.[3]

Localization and Function of the Sigma-1 Receptor

The S1R is highly expressed in the central nervous system and is strategically located at the MAM, the interface between the endoplasmic reticulum and mitochondria.[3] This positioning allows it to regulate key cellular processes, including calcium signaling, lipid metabolism, and protein folding.[3] Under normal physiological conditions, S1R is associated with the binding immunoglobulin protein (BiP), an ER chaperone.[3] Upon cellular stress, such as oxidative stress or ER stress, or through ligand activation by compounds like this compound, S1R dissociates from BiP and can then interact with various client proteins to restore cellular homeostasis.[3]

Modulation of Calcium Homeostasis and ER Stress

A critical function of S1R activation by this compound is the regulation of calcium (Ca²⁺) homeostasis.[2] The S1R modulates the activity of the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R), a key channel responsible for releasing Ca²⁺ from the ER.[2] By stabilizing IP3R, S1R activation ensures proper Ca²⁺ signaling between the ER and mitochondria, preventing mitochondrial calcium overload, a major trigger of oxidative stress and apoptosis.[3] This modulation of calcium signaling also helps to alleviate ER stress, a condition characterized by the accumulation of unfolded or misfolded proteins in the ER, which itself can lead to the generation of reactive oxygen species (ROS).[2]

This compound in the Mitigation of Oxidative Stress

This compound combats oxidative stress in neuronal cells through a multi-pronged approach that includes direct protection of mitochondria, activation of antioxidant gene expression, and inhibition of apoptotic pathways.

Mitochondrial Protection

Mitochondria are the primary source of cellular ROS, and mitochondrial dysfunction is a hallmark of neurodegenerative diseases. Preclinical studies have shown that this compound demonstrates protective effects on mitochondrial enzyme complexes I and IV under pathological conditions.[4] By preserving the integrity and function of the mitochondrial electron transport chain, this compound helps to reduce the leakage of electrons and the subsequent formation of superoxide (B77818) radicals.

Activation of the Nrf2 Antioxidant Response Pathway

A key mechanism by which S1R agonists confer protection against oxidative stress is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[5][6] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon activation by S1R agonists, Nrf2 is believed to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the increased expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1), which detoxify ROS and electrophilic compounds.

G cluster_0 Neuronal Cell Anavex141 This compound S1R Sigma-1 Receptor (S1R) (at MAM) Anavex141->S1R activates ER_Stress ER Stress Mitigation S1R->ER_Stress Ca_Homeostasis Calcium Homeostasis S1R->Ca_Homeostasis Mito_Function Mitochondrial Protection S1R->Mito_Function Nrf2_Activation Nrf2 Pathway Activation S1R->Nrf2_Activation Apoptosis_Inhibition Apoptosis Inhibition S1R->Apoptosis_Inhibition Oxidative_Stress Oxidative Stress ER_Stress->Oxidative_Stress Ca_Homeostasis->Oxidative_Stress Mito_Function->Oxidative_Stress Nrf2_Activation->Oxidative_Stress Neuronal_Survival Neuronal Survival Apoptosis_Inhibition->Neuronal_Survival Oxidative_Stress->Neuronal_Survival inhibits

Core mechanism of this compound in mitigating oxidative stress.
Anti-Apoptotic Effects

Oxidative stress is a potent inducer of apoptosis, or programmed cell death. This compound has been shown to exert anti-apoptotic effects by modulating the expression of key regulatory proteins. Specifically, it can influence the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. A lower Bax/Bcl-2 ratio favors cell survival. Furthermore, this compound has been demonstrated to block the activation of caspase-3, a critical executioner enzyme in the apoptotic cascade.[7][8]

Quantitative Data from Preclinical Studies

The following tables summarize the quantitative data from a key in vivo study by Villard et al. (2009), which investigated the neuroprotective effects of this compound in a mouse model of Alzheimer's disease induced by intracerebroventricular injection of the amyloid-beta (Aβ) 25-35 peptide.

Table 1: Effect of this compound on Aβ25-35-Induced Lipid Peroxidation in Mouse Hippocampus

Treatment GroupDose (µg/kg, i.p.)Lipid Peroxidation (% of Aβ25-35 + Vehicle)
Scrambled Aβ + Vehicle-~45%
Aβ25-35 + Vehicle-100%
Aβ25-35 + this compound30~60%
Aβ25-35 + this compound100~55%
Data are estimated from graphical representations in Villard et al. (2009) and indicate a significant reduction in lipid peroxidation.

Table 2: Effect of this compound on Aβ25-35-Induced Caspase-3 Expression in Mouse Hippocampus

Treatment GroupDose (µg/kg, i.p.)Caspase-3 Expression (% of Aβ25-35 + Vehicle)
Scrambled Aβ + Vehicle-~100% (basal level)
Aβ25-35 + Vehicle-~220%
Aβ25-35 + this compound100~120%*
Data are estimated from graphical representations in Villard et al. (2009) and indicate a significant prevention of the increase in caspase-3 expression.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's effects on oxidative stress.

In Vivo Model of Aβ-Induced Oxidative Stress

G cluster_0 Experimental Workflow start Start animal_prep Animal Preparation (e.g., Swiss mice) start->animal_prep drug_admin This compound Administration (i.p., various doses) animal_prep->drug_admin abeta_injection Aβ25-35 Injection (i.c.v., 9 nmol) drug_admin->abeta_injection 20 min post-injection incubation Incubation Period (e.g., 7 days) abeta_injection->incubation behavioral_tests Behavioral Testing (optional) incubation->behavioral_tests tissue_collection Tissue Collection (Hippocampus dissection) incubation->tissue_collection behavioral_tests->tissue_collection biochemical_assays Biochemical Assays (TBARS, Western Blot, etc.) tissue_collection->biochemical_assays data_analysis Data Analysis biochemical_assays->data_analysis end End data_analysis->end

Workflow for in vivo Aβ-induced oxidative stress model.
  • Animals: Male Swiss mice are typically used.

  • Aβ25-35 Preparation: Aβ25-35 peptide is dissolved in sterile water and aggregated by incubation at 37°C for 4 days.

  • Drug Administration: this compound is dissolved in saline and administered via intraperitoneal (i.p.) injection at the desired doses (e.g., 30-100 µg/kg) 20 minutes prior to Aβ25-35 injection.

  • Intracerebroventricular (i.c.v.) Injection: Mice are anesthetized, and aggregated Aβ25-35 (e.g., 9 nmol in 3 µl) is injected into the lateral ventricle.

  • Post-Injection Period: Animals are monitored for a period of 7 days.

  • Tissue Preparation: On day 7, mice are euthanized, and the hippocampus is dissected and stored at -80°C for subsequent biochemical analysis.

Lipid Peroxidation (TBARS) Assay
  • Homogenization: Hippocampal tissue is homogenized in cold methanol.

  • Reaction Mixture: An aliquot of the homogenate is added to a reaction mixture containing thiobarbituric acid (TBA) and trichloroacetic acid (TCA).

  • Incubation: The mixture is heated at 95°C for 60 minutes to allow for the formation of the malondialdehyde (MDA)-TBA adduct.

  • Extraction: The MDA-TBA adduct is extracted with n-butanol.

  • Quantification: The absorbance of the butanol layer is measured spectrophotometrically at 532 nm. The concentration of MDA is determined using a standard curve.

Caspase-3 Activity Assay
  • Lysis: Hippocampal tissue is homogenized in a lysis buffer containing protease inhibitors.

  • Protein Quantification: The protein concentration of the lysate is determined using a standard method (e.g., BCA assay).

  • Assay Reaction: An equal amount of protein from each sample is incubated with a colorimetric caspase-3 substrate, such as Ac-DEVD-pNA, in a 96-well plate.

  • Incubation: The plate is incubated at 37°C for 1-2 hours.

  • Measurement: The release of p-nitroaniline (pNA) is measured by reading the absorbance at 405 nm. The caspase-3 activity is proportional to the color intensity.

Western Blot for Bcl-2 and Bax
  • Protein Extraction: Proteins are extracted from hippocampal tissue using a suitable lysis buffer.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with a solution of non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for Bcl-2, Bax, and a loading control (e.g., β-actin).

  • Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: The band intensities are quantified using densitometry software, and the Bax/Bcl-2 ratio is calculated.

Conclusion

This compound represents a promising therapeutic candidate for neurodegenerative diseases by effectively targeting oxidative stress in neuronal cells. Its primary mechanism of action, the activation of the sigma-1 receptor, triggers a multifaceted defense against oxidative damage. By modulating ER stress, preserving mitochondrial integrity, and activating the Nrf2 antioxidant pathway, this compound helps to restore cellular homeostasis and promote neuronal survival. The preclinical data strongly support its potential as a disease-modifying agent, and the experimental protocols outlined herein provide a framework for further investigation into its neuroprotective properties.

References

An In-Depth Technical Guide to In Vivo Studies of Anavex 1-41 on Amyloid-Beta Induced Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline and the presence of key pathological hallmarks, including extracellular amyloid-beta (Aβ) plaques and intracellular neurofibrillary tangles. The accumulation of Aβ is considered a central event in AD pathogenesis, initiating a cascade of neurotoxic events including oxidative stress, inflammation, mitochondrial dysfunction, and ultimately, neuronal apoptosis.[1][2]

Anavex 1-41 (tetrahydro-N,N-dimethyl-5,5-diphenyl-3-furanmethanamine hydrochloride) is a novel drug candidate that has demonstrated significant potential in preclinical models of AD.[1] Unlike therapies focused solely on amyloid clearance, this compound presents a multi-modal mechanism of action, primarily acting as a mixed muscarinic receptor ligand and a sigma-1 (σ1) receptor activator.[1][3][4] The σ1 receptor, an intracellular chaperone protein located at the endoplasmic reticulum (ER)-mitochondrion interface, is a key regulator of calcium homeostasis, and its activation has been linked to potent neuroprotective effects.[5][6]

This technical guide provides a comprehensive overview of the pivotal in vivo studies investigating the efficacy of this compound in mitigating Aβ-induced toxicity. It details the experimental protocols, summarizes quantitative outcomes, and visualizes the proposed mechanisms of action to offer a clear and in-depth resource for the scientific community.

Core Mechanism of Action

This compound's therapeutic effects are attributed to its dual interaction with two distinct receptor systems:

  • Sigma-1 (σ1) Receptor Activation : It is a potent σ1 receptor activator (Ki = 44 nM).[4] The σ1 receptor plays a crucial role in modulating calcium (Ca2+) signaling between the ER and mitochondria, which is vital for cell survival.[6] Activation of σ1 receptors has been shown to confer protection against various insults, including Aβ toxicity.[7]

  • Muscarinic Receptor agonism : The compound also binds to muscarinic acetylcholine (B1216132) receptors (M1>M3, M4>M2, with Ki values from 18 to 114 nM), which are involved in learning and memory processes.[4]

This synergistic action is believed to be responsible for the potent anti-amnesic and neuroprotective effects observed at very low doses in vivo.[1] Studies using selective antagonists for both receptor types have confirmed that both muscarinic and σ1 targets are involved in the drug's beneficial effects.[1][3]

Experimental Protocols

The primary in vivo model used to assess the efficacy of this compound against Aβ toxicity involves the direct administration of the Aβ(25-35) peptide fragment into the brains of mice.[1][2] This model reliably induces key AD-like pathologies, including learning deficits, oxidative stress, and neurodegeneration, within a week.[2][6]

Animal Model and Toxicity Induction
  • Species : Mice.[1]

  • Toxic Agent : Amyloid-beta peptide fragment 25-35 (Aβ25-35), 9 nmol.[1]

  • Administration : The peptide is injected intracerebroventricularly (i.c.v.) to induce widespread toxicity in corticolimbic structures.[1]

Drug Administration and Dosing Regimens

This compound was administered via intraperitoneal (i.p.) injection in two distinct paradigms to evaluate both neuroprotective and restorative properties.

  • Prevention (Neuroprotective) Paradigm : this compound was administered 20 minutes before the Aβ(25-35) injection. Behavioral and biochemical analyses were conducted 7 days later.[1]

  • Reversal (Anti-Amnesic) Paradigm : this compound was administered 7 days after the Aβ(25-35) injection, just 20 minutes before the behavioral tests.[1]

Assessment Methodologies
  • Behavioral Analysis :

    • Spontaneous Alternation : A test conducted in a Y-maze to assess spatial working memory.[1]

    • Passive Avoidance : An assay to evaluate short-term and long-term memory based on fear conditioning.[1][3]

  • Biochemical Analysis :

    • Oxidative Stress : Levels of lipid peroxidation and protein nitration were measured in hippocampus extracts.[1]

  • Histological and Immunohistochemical Analysis :

    • Neuronal Loss : Cell loss in the CA1 pyramidal cell layer of the hippocampus was quantified.[1]

    • Neuroinflammation : The number of glial fibrillary acidic protein (GFAP) immunopositive cells (a marker for astrogliosis) was counted.[1]

    • Apoptosis Markers : The expression of key apoptotic enzymes, including caspase-3, caspase-9, and caspase-12, was measured.[1][6]

G cluster_0 Experimental Paradigms cluster_1 Prevention Study cluster_2 Reversal Study cluster_3 Outcome Analysis model Mouse Model abeta Aβ(25-35) Peptide i.c.v. Injection anavex_pre This compound Admin (i.p.) model->anavex_pre 20 min wait 7-Day Incubation Period abeta->wait anavex_post This compound Admin (i.p.) wait->anavex_post 20 min before test behavior Behavioral Testing (Spontaneous Alternation, Passive Avoidance) wait->behavior anavex_pre->abeta anavex_post->behavior analysis Biochemical & Histological Analysis (Hippocampus) behavior->analysis G cluster_pathways Pathological Cascade cluster_intervention Therapeutic Intervention abeta Amyloid-Beta (Aβ) Toxicity er_stress ER Stress abeta->er_stress ox_stress Oxidative Stress (Lipid Peroxidation) abeta->ox_stress inflammation Inflammation (Astrogliosis) abeta->inflammation caspase12 Caspase-12 Activation er_stress->caspase12 caspase3 Caspase-3 Activation ox_stress->caspase3 deficits Cognitive Deficits inflammation->deficits caspase12->caspase3 apoptosis Apoptosis & Neuronal Loss caspase3->apoptosis apoptosis->deficits anavex This compound sigma1 Sigma-1 Receptor (σ1R) anavex->sigma1 muscarinic Muscarinic Receptors anavex->muscarinic homeostasis Ca2+ Homeostasis sigma1->homeostasis neuroprotection Neuroprotection muscarinic->neuroprotection homeostasis->neuroprotection neuroprotection->er_stress Inhibits neuroprotection->ox_stress Inhibits neuroprotection->inflammation Inhibits neuroprotection->caspase3 Inhibits neuroprotection->deficits Reverses

References

Anavex 1-41: A Technical Overview of its Interaction with Sodium and Chloride Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anavex 1-41 (Tetrahydro-N,N-dimethyl-5,5-diphenyl-3-furanmethanamine hydrochloride) is a novel small molecule with a complex pharmacological profile, primarily investigated for its potential in treating neurodegenerative disorders such as Alzheimer's disease. Its principal mechanism of action is agonism at the sigma-1 (σ1) receptor, an intracellular chaperone protein located at the endoplasmic reticulum-mitochondria interface that plays a crucial role in cellular homeostasis.[1] Beyond its high-affinity for the σ1 receptor, this compound exhibits a multi-target engagement profile that includes interactions with muscarinic receptors, as well as sodium and chloride ion channels.[1][2][3][4] This guide provides a detailed technical examination of the available preclinical data on this compound's activity on sodium and chloride channels, its proposed mechanisms, and the experimental methodologies relevant to these findings.

Core Pharmacological Profile

This compound is characterized as a mixed sigma-1 receptor agonist, muscarinic receptor ligand, and a modulator of sodium and chloride channels.[1][3] Its antidepressant-like properties are suggested to be linked to its inhibitory action on sodium channels, an effect observed to be independent of its sigma-1 receptor activity.[2] The modulation of both sodium and chloride channels, in conjunction with σ1 receptor activation, is believed to contribute to its neuroprotective effects observed in animal models.[3]

Quantitative Data: Binding Affinities and Channel Modulation

Quantitative data on the direct interaction of this compound with sodium and chloride channels is limited in publicly available literature. The primary data comes from broad pharmacological screening and binding assays rather than detailed electrophysiological studies.

Table 1: this compound Binding Affinities for Ion Channels and Key Receptors

TargetAssay TypeLigand/ProbeResult/AffinitySource
Sodium Channel (Site 2) Competition Binding[³H]batrachotoxinMicromolar (µM)[2]
Sodium Channel (Site 2) CEREP ProfileNot SpecifiedLow Micromolar (µM)[5][6]
Sigma-1 (σ1) Receptor Competition BindingNot SpecifiedKᵢ = 44 nM[2]
Sigma-2 (σ2) Receptor Competition BindingNot SpecifiedKᵢ = 3.9 µM[2]
Muscarinic M₁ Receptor Competition BindingNot SpecifiedKᵢ = 18.5 nM[2]
Chloride Channels Not SpecifiedNot SpecifiedModulator (Activity not quantified)[4]

Signaling Pathways and Mechanism of Action

This compound's effects on neuronal excitability and protection are multifaceted, involving at least two distinct mechanisms related to ion channels: direct interaction and indirect modulation via the sigma-1 receptor.

  • Direct Sodium Channel Inhibition: Preclinical data indicate that this compound directly interacts with site 2 of the voltage-gated sodium channel.[2] This binding is of micromolar affinity and is proposed to be the primary driver of the compound's antidepressant-like effects.[2] This mechanism is distinct from its high-affinity engagement of the σ1 receptor.

  • Indirect Ion Channel Modulation via Sigma-1 Receptor: The sigma-1 receptor itself is a known modulator of various ion channels, including voltage-gated sodium, potassium, calcium, and chloride channels.[7][8] As a potent σ1 agonist, this compound triggers a signaling cascade that can indirectly influence these channels. Upon agonist binding, the σ1 receptor translocates from its resting place at the ER-mitochondria associated membrane (MAM) to interact with client proteins, including ion channels at the plasma membrane, thereby altering their function.[9] For instance, σ1 receptor activation has been demonstrated to inhibit voltage-gated sodium channel currents, suggesting a pathway through which this compound can further regulate neuronal excitability.[10][11][12]

Below are diagrams illustrating these proposed pathways.

G cluster_direct Direct Modulation anavex141_d This compound na_channel Voltage-Gated Sodium Channel (Site 2) anavex141_d->na_channel Binds (µM affinity) effect_d Inhibition of Na+ Influx (Antidepressant-like Effect) na_channel->effect_d G cluster_indirect Indirect Modulation via Sigma-1 Receptor anavex141_i This compound sigma1 Sigma-1 Receptor (ER/MAM) anavex141_i->sigma1 Activates (nM affinity) translocation Translocation & Interaction sigma1->translocation ion_channels Ion Channels (Na+, K+, Ca2+, Cl-) translocation->ion_channels effect_i Modulation of Channel Activity & Neuronal Excitability (Neuroprotection) ion_channels->effect_i G start HEK-293 Cell expressing target ion channel patch Establish Whole-Cell Patch Clamp Configuration start->patch baseline Record Baseline Current (Voltage Protocol) patch->baseline drug_app Apply this compound (Increasing Concentrations) baseline->drug_app record_effect Record Changes in Current Properties drug_app->record_effect analysis Generate Dose-Response Curve Calculate IC50/EC50 record_effect->analysis end Characterize Functional Effect analysis->end

References

Anavex 1-41: A Technical Whitepaper on Early Preclinical Development and Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide or whitepaper on the core.

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Anavex 1-41, formerly known as AE14, is a novel, small molecule drug candidate developed by Anavex Life Sciences Corp.[1] Its early preclinical development has positioned it as a promising therapeutic agent for neurodegenerative disorders, particularly Alzheimer's disease.[2][3] This document provides a detailed overview of the foundational preclinical research that characterized its mechanism of action and established its initial efficacy profile. This compound is a synthetic aminotetrahydrofuran derivative, tetrahydro-N,N-dimethyl-5,5-diphenyl-3-furanmethanamine hydrochloride, that exhibits a unique multi-target pharmacological profile.[1][4] Preclinical investigations have highlighted its potent neuroprotective, anti-amnesic, and anti-oxidative properties, primarily mediated through its synergistic activity as a sigma-1 (σ1) receptor agonist and a muscarinic acetylcholine (B1216132) receptor ligand.[3][4][5]

Core Mechanism of Action

The therapeutic potential of this compound stems from its ability to engage multiple cellular targets implicated in the pathophysiology of neurodegeneration.

2.1 Sigma-1 (σ1) and Muscarinic Receptor Engagement

This compound is characterized as a mixed sigma-1 receptor and muscarinic receptor ligand.[1] Binding affinity studies have quantified its interaction with these receptors, revealing a potent and selective profile. The compound binds with high affinity to the M1, M3, and M4 muscarinic subtypes, and moderately to the M2 subtype.[1] Crucially, it is also a potent ligand for the σ1 receptor, with an 88-fold selectivity over the σ2 subtype.[1] Functional assays have further defined its activity as an M1 muscarinic receptor agonist and an antagonist at M2/M3 receptors.[1] This dual engagement is believed to be central to its therapeutic effects, with studies showing that the anti-amnesic properties of this compound can be blocked by both σ1 and muscarinic antagonists.[4][5]

2.2 Cellular Protective Pathways

The engagement of the σ1 receptor, a chaperone protein located at the endoplasmic reticulum (ER)-mitochondria interface, is hypothesized to be a key driver of this compound's neuroprotective effects.[3][6] Its mechanism involves the modulation of several critical cellular processes:

  • ER Stress and Calcium Homeostasis: this compound is believed to combat ER stress by modulating calcium mobilization through the Inositol Triphosphate (IP3) receptors.[3] This helps to maintain cellular homeostasis and prevent the initiation of apoptotic pathways.

  • Mitochondrial Protection: Preclinical data indicate that this compound confers protective effects on mitochondrial enzyme complexes I and IV under pathological conditions.[6][7] This is critical for maintaining cellular energy production and reducing oxidative stress.

  • Anti-Apoptotic and Anti-Oxidative Effects: The compound has been shown to prevent the expression of caspase-3, a key executioner enzyme in programmed cell death (apoptosis).[4][8] It also mitigates oxidative stress by preventing lipid peroxidation and protein nitration in the hippocampus.[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the early preclinical evaluation of this compound.

Table 1: Receptor Binding Affinities (Ki)

Receptor SubtypeBinding Affinity (Ki)Reference
Muscarinic M118.5 nM[1]
Muscarinic M2114 nM[1]
Muscarinic M350 nM[1]
Muscarinic M477 nM[1]
Sigma-1 (σ1)44 nM[1]
Sigma-2 (σ2)3.9 µM[1]

Table 2: In Vivo Efficacy in Mouse Models

ModelEffectEffective Dose RangeReference
Aβ(25-35)-Induced AmnesiaReversal of learning deficits (short and long-term memory)~30 µg/kg - 100 µg/kg i.p.[4][5]
Aβ(25-35)-Induced NeurotoxicityPrevention of learning deficits30-100 µg/kg i.p.[4]
Aβ(25-35)-Induced NeurotoxicityNeuroprotection (prevention of lipid peroxidation)100-1000 µg/kg i.p.[5]
Aβ(25-35)-Induced NeurotoxicityPrevention of hippocampal cell loss (CA1 region)100 µg/kg i.p.[4]
Scopolamine-Induced AmnesiaReversal of amnesia0.1 mg/kg i.p.[9]

Experimental Protocols

Detailed methodologies for the key preclinical experiments are outlined below, based on available public information.

4.1 Radioligand Binding Assays

  • Objective: To determine the binding affinity of this compound for various receptor subtypes.

  • Methodology: Competition binding assays were performed using cell membranes expressing the target receptors (muscarinic M1-M4, sigma-1, and sigma-2). Membranes were incubated with a specific radioligand ([3H]N-Methylscopolamine for muscarinic receptors, --INVALID-LINK---pentazocine for σ1, and [3H]DTG for σ2) and varying concentrations of this compound.[1] The concentration of this compound that inhibits 50% of the specific radioligand binding (IC50) was determined and converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

4.2 Amyloid-Beta (Aβ25-35) Peptide-Induced Toxicity Model in Mice

  • Objective: To evaluate the anti-amnesic and neuroprotective effects of this compound in an Alzheimer's disease animal model.[4]

  • Animal Model: Mice were used for this in vivo study.

  • Procedure:

    • Induction of Toxicity: A solution of amyloid-beta peptide fragment 25-35 (Aβ25-35) was administered via intracerebroventricular (i.c.v.) injection to induce learning deficits, oxidative stress, inflammation, and neuronal cell loss, mimicking aspects of Alzheimer's pathology.[4]

    • Drug Administration (Anti-Amnesic Paradigm): Seven days after the Aβ25-35 injection, mice were treated with this compound (intraperitoneally, i.p.) 20 minutes before behavioral testing.[4]

    • Drug Administration (Neuroprotective Paradigm): this compound was administered 20 minutes before the Aβ25-35 injection, with behavioral and histological assessments performed seven days later.[4][5]

  • Assessments:

    • Behavioral: Learning and memory were assessed using spontaneous alternation and passive avoidance tests.[4]

    • Biochemical: Post-mortem, the hippocampus was analyzed for markers of oxidative stress (lipid peroxidation, protein nitration) and apoptosis (caspase-3 expression).[4]

    • Histological: Brain tissue was analyzed for neuronal cell loss (e.g., in the CA1 region of the hippocampus) and inflammation (e.g., glial fibrillary acidic protein immunopositivity).[4]

Visualizations: Pathways and Workflows

Diagram 1: Proposed Signaling Pathway of this compound

Anavex141_Pathway cluster_drug This compound cluster_outcome Therapeutic Outcome A141 This compound S1R Sigma-1 Receptor (σ1R) (ER/Mitochondria) A141->S1R M1R Muscarinic M1 Receptor (M1R) A141->M1R Ca_Homeo Ca2+ Homeostasis (IP3R Modulation) S1R->Ca_Homeo Regulates Mito_Protect Mitochondrial Protection (Complex I & IV) S1R->Mito_Protect Promotes Outcome Neuroprotection & Anti-Amnesia M1R->Outcome Contributes to ER_Stress ER Stress Apoptosis Apoptosis (↓ Caspase-3) ER_Stress->Apoptosis Ox_Stress Oxidative Stress Ox_Stress->Apoptosis Mito_Dys Mitochondrial Dysfunction Mito_Dys->Ox_Stress Ca_Homeo->ER_Stress Reduces Ca_Homeo->Apoptosis Mito_Protect->Ox_Stress Reduces Mito_Protect->Mito_Dys Reduces

Caption: Proposed multi-target mechanism of action for this compound.

Diagram 2: Experimental Workflow for Aβ(25-35) In Vivo Model

Anavex_Workflow cluster_setup Experimental Setup cluster_procedure Core Procedure cluster_neuro Neuroprotection Paradigm cluster_amnesia Anti-Amnesia Paradigm start Start: Select Mice for Study grouping Randomize into Control & Treatment Groups start->grouping drug_pre Day 0: Administer this compound (or Vehicle) grouping->drug_pre Group 1 abeta_post Day 0: Induce Toxicity via i.c.v. Aβ(25-35) Injection grouping->abeta_post Group 2 abeta_pre Day 0: Induce Toxicity via i.c.v. Aβ(25-35) Injection drug_pre->abeta_pre wait_pre Day 1-6: Housing & Observation abeta_pre->wait_pre assess_pre Day 7: Behavioral & Biochemical Assessments wait_pre->assess_pre wait_post Day 1-6: Housing & Observation abeta_post->wait_post drug_post Day 7: Administer this compound (or Vehicle) wait_post->drug_post assess_post Day 7: Behavioral Assessments (20 min post-drug) drug_post->assess_post

Caption: Workflow for assessing this compound in the Aβ(25-35) mouse model.

References

Anavex 1-41: A Technical Guide on the Prevention of Neuronal Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Anavex 1-41, a novel compound with significant potential in the prevention of neuronal apoptosis, a key pathological feature in neurodegenerative diseases such as Alzheimer's disease. This document details its mechanism of action, summarizes key quantitative data from preclinical studies, outlines experimental protocols, and visualizes the critical signaling pathways involved.

Core Mechanism of Action: Targeting the Sigma-1 Receptor and Muscarinic Systems

This compound is a mixed sigma-1 (σ1) receptor agonist and muscarinic receptor ligand.[1][2] Its primary neuroprotective effects against apoptosis are mediated through its potent activation of the σ1 receptor, a unique intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM).[3][4][5]

The σ1 receptor plays a crucial role in maintaining cellular homeostasis by:

  • Modulating Calcium (Ca²⁺) Signaling: The σ1 receptor interacts with and stabilizes the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R), a key channel that regulates Ca²⁺ flux from the ER to the mitochondria.[1][6][7] By modulating this process, this compound helps prevent the cytotoxic Ca²⁺ overload in mitochondria that can trigger the apoptotic cascade.

  • Mitigating Endoplasmic Reticulum (ER) Stress: ER stress is a major contributor to neuronal cell death.[1] this compound's activity at the σ1 receptor helps to combat ER stress, thereby inhibiting the activation of pro-apoptotic proteins like caspase-12, an enzyme specifically linked to this pathway.[1]

  • Reducing Oxidative Stress: In preclinical models, this compound has been shown to prevent the induction of lipid peroxidation, a key marker of oxidative damage to cell membranes.[8][9] This anti-oxidative property is critical, as oxidative stress is a primary trigger for apoptosis.[10][11]

Through this multi-faceted mechanism, this compound targets the upstream triggers of apoptosis, preventing the downstream cascade that leads to programmed cell death.[1][10]

Quantitative Data Summary

Preclinical studies have demonstrated the potent anti-amnesic and neuroprotective efficacy of this compound at very low doses.[1] The following table summarizes the key quantitative findings from in vivo mouse models.

ParameterModelEfficacy/BindingSource
Receptor Binding Affinity (Ki) In vitroSigma-1: 44 nMMuscarinic (M1-M4): 18 - 114 nM[2]
Anti-Amnesic Activity Aβ25-35 Peptide-Induced Toxicity in MiceReversal of learning deficits at ~30 µg/kg[8]
Neuroprotective Activity Aβ25-35 Peptide-Induced Toxicity in MicePrevention of learning deficits and lipid peroxidation at 100-1000 µg/kg[8]
Apoptosis Marker Inhibition Aβ25-35 Peptide-Induced Toxicity in MiceBlocked the expression of caspase-3[3][9][10][12]
ER Stress Marker Inhibition Alzheimer's Disease Mouse ModelBlocked the expression of caspase-12[1]

Key Experimental Protocols

The primary model used to evaluate the anti-apoptotic effects of this compound is the amyloid-beta (Aβ) peptide-induced neurotoxicity model in mice. This model simulates key pathological aspects of Alzheimer's disease.

3.1. Aβ25-35 Peptide-Induced Neurotoxicity Mouse Model

  • Objective: To assess the ability of this compound to prevent neuronal damage, oxidative stress, and apoptosis induced by Aβ peptide.

  • Methodology:

    • Animal Subjects: Mice are used for this non-transgenic Alzheimer's disease model.[1][9]

    • Induction of Neurotoxicity: A single intracerebroventricular (i.c.v.) injection of aggregated Aβ25-35 peptide (e.g., 9 nmol) is administered into the brains of the mice.[3][9] This injection is known to induce oxidative stress, learning deficits, and histological changes within approximately seven days.[9]

    • Compound Administration: this compound is administered to the mice, typically via intraperitoneal injection. Dosing regimens can vary, with studies showing efficacy when the compound is given before the Aβ peptide to test its protective effects.[8] Effective dose ranges have been identified between 30 µg/kg and 1000 µg/kg.[3][8]

    • Endpoint Analysis: Seven days post-injection, various analyses are performed.

3.2. Measurement of Apoptotic Markers

  • Objective: To quantify the expression of key proteins in the apoptotic cascade.

  • Protocol (Immunohistochemistry/Western Blot):

    • Tissue Preparation: Following the experimental period, mice are euthanized, and the hippocampus is dissected.[1][9] The hippocampus is a brain region highly implicated in Alzheimer's disease and is particularly vulnerable to Aβ-induced damage.[1]

    • Protein Extraction: Hippocampal tissue is homogenized to extract total protein.

    • Quantification: Western blot analysis is performed using primary antibodies specific for cleaved caspase-3 and caspase-12. These "executioner" caspases are hallmarks of apoptosis and ER stress-induced cell death, respectively.[10][12][13]

    • Data Analysis: The intensity of the protein bands is quantified and normalized to a loading control (e.g., β-actin) to compare expression levels between control, Aβ-treated, and this compound + Aβ-treated groups. A significant reduction in caspase expression in the this compound group indicates an anti-apoptotic effect.[9]

3.3. Assessment of Oxidative Stress

  • Objective: To measure the extent of oxidative damage in brain tissue.

  • Protocol (Lipid Peroxidation Assay):

    • Tissue Preparation: Hippocampal extracts are prepared as described above.

    • Assay: The level of lipid peroxidation is measured, commonly by quantifying malondialdehyde (MDA) or other thiobarbituric acid reactive substances (TBARS).

    • Data Analysis: An increase in lipid peroxidation indicates oxidative stress. The ability of this compound to prevent this increase in Aβ-treated animals demonstrates its anti-oxidative properties.[3][8]

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the key mechanisms and experimental processes described in this guide.

G This compound Anti-Apoptotic Signaling Pathway cluster_upstream Upstream Triggers cluster_intervention Therapeutic Intervention cluster_downstream Apoptotic Cascade cluster_outcome Cellular Outcome Neurotoxic Insult Neurotoxic Insult ER Stress ER Stress Neurotoxic Insult->ER Stress Oxidative Stress Oxidative Stress Neurotoxic Insult->Oxidative Stress Ca2+ Dysregulation Ca2+ Dysregulation Neurotoxic Insult->Ca2+ Dysregulation Caspase-12 Caspase-12 ER Stress->Caspase-12 Bax Bax Oxidative Stress->Bax Ca2+ Dysregulation->Bax This compound This compound Sigma-1 Receptor Sigma-1 Receptor This compound->Sigma-1 Receptor Activates Sigma-1 Receptor->ER Stress Inhibits Sigma-1 Receptor->Oxidative Stress Inhibits Sigma-1 Receptor->Ca2+ Dysregulation Regulates Bcl-2 Bcl-2 Sigma-1 Receptor->Bcl-2 Promotes Caspase-3 Caspase-3 Caspase-12->Caspase-3 Bax->Caspase-3 Bcl-2->Bax Inhibits Neuronal Survival Neuronal Survival Bcl-2->Neuronal Survival Neuronal Apoptosis Neuronal Apoptosis Caspase-3->Neuronal Apoptosis

Caption: this compound Anti-Apoptotic Signaling Pathway.

G Experimental Workflow: In Vivo Aβ25-35 Mouse Model cluster_analysis Analysis Methods cluster_biochem Biochemical Analysis start Start: Select Mice injection Induce Neurotoxicity (i.c.v. Aβ25-35 Peptide Injection) start->injection treatment Administer Treatment Groups (Vehicle, this compound) injection->treatment incubation Incubation Period (Approx. 7 Days) treatment->incubation analysis Endpoint Analysis incubation->analysis behavior Behavioral Testing (e.g., Spontaneous Alternation) biochem Biochemical Assays (Hippocampal Tissue) end End: Data Interpretation western Western Blot (Caspase-3, Caspase-12) lipid Lipid Peroxidation Assay

Caption: Experimental Workflow: In Vivo Aβ25-35 Mouse Model.

References

Methodological & Application

Optimal Anavex 1-41 Dosage for In Vivo Alzheimer's Mouse Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the optimal dosage and experimental protocols for utilizing Anavex 1-41 in preclinical in vivo mouse models of Alzheimer's disease. The information is compiled from various preclinical studies to guide researchers in designing and executing their experiments.

Quantitative Data Summary

The following tables summarize the reported dosages, administration routes, and Alzheimer's mouse models used in preclinical studies of this compound.

Table 1: this compound Dosage and Administration in Alzheimer's Mouse Models

Mouse ModelDosage RangeAdministration RouteTherapeutic Effect
Amyloid-beta (Aβ) (25-35) peptide-induced toxicity3 µg/kg - 100 µg/kgIntraperitoneal (i.p.)Reversal of learning deficits.[1]
Amyloid-beta (Aβ) (25-35) peptide-induced toxicity30 µg/kgIntraperitoneal (i.p.)Effective in both short-term and long-term memory tests.[1]
Amyloid-beta (Aβ) (25-35) peptide-induced toxicity100 µg/kg - 1000 µg/kgIntraperitoneal (i.p.)Potent neuroprotective activity.[1]
Scopolamine-induced amnesia0.1 mg/kgIntraperitoneal (i.p.)Significant reduction in amnesia.

Signaling Pathway of this compound

This compound is a mixed sigma-1 (σ1) receptor agonist and muscarinic receptor ligand.[2][3] Its neuroprotective effects in Alzheimer's disease models are attributed to its ability to modulate multiple cellular pathways, primarily through the activation of the σ1 receptor, which is crucial for maintaining cellular homeostasis under stress.[4][5]

Activation of the σ1 receptor by this compound is hypothesized to regulate calcium mobilization within neuronal cells, particularly at the endoplasmic reticulum (ER) and mitochondria.[4][5] This helps to mitigate ER stress and prevent apoptosis (programmed cell death).[2][4] Furthermore, this compound has been shown to protect against oxidative stress and ameliorate mitochondrial dysfunction, key pathological features of Alzheimer's disease.[5] The dual interaction with both sigma-1 and muscarinic receptors is believed to contribute to its potent anti-amnesic and neuroprotective properties.[2][3]

Anavex_1_41_Signaling_Pathway cluster_0 This compound Intervention cluster_1 Cellular Receptors cluster_2 Downstream Effects cluster_3 Therapeutic Outcomes This compound This compound Sigma-1 Receptor Sigma-1 Receptor This compound->Sigma-1 Receptor activates Muscarinic Receptor Muscarinic Receptor This compound->Muscarinic Receptor activates Ca2+ Homeostasis Ca2+ Homeostasis Sigma-1 Receptor->Ca2+ Homeostasis regulates Muscarinic Receptor->Ca2+ Homeostasis Reduced ER Stress Reduced ER Stress Ca2+ Homeostasis->Reduced ER Stress Mitochondrial Function Mitochondrial Function Ca2+ Homeostasis->Mitochondrial Function Inhibition of Apoptosis Inhibition of Apoptosis Reduced ER Stress->Inhibition of Apoptosis Reduced Oxidative Stress Reduced Oxidative Stress Mitochondrial Function->Reduced Oxidative Stress Reduced Oxidative Stress->Inhibition of Apoptosis Neuroprotection Neuroprotection Inhibition of Apoptosis->Neuroprotection Improved Learning & Memory Improved Learning & Memory Neuroprotection->Improved Learning & Memory

This compound Signaling Pathway

Experimental Protocols

Detailed methodologies for key experiments are provided below.

I. Alzheimer's Disease Mouse Model: Intracerebroventricular (ICV) Injection of Amyloid-beta (25-35)

This protocol describes the induction of Alzheimer's-like pathology in mice through the injection of the toxic fragment of amyloid-beta, Aβ (25-35). This model is characterized by oxidative stress, learning deficits, and neuronal cell death.[4]

Materials:

  • Amyloid-beta (25-35) peptide

  • Sterile phosphate-buffered saline (PBS) or sterile water

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Stereotaxic apparatus

  • Hamilton microsyringe (10 µL)

  • Surgical tools (scalpel, drill, etc.)

  • Animal heating pad

Procedure:

  • Preparation of Aβ (25-35) solution:

    • Reconstitute the lyophilized Aβ (25-35) peptide in sterile PBS or water to a final concentration of 1 mg/mL.[6]

    • To induce aggregation, incubate the solution at 37°C for one week prior to use.[7]

  • Animal Preparation:

    • Anesthetize the mouse using an appropriate anesthetic.

    • Shave the scalp and secure the animal in the stereotaxic apparatus.

    • Maintain the animal's body temperature using a heating pad.

  • Surgical Procedure:

    • Make a midline incision on the scalp to expose the skull.

    • Identify the bregma.

    • Drill a small hole over the lateral ventricle using the following coordinates: Anteroposterior (AP): -0.2 mm, Mediolateral (ML): ±1.0 mm, Dorsoventral (DV): -2.5 mm from the bregma.[8]

  • ICV Injection:

    • Load the Hamilton syringe with the aggregated Aβ (25-35) solution.

    • Slowly lower the needle to the target DV coordinate.

    • Infuse 3 µL of the Aβ (25-35) solution at a rate of 1 µL/min.[8]

    • Leave the needle in place for an additional 5 minutes to allow for diffusion before slowly retracting it.[7]

  • Post-operative Care:

    • Suture the incision.

    • Administer post-operative analgesics as required.

    • Allow the animals to recover for at least 7 days before behavioral testing.

II. Behavioral Testing

This test assesses spatial working memory, which is dependent on the hippocampus and prefrontal cortex. The test is based on the innate tendency of rodents to explore novel environments.[9][10]

Materials:

  • Y-shaped maze with three identical arms.

  • Video tracking software (optional, but recommended).

Procedure:

  • Place the mouse at the end of one arm and allow it to freely explore the maze for 8 minutes.[11]

  • Record the sequence of arm entries. An arm entry is counted when all four paws of the mouse are within the arm.

  • An alternation is defined as successive entries into the three different arms on overlapping triplet sets (e.g., ABC, BCA).

  • Calculate the percentage of alternation as follows:

    • % Alternation = (Number of alternations / (Total number of arm entries - 2)) * 100

This fear-motivated task is used to assess long-term memory.[12]

Materials:

  • Passive avoidance apparatus with a lighted compartment and a dark compartment equipped with an electrified grid floor.

  • A platform in the lighted compartment.

Procedure:

  • Training (Day 1):

    • Place the mouse on the platform in the lighted compartment.

    • When the mouse steps down with all four paws onto the grid floor of the dark compartment, deliver a mild, brief electrical foot shock (e.g., 0.3 mA).[13]

    • Immediately after the shock, remove the mouse from the apparatus.

  • Testing (Day 2, 24 hours later):

    • Place the mouse back on the platform.

    • Do not deliver a foot shock.

    • Measure the latency to step down from the platform to the grid floor (step-down latency). A longer latency indicates better memory of the aversive experience.[13][14]

III. Pathological Assessment

This assay measures malondialdehyde (MDA), a byproduct of lipid peroxidation, which is an indicator of oxidative stress.[15][16]

Materials:

  • Thiobarbituric acid (TBA)

  • Trichloroacetic acid (TCA)

  • MDA standard

  • Spectrophotometer or microplate reader

Procedure:

  • Sample Preparation:

    • Homogenize brain tissue (e.g., hippocampus) in ice-cold PBS.[17]

    • Centrifuge the homogenate to pellet cellular debris.

  • Assay:

    • Add the TBA reagent to the supernatant.[15]

    • Incubate at 95°C for 60 minutes to allow the formation of the MDA-TBA adduct.[15]

    • Cool the samples on ice and centrifuge to pellet any precipitate.[15]

    • Measure the absorbance of the supernatant at 532 nm.[15]

    • Quantify the MDA concentration using a standard curve prepared with known concentrations of MDA.

This technique is used to detect activated caspase-3, a key marker of apoptosis.[2]

Materials:

  • Paraffin-embedded or frozen brain sections.

  • Primary antibody against cleaved caspase-3.

  • Biotinylated secondary antibody.

  • Avidin-biotin-peroxidase complex (ABC) reagent.

  • DAB substrate kit.

  • Microscope.

Procedure:

  • Tissue Preparation:

    • Deparaffinize and rehydrate paraffin-embedded sections. For frozen sections, fix as required.

  • Antigen Retrieval (for paraffin (B1166041) sections):

    • Perform heat-induced antigen retrieval using a suitable buffer (e.g., citrate (B86180) buffer).[18]

  • Immunostaining:

    • Block endogenous peroxidase activity with 3% hydrogen peroxide.[19]

    • Block non-specific binding with a blocking serum.[19]

    • Incubate the sections with the primary anti-cleaved caspase-3 antibody overnight at 4°C.[18][19]

    • Wash and incubate with the biotinylated secondary antibody.[19]

    • Wash and incubate with the ABC reagent.

    • Develop the signal with the DAB substrate.

    • Counterstain with hematoxylin.[18]

  • Analysis:

    • Dehydrate, clear, and mount the sections.

    • Visualize and quantify the number of caspase-3 positive cells using a microscope.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in an Alzheimer's mouse model.

Experimental_Workflow cluster_0 Model Induction cluster_1 Treatment cluster_2 Behavioral Assessment cluster_3 Pathological Analysis A Induce Alzheimer's-like Pathology (Aβ 25-35 ICV Injection) B Administer this compound or Vehicle (i.p. injection) A->B C Y-Maze Spontaneous Alternation B->C D Step-Down Passive Avoidance C->D E Euthanize and Collect Brain Tissue D->E F Lipid Peroxidation Assay (TBARS) E->F G Caspase-3 Immunohistochemistry E->G

Experimental Workflow Diagram

References

Application Notes and Protocols for Anavex 1-41 in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anavex 1-41 is a novel small molecule with potential therapeutic applications in neurodegenerative and neurodevelopmental disorders.[1][2][3][4][5][6][7][8][9] It functions as a dual modulator, acting as a sigma-1 (σ1) receptor agonist and engaging with muscarinic acetylcholine (B1216132) receptors.[2][4][10] This document provides detailed application notes and protocols for the solubility and preparation of this compound for use in in vitro assays, along with an overview of its mechanism of action and relevant signaling pathways.

Physicochemical Properties and Solubility

Disclaimer: The following solubility and preparation protocols are based on the available data for the closely related compound ANAVEX 2-73 and general laboratory best practices for small molecules. It is highly recommended that researchers perform their own solubility tests to determine the optimal conditions for their specific experimental needs.

Recommended Solvents and Storage
PropertyRecommendation
Primary Solvents Dimethyl sulfoxide (B87167) (DMSO), Ethanol (B145695)
Storage of Solid Compound Store at -20°C in a dry, dark place.
Storage of Stock Solutions Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles.

Preparation of this compound for In Vitro Assays

This section outlines a general protocol for the preparation of this compound stock and working solutions for use in cell-based assays.

Materials
  • This compound (solid form)

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Ethanol, absolute, sterile

  • Sterile microcentrifuge tubes

  • Sterile pipette tips

  • Vortex mixer

  • Cell culture medium appropriate for the assay

Protocol for Preparation of 10 mM Stock Solution in DMSO
  • Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.

  • Weighing the Compound: Accurately weigh a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.814 mg of this compound (Molecular Weight: 281.39 g/mol ).

  • Dissolution: Add the appropriate volume of sterile DMSO to the weighed this compound. For the example above, add 1 mL of DMSO.

  • Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution if necessary.

  • Sterilization (Optional): If required for the specific application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

Preparation of Working Solutions

Working solutions should be prepared fresh for each experiment by diluting the stock solution in the appropriate cell culture medium.

  • Determine Final Concentration: Decide on the final concentrations of this compound required for your experiment.

  • Serial Dilution: Perform serial dilutions of the 10 mM stock solution in your cell culture medium to achieve the desired final concentrations.

    • Important: Ensure that the final concentration of DMSO in the cell culture medium is consistent across all experimental conditions (including vehicle controls) and is at a level that does not affect cell viability (typically ≤ 0.1%).

  • Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment.

Experimental Workflow for In Vitro Assays

The following diagram illustrates a typical workflow for utilizing this compound in a cell-based assay.

experimental_workflow prep_stock Prepare 10 mM Stock Solution in DMSO prep_working Prepare Working Solutions (Serial Dilution in Media) prep_stock->prep_working treatment Treat Cells with this compound and Vehicle Control prep_working->treatment cell_culture Culture and Seed Cells cell_culture->treatment incubation Incubate for a Defined Period treatment->incubation assay Perform In Vitro Assay (e.g., Viability, Signaling) incubation->assay analysis Data Analysis assay->analysis

This compound In Vitro Assay Workflow

Mechanism of Action and Signaling Pathways

This compound's primary mechanism of action involves the activation of the sigma-1 (σ1) receptor, a chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane.[10] It also modulates muscarinic acetylcholine receptors.[2][4] This dual activity contributes to its neuroprotective effects by influencing several downstream signaling pathways.

Sigma-1 Receptor Signaling Pathway

Activation of the σ1 receptor by this compound leads to the modulation of intracellular calcium signaling, reduction of oxidative stress, and enhancement of mitochondrial function. This can ultimately inhibit apoptotic pathways and promote cell survival.

sigma1_pathway cluster_cell Neuronal Cell Anavex141 This compound Sigma1 Sigma-1 Receptor (σ1R) (ER-Mitochondria Interface) Anavex141->Sigma1 activates Ca_Signaling Modulation of Ca2+ Signaling Sigma1->Ca_Signaling Mitochondria Enhanced Mitochondrial Function Sigma1->Mitochondria Oxidative_Stress Reduced Oxidative Stress Sigma1->Oxidative_Stress Neuroprotection Neuroprotection & Cell Survival Ca_Signaling->Neuroprotection Mitochondria->Neuroprotection Apoptosis Inhibition of Apoptosis (e.g., Caspase-3) Oxidative_Stress->Apoptosis reduces Apoptosis->Neuroprotection leads to

This compound Sigma-1 Receptor Pathway
Muscarinic Receptor Modulation

This compound also exhibits affinity for muscarinic acetylcholine receptors, which are G-protein coupled receptors involved in various downstream signaling cascades that can influence neuronal function and survival.

muscarinic_pathway cluster_cell Neuronal Cell Anavex141 This compound Muscarinic_R Muscarinic Receptors (e.g., M1) Anavex141->Muscarinic_R modulates G_Protein G-Protein Activation (Gq/11) Muscarinic_R->G_Protein PLC Phospholipase C (PLC) Activation G_Protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_Release Intracellular Ca2+ Release IP3_DAG->Ca_Release PKC Protein Kinase C (PKC) Activation IP3_DAG->PKC Downstream Downstream Signaling (e.g., MAPK/ERK) PKC->Downstream

This compound Muscarinic Receptor Pathway

Quantitative Data Summary

The following table summarizes the reported binding affinities of this compound for various receptors.

Receptor SubtypeBinding Affinity (Ki)
Sigma-1 (σ1) 44 nM
Muscarinic M1 18-114 nM
Muscarinic M2 > M1 affinity
Muscarinic M3 > M1 affinity
Muscarinic M4 > M1 affinity

Data compiled from publicly available preclinical study information.[12]

Conclusion

These application notes provide a comprehensive guide for the preparation and use of this compound in in vitro research settings. By following the recommended protocols and understanding its dual mechanism of action, researchers can effectively design and execute experiments to further elucidate the therapeutic potential of this promising compound. As with any experimental compound, it is imperative to adhere to good laboratory practices and safety guidelines.

References

Standard Protocol for Anavex 1-41 Treatment in SH-SY5Y Cells: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anavex 1-41 is a promising therapeutic candidate with neuroprotective properties, acting as a selective sigma-1 (σ1) receptor agonist and also exhibiting affinity for muscarinic acetylcholine (B1216132) receptors.[1][2] The human neuroblastoma cell line, SH-SY5Y, is a widely utilized in vitro model in neurobiology research, particularly for studying neurodegenerative diseases and the effects of neurotoxic or neuroprotective agents.[3] This document provides a detailed standard protocol for the treatment of SH-SY5Y cells with this compound, including cell culture, experimental procedures for assessing its effects on oxidative stress and apoptosis, and a summary of its receptor binding affinities.

Quantitative Data Summary

The following tables summarize the binding affinities of this compound for its primary molecular targets.

Table 1: this compound Receptor Binding Affinities (Ki values)

Target ReceptorKi (nM)Reference
Muscarinic M118.5[4]
Muscarinic M2114[4]
Muscarinic M350[4]
Muscarinic M477[4]
Sigma-1 (σ1)44[4]
Sigma-2 (σ2)3900[4]

Note: A lower Ki value indicates a higher binding affinity.

Experimental Protocols

SH-SY5Y Cell Culture and Maintenance

This protocol outlines the standard procedures for the culture of the SH-SY5Y human neuroblastoma cell line.

Materials:

  • SH-SY5Y cells (e.g., ATCC® CRL-2266™)

  • Complete Growth Medium:

    • Dulbecco's Modified Eagle's Medium/Nutrient Mixture F-12 (DMEM/F12)

    • 10% Fetal Bovine Serum (FBS)

    • 1% Penicillin-Streptomycin

  • 0.25% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture flasks (T-75)

  • Cell culture plates (6-well, 96-well)

  • Incubator (37°C, 5% CO2)

Protocol:

  • Thawing of Cryopreserved Cells:

    • Rapidly thaw the vial of frozen SH-SY5Y cells in a 37°C water bath.

    • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

    • Centrifuge at 200 x g for 5 minutes.

    • Discard the supernatant and gently resuspend the cell pellet in 10-15 mL of fresh, pre-warmed complete growth medium.

    • Transfer the cell suspension to a T-75 flask.

    • Incubate at 37°C in a humidified atmosphere with 5% CO2.

    • Change the medium every 2-3 days.

  • Cell Passaging:

    • When cells reach 80-90% confluency, aspirate the culture medium.

    • Wash the cell monolayer once with sterile PBS.

    • Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.

    • Neutralize the trypsin by adding 6-8 mL of complete growth medium.

    • Gently pipette the cell suspension up and down to ensure a single-cell suspension.

    • Perform a cell count using a hemocytometer or automated cell counter.

    • Seed new T-75 flasks or multi-well plates at a density of 2 x 10^4 to 4 x 10^4 cells/cm². A typical split ratio is 1:3 to 1:6.

    • Incubate at 37°C and 5% CO2.

This compound Treatment Protocol

This protocol describes the preparation and application of this compound to SH-SY5Y cells for experimental assays.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Complete Growth Medium

  • SH-SY5Y cells seeded in appropriate culture plates

Protocol:

  • Preparation of this compound Stock Solution:

    • Prepare a 10 mM stock solution of this compound in sterile DMSO.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

  • Treatment of SH-SY5Y Cells:

    • Seed SH-SY5Y cells in multi-well plates at the desired density for the specific assay. Allow the cells to adhere and grow for 24 hours.

    • On the day of the experiment, prepare working solutions of this compound by diluting the stock solution in complete growth medium to the desired final concentrations (e.g., in the range of 10 nM to 10 µM).

    • Aspirate the old medium from the cells and replace it with the medium containing the various concentrations of this compound.

    • Include a vehicle control group treated with the same concentration of DMSO as the highest concentration of this compound used.

    • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

Assessment of Neuroprotection against Oxidative Stress

This protocol provides a method to evaluate the protective effects of this compound against hydrogen peroxide (H₂O₂)-induced oxidative stress.

Materials:

  • Hydrogen peroxide (H₂O₂)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • 96-well plates

Protocol:

  • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to attach overnight.

  • Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours).

  • Induce oxidative stress by adding H₂O₂ to a final concentration of 100-500 µM. Include control wells with untreated cells, cells treated with H₂O₂ alone, and cells treated with this compound alone.

  • Incubate for 24 hours.

  • Assess cell viability using the MTT assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Assessment of Anti-Apoptotic Effects

This protocol outlines the use of a Caspase-3 activity assay to determine the anti-apoptotic effects of this compound. This compound has been shown to prevent the expression of caspase-3, a key enzyme in apoptosis.[2][5]

Materials:

  • Apoptosis-inducing agent (e.g., Staurosporine or Amyloid-β 1-42)

  • Caspase-3 colorimetric or fluorometric assay kit

  • 96-well plates

Protocol:

  • Seed SH-SY5Y cells in a 96-well plate at a density of 2 x 10^4 cells per well and allow them to attach overnight.

  • Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours).

  • Induce apoptosis by adding an appropriate agent (e.g., 1 µM Staurosporine) to the wells. Include necessary controls.

  • Incubate for the recommended time to induce apoptosis (e.g., 3-6 hours for Staurosporine).

  • Measure Caspase-3 activity according to the manufacturer's instructions for the chosen assay kit. This typically involves lysing the cells and adding a substrate that produces a colorimetric or fluorescent signal upon cleavage by active Caspase-3.

  • Read the signal using a microplate reader.

  • Express Caspase-3 activity relative to the control group.

Signaling Pathways and Experimental Workflow

This compound Signaling Pathway

The following diagram illustrates the proposed mechanism of action of this compound in providing neuroprotection. This compound, as a sigma-1 receptor agonist, is thought to modulate intracellular calcium signaling and inhibit apoptotic pathways.

Anavex_1_41_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Muscarinic Receptor Muscarinic Receptor This compound->Muscarinic Receptor Binds Sigma-1 Receptor (ER) Sigma-1 Receptor (ER) This compound->Sigma-1 Receptor (ER) Agonist Caspase-3 Caspase-3 This compound->Caspase-3 Inhibits Expression IP3R IP3 Receptor Sigma-1 Receptor (ER)->IP3R Modulates Mitochondrial Protection Mitochondrial Protection Sigma-1 Receptor (ER)->Mitochondrial Protection Promotes Ca2+ Ca2+ Release IP3R->Ca2+ Regulates Neuroprotection Neuroprotection Ca2+->Neuroprotection Apoptosis Apoptosis Caspase-3->Apoptosis Mitochondrial Protection->Neuroprotection

Caption: Proposed signaling pathway of this compound in SH-SY5Y cells.

Experimental Workflow

The diagram below outlines the general workflow for studying the effects of this compound on SH-SY5Y cells.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Culture SH-SY5Y Cells B Seed Cells in Plates A->B C Prepare this compound Working Solutions B->C D Treat Cells with this compound C->D E Induce Cellular Stress (e.g., Oxidative, Apoptotic) D->E F Perform Assays (e.g., MTT, Caspase-3) E->F G Data Collection and Analysis F->G

Caption: General experimental workflow for this compound studies.

References

Application of Anavex 1-41 in Primary Hippocampal Neuron Cultures: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anavex 1-41 is a novel, small-molecule compound with a dual mechanism of action, functioning as a sigma-1 (σ1) receptor agonist and a muscarinic receptor ligand.[1][2] Preclinical studies have demonstrated its potential as a neuroprotective agent, showing promise in models of neurodegenerative diseases such as Alzheimer's disease.[3][4] Its therapeutic potential is attributed to its ability to modulate intracellular calcium levels, mitigate endoplasmic reticulum (ER) stress, reduce oxidative stress, and inhibit apoptosis.[5][6]

These application notes provide a comprehensive guide for the use of this compound in primary hippocampal neuron cultures. The protocols outlined below are designed to facilitate research into the neuroprotective and neurorestorative effects of this compound at a cellular level.

Data Presentation

The following tables summarize the available quantitative data for this compound, providing key parameters for its receptor binding and activity.

Table 1: Receptor Binding Affinity of this compound

Receptor TargetKi (nM)IC50 (nM)
Sigma-1 (σ1) Receptor44-
Muscarinic M1 Receptor-18-114

Ki (Inhibition Constant) and IC50 (Half-maximal Inhibitory Concentration) values are critical indicators of drug potency. A lower value signifies a higher binding affinity.[1][2]

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Alzheimer's Disease

Experimental ModelEndpointEffective Dose Range (in vivo)Outcome
Aβ25-35-induced toxicityReversal of learning deficits3-100 µg/kgSignificant reversal of memory impairment.[4]
Aβ25-35-induced toxicityPrevention of learning deficits30-100 µg/kgPrevention of memory deficits when pre-administered.[4]
Aβ25-35-induced toxicityNeuroprotection100 µg/kgPrevention of cell loss in the CA1 region of the hippocampus.[4]
Aβ25-35-induced toxicityAnti-apoptotic effect100 µg/kgBlocked the expression of caspase-3.[4]

This in vivo data provides a strong rationale for investigating the neuroprotective effects of this compound in primary hippocampal neuron cultures, a relevant in vitro model.

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using Graphviz.

Anavex_1_41_Signaling_Pathway cluster_stress Cellular Stressors cluster_anavex This compound Intervention cluster_receptors Receptor Targets cluster_downstream Downstream Effects Oxidative Stress Oxidative Stress Apoptosis Apoptosis Oxidative Stress->Apoptosis ER Stress ER Stress ER Stress->Apoptosis Aβ Toxicity Aβ Toxicity Aβ Toxicity->Apoptosis This compound This compound Sigma-1 Receptor Sigma-1 Receptor This compound->Sigma-1 Receptor Muscarinic Receptors Muscarinic Receptors This compound->Muscarinic Receptors Ca2+ Homeostasis Ca2+ Homeostasis Sigma-1 Receptor->Ca2+ Homeostasis UPR Attenuation UPR Attenuation Sigma-1 Receptor->UPR Attenuation Modulates IP3R Bcl-2 Upregulation Bcl-2 Upregulation Sigma-1 Receptor->Bcl-2 Upregulation Neuronal Survival Neuronal Survival Ca2+ Homeostasis->Neuronal Survival UPR Attenuation->Apoptosis Caspase-3 Inhibition Caspase-3 Inhibition Bcl-2 Upregulation->Caspase-3 Inhibition Bcl-2 Upregulation->Apoptosis Caspase-3 Inhibition->Apoptosis

Caption: this compound Signaling Pathway.

Experimental_Workflow cluster_culture Primary Hippocampal Neuron Culture cluster_treatment This compound Treatment cluster_assays Endpoint Assays Isolate Hippocampi (E18-P0) Isolate Hippocampi (E18-P0) Dissociate Tissue Dissociate Tissue Isolate Hippocampi (E18-P0)->Dissociate Tissue Plate Neurons Plate Neurons Dissociate Tissue->Plate Neurons Prepare this compound Stock Prepare this compound Stock Add to Culture Medium Add to Culture Medium Prepare this compound Stock->Add to Culture Medium Incubate (Time-course) Incubate (Time-course) Add to Culture Medium->Incubate (Time-course) Cell Viability Assay (MTT/LDH) Cell Viability Assay (MTT/LDH) Incubate (Time-course)->Cell Viability Assay (MTT/LDH) Immunocytochemistry (e.g., β-III tubulin, MAP2) Immunocytochemistry (e.g., β-III tubulin, MAP2) Incubate (Time-course)->Immunocytochemistry (e.g., β-III tubulin, MAP2) Western Blot (e.g., Bcl-2, Caspase-3) Western Blot (e.g., Bcl-2, Caspase-3) Incubate (Time-course)->Western Blot (e.g., Bcl-2, Caspase-3) Calcium Imaging (e.g., Fura-2) Calcium Imaging (e.g., Fura-2) Incubate (Time-course)->Calcium Imaging (e.g., Fura-2) Data Analysis Data Analysis Cell Viability Assay (MTT/LDH)->Data Analysis Imaging and Quantification Imaging and Quantification Immunocytochemistry (e.g., β-III tubulin, MAP2)->Imaging and Quantification Densitometry Densitometry Western Blot (e.g., Bcl-2, Caspase-3)->Densitometry Fluorescence Measurement Fluorescence Measurement Calcium Imaging (e.g., Fura-2)->Fluorescence Measurement

Caption: Experimental Workflow.

Experimental Protocols

The following protocols provide a detailed methodology for the application of this compound in primary hippocampal neuron cultures.

Protocol 1: Preparation of Primary Hippocampal Neuron Cultures

This protocol is adapted from standard procedures for isolating and culturing primary hippocampal neurons.

Materials:

  • Timed-pregnant Sprague-Dawley rats (E18) or postnatal day 0 (P0) pups

  • Hibernate-E medium (or equivalent)

  • Papain and DNase

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • Poly-D-lysine coated plates or coverslips

  • Standard cell culture reagents and equipment

Procedure:

  • Euthanize pregnant rat or P0 pups according to approved institutional animal care and use committee (IACUC) protocols.

  • Dissect out the embryonic or neonatal brains and place them in ice-cold Hibernate-E medium.

  • Under a dissecting microscope, carefully remove the hippocampi from both hemispheres.

  • Transfer the isolated hippocampi to a tube containing a papain/DNase solution and incubate at 37°C for 15-20 minutes to dissociate the tissue.

  • Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is obtained.

  • Centrifuge the cell suspension and resuspend the pellet in pre-warmed Neurobasal complete medium.

  • Determine cell viability and density using a hemocytometer and Trypan blue exclusion.

  • Plate the neurons onto Poly-D-lysine coated culture vessels at a desired density (e.g., 2.5 x 104 cells/cm2).

  • Incubate the cultures at 37°C in a humidified 5% CO2 incubator.

  • After 24 hours, perform a half-medium change to remove cellular debris. Continue to perform half-medium changes every 3-4 days.

Protocol 2: Treatment of Primary Hippocampal Neurons with this compound

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Complete Neurobasal medium

  • Primary hippocampal neuron cultures (prepared as in Protocol 1)

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 10 mM).

    • Aliquot the stock solution and store at -20°C or -80°C for long-term use. Avoid repeated freeze-thaw cycles.

  • Treatment of Neuronal Cultures:

    • On the day of the experiment, thaw an aliquot of the this compound stock solution.

    • Prepare serial dilutions of this compound in complete Neurobasal medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM).

    • Important: Ensure the final concentration of DMSO in the culture medium is below 0.1% to avoid solvent-induced toxicity. Prepare a vehicle control with the same final concentration of DMSO.

    • Remove half of the medium from the neuronal cultures and replace it with the medium containing the appropriate concentration of this compound or vehicle control.

    • Incubate the treated cultures for the desired duration (e.g., 24, 48, or 72 hours) before proceeding to endpoint analysis.

Protocol 3: Assessment of Neuroprotection using MTT Assay

This protocol measures cell viability to assess the neuroprotective effects of this compound against a neurotoxic insult (e.g., glutamate (B1630785) or Aβ oligomers).

Materials:

  • Treated primary hippocampal neuron cultures (from Protocol 2)

  • Neurotoxic agent (e.g., glutamate, Aβ1-42 oligomers)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plate reader

Procedure:

  • Culture primary hippocampal neurons in 96-well plates.

  • Pre-treat the neurons with various concentrations of this compound for a specified period (e.g., 2 hours).

  • Introduce the neurotoxic agent to the cultures (except for the untreated control wells) and co-incubate with this compound for the desired duration (e.g., 24 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the untreated control and plot the concentration-response curve for this compound's neuroprotective effect.

Protocol 4: Immunocytochemistry for Neuronal Morphology

This protocol allows for the visualization and quantification of neuronal morphology, such as neurite outgrowth.

Materials:

  • Treated primary hippocampal neuron cultures on coverslips

  • Paraformaldehyde (PFA) for fixation

  • Permeabilization buffer (e.g., Triton X-100 in PBS)

  • Blocking solution (e.g., bovine serum albumin in PBS)

  • Primary antibody (e.g., anti-β-III tubulin or anti-MAP2)

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear staining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • After treatment with this compound, fix the neurons with 4% PFA.

  • Permeabilize the cells with the permeabilization buffer.

  • Block non-specific antibody binding with the blocking solution.

  • Incubate with the primary antibody overnight at 4°C.

  • Wash the cells and incubate with the fluorescently labeled secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips onto microscope slides.

  • Capture images using a fluorescence microscope and analyze neuronal morphology (e.g., neurite length, branching) using appropriate software (e.g., ImageJ/Fiji).

Conclusion

The provided application notes and protocols offer a framework for investigating the effects of this compound in primary hippocampal neuron cultures. By leveraging these detailed methodologies, researchers can further elucidate the cellular mechanisms underlying the neuroprotective and neurorestorative properties of this promising therapeutic candidate. It is recommended that researchers optimize these protocols based on their specific experimental needs and cell culture conditions.

References

Application Notes and Protocols: Intraperitoneal vs. Oral Administration of Anavex 1-41 in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anavex 1-41 is a novel small molecule with high affinity for the sigma-1 (σ1) receptor and muscarinic receptors, demonstrating potential therapeutic effects in neurodegenerative diseases.[1][2][3] Preclinical studies in rodent models have been crucial in elucidating its mechanism of action and neuroprotective properties. The route of administration is a critical factor influencing a drug's pharmacokinetic and pharmacodynamic profile. This document provides a detailed overview of the intraperitoneal (IP) and oral administration of this compound in rodents, based on available preclinical data. While extensive data exists for IP administration, information regarding the oral administration of this compound is limited in publicly available literature.

Data Presentation: Comparison of Administration Routes

Due to a lack of publicly available pharmacokinetic data for the oral administration of this compound in rodents, a direct quantitative comparison with the intraperitoneal route is not possible at this time. The following table summarizes the available information for each route.

ParameterIntraperitoneal (IP) AdministrationOral Administration
Bioavailability Assumed to be high, bypassing first-pass metabolism.[4]Data not publicly available. Other Anavex compounds have demonstrated oral bioavailability.[5][6]
Effective Dose Range (in mice) 3 µg/kg to 1000 µg/kg, with neuroprotective and anti-amnesic effects observed in the 3-100 µg/kg range.[7][8]Data not publicly available.
Reported Vehicle Saline.[8]Data not publicly available.
Key Advantages - Rapid onset of action.- Precise dosage administration.- Bypasses the gastrointestinal tract and first-pass metabolism.[4]- Less invasive and more convenient for chronic dosing.- Clinically more relevant for patient administration.
Key Disadvantages - More invasive than oral administration.- Potential for injection site reactions or peritonitis.- Potential for variable absorption and first-pass metabolism.- Requires suitable formulation for oral delivery.

Experimental Protocols

Intraperitoneal (IP) Administration of this compound in Mice

This protocol is based on methodologies reported in preclinical studies investigating the neuroprotective and anti-amnesic effects of this compound.[7][8]

Materials:

  • This compound hydrochloride

  • Sterile, pyrogen-free saline solution (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile syringes (e.g., 1 mL)

  • Sterile needles (e.g., 27-30 gauge)

  • Appropriate personal protective equipment (PPE)

  • Experimental mice (strain, age, and weight as per study design)

Procedure:

  • Preparation of this compound Solution:

    • On the day of the experiment, prepare a stock solution of this compound in sterile saline. The concentration of the stock solution should be calculated based on the desired final dose and the injection volume.

    • For example, to achieve a dose of 100 µg/kg in a 25 g mouse with an injection volume of 100 µL, a stock solution of 0.025 mg/mL would be required.

    • Ensure the solution is thoroughly dissolved by vortexing.

    • Prepare fresh solutions for each experiment to ensure stability and sterility.

  • Animal Handling and Restraint:

    • Handle mice gently to minimize stress.

    • Properly restrain the mouse to expose the abdominal area. One common method is to hold the mouse by the scruff of the neck with the thumb and forefinger, allowing the abdomen to be accessible.

  • Injection Procedure:

    • Draw the calculated volume of the this compound solution into a sterile syringe fitted with a sterile needle.

    • Locate the injection site in the lower quadrant of the abdomen, slightly off the midline to avoid the bladder and cecum.

    • Insert the needle at a 15-20 degree angle. Be careful not to insert the needle too deeply to avoid puncturing internal organs.

    • Gently aspirate to ensure the needle has not entered a blood vessel or organ.

    • Slowly inject the solution into the peritoneal cavity.

    • Withdraw the needle and return the mouse to its cage.

  • Post-Injection Monitoring:

    • Monitor the animal for any signs of distress, discomfort, or adverse reactions following the injection.

Oral Administration of this compound in Rodents (General Protocol)

Note: Specific formulation and dosage information for oral administration of this compound is not currently available in the public domain. The following is a general protocol for oral gavage in rodents and should be adapted based on future availability of formulation details.

Materials:

  • This compound (formulated for oral administration)

  • Appropriate vehicle (e.g., water, methylcellulose (B11928114) solution)

  • Sterile syringes

  • Oral gavage needles (flexible or rigid, appropriate size for the animal)

  • Experimental rodents (strain, age, and weight as per study design)

Procedure:

  • Preparation of this compound Formulation:

    • Prepare a homogenous suspension or solution of this compound in the chosen vehicle at the desired concentration.

    • Ensure the formulation is well-mixed before each administration.

  • Animal Handling and Restraint:

    • Gently restrain the animal to prevent movement and ensure safe administration. For mice, this can be done by grasping the scruff of the neck to immobilize the head.

  • Gavage Procedure:

    • Measure the distance from the tip of the animal's nose to the last rib to estimate the length of the gavage needle to be inserted.

    • Draw the calculated volume of the this compound formulation into a syringe attached to the gavage needle.

    • Gently insert the gavage needle into the mouth, passing it over the tongue towards the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and re-insert.

    • Slowly administer the solution directly into the stomach.

    • Carefully withdraw the gavage needle.

  • Post-Administration Monitoring:

    • Observe the animal for any signs of respiratory distress, regurgitation, or other adverse effects.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

This compound exerts its effects through the modulation of two key receptor systems: the sigma-1 (σ1) receptor and muscarinic receptors.[1][2][3]

Anavex_1_41_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_er_membrane Endoplasmic Reticulum Membrane cluster_er_lumen ER Lumen cluster_mitochondria Mitochondria Anavex141 This compound MuscarinicReceptor Muscarinic Receptor Anavex141->MuscarinicReceptor Binds Sigma1Receptor Sigma-1 Receptor Anavex141->Sigma1Receptor Binds G_Protein G-Protein MuscarinicReceptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates IP3R IP3 Receptor (IP3R) IP3->IP3R Binds PKC Protein Kinase C (PKC) DAG->PKC Activates DownstreamSignaling Downstream Signaling PKC->DownstreamSignaling Modulates Sigma1Receptor->IP3R Modulates Ca2_ER Ca2+ IP3R->Ca2_ER Releases MitochondrialFunction Mitochondrial Function Ca2_ER->MitochondrialFunction Regulates Neuroprotection Neuroprotection & Cell Survival MitochondrialFunction->Neuroprotection Promotes

Caption: this compound signaling through muscarinic and sigma-1 receptors.

Experimental Workflow for In Vivo Efficacy Testing

The following diagram illustrates a typical workflow for assessing the neuroprotective effects of this compound in a rodent model of neurodegeneration.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_assessment Assessment cluster_analysis Data Analysis AnimalModel Rodent Model of Neurodegeneration Grouping Randomization into Treatment Groups AnimalModel->Grouping Vehicle Vehicle Control (e.g., Saline) Grouping->Vehicle Anavex141_IP This compound (IP) Grouping->Anavex141_IP Anavex141_Oral This compound (Oral) (Hypothetical) Grouping->Anavex141_Oral Behavioral Behavioral Tests (e.g., Y-maze, Morris water maze) Vehicle->Behavioral Anavex141_IP->Behavioral Anavex141_Oral->Behavioral Biochemical Biochemical Assays (e.g., ELISA, Western Blot) Behavioral->Biochemical Histological Histological Analysis (e.g., Immunohistochemistry) Biochemical->Histological DataAnalysis Statistical Analysis and Comparison of Groups Histological->DataAnalysis

References

Application Notes and Protocols for Assessing Anavex 1-41 Efficacy on Cognitive Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methods used to assess the efficacy of Anavex 1-41 on cognitive function, with a focus on preclinical models. Detailed protocols for key behavioral assays and an elucidation of the compound's proposed mechanism of action are included to guide researchers in the evaluation of this and similar therapeutic candidates.

Preclinical Assessment of this compound on Cognitive Function

This compound has been evaluated in preclinical models of Alzheimer's disease, specifically in mice with amyloid-beta (Aβ) peptide-induced cognitive deficits.[1] The primary methods for assessing its impact on cognitive function in these models include the Spontaneous Alternation (Y-Maze) test for spatial working memory and the Passive Avoidance test for long-term contextual memory.[1][2]

Animal Model

A commonly used model involves the intracerebroventricular (i.c.v.) injection of Aβ25-35 peptide (9 nmol) into the brains of mice.[2] This induces histological and biochemical changes, oxidative stress, and learning deficits within seven days, mimicking aspects of Alzheimer's disease pathology.[1]

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies assessing the efficacy of this compound in reversing Aβ25-35-induced cognitive deficits.

Table 1: Efficacy of this compound in the Spontaneous Alternation (Y-Maze) Test

Treatment GroupDose (µg/kg, i.p.)Alternation Performance (%)Reference
Scrambled Aβ + Vehicle-~65-70%[2]
Aβ25-35 + Vehicle-~53%[2]
Aβ25-35 + this compound3Significant improvement[2]
Aβ25-35 + this compound10Most effective dose[2]
Aβ25-35 + this compoundup to 1000Significant improvement[2]

Table 2: Efficacy of this compound in the Passive Avoidance Test (Anti-Amnesic Effect)

Treatment GroupDose (µg/kg, i.p.)Step-Down LatencyReference
Aβ25-35 + Vehicle-Significantly reduced[2]
Aβ25-35 + this compound1-1000Dose-dependent reversal of deficit[2]

Table 3: Efficacy of this compound in the Passive Avoidance Test (Neuroprotective Effect)

Treatment GroupDose (µg/kg, i.p.)Step-Down LatencyReference
Aβ25-35 + Vehicle-Significantly reduced[2]
Aβ25-35 + this compound30-300Significant prevention of deficits[2]

Experimental Protocols

Spontaneous Alternation (Y-Maze) Test

This test assesses spatial working memory by capitalizing on the innate tendency of rodents to explore novel environments.

Protocol:

  • Apparatus: A Y-shaped maze with three identical arms (e.g., 40 cm long) set at a 120° angle from each other.[2]

  • Acclimation: Allow mice to acclimate to the testing room for at least one hour before the experiment.[3]

  • Procedure: a. Place a naive mouse at the end of one arm and allow it to freely explore the maze for a single 8-minute session.[2][4] b. Visually record the sequence of arm entries.[2] c. An alternation is defined as consecutive entries into all three arms.[2]

  • Data Analysis: a. The total number of possible alternations is the total number of arm entries minus two. b. Calculate the percentage of alternation: (Actual Alternations / Total Possible Alternations) x 100.[2]

  • Drug Administration: In anti-amnesic studies, this compound is administered intraperitoneally (i.p.) 20-30 minutes before the test session, seven days after the Aβ25-35 injection.[2]

G cluster_0 Y-Maze Experimental Workflow A Aβ25-35 or Scrambled Peptide (i.c.v.) B 7-Day Incubation A->B C This compound or Vehicle (i.p.) B->C D 20-30 min Wait C->D E Place Mouse in Y-Maze D->E F 8 min Free Exploration E->F G Record Arm Entry Sequence F->G H Calculate % Alternation G->H

Y-Maze Experimental Workflow Diagram.
Step-Down Passive Avoidance Test

This test evaluates long-term, fear-motivated memory.

Protocol:

  • Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark compartment is equipped with an electric grid.

  • Training (Day 8 post-Aβ injection): a. Place the mouse in the light compartment. b. After a brief habituation period, the door to the dark compartment opens. c. When the mouse enters the dark compartment, the door closes, and a mild, brief foot shock is delivered.

  • Retention Test (Day 9 post-Aβ injection): a. Place the mouse back into the light compartment. b. Record the latency to enter the dark compartment (step-down latency). A longer latency indicates better memory of the aversive stimulus.

  • Drug Administration: this compound or vehicle is administered 20 minutes before the training session.[2]

G cluster_0 Passive Avoidance Experimental Workflow cluster_1 Day 8: Training cluster_2 Day 9: Retention Test A This compound or Vehicle (i.p.) B 20 min Wait A->B C Place mouse in light compartment B->C D Mouse enters dark compartment C->D E Deliver foot shock D->E F Place mouse in light compartment G Measure latency to enter dark compartment F->G G cluster_0 This compound Signaling Pathway A Amyloid-Beta B ER Stress & Oxidative Stress A->B D Sigma-1 Receptor Activation C This compound C->D E Muscarinic Receptor Activation C->E F IP3R Stabilization & Ca2+ Homeostasis D->F G Reduced Caspase-3 Expression D->G H Cognitive Enhancement & Neuroprotection E->H F->H G->H

References

Experimental Design for Anavex 1-41 Neuroprotection Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and executing preclinical studies to evaluate the neuroprotective effects of Anavex 1-41, a dual sigma-1 (σ1) and muscarinic receptor agonist. The protocols outlined below cover both in vivo and in vitro models relevant to neurodegenerative diseases, particularly Alzheimer's disease.

Introduction to this compound

This compound is a promising neuroprotective agent that exerts its effects through a synergistic mechanism involving the activation of σ1 and muscarinic receptors.[1][2] This dual activity is believed to address multiple pathological processes implicated in neurodegeneration, including oxidative stress, apoptosis, and neuroinflammation.[1][3][4] Preclinical studies have demonstrated its potential in animal models of Alzheimer's disease, where it has been shown to reverse cognitive deficits and protect against amyloid-beta (Aβ)-induced neurotoxicity.[2][5]

Key Signaling Pathways

This compound's neuroprotective effects are mediated by its interaction with two key receptor systems:

  • Sigma-1 (σ1) Receptor Pathway: The σ1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[6] Its activation by this compound is associated with the modulation of intracellular calcium signaling, reduction of oxidative stress, and inhibition of apoptotic pathways.[3][4]

  • Muscarinic Acetylcholine M1 Receptor Pathway: As a muscarinic receptor agonist, this compound can also stimulate downstream signaling cascades that are crucial for neuronal survival and cognitive function.

Below are diagrams illustrating the proposed signaling pathways for this compound.

Anavex_1_41_Signaling_Pathways cluster_Anavex This compound Action cluster_Sigma1 Sigma-1 Receptor Pathway cluster_Muscarinic Muscarinic Receptor Pathway Anavex This compound Sigma1 Sigma-1 Receptor Anavex->Sigma1 Agonist Muscarinic Muscarinic M1 Receptor Anavex->Muscarinic Agonist Ca_Modulation Ca2+ Modulation Sigma1->Ca_Modulation Oxidative_Stress Reduced Oxidative Stress Ca_Modulation->Oxidative_Stress Apoptosis Inhibition of Apoptosis Oxidative_Stress->Apoptosis Neuroprotection_S Neuroprotection Apoptosis->Neuroprotection_S Signaling_Cascade Signaling Cascade Muscarinic->Signaling_Cascade Neuronal_Survival Neuronal Survival Signaling_Cascade->Neuronal_Survival Cognitive_Function Improved Cognitive Function Neuronal_Survival->Cognitive_Function Neuroprotection_M Neuroprotection Cognitive_Function->Neuroprotection_M

This compound Dual Receptor Signaling Pathways

Data Presentation: Summary of Preclinical Findings

The following tables summarize quantitative data from preclinical studies on this compound in a mouse model of Aβ-induced toxicity.

In Vivo Efficacy of this compound in Aβ25-35 Mouse Model
Parameter Effective Dose Range
Reversal of Learning Deficits3-100 µg/kg (i.p.)[5]
Neuroprotection (Prevention of Learning Impairments)30-100 µg/kg (i.p.)[5]
Prevention of Aβ-induced Cell Loss in Hippocampus100 µg/kg (i.p.)[5]
Prevention of Oxidative Stress (Lipid Peroxidation)100-1000 µg/kg (i.p.)[2]
Inhibition of Caspase-3 ExpressionNot specified[5]
Pharmacological Inhibition of this compound Effects
Antagonist Effect on this compound Activity
Scopolamine (Muscarinic Antagonist)Prevented beneficial effects on learning[5]
BD1047 (Sigma-1 Protein Inactivator)Prevented beneficial effects on learning[5]

Experimental Protocols

In Vivo Neuroprotection Study: Aβ25-35-Induced Toxicity in Mice

This protocol describes the induction of Alzheimer's-like pathology in mice using intracerebroventricular (i.c.v.) injection of the amyloid-beta fragment 25-35 (Aβ25-35) and subsequent treatment with this compound.

Materials:

  • Male Swiss mice (or other appropriate strain)

  • This compound

  • Aβ25-35 peptide

  • Sterile saline

  • Anesthetic (e.g., isoflurane)

  • Stereotaxic apparatus

  • Hamilton syringe

Experimental Workflow:

In_Vivo_Workflow start Start acclimatization Animal Acclimatization start->acclimatization grouping Randomize into Treatment Groups acclimatization->grouping pre_treatment Pre-treatment with this compound or Vehicle grouping->pre_treatment surgery i.c.v. Injection of Aβ25-35 pre_treatment->surgery post_op Post-operative Care & Recovery surgery->post_op behavioral Behavioral Testing (e.g., Y-maze) post_op->behavioral biochemical Biochemical & Histological Analysis behavioral->biochemical end End biochemical->end

Workflow for In Vivo Neuroprotection Study

Procedure:

  • Animal Preparation: Acclimatize mice for at least one week before the experiment.

  • Drug Preparation: Dissolve this compound in sterile saline to the desired concentrations (e.g., for doses of 30 µg/kg and 100 µg/kg). Dissolve Aβ25-35 peptide in sterile saline.

  • Treatment Groups:

    • Sham + Vehicle

    • Aβ25-35 + Vehicle

    • Aβ25-35 + this compound (low dose)

    • Aβ25-35 + this compound (high dose)

  • This compound Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection 20 minutes before the Aβ25-35 injection.

  • Aβ25-35 Injection (i.c.v.):

    • Anesthetize the mouse and place it in a stereotaxic frame.

    • Inject Aβ25-35 (e.g., 9 nmol) into the lateral ventricle.

  • Post-operative Care: Allow the animals to recover for 7 days.

  • Behavioral Testing: Assess cognitive function using tests such as the Y-maze for spatial working memory or passive avoidance for long-term memory.

  • Biochemical and Histological Analysis:

    • Euthanize the animals and collect brain tissue.

    • Perform histological analysis to assess neuronal loss in the hippocampus.

    • Measure markers of oxidative stress (e.g., lipid peroxidation) and apoptosis (e.g., caspase-3 expression) in brain homogenates.

In Vitro Neuroprotection Study: Aβ-Induced Toxicity in SH-SY5Y Cells

This protocol details the use of the human neuroblastoma cell line SH-SY5Y to assess the neuroprotective effects of this compound against Aβ-induced toxicity.

Materials:

  • SH-SY5Y cells

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS)

  • This compound

  • Aβ25-35 or Aβ1-42 peptide

  • MTT or LDH assay kit for cell viability

  • Assay kits for oxidative stress (e.g., ROS measurement) and apoptosis (e.g., caspase-3 activity)

Experimental Workflow:

In_Vitro_Workflow start Start cell_culture Culture SH-SY5Y Cells start->cell_culture plating Plate Cells in 96-well Plates cell_culture->plating treatment Treat with this compound plating->treatment toxicity Induce Neurotoxicity with Aβ treatment->toxicity incubation Incubate for 24-48 hours toxicity->incubation assays Perform Viability, Oxidative Stress, & Apoptosis Assays incubation->assays end End assays->end

Workflow for In Vitro Neuroprotection Study

Procedure:

  • Cell Culture: Maintain SH-SY5Y cells in a humidified incubator at 37°C and 5% CO2.

  • Cell Plating: Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • This compound Treatment: Pre-treat cells with various concentrations of this compound for 2 hours.

  • Aβ-induced Toxicity: Add Aβ peptide (e.g., 25 µM Aβ25-35 or 10 µM Aβ1-42) to the wells and incubate for 24-48 hours.

  • Assessment of Neuroprotection:

    • Cell Viability: Measure cell viability using an MTT or LDH assay.

    • Oxidative Stress: Quantify reactive oxygen species (ROS) levels.

    • Apoptosis: Measure caspase-3 activity.

Conclusion

The experimental designs and protocols provided here offer a robust framework for investigating the neuroprotective properties of this compound. By utilizing both in vivo and in vitro models, researchers can gain valuable insights into its therapeutic potential for neurodegenerative diseases. The dual mechanism of action, targeting both sigma-1 and muscarinic receptors, presents a promising and multi-faceted approach to combating the complex pathology of conditions like Alzheimer's disease.

References

Application Notes and Protocols: Measuring Mitochondrial Respiration Following Anavex 1-41 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anavex 1-41 is a sigma-1 receptor (S1R) agonist with neuroprotective properties that has shown potential in the context of neurodegenerative diseases.[1][2][3] The S1R is a chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM), a critical interface for cellular signaling and homeostasis.[4] Activation of S1R by ligands like this compound has been shown to modulate calcium exchange between the ER and mitochondria, reduce oxidative stress, and protect mitochondrial function, particularly under pathological conditions.[1][4][5] Preclinical data indicate that this compound can offer protective effects to mitochondrial enzyme complexes I and IV.[2][6][7]

Mitochondrial dysfunction is a key element in the pathology of many neurodegenerative disorders. Therefore, accurately assessing the impact of therapeutic candidates like this compound on mitochondrial respiration is crucial. This document provides detailed protocols for measuring mitochondrial respiration in response to this compound treatment, utilizing two common methodologies: the Seahorse XF Cell Mito Stress Test and High-Resolution Respirometry (HRR).

Data Presentation

The following tables summarize the quantitative effects of this compound on mitochondrial function, as reported in preclinical studies.

Table 1: Effect of this compound on Mitochondrial Respiration Parameters

ParameterTreatment ConditionFold Change vs. ControlReference
Complex I ActivityPhysiologicalIncreased[4]
Complex I ActivityAβ₁₋₄₂-induced toxicityAttenuated Decrease[4][8]
Complex IV ActivityAβ₁₋₄₂-induced toxicityAttenuated Decrease[4][8]
Mitochondrial RespirationPhysiologicalNo significant impact[4]
Mitochondrial RespirationAβ₁₋₄₂-induced alterationAttenuated Alteration[4]

Table 2: Effect of this compound on Oxidative Stress Markers

MarkerTreatment ConditionEffectReference
Mitochondrial ROSPhysiologicalIncreased[4]
Mitochondrial ROSAβ₁₋₄₂-induced increaseDecreased[4]
Lipid PeroxidationAβ₂₅₋₃₅-induced increasePrevented[8][9]
Protein NitrationAβ₂₅₋₃₅-induced increasePrevented[8]

Signaling Pathway

Anavex1_41_Signaling_Pathway S1R Sigma-1 Receptor (S1R) IP3R IP3 Receptor S1R->IP3R Ca_ER Ca²⁺ IP3R->Ca_ER VDAC VDAC Ca_Mito Ca²⁺ VDAC->Ca_Mito Ca_ER->VDAC ETC Electron Transport Chain (Complexes I-V) Ca_Mito->ETC stimulates ATP ATP Production ETC->ATP ROS ROS ETC->ROS byproduct Anavex This compound Anavex->S1R

Caption: this compound signaling pathway at the MAM.

Experimental Protocols

Protocol 1: Seahorse XF Cell Mito Stress Test

This protocol outlines the measurement of key mitochondrial function parameters in intact cells following treatment with this compound.

Materials:

  • Seahorse XF Analyzer (e.g., XF96)

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Sensor Cartridge

  • Seahorse XF Calibrant

  • Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

  • This compound

  • Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A)

  • Cell line of interest (e.g., neuronal cells, astrocytes)

Procedure:

  • Cell Seeding:

    • Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density.

    • Allow cells to adhere and grow overnight in a standard cell culture incubator.

  • This compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • On the day of the experiment, prepare fresh dilutions of this compound in pre-warmed cell culture medium to the desired final concentrations.

    • Remove the culture medium from the cells and replace it with the medium containing the appropriate concentrations of this compound or a vehicle control.

    • Incubate the cells for the desired treatment duration (e.g., 1, 6, or 24 hours) in a standard cell culture incubator.

  • Seahorse XF Assay Preparation:

    • The day before the assay, hydrate (B1144303) the sensor cartridge with Seahorse XF Calibrant and incubate overnight at 37°C in a non-CO₂ incubator.

    • On the day of the assay, prepare the Seahorse XF assay medium and warm it to 37°C.

    • Remove the this compound treatment medium from the cell plate and wash the cells twice with the pre-warmed Seahorse XF assay medium.

    • Add the final volume of assay medium to each well and incubate the plate at 37°C in a non-CO₂ incubator for 45-60 minutes.

  • Seahorse XF Analysis:

    • Load the hydrated sensor cartridge with the mitochondrial inhibitors (Oligomycin, FCCP, and Rotenone/Antimycin A) from the Cell Mito Stress Test Kit, diluted in the assay medium.

    • Calibrate the sensor cartridge in the Seahorse XF Analyzer.

    • After calibration, replace the calibrant plate with the cell culture plate.

    • Initiate the assay. The instrument will measure the basal oxygen consumption rate (OCR) before sequentially injecting the inhibitors and measuring the OCR after each injection.

  • Data Analysis:

    • After the run, normalize the OCR data to cell number or protein concentration.

    • The Seahorse XF software will calculate the key parameters of mitochondrial respiration:

      • Basal Respiration: The initial OCR, representing the baseline energy demand.

      • ATP Production: The decrease in OCR after the injection of Oligomycin.

      • Maximal Respiration: The maximum OCR achieved after the injection of FCCP.

      • Spare Respiratory Capacity: The difference between maximal and basal respiration.

      • Proton Leak: The remaining OCR after Oligomycin injection that is not coupled to ATP synthesis.

Protocol 2: High-Resolution Respirometry of Isolated Mitochondria

This protocol is for assessing the direct effects of this compound on the function of isolated mitochondria.

Materials:

  • High-Resolution Respirometer (e.g., Oroboros O2k)

  • Mitochondrial isolation buffer

  • Respiratory substrates (e.g., malate (B86768), glutamate, succinate)

  • ADP

  • Cytochrome c

  • Mitochondrial inhibitors (e.g., rotenone, antimycin A, oligomycin)

  • This compound

  • Tissue or cell source for mitochondria isolation

Procedure:

  • Mitochondria Isolation:

    • Isolate mitochondria from the chosen cell or tissue source using standard differential centrifugation protocols.

    • Determine the protein concentration of the isolated mitochondria suspension.

  • Respirometer Setup and Calibration:

    • Calibrate the oxygen sensors of the high-resolution respirometer according to the manufacturer's instructions.

    • Add respiration medium to the chambers and allow the temperature to equilibrate to 37°C.

  • Mitochondrial Respiration Measurement:

    • Add a known amount of isolated mitochondria to each chamber of the respirometer.

    • Allow for a period of stabilization to measure basal (State 1) respiration.

    • Sequentially add substrates and inhibitors to assess different respiratory states:

      • State 2 (Substrate-dependent, ADP-limited): Add substrates for Complex I (e.g., malate and glutamate).

      • State 3 (Active Respiration): Add a saturating concentration of ADP to stimulate ATP synthesis.

      • State 4 (Resting Respiration): Can be measured after the phosphorylation of all added ADP or by adding an inhibitor of ATP synthase like oligomycin.

      • Complex II-linked Respiration: Add a Complex II substrate (e.g., succinate) after inhibiting Complex I with rotenone.

    • To test the integrity of the outer mitochondrial membrane, add cytochrome c. A significant increase in respiration indicates membrane damage.

  • This compound Treatment:

    • This compound can be introduced at different stages of the experiment to assess its effects:

      • Pre-incubation: Incubate the isolated mitochondria with this compound before adding them to the respirometer.

      • Direct Injection: Inject this compound directly into the respirometer chamber before or after the addition of substrates.

  • Data Analysis:

    • The respirometry software will record the oxygen consumption rate in real-time.

    • Calculate the respiratory control ratio (RCR = State 3 / State 4) as an indicator of mitochondrial coupling and health.

    • Analyze the specific effects of this compound on the different respiratory states and complex activities.

Experimental Workflow

Experimental_Workflow cluster_seahorse Protocol 1: Seahorse XF Cell Mito Stress Test cluster_hrr Protocol 2: High-Resolution Respirometry sh_start Start sh_seed Seed Cells sh_start->sh_seed sh_treat Treat with this compound sh_seed->sh_treat sh_prepare Prepare for Seahorse Assay sh_treat->sh_prepare sh_run Run Mito Stress Test sh_prepare->sh_run sh_analyze Analyze OCR Data sh_run->sh_analyze sh_end End sh_analyze->sh_end hrr_start Start hrr_isolate Isolate Mitochondria hrr_start->hrr_isolate hrr_setup Setup Respirometer hrr_isolate->hrr_setup hrr_measure Measure Respiration (with/without this compound) hrr_setup->hrr_measure hrr_analyze Analyze Respiration Rates hrr_measure->hrr_analyze hrr_end End hrr_analyze->hrr_end

Caption: Experimental workflows for mitochondrial respiration analysis.

References

Application Notes: Target Engagement Studies for Anavex 1-41

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting target engagement studies for Anavex 1-41, a novel compound with therapeutic potential in neurodegenerative and neuropsychiatric disorders. This compound is a mixed sigma-1 receptor (σ1R) agonist and muscarinic acetylcholine (B1216132) receptor (mAChR) ligand.[1] Confirming and quantifying the interaction of this compound with these targets is critical for understanding its mechanism of action, guiding dose selection, and establishing a clear pharmacokinetic/pharmacodynamic (PK/PD) relationship in preclinical and clinical development.

Introduction to this compound and its Targets

This compound (Tetrahydro-N,N-dimethyl-5,5-diphenyl-3-furanmethanamine) is a small molecule that demonstrates high affinity for both σ1 and muscarinic receptors.[1] Its dual-target profile suggests a synergistic mechanism that may offer neuroprotective benefits by modulating multiple cellular pathways implicated in diseases like Alzheimer's.[2]

  • Sigma-1 Receptor (σ1R): A unique intracellular chaperone protein located primarily at the mitochondria-associated endoplasmic reticulum (ER) membrane.[3][4] It is not a conventional receptor but acts as a pluripotent modulator of cellular signaling, particularly in response to stress.[5][6] Activation of σ1R can regulate calcium homeostasis, reduce ER stress, and mitigate oxidative stress.[6][7]

  • Muscarinic Acetylcholine Receptors (mAChRs): A family of five G protein-coupled receptor (GPCR) subtypes (M1-M5) that mediate the effects of the neurotransmitter acetylcholine.[2] The M1, M3, and M5 subtypes typically couple to Gq/11 proteins, leading to intracellular calcium mobilization, while M2 and M4 receptors couple to Gi/o proteins.[2]

Target engagement studies are essential to verify that this compound binds to these intended targets in relevant biological systems and to determine the concentration-dependence of this interaction.

This compound Signaling Pathways

This compound is hypothesized to exert its effects by concurrently activating σ1R and modulating mAChRs.

  • σ1R Pathway: Under basal conditions, σ1R is bound to the chaperone BiP (Binding Immunoglobulin Protein). Upon agonist binding (like this compound) or cellular stress, σ1R dissociates from BiP and can translocate to modulate the activity of client proteins, such as the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R), a key regulator of calcium release from the ER.[4][7] This modulation helps maintain calcium homeostasis and cell survival.

  • mAChR Pathway (M1 focus): As a potent M1 ligand, this compound can activate the Gq/11 signaling cascade.[1] This stimulates phospholipase C (PLC), which cleaves PIP2 into IP3 and diacylglycerol (DAG). IP3 then binds to IP3R on the ER, triggering the release of intracellular calcium.

The convergence of these pathways on IP3R-mediated calcium signaling highlights a potential mechanism for synergy.

G cluster_0 This compound Action cluster_1 Sigma-1 Receptor Pathway cluster_2 Muscarinic M1 Receptor Pathway cluster_3 Downstream Cellular Effects Anavex_1-41 This compound M1R M1 Receptor Anavex_1-41->M1R Ligand Binding S1R σ1R-BiP Complex (Inactive) S1R_Active Active σ1R S1R->S1R_Active Dissociation BiP BiP IP3R IP3 Receptor (IP3R) S1R_Active->IP3R Modulates/ Stabilizes ER_Stress ER Stress ER_Stress->S1R Stimulus Gq11 Gq/11 M1R->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3_DAG IP3 + DAG PIP2->IP3_DAG IP3_DAG->IP3R IP3 Binds Ca_Release Ca²⁺ Release from ER IP3R->Ca_Release Homeostasis Cellular Homeostasis Neuroprotection Ca_Release->Homeostasis

Caption: Signaling pathways for this compound.

Quantitative Target Binding Profile

The binding affinity of this compound for its primary targets has been characterized using in vitro binding assays. This data is crucial for designing target engagement experiments and interpreting results.

Target ReceptorBinding Affinity (Ki) in nMReference
Sigma-1 (σ1) 44[1]
Muscarinic M1 18.5[1]
Muscarinic M2 114[1]
Muscarinic M3 50[1]
Muscarinic M4 77[1]
Sigma-2 (σ2) 3900 (3.9 µM)[1]

Table 1: Binding affinities of this compound for sigma and muscarinic receptor subtypes. The data shows high affinity for σ1 and M1, M3, and M4 receptors, and high selectivity for σ1 over σ2.

Experimental Protocols for Target Engagement

A multi-tiered approach is recommended to robustly demonstrate target engagement, progressing from direct biochemical assays to functional cellular and in vivo methods.

Protocol 1: Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for σ1R and mAChR subtypes by measuring its ability to displace a specific radioligand.

G start Start prep Prepare Membranes (Expressing Target Receptor) start->prep setup Set up 96-well Plate (Total, Non-Specific, Competition) prep->setup add_reagents Add Radioligand, this compound, & Membranes setup->add_reagents incubate Incubate to Reach Equilibrium (e.g., 90 min @ 37°C for σ1R) add_reagents->incubate filter Rapid Vacuum Filtration (Separate Bound from Free Radioligand) incubate->filter wash Wash Filters (Remove Unbound Radioligand) filter->wash count Quantify Radioactivity (Liquid Scintillation Counting) wash->count analyze Data Analysis (Calculate IC50 -> Ki) count->analyze end End analyze->end

Caption: Workflow for a Radioligand Binding Assay.

Methodology:

  • Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing the human receptor of interest (e.g., σ1R, M1, M2, M3, or M4) or from tissue known to be rich in these receptors (e.g., guinea pig liver for σ1R).[8]

  • Reagent Preparation:

    • Radioligand: For σ1R, use [³H]-(+)-pentazocine at a concentration near its Kd (e.g., 1-3 nM).[8][9] For mAChRs, use [³H]-N-methylscopolamine ([³H]-NMS) at a concentration near its Kd (e.g., 0.2-1 nM).[2][10]

    • This compound: Prepare serial dilutions to cover a wide concentration range (e.g., 10⁻¹¹ M to 10⁻⁵ M).

    • Non-Specific Binding (NSB) Control: For σ1R, use a high concentration of a chemically distinct ligand like haloperidol (B65202) (10 µM).[8] For mAChRs, use atropine (B194438) (1 µM).[2]

  • Assay Setup (in a 96-well plate, in triplicate):

    • Total Binding: Radioligand + Assay Buffer + Membranes.

    • Non-Specific Binding (NSB): Radioligand + NSB Control + Membranes.

    • Competition: Radioligand + this compound dilution + Membranes.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium. Typical conditions are 60-90 minutes at 37°C for σ1R assays or room temperature for mAChR assays.[8][10]

  • Filtration: Terminate the reaction by rapid vacuum filtration through a glass fiber filter mat (e.g., GF/B or GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Counting: Place the filter discs into scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm direct binding of this compound to σ1R and mAChRs in an intact cell environment by measuring changes in protein thermal stability.

G cluster_0 CETSA Melt Curve cluster_1 Isothermal Dose-Response A_start Start A_treat Treat Cells with This compound or Vehicle A_start->A_treat A_heat Heat Aliquots across a Temperature Gradient A_treat->A_heat A_lyse Lyse Cells & Separate Soluble/Aggregated Fractions A_heat->A_lyse A_detect Detect Soluble Target Protein (e.g., Western Blot) A_lyse->A_detect A_plot Plot % Soluble Protein vs. Temp Determine Thermal Shift (ΔTm) A_detect->A_plot A_end End A_plot->A_end B_start Start B_treat Treat Cells with Serial Dilutions of this compound B_start->B_treat B_heat Heat All Samples at a Single Optimized Temperature B_treat->B_heat B_lyse Lyse Cells & Separate Soluble/Aggregated Fractions B_heat->B_lyse B_detect Detect Soluble Target Protein (e.g., Western Blot, AlphaScreen) B_lyse->B_detect B_plot Plot % Soluble Protein vs. [Drug] Determine EC50 B_detect->B_plot B_end End B_plot->B_end

Caption: CETSA experimental workflows.

Methodology:

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., HEK293 cells expressing the target, or a neuronal cell line) to ~80% confluency. Treat cells with either vehicle (e.g., DMSO) or this compound at a desired concentration for a set time (e.g., 1 hour).

  • Heat Challenge:

    • For Melt Curve: Aliquot the treated cell suspension into PCR tubes. Heat the different aliquots across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[11][12]

    • For Isothermal Dose-Response: Treat cells with a serial dilution of this compound. Heat all samples at a single, pre-determined temperature (a temperature that causes ~50-70% denaturation in vehicle-treated cells, identified from the melt curve).[13]

  • Cell Lysis and Fractionation: Lyse the cells (e.g., via freeze-thaw cycles or lysis buffer). Separate the soluble protein fraction from the precipitated/aggregated proteins by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).[13]

  • Protein Detection: Collect the supernatant (soluble fraction) and quantify the amount of the target protein (σ1R or specific mAChR subtype) using a specific antibody-based method like Western Blotting or an immunoassay like AlphaScreen.[11]

  • Data Analysis:

    • Melt Curve: For each temperature, normalize the band intensity of the drug-treated sample to the vehicle-treated sample at the lowest temperature (e.g., 37°C). Plot the percentage of soluble protein versus temperature and fit the curves to determine the melting temperature (Tm) for both vehicle and drug-treated conditions. The difference (ΔTm) indicates thermal stabilization and target engagement.

    • Isothermal Dose-Response: Plot the amount of soluble protein against the log concentration of this compound. Fit the data to a dose-response curve to calculate an EC50, representing the potency of target engagement in the cellular environment.

Protocol 3: Functional Target Engagement - Calcium Flux Assay

Objective: To measure the functional consequence of this compound binding to Gq-coupled muscarinic receptors (M1, M3) by quantifying intracellular calcium mobilization.

G start Start plate_cells Plate Cells Expressing Target Receptor in 96/384-well Plate start->plate_cells incubate_overnight Incubate Overnight (Allow Cell Attachment) plate_cells->incubate_overnight load_dye Load Cells with Ca²⁺-sensitive Dye (e.g., Fluo-8 AM) incubate_overnight->load_dye incubate_dye Incubate (e.g., 1 hr @ 37°C) Allow Dye De-esterification load_dye->incubate_dye add_compound Place Plate in Kinetic Reader (e.g., FLIPR, FlexStation) incubate_dye->add_compound read_fluorescence Read Baseline Fluorescence, then Inject this compound & Read Kinetic Response add_compound->read_fluorescence analyze Data Analysis (Calculate Max Response, EC50) read_fluorescence->analyze end End analyze->end

Caption: Workflow for a Calcium Flux Assay.

Methodology:

  • Cell Plating: Seed cells stably expressing the Gq-coupled receptor of interest (e.g., M1 or M3) into black-walled, clear-bottom 96- or 384-well microplates. Allow cells to attach by incubating overnight.[14]

  • Dye Loading: Remove the culture medium and add a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM, Calcium 5). Incubate for approximately 1 hour at 37°C, followed by 30 minutes at room temperature, to allow the dye to be taken up and de-esterified within the cells.[14][15]

  • Compound Preparation: Prepare serial dilutions of this compound and a known reference agonist (e.g., carbachol) in an appropriate assay buffer (e.g., HBSS with HEPES).

  • Fluorescence Reading: Place the cell plate into a kinetic fluorescence plate reader (e.g., FLIPR, FlexStation). The instrument will:

    • Record a stable baseline fluorescence for 10-20 seconds.

    • Automatically add the this compound dilutions or controls to the wells.

    • Immediately continue recording the fluorescence intensity in real-time for 2-3 minutes to capture the transient calcium flux.[14][16]

  • Data Analysis:

    • The change in fluorescence (Max - Min response) is plotted against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for 50% of maximal response) and Emax (maximum effect), providing a quantitative measure of functional target engagement and agonist potency.

Protocol 4: In Vivo Target Engagement - PET Imaging

Objective: To non-invasively quantify the binding of this compound to σ1R or mAChRs in the brain of a living subject (preclinical model or human) and determine receptor occupancy.

G start Start baseline Baseline PET Scan: Inject Radiotracer & Acquire Dynamic Images start->baseline administer Administer this compound (at desired dose and time) baseline->administer Washout Period reconstruct Reconstruct PET Images & Co-register with MRI baseline->reconstruct occupancy Occupancy PET Scan: Inject Radiotracer & Acquire Images administer->occupancy occupancy->reconstruct roi Define Regions of Interest (ROIs) (e.g., Cortex, Hippocampus) reconstruct->roi model Apply Kinetic Modeling (Calculate Binding Potential, BP_ND) roi->model calculate Calculate Receptor Occupancy (RO) RO = 100% * (BP_ND_baseline - BP_ND_drug) / BP_ND_baseline model->calculate end End calculate->end

References

Anavex 1-41: Application Notes and Protocols for Behavioral Testing in Alzheimer's Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical efficacy of Anavex 1-41 in behavioral tests, with a particular focus on the Morris water maze, a widely used model for assessing spatial learning and memory. The protocols outlined below are based on findings from studies investigating this compound in a mouse model of Alzheimer's disease induced by the administration of amyloid-beta (Aβ) peptide (25-35).

This compound is a novel compound that acts as a dual sigma-1 (σ1) and muscarinic receptor agonist.[1] Preclinical studies have demonstrated its potential as a neuroprotective and anti-amnesic agent, suggesting its therapeutic utility in neurodegenerative diseases such as Alzheimer's.[2][3]

Data Presentation: this compound in Behavioral Tests

While specific quantitative data from Morris water maze tests in peer-reviewed publications are not publicly available in tabular format, press releases and study abstracts report that this compound effectively reverses learning deficits in a dose-dependent manner in a mouse model of Alzheimer's disease.[4] The effective dose for anti-amnesic effects was found to be approximately 30 µg/kg, while neuroprotective effects were observed at doses between 100 and 1000 µg/kg.[4]

The following table summarizes the reported qualitative outcomes of this compound in key behavioral and neuroprotective assays.

Assay Animal Model Key Findings Effective Dose Range Citation
Behavioral Tests (e.g., Morris Water Maze, Spontaneous Alternation, Passive Avoidance) Amyloid-beta (25-35) peptide-injected miceReversed learning and memory deficits.Anti-amnesic: ~30 µg/kg[1][4]
Neuroprotection Amyloid-beta (25-35) peptide-injected micePrevented hippocampal cell loss and inflammation. Blocked the expression of caspase-3, an indicator of apoptosis.Neuroprotective: 100-1000 µg/kg[1][4]

Signaling Pathways of this compound

This compound exerts its neuroprotective effects through the modulation of sigma-1 and muscarinic receptors.[1] The sigma-1 receptor, located at the endoplasmic reticulum-mitochondrion interface, plays a crucial role in regulating calcium signaling and cellular stress responses.[3] By activating the sigma-1 receptor, this compound is thought to stabilize mitochondrial function and reduce the production of reactive oxygen species. The activation of muscarinic receptors is also implicated in its anti-amnesic properties.[1]

References

Application Notes and Protocols: Cell-Based Assays to Measure Anavex 1-41's Anti-inflammatory Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anavex 1-41 is a sigma-1 receptor (S1R) agonist with potential therapeutic applications in neurodegenerative and neurodevelopmental disorders. The S1R is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface that modulates various cellular functions, including calcium signaling, oxidative stress, and inflammation.[1][2] Emerging evidence suggests that S1R agonists possess significant anti-inflammatory and anti-oxidative properties.[3][4] this compound, through its interaction with the S1R, is hypothesized to mitigate inflammatory responses, a key pathological feature in many diseases.[1][2]

These application notes provide detailed protocols for a panel of cell-based assays to quantify the anti-inflammatory effects of this compound. The described assays will enable researchers to investigate the compound's impact on key inflammatory pathways, including cytokine production, NF-κB signaling, inflammasome activation, and oxidative stress.

Key Inflammatory Pathways and this compound's Proposed Mechanism of Action

Inflammatory responses in cells are orchestrated by complex signaling networks. This compound, as a sigma-1 receptor agonist, is thought to exert its anti-inflammatory effects by modulating these pathways.

  • Cytokine Production: Pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are central mediators of inflammation. Their production is often triggered by stimuli such as lipopolysaccharide (LPS). S1R activation has been shown to suppress the production of pro-inflammatory cytokines.[3]

  • NF-κB Signaling: The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. In resting cells, NF-κB is held inactive in the cytoplasm. Upon stimulation, it translocates to the nucleus to initiate gene transcription. Modulation of this pathway is a key mechanism for controlling inflammation.

  • Inflammasome Activation: Inflammasomes are intracellular multi-protein complexes that, upon activation, lead to the maturation of pro-inflammatory cytokines IL-1β and IL-18 via the activation of Caspase-1. The NLRP3 inflammasome is a well-studied example.

  • Oxidative Stress: An imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses leads to oxidative stress, which can trigger and exacerbate inflammation. S1R is known to play a role in mitigating oxidative stress.[5]

Below is a diagram illustrating the proposed anti-inflammatory mechanism of this compound.

Anavex_1_41_Anti_Inflammatory_Pathway Proposed Anti-inflammatory Signaling Pathway of this compound cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus (e.g., LPS) Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Inflammatory Stimulus (e.g., LPS)->TLR4 IKK IKK Complex TLR4->IKK activates This compound This compound S1R Sigma-1 Receptor This compound->S1R activates S1R->IKK inhibits NLRP3 NLRP3 Inflammasome S1R->NLRP3 inhibits ROS ROS S1R->ROS reduces IκB IκB IKK->IκB phosphorylates NF-κB NF-κB IκB->NF-κB releases NF-κB_nuc NF-κB NF-κB->NF-κB_nuc translocates Pro-Caspase-1 Pro-Caspase-1 NLRP3->Pro-Caspase-1 activates Caspase-1 Caspase-1 Pro-Caspase-1->Caspase-1 Pro-inflammatory Cytokines (IL-1β, IL-18) Pro-inflammatory Cytokines (IL-1β, IL-18) Caspase-1->Pro-inflammatory Cytokines (IL-1β, IL-18) matures ROS->NLRP3 activates Pro-inflammatory Genes Pro-inflammatory Genes NF-κB_nuc->Pro-inflammatory Genes activates transcription Pro-inflammatory Cytokines (TNF-α, IL-6) Pro-inflammatory Cytokines (TNF-α, IL-6) Pro-inflammatory Genes->Pro-inflammatory Cytokines (TNF-α, IL-6) leads to production

Caption: Proposed mechanism of this compound's anti-inflammatory action.

Data Presentation: Summary of Expected Outcomes

The following tables summarize hypothetical quantitative data representing the expected anti-inflammatory effects of this compound in various cell-based assays. These values are for illustrative purposes and actual results may vary depending on the specific experimental conditions.

Table 1: Effect of this compound on Cytokine Release from LPS-stimulated RAW 264.7 Macrophages

TreatmentConcentration (µM)TNF-α Release (pg/mL)% Inhibition of TNF-αIL-6 Release (pg/mL)% Inhibition of IL-6
Vehicle Control-50 ± 5-30 ± 4-
LPS (1 µg/mL)-1200 ± 10002500 ± 2000
LPS + this compound0.1950 ± 8020.82000 ± 15020.0
LPS + this compound1600 ± 5050.01250 ± 10050.0
LPS + this compound10300 ± 3075.0625 ± 5075.0

Table 2: Effect of this compound on NF-κB p65 Nuclear Translocation in LPS-stimulated RAW 264.7 Macrophages

TreatmentConcentration (µM)% of Cells with Nuclear p65% Inhibition of Translocation
Vehicle Control-5 ± 1-
LPS (1 µg/mL)-85 ± 50
LPS + this compound0.168 ± 420.0
LPS + this compound142 ± 350.6
LPS + this compound1020 ± 276.5

Table 3: Effect of this compound on Inflammasome Activation in LPS and ATP-stimulated THP-1 Macrophages

TreatmentConcentration (µM)Caspase-1 Activity (RLU)% Inhibition of Caspase-1 Activity
Vehicle Control-1000 ± 100-
LPS + ATP-15000 ± 12000
LPS + ATP + this compound0.112000 ± 100021.4
LPS + ATP + this compound17500 ± 60053.6
LPS + ATP + this compound103000 ± 25085.7

Table 4: Effect of this compound on Reactive Oxygen Species (ROS) Production in H2O2-stimulated BV-2 Microglial Cells

TreatmentConcentration (µM)DCF Fluorescence (Arbitrary Units)% Reduction in ROS
Vehicle Control-500 ± 50-
H2O2 (100 µM)-5000 ± 4000
H2O2 + this compound0.14000 ± 30022.2
H2O2 + this compound12500 ± 20055.6
H2O2 + this compound101000 ± 10088.9

Experimental Protocols

Measurement of Cytokine (TNF-α and IL-6) Release by ELISA

This protocol describes the use of a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the concentration of TNF-α and IL-6 in the supernatant of cultured macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Human TNF-α and IL-6 ELISA kits

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1-2 x 10^5 cells/well and incubate overnight.[6]

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.[7] Include vehicle control and LPS-only control wells.

  • Supernatant Collection: After incubation, centrifuge the plate at 1000 x g for 10 minutes and collect the cell culture supernatant.[8]

  • ELISA Procedure:

    • Perform the TNF-α and IL-6 ELISA on the collected supernatants according to the manufacturer's instructions.[9][10][11][12][13]

    • Briefly, this involves adding the supernatant to antibody-coated plates, followed by the addition of detection antibody and substrate for color development.

  • Data Analysis:

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate the concentration of TNF-α and IL-6 based on a standard curve.

    • Determine the percentage inhibition of cytokine release by this compound compared to the LPS-only control.

ELISA_Workflow cluster_workflow ELISA Workflow for Cytokine Measurement A Seed RAW 264.7 cells in 96-well plate B Pre-treat with this compound A->B C Stimulate with LPS B->C D Incubate for 24 hours C->D E Collect cell supernatant D->E F Perform TNF-α and IL-6 ELISA E->F G Measure absorbance at 450 nm F->G H Calculate cytokine concentration and % inhibition G->H NFkB_Translocation_Workflow cluster_workflow NF-κB p65 Translocation Assay Workflow A Culture cells on coverslips B Treat with this compound and LPS A->B C Fix and permeabilize cells B->C D Block non-specific binding C->D E Incubate with primary anti-p65 antibody D->E F Incubate with fluorescent secondary antibody and DAPI E->F G Mount coverslips and acquire images F->G H Quantify nuclear translocation G->H Caspase1_Activity_Workflow cluster_workflow Caspase-1 Activity Assay Workflow A Differentiate THP-1 cells with PMA B Prime with LPS and treat with this compound A->B C Activate inflammasome with ATP B->C D Perform Caspase-1 activity assay C->D E Measure luminescence D->E F Calculate % inhibition of Caspase-1 activity E->F ROS_Assay_Workflow cluster_workflow Intracellular ROS Assay Workflow A Seed BV-2 cells in a 96-well plate B Treat with this compound and H2O2 A->B C Load cells with DCFDA B->C D Incubate and wash C->D E Measure fluorescence (Ex/Em ~485/535 nm) D->E F Calculate % reduction in ROS E->F

References

Troubleshooting & Optimization

Technical Support Center: Anavex 1-41 Anti-Amnesic Effect Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Anavex 1-41 in pre-clinical anti-amnesic studies.

Troubleshooting Guide: this compound Not Showing Expected Anti-Amnesic Effects

This guide is designed to help you identify potential reasons for a lack of expected anti-amnesic effects in your experiments with this compound.

Question: We are not observing the expected reversal of amnesia with this compound in our rodent model. What are the potential causes and how can we troubleshoot this?

Answer: A lack of efficacy can stem from several factors, ranging from the experimental model and protocol to the handling of the compound itself. Below is a step-by-step guide to help you troubleshoot the issue.

Step 1: Verify the Integrity of the Amnesia Model

First, ensure that your chosen amnesia model is robustly inducing a memory deficit.

  • Scopolamine-Induced Amnesia: This model relies on the blockade of muscarinic acetylcholine (B1216132) receptors.[1] The effect of scopolamine (B1681570) can be variable.

    • Troubleshooting:

      • Confirm Scopolamine Efficacy: Does your scopolamine-only control group show a significant memory impairment compared to the vehicle-treated control group? If not, the dose or timing of scopolamine administration may need to be optimized.

      • Route and Timing: Scopolamine is typically administered intraperitoneally (i.p.) 20-30 minutes before behavioral testing.[2] Ensure this window is consistent.

  • Amyloid-beta (Aβ)-Induced Amnesia: This model involves the intracerebroventricular (i.c.v.) injection of Aβ peptides to mimic aspects of Alzheimer's disease pathology.[3]

    • Troubleshooting:

      • Aβ Preparation: The aggregation state of the Aβ peptide is critical. Ensure proper preparation of Aβ oligomers, as this is thought to be the most neurotoxic species.[3][4]

      • Injection Accuracy: I.c.v. injections require precision. Practice with a dye to ensure accurate targeting of the ventricles.[3] Inaccurate injections can lead to a lack of cognitive deficits.

      • Time Course: The cognitive deficits induced by Aβ injection develop over time, typically assessed 7 days post-injection.[5]

Step 2: Review this compound Dosing and Administration

Incorrect dosing or administration of this compound is a common reason for a lack of effect.

  • Dosage: Preclinical studies have shown this compound to be effective at very low doses. In a mouse model of Aβ-induced amnesia, the most active doses were in the 3-100 µg/kg range when administered i.p.[6][7]

  • Route of Administration: Intraperitoneal (i.p.) injection is the most commonly reported route of administration in preclinical studies.

  • Timing of Administration:

    • Reversal Paradigm: To reverse an existing deficit, this compound is typically administered shortly before the behavioral test (e.g., 20 minutes prior).[6][7]

    • Prevention Paradigm: To prevent the development of a deficit, this compound can be administered prior to the amnesic insult (e.g., 20 minutes before Aβ injection).[6][7]

Step 3: Scrutinize the Behavioral Testing Protocol

Subtle variations in behavioral testing can significantly impact results.

  • Y-Maze: This test assesses spatial working memory.

    • Troubleshooting:

      • Animal Stress: High levels of stress can affect performance. Acclimatize animals to the testing room and handle them gently.[8] Dim lighting can also reduce anxiety.[8]

      • Environmental Cues: Ensure consistent and distinct visual cues are present in the testing room.

      • Odor Cues: Clean the maze thoroughly between animals to prevent odor trails from influencing behavior.[6]

  • Morris Water Maze (MWM): This test evaluates spatial learning and memory.[9][10]

    • Troubleshooting:

      • Animal Strain: Different mouse strains can exhibit varying levels of performance in the MWM.[9][10]

      • Thigmotaxis (Wall-Hugging): Anxious animals may swim close to the wall of the maze, which can confound the results.[11] Ensure the water temperature is appropriate (around 25°C) and that animals are handled properly to minimize stress.[1]

      • Visual Acuity: Confirm that the animals have no visual impairments that would prevent them from seeing the spatial cues.[11]

Step 4: Consider Compound-Related Factors

While this compound is reported to have good solubility, improper handling could still be an issue.

  • Solubility and Vehicle: Ensure this compound is fully dissolved in the chosen vehicle. The vehicle itself should not have any behavioral effects.

  • Stability: While specific stability data is not widely published, it is good practice to prepare fresh solutions for each experiment.

Troubleshooting Decision Tree

Troubleshooting_Anavex141 start No anti-amnesic effect observed q1 Is the amnesia model robust? (Control vs. Amnesic group) start->q1 q2 Is this compound dosage and administration correct? q1->q2 Yes sol1 Optimize amnesia induction protocol: - Adjust scopolamine dose/timing - Verify Aβ preparation and injection q1->sol1 No q3 Is the behavioral protocol optimized and consistent? q2->q3 Yes sol2 Verify this compound dose, route, and timing of administration q2->sol2 No q4 Are there any compound-related issues? q3->q4 Yes sol3 Refine behavioral testing procedures: - Minimize animal stress - Ensure consistent cues q3->sol3 No q4->start Yes (Consider other factors) sol4 Check compound solubility and prepare fresh solutions q4->sol4 No

Caption: Troubleshooting flowchart for unexpected this compound results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a mixed muscarinic receptor and sigma-1 receptor agonist.[11][12] Its anti-amnesic effects are believed to be mediated through the activation of both of these receptor types.[6][7] The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum-mitochondria interface that modulates calcium signaling, while muscarinic receptors are key components of the cholinergic system, which is crucial for learning and memory.[11]

Q2: What are the reported effective doses of this compound in preclinical studies?

A2: In mouse models of amyloid-beta-induced amnesia, this compound has been shown to be effective in a dose range of 3-100 µg/kg when administered intraperitoneally.[7] For neuroprotective effects, active doses were reported to be between 100 and 1000 µg/kg.

Q3: In which anti-amnesia models has this compound been tested?

A3: this compound has been evaluated in scopolamine-induced and amyloid-beta (25-35) peptide-induced amnesia models in mice.[6][7][12]

Q4: Can this compound be used in both prevention and reversal experimental paradigms?

A4: Yes, preclinical studies have shown that this compound is effective in both preventing the development of learning deficits when given before the amnesic insult and in reversing existing deficits when administered before behavioral testing.[6][7]

Q5: Are there any known contradictory findings with sigma-1 receptor agonists in memory research?

A5: While the majority of studies show that sigma-1 receptor agonists have anti-amnesic effects, some contradictory results have been reported.[12] For instance, one study in chicks showed that a sigma-1 receptor agonist induced memory deficits.[12] Additionally, both an agonist and an antagonist were found to reverse recognition memory impairment in alcohol-withdrawn mice, suggesting a complex role for the sigma-1 receptor.[12] These findings highlight the importance of careful experimental design and interpretation of results.

Data Presentation

Table 1: this compound Preclinical Efficacy Data

Amnesia Model Species Route of Administration Effective Dose Range (Anti-Amnesic) Effective Dose Range (Neuroprotective) Reference(s)
Amyloid-beta (25-35)Mousei.p.3 - 100 µg/kg100 - 1000 µg/kg[5][6][7]
ScopolamineMousei.p.Not specified in search resultsNot applicable[12]

Experimental Protocols

Protocol 1: Scopolamine-Induced Amnesia in Mice (Y-Maze)
  • Animal Acclimatization: House mice in the facility for at least one week before the experiment. Acclimatize them to the behavioral testing room for at least 60 minutes before the trial.

  • Drug Administration:

    • Administer this compound (or vehicle) via i.p. injection.

    • After a predetermined time (e.g., 40 minutes), administer scopolamine (e.g., 1 mg/kg, i.p.) or saline.

    • Wait 20 minutes before starting the behavioral test.

  • Y-Maze Spontaneous Alternation Test:

    • Place the mouse in the center of the Y-maze.

    • Allow the mouse to freely explore the maze for a set period (e.g., 8 minutes).

    • Record the sequence of arm entries. An alternation is defined as consecutive entries into the three different arms.

    • Calculate the percentage of alternation: (Number of alternations / (Total number of arm entries - 2)) * 100.

  • Data Analysis: Compare the percentage of alternation between the different treatment groups. A significant increase in alternation in the this compound treated group compared to the scopolamine-only group indicates an anti-amnesic effect.

Protocol 2: Amyloid-beta (25-35) Induced Amnesia in Mice
  • Aβ Peptide Preparation: Prepare Aβ (25-35) oligomers by incubating the peptide solution.

  • Intracerebroventricular (i.c.v.) Surgery:

    • Anesthetize the mice.

    • Using a stereotaxic apparatus, inject Aβ (25-35) or vehicle into the cerebral ventricles.

    • Allow the animals to recover for 7 days.

  • Drug Administration: On day 7, administer this compound (or vehicle) i.p. 20 minutes before the behavioral test.

  • Behavioral Testing: Conduct a memory assessment task such as the Y-maze or Morris water maze.

  • Data Analysis: Compare the performance of the different treatment groups.

Mandatory Visualizations

This compound Signaling Pathway

Anavex141_Signaling cluster_cell Neuron cluster_er Endoplasmic Reticulum S1R Sigma-1 Receptor Ca_Modulation Calcium Homeostasis S1R->Ca_Modulation M1R Muscarinic M1 Receptor M1R->Ca_Modulation Neuroprotection Neuroprotection Ca_Modulation->Neuroprotection AntiAmnesic Anti-Amnesic Effects Neuroprotection->AntiAmnesic Anavex141 This compound Anavex141->S1R Anavex141->M1R

Caption: this compound activates Sigma-1 and Muscarinic M1 receptors.

Experimental Workflow for Anti-Amnesic Studies

Experimental_Workflow start Start acclimatization Animal Acclimatization start->acclimatization amnesia_induction Amnesia Induction (Scopolamine or Aβ) acclimatization->amnesia_induction drug_administration This compound Administration amnesia_induction->drug_administration behavioral_testing Behavioral Testing (Y-Maze, MWM) drug_administration->behavioral_testing data_analysis Data Analysis behavioral_testing->data_analysis end End data_analysis->end

Caption: General workflow for assessing this compound's anti-amnesic effects.

References

Technical Support Center: Optimizing Anavex 1-41 for Neuroprotective Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Anavex 1-41. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in neuroprotective assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a small molecule that acts as a dual sigma-1 (σ1) receptor agonist and muscarinic receptor ligand.[1][2] Its neuroprotective effects are attributed to its ability to modulate intracellular calcium levels, reduce endoplasmic reticulum (ER) stress, protect mitochondrial function, and inhibit apoptotic pathways.[3][4]

Q2: What is the recommended solvent for preparing this compound stock solutions?

This compound is a hydrophobic compound and should be dissolved in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO).

Q3: How should I store my this compound stock solution?

This compound stock solutions in DMSO should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When stored properly, the stock solution should be stable for several months.

Q4: What is a typical starting concentration range for this compound in in vitro neuroprotective assays?

While the optimal concentration is cell-type and assay-dependent, a starting point for in vitro experiments can be inferred from its binding affinities (Ki) for its targets. A concentration range of 100 nM to 10 µM is a reasonable starting point for dose-response experiments.

Q5: Can this compound be used in both preventative and treatment paradigms in vitro?

Yes, this compound has shown efficacy in both pre-treatment and post-treatment scenarios in preclinical models.[5] In vitro, this translates to either pre-incubating the cells with this compound before inducing neurotoxicity or adding it after the toxic insult.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Compound Precipitation in Culture Media The final concentration of this compound exceeds its solubility in the aqueous media. The final DMSO concentration is too low. Rapid dilution of the DMSO stock into the aqueous media.Perform a serial dilution of the stock solution in pre-warmed media. Ensure the final DMSO concentration is ≤ 0.5%, but test for solvent toxicity. Add the diluted compound dropwise to the media while gently swirling.
High Background or Artifacts in Cell Viability Assays (e.g., MTT, XTT) This compound may interfere with the assay reagents. The compound itself might have a color that interferes with absorbance readings.Run a "compound only" control (this compound in media without cells) to check for direct reduction of the tetrazolium salt or intrinsic absorbance. Use a different viability assay that relies on a different principle (e.g., LDH release for cytotoxicity, or a fluorescent live/dead stain).
Inconsistent or Non-reproducible Results Variability in cell seeding density. Inconsistent timing of compound addition and/or induction of toxicity. Fluctuation in incubator conditions (temperature, CO2). Degradation of this compound in solution.Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. Adhere to a strict timeline for all experimental steps. Regularly calibrate and monitor incubator settings. Prepare fresh dilutions of this compound from a frozen stock for each experiment.
Unexpected Cytotoxicity at Low Concentrations The cell line is particularly sensitive to DMSO. The cell line has low expression of sigma-1 or muscarinic receptors.Perform a DMSO dose-response curve to determine the maximum tolerated concentration for your specific cell line. Confirm the expression of target receptors in your cell line via Western blot or qPCR. Consider using a cell line known to express these receptors (e.g., SH-SY5Y neuroblastoma cells).[6]
Lack of Neuroprotective Effect The concentration of this compound is too low or too high (potential bell-shaped dose-response). The timing of administration is not optimal for the specific toxic insult. The chosen neurotoxic insult is not mediated by pathways that this compound can modulate.Perform a broad dose-response curve to identify the optimal concentration. Test different pre-incubation or post-treatment times. Ensure the neurotoxic mechanism (e.g., oxidative stress, ER stress) is relevant to the known mechanisms of this compound.

Quantitative Data

Table 1: Receptor Binding Affinities (Ki) and Potency (IC50) of Anavex Compounds

CompoundTargetKi (nM)IC50 (µM)Reference
This compound Sigma-1 Receptor44-[5]
Muscarinic M1 Receptor18-114-[5]
Anavex 2-73 Sigma-1 Receptor-0.86[7]
Muscarinic M1-M4 Receptors-3.3-5.2[7]

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes

Procedure:

  • Allow the this compound powder vial to equilibrate to room temperature before opening.

  • Based on the molecular weight of this compound, calculate the volume of DMSO required to achieve a 10 mM concentration.

  • Add the calculated volume of anhydrous DMSO to the vial of this compound powder.

  • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed.

  • Aliquot the 10 mM stock solution into smaller, single-use sterile amber microcentrifuge tubes to minimize light exposure and freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

In Vitro Neuroprotection Assay using MTT

This protocol provides a general method for assessing the neuroprotective effect of this compound against a neurotoxic insult (e.g., hydrogen peroxide, glutamate, or amyloid-beta peptides) in a neuronal cell line (e.g., SH-SY5Y).

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • Neurotoxic agent (e.g., H₂O₂)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed the neuronal cells into a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.

  • Compound Treatment (Pre-treatment model):

    • Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (typically ≤ 0.5%).

    • Carefully remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or vehicle (DMSO).

    • Incubate the cells for a predetermined pre-treatment time (e.g., 1-2 hours).

  • Induction of Neurotoxicity:

    • Prepare the neurotoxic agent at the desired concentration in a culture medium.

    • Add the neurotoxic agent to the wells already containing this compound or vehicle. Include a "no toxin" control group.

    • Incubate for the desired duration of toxic insult (e.g., 24 hours).

  • MTT Assay:

    • After the incubation period, carefully remove the medium.

    • Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • After incubation, add 100 µL of MTT solubilization solution to each well.

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control (untreated, non-toxin exposed) cells.

Signaling Pathways and Experimental Workflows

Anavex_1_41_Neuroprotective_Signaling cluster_downstream Downstream Effects Anavex_1_41 This compound Sigma1R Sigma-1 Receptor (σ1R) Anavex_1_41->Sigma1R activates MuscarinicR Muscarinic Receptor (M1) Anavex_1_41->MuscarinicR activates ER_Stress Endoplasmic Reticulum (ER) Stress Sigma1R->ER_Stress Reduces Ca_Homeostasis Ca2+ Homeostasis Sigma1R->Ca_Homeostasis Regulates Mitochondrial_Function Mitochondrial Function Sigma1R->Mitochondrial_Function Protects Apoptosis Apoptosis Sigma1R->Apoptosis Inhibits MuscarinicR->Ca_Homeostasis Modulates ER_Stress->Apoptosis Neuroprotection Neuroprotection Ca_Homeostasis->Mitochondrial_Function IP3R IP3R Ca_Homeostasis->IP3R Mitochondrial_Function->Apoptosis Bcl2 Bcl-2 Apoptosis->Bcl2 Caspases Caspases Apoptosis->Caspases

This compound Neuroprotective Signaling Pathways

Experimental_Workflow Start Start Seed_Cells Seed Neuronal Cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Anavex Add this compound / Vehicle Incubate_24h->Add_Anavex Prepare_Anavex Prepare this compound dilutions Prepare_Anavex->Add_Anavex Pre_Incubate Pre-incubate (e.g., 1-2h) Add_Anavex->Pre_Incubate Add_Toxin Induce Neurotoxicity Pre_Incubate->Add_Toxin Prepare_Toxin Prepare Neurotoxin Prepare_Toxin->Add_Toxin Incubate_Toxin Incubate (e.g., 24h) Add_Toxin->Incubate_Toxin Perform_Assay Perform Neuroprotective Assay (e.g., MTT, LDH, etc.) Incubate_Toxin->Perform_Assay Analyze_Data Analyze Data and Determine EC50 Perform_Assay->Analyze_Data End End Analyze_Data->End

References

Troubleshooting poor solubility of Anavex 1-41 in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for handling Anavex 1-41, with a specific focus on addressing its poor solubility in aqueous buffers.

Troubleshooting Guide: Poor Aqueous Solubility of this compound

Researchers may encounter difficulties in dissolving this compound, a tetrahydro-N,N-dimethyl-5,5-diphenyl-3-furanmethanamine hydrochloride, in aqueous buffers for in vitro and in vivo experiments. This guide provides a systematic approach to overcoming these solubility challenges.

Initial Assessment: Visual Inspection

Before proceeding with complex solubilization techniques, visually inspect your prepared solution. The presence of precipitates, cloudiness, or visible particles indicates poor solubility.

Step-by-Step Troubleshooting

Problem Potential Cause Recommended Solution
Precipitation in Aqueous Buffer This compound has limited solubility in neutral aqueous solutions.1. Use of Co-solvents: Prepare a high-concentration stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol. Subsequently, dilute the stock solution into the aqueous buffer to the desired final concentration. Ensure the final concentration of the organic solvent is compatible with your experimental system (typically ≤0.1% for cell-based assays).2. pH Adjustment: The solubility of amine-containing compounds like this compound can often be improved by adjusting the pH of the buffer. Attempt to dissolve the compound in a slightly acidic buffer (e.g., pH 4-6).
Cloudiness or Haze Formation The compound may be forming fine, colloidal particles rather than fully dissolving.1. Sonication: After adding this compound to the solvent, use a bath sonicator to provide mechanical energy to break down aggregates and enhance dissolution.2. Gentle Heating: Warm the solution to 37°C to increase the kinetic solubility. However, be cautious about the thermal stability of the compound.
Inconsistent Results Between Experiments Variability in the preparation of the compound solution.1. Standardized Protocol: Develop and strictly adhere to a standardized protocol for preparing this compound solutions.2. Fresh Solutions: Prepare fresh solutions for each experiment to avoid potential degradation or precipitation over time.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM).

  • Dissolution: Vortex the solution for 1-2 minutes. If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solution in Aqueous Buffer

  • Buffer Preparation: Prepare the desired aqueous buffer (e.g., Phosphate-Buffered Saline, PBS) and adjust the pH if necessary.

  • Dilution: While vortexing the aqueous buffer, slowly add the required volume of the this compound DMSO stock solution to achieve the final desired concentration. This rapid mixing helps to prevent precipitation.

  • Final Check: Visually inspect the final working solution for any signs of precipitation or cloudiness.

Quantitative Solubility Data

Solvent Solubility of Blarcamesine (Anavex 2-73) Remarks
Water100 mg/mLRequires sonication.
Ethanol~30 mg/mL-
Dimethyl formamide~30 mg/mL-
DMSOSlightly soluble-

It is important to empirically determine the solubility of this compound for your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: My this compound precipitated out of solution after dilution into my cell culture medium. What should I do?

A1: This is a common issue. Try reducing the final concentration of this compound in the medium. Alternatively, you can try pre-warming the medium to 37°C before adding the compound stock solution. Using a serum-containing medium may also help to improve solubility due to the presence of proteins that can act as carriers.

Q2: Can I store this compound solutions in aqueous buffers?

A2: It is generally not recommended to store this compound in aqueous buffers for extended periods, as it may be prone to precipitation or degradation. It is best to prepare fresh working solutions from a frozen organic stock solution for each experiment.

Q3: What is the recommended starting point for a final DMSO concentration in my cell-based assay?

A3: A final DMSO concentration of 0.1% or lower is generally considered safe for most cell lines. However, it is always best to perform a vehicle control experiment to ensure that the DMSO concentration you are using does not affect your experimental results.

Q4: I am still having solubility issues. Are there any other techniques I can try?

A4: For particularly challenging cases, you can explore the use of solubilizing agents such as cyclodextrins. These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.

Signaling Pathways and Experimental Workflows

This compound is a modulator of sigma-1 (σ1) and muscarinic acetylcholine (B1216132) receptors.[1][2] Understanding these pathways is crucial for interpreting experimental results.

G cluster_solubilization Experimental Workflow: this compound Solubilization Weigh this compound Weigh this compound Dissolve in Organic Solvent (e.g., DMSO) Dissolve in Organic Solvent (e.g., DMSO) Weigh this compound->Dissolve in Organic Solvent (e.g., DMSO) High Concentration Stock Vortex/Sonicate Vortex/Sonicate Dissolve in Organic Solvent (e.g., DMSO)->Vortex/Sonicate Store at -20°C/-80°C Store at -20°C/-80°C Vortex/Sonicate->Store at -20°C/-80°C Stock Solution Dilute in Aqueous Buffer Dilute in Aqueous Buffer Store at -20°C/-80°C->Dilute in Aqueous Buffer Working Solution Vortex during dilution Vortex during dilution Dilute in Aqueous Buffer->Vortex during dilution Use Immediately Use Immediately Vortex during dilution->Use Immediately

This compound Solubilization Workflow.

This compound's therapeutic potential is linked to its interaction with sigma-1 and muscarinic receptors, which can lead to neuroprotective effects.

G cluster_pathway This compound Signaling Pathways cluster_sigma1 Sigma-1 Receptor cluster_muscarinic Muscarinic Receptor Anavex_1_41 Anavex_1_41 S1R σ1 Receptor Anavex_1_41->S1R MR Muscarinic Receptor Anavex_1_41->MR ER_Stress ER Stress Regulation S1R->ER_Stress Ca_Homeostasis Ca2+ Homeostasis S1R->Ca_Homeostasis Neuroprotection_S1R Neuroprotection ER_Stress->Neuroprotection_S1R Ca_Homeostasis->Neuroprotection_S1R PLC Phospholipase C MR->PLC IP3_DAG IP3 & DAG Signaling PLC->IP3_DAG Cognitive_Function Cognitive Function IP3_DAG->Cognitive_Function

This compound Signaling Mechanisms.

References

Technical Support Center: Anavex 1-41 In Vitro Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for identifying and troubleshooting potential off-target effects of Anavex 1-41 in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary and secondary known in vitro targets of this compound?

A1: this compound is known to be a potent ligand for sigma-1 (σ1) and muscarinic acetylcholine (B1216132) receptors (M1, M2, M3, M4)[1][2]. It also exhibits activity at the sodium channel site 2[2].

Q2: Has this compound been screened against a broader panel of off-targets?

A2: Yes, a CEREP screen of this compound indicated negligible interaction with 60 other receptors and enzymes[3]. Additionally, micromolar affinities for α1-adrenoceptors, 5-HT2, and dopamine (B1211576) D3 receptors have been reported[2]. The specific constituents of the 60-target panel are not publicly detailed in the available literature.

Q3: What are the functional consequences of this compound binding to its primary targets?

A3: In vitro functional assays have characterized this compound as a sigma-1 receptor agonist and a muscarinic M1 receptor agonist[2][4]. It also acts as a muscarinic M2/M3 receptor antagonist[2].

Q4: My cells are showing unexpected changes in intracellular calcium levels after treatment with this compound. What could be the cause?

A4: this compound is a known agonist at both the sigma-1 and muscarinic M1 receptors, both of which can modulate intracellular calcium mobilization[5][6][7]. Activation of M1 receptors typically leads to an increase in intracellular calcium via the Gq/11 signaling pathway. Sigma-1 receptor activation can also influence calcium signaling, often in a more complex, modulatory manner. Consider performing experiments with selective antagonists for these receptors to dissect the contribution of each target to the observed calcium phenotype.

Q5: I am observing effects on neuronal excitability in my in vitro electrophysiology setup. Could this be an off-target effect of this compound?

A5: Yes, this is a plausible off-target effect. This compound has been shown to inhibit [3H]batrachotoxin binding to the sodium channel site 2, suggesting it can modulate sodium channel function[2]. Altered sodium channel activity will directly impact neuronal excitability.

Troubleshooting Guides

Issue 1: Inconsistent results in binding assays.
Potential Cause Troubleshooting Step
Ligand Degradation Prepare fresh stock solutions of this compound for each experiment. Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Variable Receptor Expression Ensure consistent cell passage number and culture conditions for cell lines expressing the target receptors. For tissue homogenates, use a consistent dissection and preparation protocol.
Assay Conditions Optimize incubation time and temperature. Ensure the buffer composition, including pH and ionic strength, is consistent across experiments.
Issue 2: Unexpected cellular phenotype observed.
Potential Cause Troubleshooting Step
Activation of Sigma-1 Receptors Include a control with a selective sigma-1 receptor antagonist (e.g., NE-100) to determine if the observed effect is mediated by this target.
Modulation of Muscarinic Receptors Use selective muscarinic receptor antagonists (e.g., pirenzepine (B46924) for M1, methoctramine (B27182) for M2, 4-DAMP for M3) to identify the contribution of specific muscarinic subtypes.
Sodium Channel Modulation If working with excitable cells, consider using a sodium channel blocker (e.g., tetrodotoxin) to see if the phenotype is altered.
Interaction with Other Off-Targets If the phenotype persists after blocking the primary targets, consider the possibility of involvement of other known off-targets (α1-adrenoceptors, 5-HT2, D3 receptors) and use appropriate antagonists in your experimental design.

Quantitative Data

Table 1: this compound Binding Affinities (Ki) for Sigma and Muscarinic Receptors
TargetKi (nM)Reference
Sigma-1 (σ1) 44[1]
Sigma-2 (σ2) 4000[1]
Muscarinic M1 18[1]
Muscarinic M2 114[1]
Muscarinic M3 50[1]
Muscarinic M4 77[1]
Table 2: this compound Functional Activity
TargetFunctional EffectReference
Sigma-1 (σ1) Agonist[4]
Muscarinic M1 Agonist[2]
Muscarinic M2 Antagonist[2]
Muscarinic M3 Antagonist[2]
Sodium Channel Site 2 Inhibitor of [3H]batrachotoxin binding[2]
Table 3: Other Potential Off-Targets with Micromolar Affinities
TargetAffinityReference
α1-Adrenoceptors Micromolar[2]
5-HT2 Receptors Micromolar[2]
Dopamine D3 Receptors Micromolar (at 10 µM)[2]

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Sigma-1 (σ1) Receptor

This protocol is a general guideline for a competitive binding assay to determine the affinity of this compound for the sigma-1 receptor.

Materials:

  • Cell membranes prepared from cells expressing sigma-1 receptors (e.g., CHO-K1 cells) or tissue homogenates (e.g., guinea pig brain).

  • [3H]-(+)-Pentazocine (radioligand).

  • This compound.

  • Haloperidol (B65202) (for non-specific binding).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Scintillation fluid and counter.

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add in the following order:

    • Assay buffer (for total binding) or haloperidol (10 µM final concentration, for non-specific binding) or this compound dilution.

    • [3H]-(+)-Pentazocine at a concentration close to its Kd (e.g., 5 nM).

    • Membrane preparation (20-50 µg of protein per well).

  • Incubate at 37°C for 120 minutes.

  • Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding and perform a non-linear regression analysis to determine the Ki value for this compound.

Protocol 2: Calcium Mobilization Assay for Muscarinic M1 Receptor Agonism

This protocol provides a general method for assessing the agonist activity of this compound at the M1 receptor by measuring intracellular calcium flux.

Materials:

  • HEK293 or CHO cells stably expressing the human M1 muscarinic receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • This compound.

  • Carbachol or Acetylcholine (positive control).

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • 96-well black, clear-bottom microplates.

  • Fluorescence plate reader with an injection system.

Procedure:

  • Seed the M1-expressing cells in a 96-well plate and grow to confluence.

  • Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions (typically 1-2 hours at 37°C).

  • Wash the cells with assay buffer to remove extracellular dye.

  • Place the plate in a fluorescence plate reader and record a stable baseline fluorescence.

  • Inject serial dilutions of this compound or the positive control into the wells.

  • Immediately begin kinetic reading of fluorescence intensity for a defined period (e.g., 2-5 minutes).

  • Analyze the data by calculating the peak fluorescence response over baseline and plot the concentration-response curve to determine the EC50 value for this compound.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol Anavex_1_41 This compound M1_Receptor M1 Receptor Anavex_1_41->M1_Receptor Sigma1_Receptor Sigma-1 Receptor Anavex_1_41->Sigma1_Receptor Gq_11 Gq/11 M1_Receptor->Gq_11 Activates PLC PLC Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3R IP3R Sigma1_Receptor->IP3R Modulates Ca_increase [Ca²⁺]i ↑ IP3R->Ca_increase Ca²⁺ Release IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3->IP3R Binds to

Caption: this compound induced calcium signaling pathways.

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., M1-expressing cells) Dye_Loading Load with Calcium Dye (e.g., Fluo-4 AM) Cell_Culture->Dye_Loading Baseline Record Baseline Fluorescence Dye_Loading->Baseline Compound_Addition Add this compound Baseline->Compound_Addition Kinetic_Read Kinetic Fluorescence Measurement Compound_Addition->Kinetic_Read Data_Processing Calculate Peak Response Kinetic_Read->Data_Processing Dose_Response Generate Dose-Response Curve Data_Processing->Dose_Response EC50 Determine EC50 Dose_Response->EC50

Caption: Workflow for a calcium mobilization assay.

Logical_Relationship cluster_primary Primary/Secondary Targets cluster_other Other Potential Off-Targets Observed_Effect Unexpected In Vitro Effect Sigma1 Sigma-1 Agonism Observed_Effect->Sigma1 Is it mediated by? Muscarinic Muscarinic Modulation (M1 Agonism, M2/M3 Antagonism) Observed_Effect->Muscarinic Is it mediated by? Sodium_Channel Sodium Channel Block Observed_Effect->Sodium_Channel Is it mediated by? Alpha1 α1-Adrenoceptor Observed_Effect->Alpha1 Could it be? 5HT2 5-HT2 Receptor Observed_Effect->5HT2 Could it be? D3 Dopamine D3 Receptor Observed_Effect->D3 Could it be?

Caption: Troubleshooting logic for unexpected effects.

References

Strategies to improve the bioavailability of Anavex 1-41 in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with Anavex 1-41. The content addresses common challenges encountered during in vivo experiments, with a focus on strategies to optimize drug delivery and bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an experimental small molecule that acts as a selective sigma-1 (σ1) receptor agonist and also modulates muscarinic receptors.[1][2] Its therapeutic potential is being explored for neurological and neurodegenerative diseases.[1][3] The primary mechanism of action involves binding to σ1 receptors, which are chaperone proteins located at the mitochondria-associated endoplasmic reticulum (ER) membrane.[4][5] This interaction modulates key cellular processes including intracellular calcium signaling, ER stress, and mitochondrial function, ultimately exerting neuroprotective effects.[4][6]

Q2: I am observing lower-than-expected efficacy in my animal models. Could this be related to poor bioavailability of this compound?

Lower-than-expected efficacy in vivo can be attributed to several factors, including suboptimal bioavailability. While specific oral bioavailability and pharmacokinetic (PK) data for this compound are not extensively published in peer-reviewed literature, related compounds like ANAVEX 2-73 (blarcamesine) have been developed as oral formulations for clinical trials.[7][8][9] If you are encountering issues, it is crucial to evaluate the formulation and administration route. Factors such as poor solubility, degradation in the gastrointestinal tract, or significant first-pass metabolism can limit the amount of active compound reaching systemic circulation and the central nervous system (CNS).

Q3: What are some general strategies to improve the oral bioavailability of a compound like this compound?

Since this compound is a small molecule intended for CNS applications, several formulation and medicinal chemistry strategies can be employed to enhance its oral bioavailability. These approaches aim to improve solubility, increase permeability across the intestinal wall, and reduce presystemic metabolism.[10][11][12]

  • Formulation-Based Strategies: These involve modifying the drug's physical form or delivery vehicle without altering the chemical structure. Common techniques include micronization to increase surface area, the use of solubility enhancers like co-solvents or surfactants, and encapsulation in advanced delivery systems.[11]

  • Chemical Modification Strategies: These involve altering the molecule itself to create a prodrug. A prodrug is an inactive or less active derivative that is converted into the active parent drug in vivo. This approach can be used to overcome issues like poor solubility or extensive first-pass metabolism.[10][11]

Q4: My experiments require direct CNS administration. What are the alternatives to oral delivery for this compound?

For preclinical studies aiming to bypass the challenges of oral absorption and the blood-brain barrier (BBB) to confirm central activity, direct administration methods can be used. In early preclinical mouse models, this compound has been administered via intraperitoneal (i.p.) injection to investigate its anti-amnesic and neuroprotective effects.[13] For more targeted applications, direct intracerebroventricular (ICV) infusion may be considered, although this is a highly invasive and specialized procedure.

Troubleshooting Guide: Optimizing Bioavailability

This guide provides potential strategies to address common issues related to in vivo drug exposure.

Table 1: Strategies to Enhance Oral Bioavailability
Strategy CategorySpecific ApproachMechanism of ActionPotential AdvantagesKey Considerations
Formulation (Physicochemical) Micronization / NanocrystalsIncreases the surface area-to-volume ratio of the drug particles, enhancing dissolution rate according to the Noyes-Whitney equation.Relatively simple to implement; applicable to many poorly soluble drugs.May not be sufficient for compounds with extremely low solubility or permeability issues.
Co-solvents & SurfactantsImprove drug solubility in the gastrointestinal fluid. Surfactants can also form micelles to encapsulate the drug.[11]Can significantly increase the concentration of dissolved drug available for absorption.Potential for GI tract irritation; careful selection of biocompatible excipients is required.
Lipid-Based Formulations (e.g., SEDDS/SMEDDS¹)The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a fine emulsion or microemulsion in the GI tract, improving solubilization and absorption.[11]Can enhance lymphatic transport, bypassing first-pass metabolism in the liver.Formulation stability can be complex; potential for drug precipitation upon dilution.
Amorphous Solid DispersionsThe drug is dispersed in a crystalline or amorphous carrier (often a polymer) at the molecular level, preventing crystallization and improving dissolution and solubility.Can achieve higher supersaturation levels in the gut, driving absorption.Requires specific manufacturing processes (e.g., spray drying, hot-melt extrusion); physical stability over time is critical.
Formulation (Chemical) ProdrugsA bioreversible derivative of the parent drug is created to improve physicochemical properties (e.g., increase lipophilicity for better membrane permeability or increase water solubility for dissolution). The prodrug is enzymatically or chemically converted to the active drug in the body.[10]Can overcome multiple barriers simultaneously (solubility, permeability, metabolism).Requires careful design to ensure efficient conversion to the active drug at the target site and to avoid toxic byproducts.

¹ SEDDS: Self-Emulsifying Drug Delivery Systems; SMEDDS: Self-Microemulsifying Drug Delivery Systems.

Key Signaling Pathway and Experimental Protocols

This compound Signaling Pathway

This compound exerts its neuroprotective effects primarily through the activation of the σ1 receptor, a chaperone protein at the ER-mitochondria interface.[2][4] This activation triggers a cascade of downstream events aimed at restoring cellular homeostasis, particularly under conditions of stress like those induced by amyloid-beta toxicity.[13]

The diagram below illustrates the proposed signaling pathway.

G cluster_stress Cellular Stress (e.g., Aβ Toxicity) cluster_drug Pharmacological Intervention cluster_membrane ER-Mitochondria Interface (MAM) cluster_cellular_response Cellular Response cluster_outcome Therapeutic Outcome stress Oxidative Stress ER Stress sigma1 σ1 Receptor (Chaperone) stress->sigma1 induces dissociation A141 This compound A141->sigma1 activates (Agonist) ip3r IP3 Receptor sigma1->ip3r modulates apoptosis ↓ Apoptosis (e.g., ↓ Caspase-3) sigma1->apoptosis inhibits ox_stress ↓ Oxidative Stress (e.g., ↓ Lipid Peroxidation) sigma1->ox_stress reduces ca_homeo Ca²⁺ Homeostasis Restored ip3r->ca_homeo regulates mito Mitochondrial Function Protected ca_homeo->mito supports neuro Neuroprotection & Anti-Amnesic Effects apoptosis->neuro ox_stress->neuro mito->neuro

Caption: Proposed signaling pathway for this compound neuroprotection.

Experimental Protocols

Protocol 1: Rodent Pharmacokinetic (PK) Study

This protocol provides a general framework for assessing the pharmacokinetic profile of this compound following oral administration in mice or rats.

Objective: To determine key PK parameters (Cmax, Tmax, AUC, half-life) of this compound.

Materials:

  • This compound

  • Vehicle solution (e.g., 0.5% methylcellulose (B11928114) in water)

  • Male/Female C57BL/6 mice (8-10 weeks old)

  • Oral gavage needles

  • Blood collection supplies (e.g., EDTA-coated microcentrifuge tubes)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Methodology:

  • Formulation: Prepare a homogenous suspension or solution of this compound in the selected vehicle at the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose).

  • Dosing: Fast animals overnight (with access to water). Administer a single dose of the this compound formulation via oral gavage (volume typically 10 mL/kg). Record the exact time of dosing.

  • Blood Sampling: Collect blood samples (approx. 50-100 µL) via tail vein or retro-orbital sinus at specified time points. A typical schedule would be: 0 (predose), 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, and 24 hr post-dose.

  • Plasma Preparation: Immediately place blood samples into EDTA-coated tubes, mix gently, and store on ice. Centrifuge at 4°C (e.g., 2000 x g for 10 minutes) within 30 minutes of collection to separate plasma.

  • Sample Analysis: Transfer the plasma supernatant to a new tube and store at -80°C until analysis. Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis on the plasma concentration-time data to determine key PK parameters.

The workflow for this experimental protocol is visualized below.

G prep 1. Formulation Preparation dose 2. Animal Dosing (Oral Gavage) prep->dose sample 3. Serial Blood Sampling dose->sample Time points: 0, 0.25, 0.5, 1, 2, 4, 8, 24h process 4. Plasma Separation sample->process Centrifugation analyze 5. LC-MS/MS Bioanalysis process->analyze Store at -80°C report 6. PK Data Analysis analyze->report Concentration vs. Time Data

Caption: Experimental workflow for a preclinical pharmacokinetic study.

References

Anavex 1-41 stability and degradation in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Anavex 1-41

Disclaimer: Specific stability and degradation data for this compound in cell culture media is not publicly available. The following information is based on general best practices for handling small molecule compounds in a research setting. The provided protocols and troubleshooting advice should be adapted to your specific experimental conditions.

Frequently Asked Questions (FAQs)

General Handling and Storage

Q1: How should I store this compound upon receipt?

A1: As a general guideline for powdered small molecule compounds, it is recommended to store them at -20°C, protected from light and moisture. For long-term storage, -80°C is preferable. Always refer to the manufacturer's instructions if available.

Q2: How can I assess the purity of my this compound sample?

A2: The purity of a compound can be assessed using techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. It is advisable to obtain a certificate of analysis from the supplier which details the purity and identity of the compound.

Preparation of Stock Solutions

Q3: What is the recommended solvent for preparing this compound stock solutions?

Q4: How should I store the stock solution of this compound?

A4: Stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to degradation. These aliquots should be stored at -20°C or -80°C and protected from light. Before use, an aliquot should be thawed completely and vortexed gently to ensure a homogenous solution.

Use in Cell Culture

Q5: What is the recommended working concentration of this compound in cell culture?

A5: The optimal working concentration of this compound will depend on the cell type and the specific assay being performed. It is recommended to perform a dose-response experiment to determine the effective concentration for your experimental setup. Based on preclinical data, this compound has shown efficacy at very low doses (in the µg/kg range in vivo), suggesting that in vitro concentrations could be in the nanomolar to low micromolar range.[1][2]

Q6: How stable is this compound in cell culture media?

A6: The stability of any compound in cell culture media can be influenced by factors such as pH, temperature, light exposure, and the presence of serum components. Without specific data for this compound, it is advisable to prepare fresh media with the compound for each experiment or to conduct a stability study under your specific experimental conditions.

Q7: What are the potential signs of this compound degradation in my experiments?

A7: Signs of degradation may include a decrease in the expected biological activity, changes in the color or clarity of the media, or the appearance of precipitates. If you suspect degradation, it is best to use a fresh aliquot of the compound.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Loss of Compound Activity 1. Degradation of stock solution: Repeated freeze-thaw cycles or improper storage. 2. Degradation in cell culture media: Instability under experimental conditions (e.g., prolonged incubation at 37°C). 3. Incorrect dosage: Error in calculating the final concentration.1. Use a fresh aliquot of the stock solution. Prepare smaller aliquots to minimize freeze-thaw cycles. 2. Prepare fresh media with the compound for each experiment. Consider performing a time-course experiment to assess compound stability. 3. Double-check all calculations and dilutions.
High Cell Toxicity 1. Solvent toxicity: High concentration of the solvent (e.g., DMSO) in the final culture medium. 2. Compound-induced cytotoxicity: The compound itself is toxic to the cells at the concentration used. 3. Contamination: Bacterial or fungal contamination of the stock solution or media.1. Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.1% for DMSO). Run a solvent control. 2. Perform a dose-response curve to determine the cytotoxic concentration (e.g., using an MTT or LDH assay). 3. Check for signs of contamination. Filter-sterilize the stock solution if necessary.
Inconsistent Results 1. Variability in compound concentration: Incomplete dissolution of the compound or precipitation in the media. 2. Experimental variability: Inconsistent cell seeding densities or incubation times. 3. Cell line instability: Genetic drift of the cell line over multiple passages.1. Ensure the compound is fully dissolved in the stock solution and diluted properly in the media. Visually inspect for precipitates. 2. Standardize all experimental procedures. 3. Use cells from a consistent passage number and regularly check their phenotype.

Experimental Protocols

General Protocol for Assessing Compound Stability in Cell Culture Media

This protocol provides a general framework for determining the stability of a small molecule like this compound in your specific cell culture media.

1. Materials:

  • This compound

  • Appropriate solvent (e.g., DMSO)

  • Your cell culture medium of choice (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes

  • Incubator (37°C, 5% CO2)

  • HPLC system with a suitable column and detector

2. Procedure:

  • Prepare a stock solution of this compound in the chosen solvent at a known concentration.

  • Spike the cell culture media with this compound to the desired final concentration.

  • Aliquot the media containing the compound into sterile microcentrifuge tubes for different time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Incubate the tubes at 37°C in a 5% CO2 incubator.

  • At each time point, remove an aliquot and immediately store it at -80°C to halt any further degradation.

  • Once all time points are collected, analyze the samples by HPLC to determine the concentration of the parent compound.

  • Calculate the percentage of the compound remaining at each time point relative to the 0-hour time point.

3. Data Analysis:

  • Plot the percentage of this compound remaining versus time.

  • Determine the half-life (t½) of the compound in the cell culture media under your experimental conditions.

Hypothetical Stability Data of a Small Molecule in Cell Culture Media

Table 1: Example of Stability Data for a Compound in DMEM + 10% FBS at 37°C

Time (hours)% Compound Remaining
0100
295.2
489.8
880.1
2455.4
4830.7

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis a Prepare this compound Stock Solution b Spike Cell Culture Media a->b Dilute c Incubate at 37°C b->c d Collect Samples at Time Points c->d t = 0, 2, 4... hrs e HPLC Analysis d->e f Data Interpretation e->f Quantify

Caption: Workflow for assessing compound stability.

signaling_pathway cluster_cell Cellular Response A141 This compound Sigma1R Sigma-1 Receptor A141->Sigma1R Activates ER Endoplasmic Reticulum Stress Reduction Sigma1R->ER Neuroprotection Neuroprotection ER->Neuroprotection Leads to

Caption: Hypothetical signaling pathway for this compound.

References

Technical Support Center: Anavex 1-41 Application in Neuronal Cultures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address potential challenges related to the use of Anavex 1-41 in long-term primary neuronal cultures, with a focus on ensuring cell viability and mitigating potential cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound? A1: this compound is a multi-target compound that primarily acts as a sigma-1 (σ1) receptor agonist and a muscarinic receptor ligand.[1][2] Its therapeutic potential is linked to its ability to modulate intracellular calcium mobilization, reduce endoplasmic reticulum (ER) stress, and protect mitochondrial function, thereby preventing apoptosis and promoting neuronal survival.[3][4][5]

Q2: Is this compound known to be cytotoxic to neuronal cultures? A2: The available preclinical data predominantly highlights the neuroprotective properties of this compound, often at very low doses.[2][3] It has been shown to protect neurons against toxins like amyloid-beta peptide.[6] However, like any investigational compound, cytotoxicity can potentially occur at supra-pharmacological concentrations, due to impurities, or under suboptimal experimental conditions. It is crucial to empirically determine the optimal, non-toxic concentration range for your specific neuronal culture system.

Q3: What are the first steps I should take if I observe unexpected cell death after treatment with this compound? A3: If you observe unexpected cytotoxicity, the first steps are to verify the fundamentals of your experiment. Confirm the final concentration of this compound in your culture medium and check for any potential errors in dilution calculations. Concurrently, run a vehicle control using the same concentration of the solvent (e.g., DMSO) to rule out solvent-induced toxicity.

Q4: How can I monitor the health of my long-term neuronal cultures? A4: Regular monitoring of neuronal health is critical. This can be achieved through a combination of morphological assessment using microscopy and quantitative cell viability assays.[7] Common viability assays include the MTT assay, which measures mitochondrial activity, and the LDH release assay, which quantifies membrane damage.[8][9] Non-destructive assays like those using resazurin (B115843) (e.g., PrestoBlue®) or Calcein AM can also be used for continuous monitoring.[10]

Troubleshooting Guide: Investigating and Mitigating Cytotoxicity

Q1: My neuronal cultures show significant cell death after applying this compound. How do I troubleshoot this? A1: High cytotoxicity can stem from several factors. Follow this step-by-step guide to isolate the cause:

  • Confirm Compound Concentration and Purity:

    • Action: Double-check all calculations for your stock solution and final dilutions. An error can lead to excessively high concentrations. Ensure the compound is high-purity; impurities from synthesis can be independently toxic.

    • Rationale: Compound-induced toxicity is strongly dose-dependent.

  • Evaluate Solvent Toxicity:

    • Action: Culture neurons with the highest concentration of the solvent (e.g., DMSO) used in your experiment.

    • Rationale: Solvents can be toxic to primary neurons, especially at higher concentrations. This control is essential to distinguish between compound- and solvent-induced effects.

  • Perform a Dose-Response and Time-Course Analysis:

    • Action: Test a wide range of this compound concentrations (e.g., from low nanomolar to high micromolar) and measure viability at different time points (e.g., 24, 48, 72 hours).

    • Rationale: This will help you identify the EC50 (effective concentration) and CC50 (cytotoxic concentration) and determine the optimal therapeutic window for your experiments.[11]

  • Assess Culture Conditions:

    • Action: Ensure your primary neuronal cultures are healthy before adding the compound. Check for signs of stress, contamination, or glial overgrowth.[7][12] The composition of the culture medium can also influence neuronal vulnerability.

    • Rationale: Unhealthy cultures are more susceptible to stress from any experimental treatment.

  • Investigate the Mechanism of Cell Death:

    • Action: Use specific assays to determine if cell death is primarily apoptotic or necrotic. For example, caspase activity assays can detect apoptosis, while an LDH assay can indicate necrosis.[9]

    • Rationale: Understanding the cell death pathway can provide insights into the mechanism of toxicity and potential mitigation strategies.

Data Presentation: Characterizing Cytotoxicity

The following tables represent hypothetical data to illustrate how to structure your findings when assessing the cytotoxicity of this compound and the efficacy of a mitigating agent.

Table 1: Dose-Response Cytotoxicity of this compound in Primary Cortical Neurons (Hypothetical Data)

This compound Conc.Mean Neuronal Viability (% of Vehicle Control)Standard Deviation
Vehicle (0.1% DMSO)100%± 4.5%
10 nM98%± 5.1%
100 nM95%± 4.8%
1 µM89%± 6.2%
10 µM65%± 7.5%
50 µM32%± 8.1%
100 µM15%± 6.9%

Table 2: Effect of an Antioxidant (N-acetylcysteine) on this compound Induced Cytotoxicity (Hypothetical Data)

Treatment GroupMean Neuronal Viability (% of Vehicle Control)Standard Deviation
Vehicle Control100%± 5.0%
This compound (50 µM)32%± 8.1%
N-acetylcysteine (1 mM)97%± 4.7%
This compound (50 µM) + NAC (1 mM)75%± 6.5%

Experimental Protocols

Protocol 1: Long-Term Primary Neuronal Culture

This protocol is a general guideline for culturing primary rodent cortical neurons.

  • Plate Coating: Coat 96-well plates with Poly-D-Lysine (50 µg/mL) overnight at 37°C. Aspirate and wash three times with sterile, deionized water. Allow plates to dry completely.

  • Cell Dissociation: Dissect cortices from E18 rat embryos. Dissociate tissue using papain or gentle mechanical trituration.

  • Cell Plating: Plate neurons at a density of 1 x 10^4 to 2 x 10^4 cells per well in a 96-well plate. Use Neurobasal medium supplemented with B27, GlutaMAX, and Penicillin-Streptomycin.[7]

  • Maintenance: Incubate at 37°C with 5% CO2. Perform a half-media change every 3-4 days. Cultures can typically be maintained for 3-4 weeks.[7]

  • Glial Growth Control: If glial overgrowth becomes an issue, consider using an anti-mitotic agent like Cytosine Arabinoside (AraC) at a low concentration, though be aware of potential neurotoxic effects.[7] Alternatively, supplements like CultureOne™ can be used to suppress glial outgrowth without impacting neuron numbers.[13]

Protocol 2: MTT Assay for Cell Viability Assessment

This protocol measures the metabolic activity of viable cells.[8]

  • Preparation: Prepare an MTT stock solution (5 mg/mL in sterile PBS).

  • Treatment: After treating the long-term neuronal cultures with this compound for the desired duration, remove the treatment media.

  • MTT Incubation: Add 10 µL of MTT stock solution to each well (containing 100 µL of medium) and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well. Incubate overnight at 37°C in a humidified incubator to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express results as a percentage of the vehicle-treated control group.

Mandatory Visualizations

Signaling Pathways and Workflows

G cluster_0 This compound Proposed Neuroprotective Pathway cluster_1 Receptors cluster_2 Cellular Organelles / Processes cluster_3 Downstream Effects A141 This compound Sigma1 Sigma-1 Receptor A141->Sigma1 Agonist Activity Muscarinic Muscarinic Receptor A141->Muscarinic Agonist Activity ER Endoplasmic Reticulum (ER) Sigma1->ER Modulation Ca Ca2+ Homeostasis Muscarinic->Ca Modulates ER->Ca Regulates ER_Stress Reduced ER Stress ER->ER_Stress Mito Mitochondria Mito_Func Improved Mitochondrial Function Mito->Mito_Func Ca->Mito Influences Apoptosis Inhibition of Apoptosis ER_Stress->Apoptosis Survival Neuronal Survival Apoptosis->Survival Mito_Func->Apoptosis

Caption: Proposed neuroprotective signaling pathway of this compound.

G cluster_0 Troubleshooting Workflow for Cytotoxicity Start Observed Cytotoxicity in Neuronal Culture Check_Conc 1. Verify Compound Concentration & Purity Start->Check_Conc Check_Solvent 2. Run Vehicle/ Solvent Control Check_Conc->Check_Solvent Solvent_Toxic Is Solvent Toxic? Check_Solvent->Solvent_Toxic Dose_Response 3. Perform Dose-Response & Time-Course Study Conc_Issue Is Concentration Supra-pharmacological? Dose_Response->Conc_Issue Assess_Culture 4. Assess Baseline Culture Health Investigate_Mech Investigate Mechanism (Apoptosis vs. Necrosis) Assess_Culture->Investigate_Mech Solvent_Toxic->Dose_Response No Reduce_Solvent Reduce Solvent Conc. (e.g., <0.1% DMSO) Solvent_Toxic->Reduce_Solvent Yes Conc_Issue->Assess_Culture No Lower_Conc Lower this compound Concentration Conc_Issue->Lower_Conc Yes Reduce_Solvent->Dose_Response End Optimized Protocol Lower_Conc->End Investigate_Mech->End

Caption: Logical workflow for troubleshooting unexpected cytotoxicity.

G cluster_0 Experimental Workflow for Long-Term Culture Day0 Day 0: Plate Primary Neurons Day4 Day 4: Half-Media Change Day0->Day4 Day7 Day 7: Initiate this compound Treatment Day4->Day7 Day10 Day 10: Viability Assay 1 (e.g., MTT) Day7->Day10 Day14 Day 14: Viability Assay 2 & Imaging Day10->Day14 Day21 Day 21: Endpoint Analysis (e.g., Protein, RNA) Day14->Day21

Caption: Example timeline for a long-term neuronal culture experiment.

References

Appropriate vehicle control for Anavex 1-41 in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Anavex 1-41 Animal Studies

This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate vehicle control for this compound (A1-41) in animal studies. Given the limited publicly available information on a specific, validated vehicle for this compound, this guide offers a systematic approach to vehicle selection, preparation, and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for this compound in animal studies?

A1: There is no single, universally "recommended" vehicle for this compound published in peer-reviewed literature. The optimal vehicle will depend on the specific experimental conditions, including the route of administration, required dose, and the animal model. This compound is the hydrochloride salt of tetrahydro-N,N-dimethyl-5,5-diphenyl-3-furanmethanamine, which suggests some degree of aqueous solubility. However, for many preclinical compounds, achieving the desired concentration in a simple aqueous vehicle can be challenging.

Therefore, a systematic approach to vehicle selection is advised, starting with simple aqueous solutions and progressing to more complex formulations if necessary.

Q2: What are the key physicochemical properties of this compound to consider for vehicle selection?

A2: While detailed public data is limited, the following should be considered:

  • Chemical Structure: this compound is a small molecule hydrochloride salt.[1][2][3] This salt form generally improves aqueous solubility compared to the free base.

  • Solubility: The solubility of the related compound Blarcamesine (Anavex 2-73), an isomer of this compound, is approximately 30 mg/mL in ethanol (B145695) and dimethyl formamide (B127407) (DMF), and it is slightly soluble in DMSO.[4][5] This suggests that this compound may also have good solubility in organic co-solvents. It is crucial to experimentally determine the solubility of your specific batch of this compound in various potential vehicles.

  • Stability: The stability of this compound in the chosen vehicle at the intended storage and administration temperature should be confirmed.

Q3: What are some common vehicle components suitable for preclinical studies of small molecules like this compound?

A3: Based on common practices for preclinical formulation of compounds with potentially limited aqueous solubility, the following components can be considered:

Vehicle ComponentTypeCommon ConcentrationNotes
Saline (0.9% NaCl)Aqueous Buffer-Ideal for water-soluble compounds. Should be the first choice for screening.
Phosphate-Buffered Saline (PBS)Aqueous Buffer-Provides physiological pH and osmolarity.
Dimethyl sulfoxide (B87167) (DMSO)Co-solvent<10% (for in vivo)A strong solvent, but can have pharmacological effects and cause toxicity at higher concentrations.
Polyethylene glycol 400 (PEG 400)Co-solvent10-40%A commonly used, less toxic co-solvent. Can increase viscosity.
EthanolCo-solvent<10% (for in vivo)Can cause irritation and has its own pharmacological effects.
Tween® 80 / Polysorbate 80Surfactant0.1-5%Helps to create stable solutions or suspensions.
Hydroxypropyl methylcellulose (B11928114) (HPMC)Suspending Agent0.5-2%Used to create uniform suspensions for oral administration.

Q4: How do I choose the appropriate route of administration?

A4: The choice of administration route depends on the experimental goals.

  • Intravenous (IV): Ensures 100% bioavailability and provides rapid onset of action. Requires a sterile, isotonic solution.

  • Intraperitoneal (IP): A common route in rodent studies, offering rapid absorption. The formulation should be non-irritating.

  • Oral (PO): Mimics the intended clinical route for many drugs. Can be administered as a solution or suspension.

  • Subcutaneous (SC): Provides slower, more sustained absorption. The formulation should be isotonic and non-irritating to minimize injection site reactions.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
This compound does not fully dissolve in the chosen vehicle. - Insufficient solubility of the compound at the target concentration.- Incorrect pH of the vehicle.- Increase the proportion of co-solvent (e.g., PEG 400, DMSO) in a stepwise manner.- Add a surfactant (e.g., Tween® 80).- If for oral administration, consider formulating as a suspension.- Gently warm the vehicle during dissolution (ensure the compound is heat-stable).- Adjust the pH of the vehicle (if the compound's solubility is pH-dependent).
The formulation precipitates upon storage or cooling. - The compound is at or near its saturation solubility.- Temperature-dependent solubility.- Prepare the formulation fresh before each use.- Store the formulation at room temperature if it is stable.- Increase the amount of co-solvent or surfactant.
The vehicle alone causes adverse effects in the control animals. - Toxicity or pharmacological activity of the vehicle components.- Reduce the concentration of the problematic component (e.g., lower the percentage of DMSO).- Switch to a more biocompatible vehicle.- Ensure the final formulation is isotonic and at a physiological pH, especially for parenteral routes.
High variability in experimental results between animals. - Inconsistent dosing due to a non-homogenous formulation (e.g., a poorly prepared suspension).- Instability of the compound in the vehicle.- For suspensions, ensure vigorous and consistent mixing before drawing each dose.- Confirm the stability of this compound in the vehicle over the duration of the experiment.- Refine the dosing technique for consistency.

Experimental Protocols

Protocol 1: Vehicle Screening for this compound
  • Objective: To identify a suitable vehicle that can dissolve this compound at the desired concentration and is well-tolerated in vivo.

  • Materials: this compound, sterile saline (0.9% NaCl), PEG 400, DMSO, Tween® 80, sterile water, vortex mixer, centrifuge.

  • Procedure:

    • Determine the target concentration of this compound needed for your study.

    • Screen for solubility in a stepwise manner:

      • Step 1 (Aqueous): Attempt to dissolve this compound in saline or PBS at the target concentration. Vortex and visually inspect for complete dissolution.

      • Step 2 (Co-solvent Systems): If not soluble in aqueous vehicles, prepare a series of co-solvent systems. For example:

        • 10% PEG 400 in saline

        • 30% PEG 400 in saline

        • 5% DMSO in saline

        • 10% DMSO / 30% PEG 400 in water

      • Step 3 (Surfactant Addition): If precipitation still occurs, add a low concentration of a surfactant (e.g., 1-2% Tween® 80) to the most promising co-solvent systems.

    • Once a clear solution is achieved, check for stability by letting it stand at room temperature and at 4°C for a few hours. Observe for any precipitation.

    • Before use in a full study, administer the chosen vehicle (without this compound) to a small cohort of animals to ensure it does not cause any adverse effects.

Protocol 2: Preparation of an this compound Formulation (Example)

This is a hypothetical example for preparing a 1 mg/mL solution in a vehicle of 10% DMSO, 40% PEG 400, and 50% saline.

  • Materials: this compound, DMSO, PEG 400, sterile saline (0.9% NaCl), sterile vials, magnetic stirrer.

  • Procedure:

    • Weigh the required amount of this compound. For 10 mL of a 1 mg/mL solution, weigh 10 mg.

    • In a sterile vial, add 1 mL of DMSO. Add the this compound powder to the DMSO and vortex until fully dissolved.

    • Add 4 mL of PEG 400 to the solution and mix thoroughly.

    • Slowly add 5 mL of sterile saline to the mixture while stirring continuously. This slow addition is crucial to prevent precipitation.

    • Visually inspect the final solution to ensure it is clear and free of particulates.

    • This formulation should be prepared fresh. If storage is necessary, its stability should be validated.

Visualizations

Caption: Workflow for selecting an appropriate vehicle for this compound.

Signaling_Pathway A141 This compound Sigma1R Sigma-1 Receptor A141->Sigma1R MuscarinicR Muscarinic Receptors A141->MuscarinicR Neuroprotection Neuroprotection Sigma1R->Neuroprotection Antidepressant Antidepressant Effects Sigma1R->Antidepressant AntiAmnesic Anti-Amnesic Effects MuscarinicR->AntiAmnesic MuscarinicR->Antidepressant

Caption: Simplified signaling pathway of this compound.

References

Refining treatment duration of Anavex 1-41 for chronic disease models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical support center provides guidance based on publicly available preclinical information for Anavex 1-41 and general principles of neuroprotective drug development. Detailed proprietary information on treatment protocols is not fully available in the public domain. Researchers should adapt these recommendations to their specific experimental models and consult relevant scientific literature.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose and treatment duration for this compound in a new chronic disease model?

A1: A specific, universally recommended starting dose and duration for this compound in every chronic disease model is not established in publicly available literature. However, based on preclinical studies in Alzheimer's disease models, effective doses have been reported in the range of 30 µg/kg to 1000 µg/kg.[1] For a new chronic disease model, it is advisable to conduct a pilot study to determine the optimal dose and duration. A suggested approach is to start with a dose in the lower end of the effective range (e.g., 30-100 µg/kg) and include multiple treatment duration arms (e.g., 4, 8, and 12 weeks) to assess both short-term and long-term effects.

Q2: How frequently should this compound be administered in a long-term study?

A2: The optimal dosing frequency depends on the pharmacokinetic and pharmacodynamic (PK/PD) profile of this compound, for which detailed data is not publicly available. For related compounds like Anavex 2-73, once-daily oral administration has been used in clinical trials.[2][3] For preclinical studies with this compound, a once-daily administration schedule is a reasonable starting point. However, it is recommended to perform a preliminary PK study in your specific animal model to determine the compound's half-life and inform the dosing regimen.

Q3: What are the key biomarkers to assess the efficacy of this compound treatment over time?

A3: The choice of biomarkers should align with the pathology of the chronic disease model and the known mechanisms of this compound. Key biomarkers to consider include:

  • Target Engagement: Measurement of sigma-1 receptor occupancy or downstream signaling.

  • Neuroprotection: Markers of apoptosis (e.g., caspase-3 expression), neuronal cell counts in relevant brain regions.[3][4]

  • Oxidative Stress: Levels of lipid peroxidation and protein nitration.[1]

  • Mitochondrial Function: Assessment of mitochondrial enzyme complex activity.[4]

  • Neuroinflammation: Levels of inflammatory markers like GFAP.

  • Functional Outcomes: Behavioral tests relevant to the disease model (e.g., cognitive tests for neurodegenerative diseases).

Q4: Are there any known off-target effects or toxicity concerns with long-term this compound treatment?

A4: Publicly available preclinical data for this compound suggests a good safety profile with no reported toxicity at effective doses.[5] However, for any long-term study, it is crucial to include a comprehensive toxicology assessment. This should include monitoring animal well-being, body weight, food and water intake, and performing histopathological analysis of major organs at the end of the study.

Troubleshooting Guides

Issue 1: No therapeutic effect is observed at the chosen dose and duration.

Possible Cause Troubleshooting Step
Suboptimal Dose Perform a dose-response study with a wider range of doses. Consider that sigma-1 receptor agonists can exhibit a biphasic (bell-shaped) dose-response curve.[6]
Insufficient Treatment Duration Extend the treatment duration. Chronic diseases may require longer treatment periods to observe significant effects. Include interim assessments to track the therapeutic response over time.
Inappropriate Route of Administration Ensure the chosen route of administration (e.g., intraperitoneal, oral) allows for sufficient bioavailability in the target tissue. Consult literature for the most effective administration route for similar compounds in your model.
Advanced Disease State Initiate treatment at an earlier stage of the disease in your animal model. The therapeutic window for neuroprotective agents may be limited.
Model-Specific Factors Re-evaluate the suitability of your chronic disease model. Ensure the pathology of the model is relevant to the mechanism of action of this compound.

Issue 2: Signs of toxicity are observed in the treated animals.

Possible Cause Troubleshooting Step
Dose is too high Reduce the dose of this compound. Perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model.
Vehicle-related toxicity Run a vehicle-only control group to rule out any adverse effects of the vehicle used to dissolve this compound.
Long-term accumulation If toxicity appears after prolonged treatment, consider reducing the dosing frequency (e.g., from daily to every other day) based on pharmacokinetic data.
Off-target effects While not extensively reported for this compound, consider potential off-target effects. Analyze affected tissues to identify the nature of the toxicity.

Quantitative Data Summary

Table 1: Preclinical Dosing of this compound in Alzheimer's Disease Mouse Models

Dose Range Route of Administration Treatment Details Observed Effect Reference
~30 µg/kgIntraperitoneal (i.p.)Single injectionReversal of learning deficits[1]
100 - 1000 µg/kgIntraperitoneal (i.p.)Single injection 7 days prior to testingPrevention of learning deficits and lipid peroxidation[1]
0.1 mg/kgIntraperitoneal (i.p.)Not specifiedSynergistic activation of muscarinic and sigma-1 receptors

Note: This table summarizes limited publicly available data. The optimal dose for a specific chronic disease model may vary.

Experimental Protocols

Protocol: Dose-Response and Duration-Finding Study for this compound in a Chronic Neurodegenerative Mouse Model

1. Objective: To determine the optimal dose and treatment duration of this compound for improving functional outcomes and reducing pathology in a chronic neurodegenerative mouse model.

2. Animal Model: A well-characterized transgenic or chemically-induced mouse model of a chronic neurodegenerative disease (e.g., 3xTg-AD mice for Alzheimer's disease).

3. Experimental Groups:

  • Group 1: Vehicle control (e.g., saline)
  • Group 2: this compound - Low Dose (e.g., 30 µg/kg)
  • Group 3: this compound - Mid Dose (e.g., 100 µg/kg)
  • Group 4: this compound - High Dose (e.g., 300 µg/kg)
  • (n=15-20 animals per group to allow for interim and final endpoint analysis)

4. Treatment Administration:

  • Route: Intraperitoneal (i.p.) or oral gavage (daily).
  • Duration: Animals will be treated for three different durations: 4, 8, and 12 weeks. Subgroups of animals (n=5-7) from each treatment group will be used for endpoint analysis at each time point.

5. Endpoint Analysis:

Time Point Behavioral Tests Biochemical/Histological Analysis
Baseline (Week 0) Cognitive tests (e.g., Morris Water Maze, Y-maze)-
Week 4 Cognitive testsBrain tissue collection from a subgroup for analysis of biomarkers (e.g., caspase-3, oxidative stress markers).
Week 8 Cognitive testsBrain tissue collection from a subgroup for analysis of biomarkers.
Week 12 Cognitive testsFinal brain tissue collection for comprehensive histological and biochemical analysis.

6. Statistical Analysis: Data will be analyzed using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare treatment groups to the vehicle control at each time point.

Visualizations

Anavex_1_41_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondria cluster_Muscarinic Muscarinic Pathway Anavex141 This compound Sigma1R Sigma-1 Receptor (σ1R) Anavex141->Sigma1R Agonist MuscarinicR Muscarinic Receptor Anavex141->MuscarinicR Ligand BiP BiP Sigma1R->BiP Dissociation IP3R IP3 Receptor Sigma1R->IP3R Stabilization Ca_ER Ca²⁺ IP3R->Ca_ER Modulates Release Mito_Ca Ca²⁺ Uptake Ca_ER->Mito_Ca ER-Mito Transfer Mito_Function Mitochondrial Function Mito_Ca->Mito_Function Improves Ox_Stress Oxidative Stress Mito_Function->Ox_Stress Reduces Apoptosis Apoptosis Ox_Stress->Apoptosis Inhibits Cognition Cognition MuscarinicR->Cognition Enhances

Caption: this compound Signaling Pathway.

Experimental_Workflow start Start: Define Chronic Disease Model pilot_study Pilot Study: Dose-Range Finding (e.g., 30, 100, 300 µg/kg) start->pilot_study duration_study Duration-Finding Study (e.g., 4, 8, 12 weeks) pilot_study->duration_study interim_analysis Interim Endpoint Analysis (Behavioral & Biomarker) duration_study->interim_analysis interim_analysis->duration_study Continue Treatment final_analysis Final Endpoint Analysis (Comprehensive Assessment) interim_analysis->final_analysis Final Timepoint optimization Refine Dose & Duration final_analysis->optimization end End: Optimized Protocol optimization->end

Caption: Workflow for Refining Treatment Duration.

Troubleshooting_Guide start Issue Encountered no_effect No Therapeutic Effect? start->no_effect toxicity Toxicity Observed? start->toxicity no_effect->toxicity No dose_issue Check Dose (Dose-response, biphasic effect) no_effect->dose_issue Yes reduce_dose Reduce Dose (Determine MTD) toxicity->reduce_dose Yes check_vehicle Check Vehicle (Vehicle-only control) toxicity->check_vehicle duration_issue Check Duration (Extend treatment) dose_issue->duration_issue model_issue Check Model (Disease stage, relevance) duration_issue->model_issue

Caption: Troubleshooting Decision Tree.

References

Technical Support Center: Addressing Batch-to-Batch Variability of Synthesized Anavex 1-41

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical support center provides generalized guidance for researchers, scientists, and drug development professionals working with synthesized Anavex 1-41. The information is based on established principles of organic chemistry and analytical techniques for small molecules. Specific experimental outcomes may vary, and protocols should be adapted to individual laboratory conditions and equipment.

Frequently Asked Questions (FAQs)

Q1: We are observing significant differences in the biological activity of different batches of our synthesized this compound, despite obtaining the correct mass by mass spectrometry. What could be the underlying cause?

A1: While correct mass confirmation is a crucial first step, it does not guarantee the isomeric purity or the presence of subtle structural variations that can impact biological activity. Several factors could contribute to this discrepancy:

  • Isomeric and Stereoisomeric Purity: this compound is a chiral molecule. Variations in the stereoisomeric ratio between batches can lead to differences in biological efficacy, as different stereoisomers can have distinct pharmacological profiles.

  • Polymorphism: The crystalline structure of a compound can affect its solubility and bioavailability. Different batches might have crystallized into different polymorphic forms.

  • Residual Impurities: Small amounts of impurities, such as starting materials, byproducts, or residual solvents, might not be easily detectable by mass spectrometry alone but could interfere with biological assays.

  • Degradation: The compound may be degrading during storage or handling, leading to a decrease in the concentration of the active molecule.

Q2: Our High-Performance Liquid Chromatography (HPLC) analysis shows a single major peak for our synthesized this compound, but we still suspect the presence of impurities. How can we improve our analytical method to detect potential hidden impurities?

A2: A single peak in HPLC is a good indicator of purity but not definitive proof, especially if impurities co-elute with the main peak. To enhance the detection of potential impurities, consider the following strategies:

  • Method Optimization: Vary the HPLC method parameters, including the mobile phase composition, gradient profile, column temperature, and flow rate.

  • Orthogonal Methods: Employ a second, different HPLC method, such as using a column with a different stationary phase (e.g., a phenyl-hexyl column if you are currently using a C18) or a different chromatographic mode (e.g., Hydrophilic Interaction Liquid Chromatography - HILIC).

  • High-Resolution Mass Spectrometry (HRMS): Couple your HPLC to a high-resolution mass spectrometer to detect impurities with very similar retention times but different mass-to-charge ratios.

  • Forced Degradation Studies: Subject a sample of your compound to stress conditions (e.g., acid, base, heat, light, oxidation) to intentionally generate degradation products. Analyzing these samples can help you develop an HPLC method that can separate these potential impurities from the parent compound.

Troubleshooting Guides

Issue 1: Low Yield of this compound

Low reaction yield is a common challenge in organic synthesis. The following guide provides a structured approach to troubleshooting this issue.

Troubleshooting Decision Tree for Low Yield

low_yield_troubleshooting start Low Yield of this compound Observed check_reagents 1. Verify Starting Materials & Reagents start->check_reagents check_conditions 2. Review Reaction Conditions start->check_conditions check_workup 3. Analyze Work-up & Purification start->check_workup reagent_purity Purity & Identity Confirmed via Analytics (NMR, MS)? check_reagents->reagent_purity temp_control Accurate Temperature Control? check_conditions->temp_control extraction_ph Correct pH for Extraction? check_workup->extraction_ph reagent_handling Proper Handling & Stoichiometry Used? reagent_purity->reagent_handling Yes solution1 Action: Re-purify/Re-characterize Starting Materials reagent_purity->solution1 No reagent_handling->check_conditions Yes solution2 Action: Recalculate Stoichiometry, Use Fresh Reagents reagent_handling->solution2 No atmosphere Inert Atmosphere Maintained (if required)? temp_control->atmosphere Yes solution3 Action: Calibrate Thermometer, Use Oil/Water Bath temp_control->solution3 No atmosphere->check_workup Yes solution4 Action: Improve Degassing, Use Schlenk Line atmosphere->solution4 No column_overload Column Overloading During Chromatography? extraction_ph->column_overload Yes solution5 Action: Test pH of Aqueous Layer, Re-extract extraction_ph->solution5 No solution6 Action: Reduce Sample Load, Optimize Solvent System column_overload->solution6 No further_analysis Yield Still Low: Analyze Byproducts by LC-MS/NMR column_overload->further_analysis Yes

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Inconsistent Purity Profile Between Batches

When the purity of this compound, as determined by a validated HPLC method, varies significantly between batches, a systematic investigation is required.

Data Presentation: Purity Analysis of Three Batches of this compound

Batch IDRetention Time (min)Peak Area (%) of this compoundImpurity 1 (%) at RRT 0.85Impurity 2 (%) at RRT 1.15Total Impurities (%)
A-0015.2399.50.20.30.5
A-0025.2497.81.11.12.2
A-0035.2299.10.50.40.9

RRT: Relative Retention Time

Troubleshooting Steps:

  • Review Synthesis Records: Compare the synthesis records of the "good" batch (A-001) with the "out-of-specification" batch (A-002). Pay close attention to any documented deviations in reaction time, temperature, or reagent sources.

  • Characterize Impurities: Isolate the impurities from batch A-002 using preparative HPLC. Characterize their structures using NMR and high-resolution mass spectrometry. This will provide insights into their origin (e.g., unreacted starting material, byproduct from a side reaction).

  • Re-evaluate Purification: The increased levels of impurities in batch A-002 may indicate an issue with the purification step. Re-evaluate the column chromatography or crystallization conditions.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for the purity analysis of this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile (B52724).

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 10% B

    • 18-20 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of 1 mg/mL.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

This protocol is for confirming the molecular weight of synthesized this compound.

  • Instrumentation: LC-MS system with an electrospray ionization (ESI) source.

  • LC Method: Use the same HPLC method as described above.

  • MS Parameters (Positive Ion Mode):

    • Ion Source: ESI

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Gas Flow: 600 L/hr

    • Scan Range: m/z 100-1000

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification

This protocol outlines the general procedure for acquiring ¹H NMR spectra to confirm the chemical structure of this compound.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquisition Parameters:

    • Pulse Program: Standard ¹H acquisition.

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Acquisition Time: 4.0 s

  • Data Processing: Fourier transform, phase correction, and baseline correction. Integrate the peaks and assign them to the corresponding protons in the this compound structure.

Visualizations

Signaling Pathways of this compound

This compound is known to be a mixed sigma-1 receptor agonist and muscarinic receptor ligand.[1][2] Its neuroprotective effects are believed to be mediated through the modulation of these pathways.[3][4]

anavex_pathway cluster_0 This compound Action cluster_1 Receptor Targets cluster_2 Downstream Effects anavex This compound sigma1 Sigma-1 Receptor anavex->sigma1 muscarinic Muscarinic Receptors anavex->muscarinic calcium Modulation of Intracellular Calcium sigma1->calcium muscarinic->calcium er_stress Reduction of ER Stress calcium->er_stress neuroprotection Neuroprotection er_stress->neuroprotection

Caption: this compound signaling pathways.

Experimental Workflow for Investigating Batch-to-Batch Variability

A systematic approach is essential to identify the root cause of variability between different batches of a synthesized compound.

batch_variability_workflow cluster_analytics Analytical Techniques start Batch-to-Batch Variability Detected step1 1. Review Synthesis & Purification Records start->step1 step2 2. Side-by-Side Analytical Characterization step1->step2 step3 3. Compare Biological Activity step2->step3 hplc HPLC/UPLC (Purity) step2->hplc lcms LC-MS (Identity, Impurities) step2->lcms nmr NMR (Structure) step2->nmr xrd XRD (Polymorphism) step2->xrd step4 4. Root Cause Analysis step3->step4 step5 5. Implement Corrective and Preventive Actions (CAPA) step4->step5

Caption: Workflow for investigating batch variability.

References

Technical Support Center: Minimizing Variability in Anavex 1-41 Behavioral Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing variability in behavioral studies involving Anavex 1-41. It includes troubleshooting guides, detailed experimental protocols, and frequently asked questions to address common challenges encountered during preclinical research.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a sigma-1 (σ1) receptor agonist and a muscarinic receptor ligand.[1] Its therapeutic effects are believed to stem from its ability to modulate intracellular calcium levels and reduce endoplasmic reticulum (ER) stress, which in turn provides neuroprotection against cellular damage.[2][3] The activation of the σ1 receptor, a chaperone protein located at the mitochondria-associated ER membrane, is a key component of its mechanism.[4]

Q2: What are the most common behavioral assays used to evaluate the efficacy of this compound in rodent models of neurodegenerative diseases?

A2: Preclinical studies for this compound have utilized several behavioral assays to assess its anti-amnesic and neuroprotective properties. The most common tests evaluate spatial learning, working memory, and recognition memory. These include the Y-maze (for spatial working memory), passive avoidance tasks (for long-term memory), and the Morris water maze (for spatial learning and memory).[1] The Novel Object Recognition (NOR) test is also frequently used to assess learning and memory.[5]

Q3: What are the main sources of variability in rodent behavioral studies?

A3: Variability in rodent behavioral studies is inherent and can arise from numerous factors.[6] These can be broadly categorized as:

  • Environmental Factors: Differences in lighting, noise levels, and odors in the testing room can significantly impact rodent behavior. As nocturnal animals, mice are particularly sensitive to bright lights.[6][7]

  • Experimenter-Related Factors: Inconsistent handling techniques, the sex of the experimenter, and even scented soaps or perfumes can induce stress and alter behavioral outcomes.[6][8] It is recommended that the same experimenter conduct all tests within a study to minimize this variability.[6]

  • Animal-Specific Factors: The strain, sex, and age of the animals are critical variables.[8][9] The female estrous cycle can also introduce significant behavioral changes.[6]

  • Procedural Factors: Subtle differences in the execution of the protocol, timing of tests (circadian rhythm), and prior testing experiences can all be sources of variability.[6][10]

Q4: How can I minimize the impact of the female estrous cycle on my results?

A4: The female estrous cycle is a prominent internal factor that can greatly impact behavioral data.[6] To minimize this variability, you can either track the estrous cycle of female rodents and test them only during a specific phase or, if feasible for the study design, consider using only male mice. If both sexes are used, results should be analyzed separately for males and females.

Q5: At what doses has this compound shown efficacy in preclinical models?

A5: this compound has demonstrated anti-amnesic and neuroprotective effects at very low doses in mouse models. It has been shown to be effective in reversing learning deficits at doses around 30 µg/kg.[11] In studies using a scopolamine-induced amnesia model, the maximum effect was observed at a dose of 0.1 mg/kg.[1][12]

Section 2: Troubleshooting Guides

Morris Water Maze (MWM)
Observed ProblemPotential Cause(s)Recommended Solution(s)
High variability in escape latency within the same group. Inconsistent distal cues in the room; stress from handling; different start positions or procedures used by different experimenters.[10][13]Ensure the testing room has prominent, stable distal cues (e.g., posters, unique shapes) that remain unchanged throughout the experiment.[14] Standardize animal handling and release procedures. Have a single, well-trained experimenter conduct all trials.
Animals float instead of actively swimming. Low motivation; hypothermia from cold water; fatigue.Maintain water temperature at a consistent 23-25°C.[15] Ensure trial lengths are not excessive (e.g., max 60-90 seconds).[16] If an animal fails to find the platform, gently guide it there to ensure it learns the escape contingency.[16]
Failure to show preference for the target quadrant in the probe trial. Poor learning due to sensory (e.g., visual) or motor deficits; insufficient training; lack of salient distal cues.Conduct a cued trial (with a visible platform) to rule out visual or motor impairments.[17] Ensure a sufficient number of training days (typically 4-5 days) for the animals to reach asymptotic performance.[14] Enhance the visibility and number of distal cues in the room.
Some animals consistently swim along the edge of the tank (thigmotaxis). High anxiety or stress; animal has not learned the task.Habituate the animals to the testing room for at least 30-60 minutes before the first trial.[13] Ensure gentle handling. Thigmotaxis often decreases as the animal learns that an escape platform exists.
Y-Maze
Observed ProblemPotential Cause(s)Recommended Solution(s)
Low overall number of arm entries (low locomotor activity). High anxiety or stress; animal is not motivated to explore.Acclimate the animal to the testing room for at least 60 minutes before the test.[18] Ensure the testing environment has dim, indirect lighting (e.g., 150-200 Lux).[19] Test animals during their active (dark) cycle if possible.
Spontaneous alternation percentage is around 50% (chance performance) in control animals. Memory impairment; olfactory cues from previous animals are distracting; lack of spatial cues.Ensure the maze is thoroughly cleaned with 70% ethanol (B145695) or another appropriate disinfectant between each animal to remove odors.[18] Place the maze in a room with sufficient spatial cues for navigation.
High variability in alternation scores. Inconsistent starting procedure; different levels of stress between animals; olfactory distractions.Always place the mouse in the center of the maze or at the end of the same arm to start the trial.[19][20] Handle all animals gently and consistently. Ensure the maze is free of odors from previous subjects.
Novel Object Recognition (NOR) Test
Observed ProblemPotential Cause(s)Recommended Solution(s)
Animals show a preference for one object during the training/familiarization phase. Inherent preference for a specific texture, shape, or color of the objects.Before the main experiment, test a separate cohort of naïve mice with the two different objects to ensure there is no innate preference. The discrimination index should be near zero.[5]
Low overall exploration time for both objects. High anxiety, leading to freezing or staying in corners; lack of interest in the objects.Habituate the animal to the empty testing arena for 5-10 minutes on the day before the training session.[5][21] Ensure the objects are not too large or intimidating for the mice.
No preference for the novel object in the test phase (Discrimination Index near zero) in control animals. The animal does not remember the familiar object; the objects are too similar; the inter-trial interval (ITI) is too long.Ensure the objects are distinct in shape, color, and texture.[22] Check the ITI; a shorter ITI (e.g., 1-2 hours) is common for testing short-term memory.[22] Confirm that control animals do not have a memory deficit.
High variability in the Discrimination Index. Olfactory cues left on the objects; inconsistent lighting; stress from handling.Thoroughly clean objects and the arena between trials.[23] Use multiple identical sets of familiar objects to swap between animals. Maintain consistent, diffuse lighting. Standardize handling procedures.

Section 3: Detailed Experimental Protocols

Protocol 1: Morris Water Maze (MWM)
  • Apparatus Setup:

    • Use a circular tank (90-120 cm diameter for mice) filled with water (23-25°C) to a depth that is 1 cm above the escape platform.[15][16]

    • Make the water opaque using non-toxic white paint or milk powder.[15][16]

    • Place a 10 cm diameter platform 1 cm below the water's surface in the center of one of the four imaginary quadrants.

    • Ensure the room has multiple, distinct, and stable visual cues located on the walls.[14]

  • Habituation:

    • Acclimate mice to the testing room for at least 30-60 minutes before the first trial.[13]

  • Acquisition Phase (4-5 days, 4 trials per day):

    • Gently place the mouse into the water facing the wall of the tank at one of four quasi-random start positions (N, S, E, W).

    • Allow the mouse to swim and find the hidden platform for a maximum of 60 seconds.

    • If the mouse does not find the platform within 60 seconds, gently guide it to the platform.

    • Allow the mouse to remain on the platform for 15-30 seconds.[16]

    • Remove the mouse, dry it thoroughly, and place it in a heated holding cage during the inter-trial interval (ITI) of approximately 10-15 minutes.

    • Record the escape latency (time to find the platform) and path length for each trial using a video tracking system.

  • Probe Trial (Day 6):

    • Remove the platform from the tank.

    • Place the mouse in the tank from a novel start position (e.g., opposite the target quadrant).

    • Allow the mouse to swim freely for 60 seconds.

    • Record the time spent in the target quadrant where the platform was previously located.

Protocol 2: Y-Maze (Spontaneous Alternation)
  • Apparatus Setup:

    • Use a Y-shaped maze with three identical arms (e.g., 40 cm long, 10 cm wide, 20 cm high walls) positioned at 120-degree angles.

    • Ensure lighting is dim and indirect (150-200 Lux).[19]

  • Procedure:

    • Acclimate the mouse to the testing room for at least 60 minutes.[18]

    • Gently place the mouse in the center of the maze.

    • Allow the mouse to freely explore the maze for 8 minutes.[18][19]

    • Record the sequence of arm entries using a video camera and tracking software. An arm entry is counted when all four paws of the mouse are within the arm.[24]

    • Between trials, thoroughly clean the maze with 70% ethanol to remove olfactory cues.[18]

  • Data Analysis:

    • An alternation is defined as three consecutive entries into three different arms (e.g., A, B, C or C, A, B).

    • Calculate the percentage of alternation: (Number of Spontaneous Alternations / (Total Number of Arm Entries - 2)) * 100.

Protocol 3: Novel Object Recognition (NOR)
  • Apparatus Setup:

    • Use an open field arena (e.g., 40 x 40 cm) with non-porous walls.

    • Select two sets of objects that are different in shape, color, and texture but similar in size and cannot be easily displaced by the mice. Ensure there is no innate preference for any object.[5]

  • Habituation (Day 1):

    • Allow each mouse to explore the empty arena for 5-10 minutes to acclimate it to the environment.[5][21]

  • Training/Familiarization (Day 2):

    • Place two identical objects (A1 and A2) in opposite corners of the arena.

    • Place the mouse in the center of the arena and allow it to explore the objects for 10 minutes.[5]

    • Record the time spent exploring each object. Exploration is defined as the mouse's nose being pointed toward the object at a distance of ≤ 2 cm.

  • Testing (Day 2, after ITI):

    • Return the mouse to its home cage for a defined inter-trial interval (ITI), typically 1-2 hours.[22]

    • Replace one of the familiar objects with a novel object (B), while the other familiar object (A) remains in the same location.

    • Place the mouse back in the arena and allow it to explore for 5-10 minutes.[21]

    • Record the time spent exploring the familiar object (T_familiar) and the novel object (T_novel).

  • Data Analysis:

    • Calculate the Discrimination Index (DI): (T_novel - T_familiar) / (T_novel + T_familiar). A positive DI indicates a preference for the novel object and intact recognition memory.

Section 4: Data Presentation Example

Quantitative data from behavioral studies should be summarized in a clear, tabular format to facilitate comparison between experimental groups.

Table 1: Example Data Summary from Novel Object Recognition Test

GroupNTotal Exploration Time (s)Discrimination Index (DI)
Vehicle Control12125.4 ± 8.20.45 ± 0.05
Disease Model + Vehicle12119.7 ± 9.10.03 ± 0.04
Disease Model + this compound (0.1 mg/kg)12122.3 ± 7.60.41 ± 0.06
Data are presented as Mean ± SEM.

Section 5: Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

Anavex1_41_Pathway cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondria Sigma1 Sigma-1 Receptor IP3R IP3 Receptor Sigma1->IP3R Modulates ER_Stress ER Stress Sigma1->ER_Stress Reduces Ca_Mod Ca2+ Modulation IP3R->Ca_Mod Neuroprotection Neuroprotection & Apoptosis Prevention ER_Stress->Neuroprotection Mito_Health Mitochondrial Health Mito_Health->Neuroprotection Anavex141 This compound Anavex141->Sigma1 Agonist Ca_Mod->Mito_Health NOR_Workflow cluster_Day1 Day 1 cluster_Day2 Day 2 Habituation Habituation (5-10 min in empty arena) Training Training (Familiarization) (10 min with two identical objects) Habituation->Training ITI Inter-Trial Interval (ITI) (e.g., 1-2 hours) Training->ITI Testing Testing (5-10 min with one familiar and one novel object) ITI->Testing YMaze_Workflow Acclimation Acclimation to Room (≥ 60 minutes) Placement Place Mouse in Center of Y-Maze Acclimation->Placement Exploration Free Exploration (8 minutes) Placement->Exploration Analysis Record & Analyze Arm Entry Sequence Exploration->Analysis Cleaning Clean Maze Thoroughly (Between animals) Analysis->Cleaning MWM_Workflow Acquisition Acquisition Phase (Days 1-5) 4 trials per day Probe Probe Trial (Day 6) Platform removed, 60s trial Acquisition->Probe Cued Cued Trial (Optional) Visible Platform Acquisition->Cued Run if needed Analysis Analyze Latency, Path Length, & Time in Target Quadrant Probe->Analysis Cued->Analysis

References

Technical Support Center: Optimizing Anavex 1-41 Delivery Across the Blood-Brain Barrier

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Anavex 1-41. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at optimizing the delivery of this compound across the blood-brain barrier (BBB).

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action of this compound, and why is BBB penetration critical?

This compound is a sigma-1 receptor (σ1R) agonist and muscarinic receptor modulator.[1] Its therapeutic potential lies in its ability to modulate endoplasmic reticulum (ER) and mitochondrial stress, thereby protecting neuronal cells from degeneration.[1] For this compound to exert its neuroprotective effects within the central nervous system (CNS), it must effectively cross the highly selective blood-brain barrier.

Q2: What are the primary challenges in delivering this compound across the blood-brain barrier?

The BBB presents a significant hurdle for many CNS drug candidates. Key challenges include:

  • Molecular Size and Polarity: The BBB is more permeable to small, lipophilic molecules. The specific physicochemical properties of this compound may hinder its passive diffusion.

  • Efflux Transporters: Proteins such as P-glycoprotein (P-gp) actively pump foreign substances out of the brain, potentially reducing the brain concentration of this compound.[2][3]

  • Metabolic Enzymes: Enzymes present at the BBB can metabolize drugs before they reach their target in the brain.[2]

Q3: Are there any existing data on the BBB penetration of this compound?

Troubleshooting Guides

Issue 1: Low or undetectable concentrations of this compound in the brain in in vivo studies.

Possible Causes and Troubleshooting Steps:

Possible Cause Troubleshooting Step
Poor intrinsic BBB permeability 1. Verify Physicochemical Properties: Ensure the compound's lipophilicity (LogP) and polar surface area (PSA) are within the optimal range for BBB penetration. 2. In Vitro Assessment: Utilize an in vitro BBB model (e.g., Transwell assay with hCMEC/D3 cells) to determine the apparent permeability coefficient (Papp). A low Papp value suggests poor intrinsic permeability.
Active efflux by transporters (e.g., P-gp) 1. In Vitro Efflux Assay: Conduct a bidirectional transport study in your in vitro BBB model. A significantly higher basal-to-apical transport compared to apical-to-basal transport indicates active efflux. 2. Co-administration with Efflux Inhibitors: In your in vivo study, co-administer this compound with a known P-gp inhibitor (e.g., verapamil, elacridar) to see if brain concentrations increase.
Rapid metabolism at the BBB or in the periphery 1. Metabolic Stability Assay: Incubate this compound with brain endothelial cell lysates or liver microsomes to assess its metabolic stability. 2. LC-MS/MS Analysis of Metabolites: Analyze brain and plasma samples for potential metabolites of this compound.
Issues with analytical method sensitivity 1. Method Validation: Ensure your LC-MS/MS method for quantifying this compound in brain tissue is validated for sensitivity, accuracy, and precision at the lower limit of quantification (LLOQ).
Issue 2: Inconsistent results in in vitro BBB permeability assays.

Possible Causes and Troubleshooting Steps:

Possible Cause Troubleshooting Step
Poor integrity of the in vitro BBB model 1. Monitor Transendothelial Electrical Resistance (TEER): Regularly measure TEER values to ensure the formation of a tight monolayer. Low TEER values indicate a leaky barrier. 2. Paracellular Permeability Marker: Include a paracellular marker of known low permeability (e.g., Lucifer Yellow or a fluorescently labeled dextran) in your assay to assess barrier integrity.
Cell culture variability 1. Standardize Cell Culture Conditions: Maintain consistent cell passage numbers, seeding densities, and culture media. 2. Use of Co-culture Models: Consider co-culturing brain endothelial cells with astrocytes or pericytes to create a more robust in vitro BBB model.
Compound Adsorption to Assay Components 1. Recovery Assessment: Measure the concentration of this compound in both the donor and receiver compartments at the end of the experiment to calculate mass balance and assess for non-specific binding.

Experimental Protocols

Protocol 1: In Vitro Blood-Brain Barrier Permeability Assessment using a Transwell Model

This protocol provides a method to assess the permeability of this compound across a monolayer of human cerebral microvascular endothelial cells (hCMEC/D3).

Materials:

  • hCMEC/D3 cells

  • Transwell inserts (e.g., 24-well format, 0.4 µm pore size)

  • Collagen-coated flasks and Transwell inserts

  • Endothelial cell growth medium

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound

  • Lucifer Yellow (as a paracellular marker)

  • LC-MS/MS system for quantification

Methodology:

  • Cell Seeding: Seed hCMEC/D3 cells onto collagen-coated Transwell inserts at a high density (e.g., 2.5 x 10^5 cells/cm²).

  • Monolayer Formation: Culture the cells for 4-6 days, changing the medium every 2 days, until a confluent monolayer is formed. Monitor monolayer integrity by measuring TEER.

  • Permeability Assay:

    • Wash the cell monolayer with pre-warmed HBSS.

    • Add HBSS containing a known concentration of this compound and Lucifer Yellow to the apical (donor) chamber.

    • Add fresh HBSS to the basolateral (receiver) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh HBSS.

    • At the end of the experiment, collect samples from the donor chamber.

  • Sample Analysis:

    • Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.

    • Measure the fluorescence of Lucifer Yellow to assess monolayer integrity.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of transport, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

Protocol 2: In Vivo Brain Pharmacokinetic Study using Microdialysis

This protocol describes a method to measure the unbound concentration of this compound in the brain extracellular fluid of a freely moving rodent.

Materials:

  • This compound

  • Microdialysis probes and guide cannulae

  • Stereotaxic apparatus

  • Syringe pump

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF)

  • LC-MS/MS system

Methodology:

  • Surgical Implantation: Under anesthesia, surgically implant a guide cannula into the desired brain region (e.g., hippocampus or striatum) of the animal using a stereotaxic frame. Allow the animal to recover for at least 24 hours.

  • Probe Insertion and Equilibration: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min). Allow the system to equilibrate for 1-2 hours.

  • Baseline Collection: Collect dialysate samples for a baseline period before drug administration.

  • Drug Administration: Administer this compound via the desired route (e.g., intraperitoneal or intravenous injection).

  • Sample Collection: Continue to collect dialysate samples at regular intervals (e.g., every 20-30 minutes) for several hours post-administration.

  • Probe Calibration (Retrodialysis): At the end of the experiment, perfuse the probe with a known concentration of this compound to determine the in vivo recovery of the probe.

  • Sample Analysis: Quantify the concentration of this compound in the dialysate samples using a validated LC-MS/MS method.

  • Data Analysis: Correct the measured dialysate concentrations for the in vivo probe recovery to determine the actual unbound brain extracellular fluid concentrations over time.

Strategies for Enhancing this compound BBB Penetration

For researchers encountering persistent challenges with this compound delivery, the following advanced strategies may be considered:

1. Nanoparticle-based Delivery Systems:

Encapsulating this compound into nanoparticles (e.g., liposomes, polymeric nanoparticles) can improve its BBB penetration.

  • Mechanism: Nanoparticles can protect the drug from degradation and efflux, and their surface can be modified with ligands to target specific receptors on the BBB for receptor-mediated transcytosis.

  • Experimental Workflow:

    • Formulation: Prepare this compound-loaded nanoparticles using a suitable method (e.g., emulsion-solvent evaporation).

    • Characterization: Characterize the nanoparticles for size, zeta potential, drug loading, and in vitro release profile.

    • In Vitro and In Vivo Testing: Evaluate the BBB permeability and brain uptake of the nanoparticle formulation using the protocols described above.

2. Prodrug Approach:

This compound is an amine-containing compound. A prodrug strategy can be employed to temporarily mask the amine group, increasing lipophilicity and facilitating passive diffusion across the BBB.

  • Mechanism: A lipophilic moiety is chemically attached to the amine group of this compound. Once in the brain, the prodrug is designed to be cleaved by brain-specific enzymes, releasing the active this compound.

  • Experimental Workflow:

    • Synthesis: Synthesize a panel of this compound prodrugs with different cleavable linkers.

    • In Vitro Stability and Conversion: Assess the stability of the prodrugs in plasma and their conversion to this compound in brain homogenates.

    • In Vitro and In Vivo Evaluation: Test the BBB permeability and brain delivery of the most promising prodrug candidates.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Anavex_1_41 This compound Sigma1R Sigma-1 Receptor Anavex_1_41->Sigma1R binds MuscarinicR Muscarinic Receptor Anavex_1_41->MuscarinicR binds ER_Stress ER Stress Sigma1R->ER_Stress modulates Mitochondrial_Dysfunction Mitochondrial Dysfunction Sigma1R->Mitochondrial_Dysfunction modulates Neuroprotection Neuroprotection Sigma1R->Neuroprotection promotes MuscarinicR->Neuroprotection promotes Apoptosis Apoptosis ER_Stress->Apoptosis leads to Mitochondrial_Dysfunction->Apoptosis leads to

Caption: this compound Signaling Pathway

BBB_Penetration_Workflow Start Start: this compound In_Vitro_BBB In Vitro BBB Model (e.g., Transwell Assay) Start->In_Vitro_BBB In_Vivo_PK In Vivo Brain PK (e.g., Microdialysis) In_Vitro_BBB->In_Vivo_PK Low_Penetration Low BBB Penetration? In_Vivo_PK->Low_Penetration Troubleshoot Troubleshoot: - Efflux? - Metabolism? Low_Penetration->Troubleshoot Yes Success Successful Brain Delivery Low_Penetration->Success No Enhancement_Strategies Implement Enhancement Strategy: - Nanoparticles - Prodrugs Troubleshoot->Enhancement_Strategies Re_evaluate Re-evaluate BBB Penetration Enhancement_Strategies->Re_evaluate Re_evaluate->Low_Penetration

References

Anavex 1-41 showing bell-shaped dose-response curve issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Anavex 1-41 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the experimental use of this compound, with a particular focus on addressing the observation of bell-shaped dose-response curves.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known pharmacological targets?

This compound is a small molecule that acts as a ligand for both sigma-1 (σ1) and muscarinic acetylcholine (B1216132) receptors.[1][2][3] It exhibits high affinity for the σ1 receptor and is also a potent ligand for M1, M3, and M4 muscarinic receptor subtypes, with moderate affinity for the M2 subtype.[1] Functionally, it has been characterized as an M1 muscarinic receptor agonist and an M2/M3 receptor antagonist.[1] This mixed pharmacology contributes to its potential therapeutic effects in neurodegenerative and neurodevelopmental disorders.[4]

Q2: What is a bell-shaped dose-response curve and why might I observe it with this compound?

A bell-shaped dose-response curve, also known as a non-monotonic dose-response, is characterized by an increasing effect at lower concentrations followed by a decrease in effect at higher concentrations.[5] This phenomenon can be caused by several factors, including:

  • Compound Aggregation: At higher concentrations, the compound may form aggregates, reducing its effective concentration.[6]

  • Cellular Toxicity: High concentrations of the compound may induce cytotoxicity, leading to a diminished cellular response.[6]

  • Receptor Desensitization: Prolonged or high-concentration exposure to an agonist can lead to receptor desensitization, where the receptor no longer responds to the ligand.

  • Complex Pharmacology: The mixed agonist/antagonist profile of this compound at different muscarinic receptor subtypes could lead to opposing effects at different concentrations. For example, agonism at one receptor subtype may dominate at low concentrations, while antagonism at another becomes more prominent at higher concentrations.

  • Off-Target Effects: At higher concentrations, the compound may interact with other cellular targets, leading to unexpected effects that counteract the primary response.

Q3: What are the expected downstream signaling pathways of this compound?

Activation of the sigma-1 receptor and M1 muscarinic receptor by this compound can trigger several downstream signaling cascades:

  • Calcium Mobilization: Both sigma-1 and M1 receptor activation can lead to an increase in intracellular calcium levels.[7][8]

  • ERK Phosphorylation: The ERK/MAPK signaling pathway can be modulated by both sigma-1 and muscarinic receptors, often in a calcium-dependent manner.[8][9][10][11]

These pathways are crucial for the neuroprotective and cognitive-enhancing effects observed in preclinical studies.

Troubleshooting Guide: Investigating a Bell-Shaped Dose-Response Curve

If you are observing a bell-shaped dose-response curve in your experiments with this compound, the following troubleshooting steps can help you identify the underlying cause.

Issue 1: Decreased Efficacy at High Concentrations in Cellular Assays
Potential Cause Troubleshooting Step
Compound Aggregation 1. Solubility Check: Visually inspect your highest concentration solutions for any precipitation. Determine the solubility of this compound in your specific assay buffer. 2. Include a Detergent: Add a low, non-toxic concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) to your assay buffer to help prevent aggregation.[6]
Cellular Toxicity 1. Cytotoxicity Assay: Perform a parallel cytotoxicity assay (e.g., MTT, LDH release, or live/dead staining) using the same cell line, compound concentrations, and incubation times.[6] 2. Microscopic Examination: Visually inspect cells treated with high concentrations of this compound under a microscope for morphological signs of cell stress or death.
Receptor Desensitization 1. Time-Course Experiment: Vary the incubation time with this compound. Shorter incubation times may reveal a more classical sigmoidal dose-response before desensitization occurs. 2. Washout Experiment: After an initial incubation with a high concentration of this compound, wash the cells and then re-stimulate with a lower, effective concentration to see if the response is recovered.
Complex Receptor Pharmacology 1. Selective Antagonists: Use selective antagonists for different muscarinic receptor subtypes (if expressed in your cell line) to dissect the contribution of each receptor to the overall response. For example, pre-incubate with an M2/M3 antagonist to see if the bell shape is attenuated. 2. Sigma-1 Receptor Antagonist: Use a selective sigma-1 receptor antagonist (e.g., BD-1047) to confirm the involvement of this receptor in the observed response.[2]
Data Presentation: this compound Binding Affinities

The following table summarizes the reported binding affinities (Ki) of this compound for various receptors.

Receptor SubtypeBinding Affinity (Ki) in nM
Muscarinic M118.5[1]
Muscarinic M2114[1]
Muscarinic M350[1]
Muscarinic M477[1]
Sigma-1 (σ1)44[1]
Sigma-2 (σ2)3900[1]

Experimental Protocols

Protocol 1: Sigma-1 Receptor Radioligand Binding Assay

This protocol is adapted from established methods for determining the binding affinity of a test compound for the sigma-1 receptor.[12][13]

Objective: To determine the inhibitory constant (Ki) of this compound for the sigma-1 receptor.

Materials:

  • Cell membranes expressing sigma-1 receptors (e.g., from guinea pig brain or a recombinant cell line)

  • [3H]-(+)-Pentazocine (radioligand)

  • This compound (test compound)

  • Haloperidol (B65202) (for non-specific binding determination)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well plates

  • Scintillation vials and fluid

  • Scintillation counter

  • Glass fiber filters

Procedure:

  • Prepare Reagents:

    • Prepare serial dilutions of this compound in assay buffer.

    • Prepare a stock solution of [3H]-(+)-Pentazocine at a concentration near its Kd (e.g., 15 nM).[14]

    • Prepare a high concentration of haloperidol (e.g., 10 µM) for determining non-specific binding.[14]

  • Assay Setup (in triplicate):

    • Total Binding: Add assay buffer, [3H]-(+)-Pentazocine, and cell membranes to the wells.

    • Non-specific Binding: Add assay buffer, [3H]-(+)-Pentazocine, haloperidol, and cell membranes to the wells.

    • Competition: Add assay buffer, [3H]-(+)-Pentazocine, a specific concentration of this compound, and cell membranes to the wells.

  • Incubation: Incubate the plate at 37°C for 120 minutes.[14]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: Muscarinic Receptor-Mediated Calcium Mobilization Assay

This protocol outlines a general method for measuring changes in intracellular calcium in response to muscarinic receptor activation.[7][15][16]

Objective: To measure the dose-dependent effect of this compound on intracellular calcium levels in cells expressing muscarinic receptors.

Materials:

  • Cells stably expressing a muscarinic receptor subtype (e.g., CHO-M1 or HEK-M3 cells)

  • This compound (test compound)

  • Carbachol or another known muscarinic agonist (positive control)

  • Atropine or another muscarinic antagonist (negative control)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • 96- or 384-well black, clear-bottom plates

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Plating: Seed the cells into the assay plates and allow them to adhere overnight.

  • Dye Loading:

    • Remove the culture medium and wash the cells with assay buffer.

    • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically 30-60 minutes at 37°C).

    • Wash the cells to remove excess dye.

  • Compound Preparation: Prepare serial dilutions of this compound, the positive control, and the negative control in assay buffer.

  • Fluorescence Measurement:

    • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

    • Inject the compound dilutions into the wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • Calculate the change in fluorescence from baseline for each well.

    • Plot the peak fluorescence change against the logarithm of the this compound concentration.

    • Determine the EC50 value (the concentration of this compound that produces 50% of the maximal response).

Visualizations

Signaling Pathways

Anavex1_41_Signaling cluster_membrane Cell Membrane cluster_er Endoplasmic Reticulum M1R M1 Receptor PLC PLC M1R->PLC Gq/11 Sigma1R Sigma-1 Receptor Ca_ER Ca²⁺ (ER) Sigma1R->Ca_ER Modulates Anavex1_41 This compound Anavex1_41->M1R Anavex1_41->Sigma1R IP3 IP3 PLC->IP3 IP3->Ca_ER Ca_cyto Ca²⁺ (Cytosol) Ca_ER->Ca_cyto Release ERK ERK Ca_cyto->ERK pERK pERK ERK->pERK Neuroprotection Neuroprotection & Cognitive Enhancement pERK->Neuroprotection

Caption: this compound signaling pathways.

Experimental Workflow: Troubleshooting a Bell-Shaped Curve

Caption: Troubleshooting workflow for a bell-shaped curve.

References

Technical Support Center: Anavex 1-41 and Caspase-3 Expression

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals investigating the effects of Anavex 1-41 on caspase-3 expression. The established effect of this compound in preclinical models of neurodegeneration is the prevention of caspase-3 expression and apoptosis.[1][2][3][4][5] This guide addresses scenarios where researchers may encounter unexpected results.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: I am not observing the expected decrease in caspase-3 expression or activity after treating my amyloid-beta challenged cells with this compound. What could be wrong?

A1: This is a common issue that can arise from several factors related to the experimental setup. Consider the following troubleshooting steps:

  • Compound Activity: Ensure the this compound compound is properly stored and has not degraded. Prepare fresh solutions for each experiment.

  • Dosage and Timing: The protective effects of this compound have been observed at very low doses (in the microgram per kilogram range in vivo).[6] You may need to perform a dose-response curve to find the optimal concentration for your specific model. The timing of administration relative to the insult (e.g., amyloid-beta peptide) is also critical. Pre-treatment before the insult has been shown to be effective.[6]

  • Model System Validity: Confirm that your positive control (insult without this compound) shows a robust and consistent increase in caspase-3. If the apoptotic induction is weak or variable, it will be difficult to measure a protective effect.

  • Cell Line/Model Specificity: While this compound's mechanism involves ubiquitous receptors (Sigma-1 and Muscarinic), the downstream effects can be cell-type specific.[1][2] Ensure your cell model expresses these receptors at sufficient levels.

  • Assay Sensitivity: Your assay may not be sensitive enough to detect the changes. For activity assays, ensure your protein concentration is adequate (50-200 µg is often recommended).[7] For Western blots, you may need to load more protein or use a more sensitive ECL substrate.[8]

Q2: My caspase-3 activity assay is showing high background or inconsistent readings. How can I improve my results?

A2: High background can obscure real results. Here are some common causes and solutions:

  • Non-Specific Protease Activity: Your cell lysate may contain other proteases that can cleave the DEVD substrate.[9] Always include protease inhibitors (caspase-specific inhibitors should be avoided in the main sample) in your lysis buffer.[9]

  • Lysis Buffer Issues: Ensure the lysis buffer is fresh and kept ice-cold during the entire lysate preparation process to minimize protein degradation.[10]

  • Incomplete Lysis: Incomplete cell lysis can lead to variable protein yields and activity. Ensure you are using a sufficient volume of lysis buffer for your cell pellet and that incubation on ice is adequate (typically 10-20 minutes).[7][9]

  • Improper Blanks: Your blank control (lysis buffer + reaction mix) should have very low readings. If not, this could indicate contaminated reagents. Use fresh, high-quality reagents.[9]

  • Plate Reader Settings: Ensure the excitation and emission wavelengths are set correctly for your specific substrate (e.g., 400 nm excitation / 505 nm emission for Ac-DEVD-AFC).[9]

Q3: My Western blot for cleaved caspase-3 (the active form) shows no bands, even in my positive control. What is the issue?

A3: Detecting the small cleaved fragments of caspase-3 can be challenging.

  • Antibody Selection: Use an antibody specifically validated for detecting the cleaved form of caspase-3 (e.g., Asp175).

  • Protein Loading: You may need to load a higher amount of protein than for other targets, sometimes up to 100-150 µg.[8]

  • Transfer Efficiency: Cleaved caspase-3 is a small protein (~17-19 kDa). It can be transferred too quickly through the membrane. Use a smaller pore size membrane (e.g., 0.2 µm PVDF) and optimize your transfer time and voltage to prevent "blow-through".[8] A shorter transfer time (e.g., 60 minutes at 100V) is often recommended.[8]

  • Apoptosis Timing: The peak of caspase-3 cleavage is transient. You may be collecting your lysates too early or too late. Perform a time-course experiment (e.g., 4, 8, 16, 24 hours) after inducing apoptosis to find the optimal time point.[8]

  • Blocking and Antibody Incubation: Over-blocking or harsh washing conditions can sometimes strip faint signals. Try blocking with 5% BSA instead of milk, and consider reducing the Tween-20 concentration during antibody incubation.[8]

Frequently Asked Questions (FAQs)

Q: What is the established mechanism by which this compound prevents caspase-3 expression?

A: this compound is a sigma-1 receptor (σ1R) agonist and also interacts with muscarinic receptors.[1][6] Its neuroprotective effect is believed to stem from this dual activity. The σ1R is a chaperone protein located at the mitochondria-associated ER membrane (MAM), a critical site for regulating calcium signaling and cellular stress.[6] By activating σ1R, this compound is thought to:

  • Reduce Endoplasmic Reticulum (ER) Stress: It helps maintain calcium homeostasis, preventing the ER stress that can trigger apoptosis.[11]

  • Prevent Oxidative Stress: It blocks the increase in lipid peroxidation and protein nitration induced by toxins like amyloid-beta.[2][6]

  • Support Mitochondrial Function: It has protective effects on mitochondrial enzyme complexes.[12]

These actions occur upstream of caspase activation. By preventing the cellular stress that initiates the apoptotic cascade, this compound ultimately blocks the expression and cleavage of caspase-3.[2][11]

Q: Could this compound ever increase caspase-3 expression?

A: Based on available public data, this compound has been consistently reported to be neuroprotective and prevent caspase-3 expression in the context of Alzheimer's disease models.[1][3][4] An unexpected increase would be highly atypical and likely point to an experimental artifact or a unique, uncharacterized biological context. For instance, the sigma-1 receptor's role can be complex, and its ligands have been investigated in cancer models for their ability to induce apoptosis in tumor cells.[3][4] Therefore, the cellular context (e.g., a cancer cell line vs. a neuron) is critically important. If you observe an increase in caspase-3, it is crucial to re-verify your experimental system, controls, and compound identity.

Q: this compound failed to prevent caspase-9 expression in one study. What does this imply?

A: The finding that this compound blocked Abeta-induced caspase-3 expression but not caspase-9 expression is significant.[6] Caspase-9 is an initiator caspase in the intrinsic (mitochondrial) pathway of apoptosis, while caspase-3 is an executioner caspase. This suggests that this compound may act downstream of caspase-9 activation or that it inhibits pathways leading to caspase-3 activation that are independent of caspase-9 in that specific model. It reinforces the idea that its primary mechanism is likely tied to mitigating cellular stress signals that converge on the final executioner caspases.

Data Presentation

Table 1: Summary of Reported this compound Effects on Apoptotic Markers

Marker Effect of Insult (e.g., Amyloid-beta) Effect of this compound Treatment Implication Reference
Caspase-3 Expression Increased Prevented / Blocked Anti-apoptotic / Neuroprotective [1][2][3][6]
Oxidative Stress Increased Prevented Anti-oxidant [2][6]
Caspase-9 Expression Increased No prevention Mechanism may be downstream of Caspase-9 [6]
Caspase-12 Expression Increased Blocked Prevention of ER-Stress induced apoptosis [11]

| Mitochondrial Function | Impaired | Protective Effects | Supports cellular energy and homeostasis |[12] |

Experimental Protocols

Protocol 1: Western Blotting for Cleaved Caspase-3

This protocol provides a standard methodology for detecting the active (cleaved) form of caspase-3.

  • Cell Lysis:

    • Induce apoptosis in your cell cultures (e.g., with amyloid-beta peptide) with and without this compound pre-treatment. Include an untreated negative control.

    • Harvest cells and wash once with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold RIPA buffer supplemented with a protease inhibitor cocktail.

    • Incubate on ice for 30 minutes, vortexing intermittently.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature 50-100 µg of protein per sample by boiling in Laemmli buffer.

    • Load samples onto a 15% polyacrylamide gel and perform electrophoresis until the dye front reaches the bottom.

    • Transfer proteins to a 0.2 µm PVDF membrane. Use a wet transfer system at 100V for 60-75 minutes in a cold room or on ice.

  • Immunoblotting:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in TBS-T (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature.

    • Incubate with a primary antibody specific for cleaved caspase-3 (e.g., Asp175) overnight at 4°C with gentle agitation.

    • Wash the membrane 3 times for 10 minutes each with TBS-T.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3 times for 10 minutes each with TBS-T.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager or film. Also probe for a loading control like β-actin or GAPDH.

Protocol 2: Colorimetric Caspase-3 Activity Assay

This protocol measures the enzymatic activity of caspase-3.

  • Lysate Preparation:

    • Prepare cell lysates as described in the Western Blot protocol (steps 1.1-1.5), using a non-denaturing cell lysis buffer provided with a commercial kit.[7]

    • Adjust the protein concentration for all samples to be within the recommended range (e.g., 100 µg of protein in a 50 µL volume).[9]

  • Assay Procedure (96-well plate format):

    • To appropriate wells, add 50 µL of your cell lysate.

    • Controls: Prepare the following controls:

      • Blank: 50 µL of cell lysis buffer without lysate.

      • Negative Control: Lysate from untreated cells.

      • Positive Control: Lysate from cells treated with an apoptosis inducer only.

    • Prepare the Reaction Mix: For each reaction, mix 50 µL of 2X Reaction Buffer and 5 µL of the colorimetric substrate DEVD-pNA (final concentration 200 µM).[7] Add DTT to the reaction buffer just before use to a final concentration of 10 mM.[7]

    • Add 55 µL of the Reaction Mix to each well.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Read the absorbance at 400-405 nm using a microplate reader.[7]

  • Data Analysis:

    • Subtract the absorbance value of the Blank from all readings.

    • Determine the fold-increase in caspase-3 activity by comparing the readings from your treated samples to the negative control.

Visualizations

Logical_Relationships A141 This compound S1R Sigma-1 Receptor Agonism A141->S1R MR Muscarinic Receptor Modulation A141->MR Stress Reduced Cellular Stress (ER & Oxidative) S1R->Stress MR->Stress C3 Reduced Caspase-3 Expression/Activity Stress->C3 NP Neuroprotection C3->NP

References

Controlling for muscarinic vs sigma-1 effects of Anavex 1-41

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Anavex 1-41. The content is designed to address specific experimental challenges related to the dual muscarinic and sigma-1 receptor activity of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the known receptor binding affinities of this compound?

This compound is a potent ligand for both muscarinic acetylcholine (B1216132) receptors and the sigma-1 receptor. Its binding affinity varies across the different muscarinic receptor subtypes.[1]

Receptor SubtypeBinding Affinity (Ki)
Muscarinic M118.5 nM
Muscarinic M2114 nM
Muscarinic M350 nM
Muscarinic M477 nM
Sigma-144 nM
Sigma-23.9 µM

Q2: How can I experimentally differentiate between the muscarinic and sigma-1 effects of this compound in my model?

To dissect the contribution of each receptor system to the observed effects of this compound, a combination of pharmacological blockade, genetic knockout models, and specific functional assays is recommended. The general workflow involves comparing the effects of this compound in the presence and absence of selective antagonists for either muscarinic or sigma-1 receptors.

cluster_0 Experimental Design Start Start Administer this compound Administer this compound Start->Administer this compound Observe Effect Observe Effect Administer this compound->Observe Effect Antagonist Pre-treatment Antagonist Pre-treatment Observe Effect->Antagonist Pre-treatment Isolate Receptor Effect Muscarinic Antagonist Muscarinic Antagonist Antagonist Pre-treatment->Muscarinic Antagonist Sigma-1 Antagonist Sigma-1 Antagonist Antagonist Pre-treatment->Sigma-1 Antagonist Analyze Results Analyze Results Muscarinic Antagonist->Analyze Results Sigma-1 Antagonist->Analyze Results

Caption: Workflow for dissecting this compound's dual receptor effects.

Troubleshooting Guides

In Vitro Experiments

Issue: I am observing a cellular response to this compound and want to determine if it is mediated by muscarinic or sigma-1 receptors.

Solution: Utilize selective antagonists in your cell-based assays. Pre-incubate your cells with a selective antagonist before adding this compound. A reduction or complete blockade of the response will indicate which receptor is involved.

Recommended In Vitro Antagonists:

AntagonistPrimary TargetRecommended Starting Concentration (In Vitro)
PirenzepineM1 Muscarinic10-100 nM
MethoctramineM2 Muscarinic50-200 nM
4-DAMPM3 Muscarinic1-10 nM
TropicamideM4 Muscarinic100-500 nM
BD1047Sigma-1100-500 nM
NE-100Sigma-150-200 nM
HaloperidolSigma-1 (also D2)100-500 nM

Detailed Protocols:

1. Calcium Mobilization Assay (for M1, M3, M5, and Sigma-1 activity):

  • Principle: M1, M3, and M5 muscarinic receptors couple to Gq proteins, leading to an increase in intracellular calcium. Sigma-1 receptor activation can also modulate intracellular calcium levels.[2]

  • Methodology:

    • Plate cells expressing the receptor of interest in a 96-well plate.

    • Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM).

    • For antagonist studies, pre-incubate wells with the selected antagonist for 15-30 minutes.

    • Add this compound at various concentrations.

    • Measure the fluorescence intensity using a plate reader with appropriate filters.

    • Analysis: A decrease in the this compound-induced calcium signal in the presence of an antagonist suggests the involvement of the targeted receptor.

2. cAMP Accumulation Assay (for M2 and M4 activity):

  • Principle: M2 and M4 muscarinic receptors couple to Gi proteins, which inhibit adenylyl cyclase and lead to a decrease in intracellular cAMP levels.

  • Methodology:

    • Plate cells expressing the M2 or M4 receptor in a suitable assay plate.

    • Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Stimulate cells with forskolin (B1673556) to induce a baseline level of cAMP.

    • For antagonist studies, pre-incubate wells with the selected antagonist for 15-30 minutes.

    • Add this compound at various concentrations.

    • Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, ELISA).

    • Analysis: A rescue of the forskolin-induced cAMP levels by an antagonist in the presence of this compound indicates the involvement of the targeted inhibitory muscarinic receptor.

cluster_muscarinic Muscarinic Receptor Signaling cluster_sigma1 Sigma-1 Receptor Signaling Anavex_1-41_M This compound M1_M3_M5 M1, M3, M5 Anavex_1-41_M->M1_M3_M5 M2_M4 M2, M4 Anavex_1-41_M->M2_M4 Gq Gq M1_M3_M5->Gq PLC PLC Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_Increase ↑ [Ca2+] IP3_DAG->Ca_Increase Gi Gi M2_M4->Gi AC_inhibit ↓ Adenylyl Cyclase Gi->AC_inhibit cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease Anavex_1-41_S This compound Sigma1 Sigma-1 Receptor Anavex_1-41_S->Sigma1 ER Endoplasmic Reticulum IP3R IP3 Receptor Sigma1->IP3R modulates Ca_Modulation Ca2+ Modulation IP3R->Ca_Modulation

Caption: Simplified signaling pathways for this compound.

In Vivo Experiments

Issue: I am observing a behavioral effect of this compound in my animal model and need to attribute it to either muscarinic or sigma-1 receptor activation.

Recommended In Vivo Antagonists:

AntagonistPrimary TargetRecommended Dose Range (i.p. in mice)Key Considerations
ScopolamineNon-selective Muscarinic0.1 - 1 mg/kgCan have its own behavioral effects.
PirenzepineM1 Muscarinic5 - 20 mg/kg
MethoctramineM2 Muscarinic1 - 5 mg/kg
DarifenacinM3 Muscarinic1 - 10 mg/kg[3]
VU6028418M4 Muscarinic1 - 10 mg/kg[4]
BD1047Sigma-11 - 10 mg/kg
NE-100Sigma-10.1 - 1 mg/kg[5]
HaloperidolSigma-1 (also D2)0.1 - 1 mg/kgPotential for dopamine (B1211576) D2 receptor-mediated side effects.[6]

Detailed Protocols:

1. Pharmacological Blockade in Behavioral Assays:

  • Principle: Pre-treatment with a selective antagonist will block the effects of this compound that are mediated by the targeted receptor.

  • Methodology:

    • Habituate animals to the testing environment.

    • Administer the selective antagonist (refer to the table above for dose ranges) via the appropriate route (e.g., intraperitoneal, i.p.). The timing of pre-treatment will depend on the pharmacokinetics of the antagonist (typically 15-30 minutes before this compound).

    • Administer this compound at the desired dose.

    • Conduct the behavioral test (e.g., Morris water maze, passive avoidance, forced swim test).

    • Control Groups: Include groups receiving vehicle + vehicle, vehicle + this compound, antagonist + vehicle, and antagonist + this compound.

    • Analysis: A reversal of the this compound-induced behavioral change by a specific antagonist points to the involvement of that receptor.

2. Use of Knockout Models:

  • Principle: Genetically deleting the receptor of interest provides a highly specific way to determine its role in the actions of this compound.

  • Methodology:

    • Acquire the appropriate knockout mouse line (e.g., M1 muscarinic receptor knockout or sigma-1 receptor knockout) and wild-type littermate controls.

    • Administer this compound to both knockout and wild-type animals.

    • Conduct the behavioral assay.

    • Analysis: If the effect of this compound is absent or significantly reduced in the knockout animals compared to their wild-type counterparts, it confirms the involvement of the deleted receptor.

cluster_1 Decision Tree for In Vivo Studies Start This compound shows behavioral effect Block_Muscarinic Pre-treat with Muscarinic Antagonist? Start->Block_Muscarinic Effect_Blocked_M Effect is Muscarinic-mediated Block_Muscarinic->Effect_Blocked_M Yes Effect_Persists_M Effect is not solely Muscarinic-mediated Block_Muscarinic->Effect_Persists_M No Dual_Effect Potential dual receptor effect Effect_Blocked_M->Dual_Effect Block_Sigma1 Pre-treat with Sigma-1 Antagonist? Effect_Persists_M->Block_Sigma1 Effect_Blocked_S Effect is Sigma-1-mediated Block_Sigma1->Effect_Blocked_S Yes Effect_Persists_S Effect is not solely Sigma-1-mediated Block_Sigma1->Effect_Persists_S No Effect_Blocked_S->Dual_Effect

Caption: Decision tree for interpreting in vivo antagonist studies.

Disclaimer: This information is intended for research purposes only. The provided protocols and concentrations are suggestions and may require optimization for specific experimental systems. Always consult the relevant literature and safety data sheets before handling any chemical compounds.

References

Validation & Comparative

A Comparative Guide to Sigma-1 Receptor Agonists: Anavex 1-41 and PRE-084

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two prominent sigma-1 receptor (S1R) agonists, Anavex 1-41 and PRE-084. The S1R, a unique intracellular chaperone protein, has emerged as a promising therapeutic target for a range of neurological and neurodegenerative diseases. This document synthesizes available preclinical data to compare the pharmacological profiles, functional activities, and experimental methodologies of these two compounds.

At a Glance: Key Pharmacological Parameters

The following table summarizes the core quantitative data for this compound and PRE-084, offering a snapshot of their binding affinities and receptor selectivity. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus, these values should be interpreted with consideration of their different origins.

ParameterThis compoundPRE-084
Sigma-1 Receptor Binding Affinity (Kᵢ) 44 nM[1]2.2 nM
Sigma-2 Receptor Binding Affinity (Kᵢ) 4 µM[1]13,091 nM
Muscarinic Receptor Binding Affinities (Kᵢ) M1: 18 nM, M2: 114 nM, M3: 18 nM, M4: 18 nM[1]>10,000 nM
Other Receptor Affinities (IC₅₀ or Kᵢ) α1, 5-HT₂, D₃ activity reportedPCP receptor: >100,000 nM[2]
Reported Functional Activity Mixed muscarinic and sigma-1 receptor agonist[2]Highly selective sigma-1 receptor agonist[3]

Mechanism of Action and Signaling Pathways

Both this compound and PRE-084 exert their effects primarily through the activation of the sigma-1 receptor. The S1R is a ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondria associated membranes (MAMs). Its activation triggers a cascade of downstream signaling events that are crucial for cellular homeostasis, neuroprotection, and synaptic plasticity.

Activation of the S1R by agonists like this compound and PRE-084 is hypothesized to initiate neuroprotective mechanisms through the modulation of intracellular calcium signaling, attenuation of endoplasmic reticulum (ER) stress, and enhancement of mitochondrial function[4][5].

cluster_agonist Sigma-1 Receptor Agonist cluster_downstream Downstream Cellular Effects This compound This compound S1R Sigma-1 Receptor This compound->S1R PRE-084 PRE-084 PRE-084->S1R Ca_Modulation Modulation of Intracellular Ca2+ S1R->Ca_Modulation ER_Stress Attenuation of ER Stress S1R->ER_Stress Mito_Function Enhanced Mitochondrial Function S1R->Mito_Function Neurite_Outgrowth Neurite Outgrowth S1R->Neurite_Outgrowth Neuroprotection Neuroprotection Ca_Modulation->Neuroprotection ER_Stress->Neuroprotection Mito_Function->Neuroprotection Neurite_Outgrowth->Neuroprotection

Figure 1. Simplified signaling pathway of Sigma-1 receptor agonists.

Preclinical Efficacy: A Comparative Overview

Both compounds have demonstrated neuroprotective and anti-amnesic properties in various preclinical models.

This compound: In a mouse model of Alzheimer's disease, this compound, administered after the induction of learning deficits by amyloid-beta (Aβ) 25-35 peptide, reversed these deficits in a dose-dependent manner. The effective dose range for improving short-term and long-term memory was approximately 30 µg/kg. When administered prior to the Aβ peptide, this compound showed neuroprotective activity by preventing learning deficits and lipid peroxidation at doses between 100 and 1000 µg/kg.[2] These effects were blocked by both a sigma-1 receptor antagonist (BD1047) and a muscarinic antagonist, confirming its mixed mechanism of action.[2]

PRE-084: PRE-084 has also shown significant neuroprotective effects in various models. In cultured cortical neurons, it protected against β-amyloid toxicity, with maximal neuroprotection observed at 10 µM.[6] In a mouse model of motor neuron disease, chronic treatment with PRE-084 improved motor neuron survival and motor performance.[7] Furthermore, in a mouse model of Alzheimer's disease, PRE-084 stimulated hippocampal cell proliferation and differentiation.

Preclinical ModelThis compoundPRE-084
Aβ-induced learning deficit (mouse) Reversed learning deficits (effective dose ~30 µg/kg)[2]Attenuated amnesia
Aβ-induced neurotoxicity (in vivo) Prevented learning deficits and lipid peroxidation (100-1000 µg/kg)[2]Promoted neurogenesis
Aβ-induced neurotoxicity (in vitro) Data not available in searched resultsProtected against toxicity (maximally at 10 µM)[6]
Motor Neuron Disease Model (mouse) Data not available in searched resultsImproved motor neuron survival and function[7]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used to characterize sigma-1 receptor ligands.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for the sigma-1 receptor.

cluster_workflow Radioligand Binding Assay Workflow A Prepare cell membranes (e.g., from guinea pig liver) B Incubate membranes with radioligand (e.g., 3H-pentazocine) and varying concentrations of test compound A->B C Separate bound from free radioligand (e.g., via filtration) B->C D Quantify radioactivity of bound ligand C->D E Calculate Ki from competition curve D->E

Figure 2. Workflow for a radioligand binding assay.

Protocol:

  • Membrane Preparation: Homogenize tissue (e.g., guinea pig liver) or cells expressing the sigma-1 receptor in a suitable buffer and centrifuge to isolate the membrane fraction.

  • Binding Reaction: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled sigma-1 receptor ligand (e.g., --INVALID-LINK---pentazocine) and a range of concentrations of the test compound (this compound or PRE-084).

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 120 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand binding against the concentration of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀. The inhibition constant (Kᵢ) can then be calculated using the Cheng-Prusoff equation.

Neurite Outgrowth Assay

This assay assesses the ability of a compound to promote the growth of neurites, a key process in neuronal development and regeneration.

Protocol:

  • Cell Culture: Plate a suitable neuronal cell line (e.g., PC12 or SH-SY5Y) or primary neurons in a multi-well plate.

  • Differentiation (if applicable): For cell lines like PC12, induce differentiation into a neuronal phenotype by adding a differentiation agent (e.g., Nerve Growth Factor, NGF).

  • Compound Treatment: Treat the cells with varying concentrations of the test compound (this compound or PRE-084).

  • Incubation: Incubate the cells for a period sufficient to allow for neurite outgrowth (e.g., 24-72 hours).

  • Fixation and Staining: Fix the cells and stain them with a neuronal marker (e.g., β-III tubulin) and a nuclear counterstain (e.g., DAPI).

  • Imaging: Acquire images of the cells using a high-content imaging system or a fluorescence microscope.

  • Image Analysis: Use automated image analysis software to quantify various parameters of neurite outgrowth, such as the number of neurites per cell, the total neurite length, and the length of the longest neurite.

Neuroprotection Assay (MTT Assay)

This assay measures the ability of a compound to protect cells from a toxic insult.

cluster_workflow MTT Neuroprotection Assay Workflow A Plate neuronal cells B Pre-treat with test compound A->B C Induce toxicity (e.g., with Amyloid-beta) B->C D Add MTT reagent C->D E Incubate to allow formazan (B1609692) formation D->E F Solubilize formazan crystals E->F G Measure absorbance F->G

Figure 3. Workflow for an MTT-based neuroprotection assay.

Protocol:

  • Cell Culture: Seed neuronal cells in a 96-well plate.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for a specified duration.

  • Induction of Toxicity: Expose the cells to a neurotoxic agent, such as amyloid-beta peptide, to induce cell death.

  • MTT Addition: After the toxicity induction period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

  • Incubation: Incubate the plate for several hours to allow viable cells to reduce the yellow MTT into purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Conclusion

Both this compound and PRE-084 are valuable research tools for investigating the therapeutic potential of sigma-1 receptor agonism. PRE-084 stands out for its high affinity and selectivity for the S1R, making it an excellent tool for studies focused specifically on this target. This compound, with its multi-target profile that includes muscarinic receptor agonism, presents a more complex but potentially synergistic mechanism of action.

The choice between these two compounds will depend on the specific research question. For dissecting the precise role of S1R, the high selectivity of PRE-084 is advantageous. For exploring multi-target therapeutic strategies, particularly those involving both sigma-1 and muscarinic pathways, this compound is a relevant candidate. Further head-to-head comparative studies are warranted to provide a more definitive assessment of their relative potencies and therapeutic potential.

References

Validating the Mechanism of Anavex 1-41: A Comparative Guide to the Role of Sigma-1 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of experimental data to validate the mechanism of action of Anavex 1-41, a promising therapeutic candidate for neurodegenerative diseases. A central focus is the use of sigma-1 receptor antagonists to elucidate the compound's reliance on this unique chaperone protein for its therapeutic effects. We will delve into the binding affinities of this compound and its analogs, compare its effects with other sigma-1 receptor ligands, and detail the experimental protocols used to generate this data.

This compound and the Sigma-1 Receptor: A Mechanistic Overview

This compound is a mixed muscarinic and sigma-1 (σ1) receptor ligand.[1] The σ1 receptor, primarily located at the endoplasmic reticulum-mitochondria interface, is a chaperone protein involved in cellular stress responses, calcium homeostasis, and mitochondrial function.[2][3] The therapeutic potential of this compound is hypothesized to stem from its activation of the σ1 receptor, leading to neuroprotective effects.[4][5] To validate this hypothesis, experiments utilizing selective σ1 receptor antagonists are crucial. These antagonists competitively bind to the σ1 receptor, thereby blocking the effects of agonists like this compound and confirming the receptor's involvement in the observed therapeutic outcomes.

Comparative Analysis of Receptor Binding Affinities

The efficacy and specificity of a ligand are determined by its binding affinity (Ki) to its target receptors. A lower Ki value indicates a higher binding affinity. The following table summarizes the binding affinities of this compound and related compounds for the sigma-1 and muscarinic receptors.

CompoundSigma-1 (σ1) Receptor Ki (nM)Muscarinic M1 Receptor Ki (nM)Sigma-2 (σ2) Receptor Ki (µM)Reference(s)
This compound 4418.54[6][7][8]
Anavex 2-73 850~1000Inactive[9]
Anavex 3-71 High Affinity (specific value not available in provided text)High Affinity (specific value not available in provided text)Not specified[7][8]
BD1047 (Antagonist)0.93Not specifiedNot specified[10]
PRE-084 (Agonist)53.2Not specifiedSome activity[1][11]

Validating this compound's Mechanism with Sigma-1 Receptor Antagonists: Experimental Evidence

A key method for validating the mechanism of a receptor agonist is to demonstrate that its effects are blocked by a selective antagonist. In the case of this compound, the selective σ1 receptor antagonist BD1047 has been instrumental.

Scopolamine-Induced Amnesia Model in Mice

Scopolamine (B1681570), a muscarinic receptor antagonist, is used to induce memory impairment in animal models.[12] Studies have shown that this compound can reverse these memory deficits.[6][13] To confirm the role of the σ1 receptor in this anti-amnesic effect, mice were pre-treated with BD1047 before the administration of this compound and scopolamine.

Experimental Results:

The anti-amnesic effects of this compound were significantly blocked by the σ1 receptor antagonist BD1047.[6][13] This provides strong evidence that the memory-rescuing properties of this compound are, at least in part, mediated through its action on the sigma-1 receptor.[14]

Treatment GroupOutcomeReference(s)
Scopolamine onlyImpaired memory (amnesia)[6]
Scopolamine + this compound (0.1 mg/kg)Reversal of amnesia[6][13]
Scopolamine + this compound (0.1 mg/kg) + BD1047Blockade of this compound's anti-amnesic effect, memory remains impaired[6][13]

Downstream Signaling and Neuroprotective Effects

Activation of the sigma-1 receptor by agonists like this compound is believed to trigger a cascade of downstream signaling events that contribute to its neuroprotective effects. These include modulation of intracellular calcium levels, reduction of oxidative stress, and protection of mitochondrial function.[4][15][16][17]

Mitochondrial Protection

Preclinical data indicates that this compound, along with other Anavex compounds, demonstrates protective effects on mitochondrial enzyme complexes I and IV under pathological conditions.[15][18][19][20] Impairment of these complexes is linked to the pathogenesis of neurodegenerative diseases.

Experimental Protocols

Sigma-1 Receptor Competitive Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for the sigma-1 receptor.

Materials:

  • Membrane preparations from tissues or cells expressing sigma-1 receptors (e.g., guinea pig liver membranes).[15]

  • Radioligand: --INVALID-LINK---pentazocine, a selective sigma-1 receptor ligand.[14][15]

  • Test compound (e.g., this compound).

  • Non-specific binding control (e.g., a high concentration of a known sigma-1 ligand like haloperidol).

  • Assay buffer.

  • Scintillation counter.

Procedure:

  • Incubate the membrane preparation with a fixed concentration of --INVALID-LINK---pentazocine and varying concentrations of the test compound.

  • Allow the binding to reach equilibrium.

  • Separate the bound from the unbound radioligand by rapid filtration.

  • Measure the amount of bound radioactivity using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled sigma-1 ligand.

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Spontaneous Alternation Y-Maze Test for Scopolamine-Induced Amnesia

This behavioral test assesses spatial working memory in rodents.

Materials:

  • Y-shaped maze with three identical arms.

  • Test animals (e.g., mice).

  • Scopolamine.

  • Test compound (e.g., this compound).

  • Sigma-1 receptor antagonist (e.g., BD1047).

Procedure:

  • Administer the test compound and/or antagonist at specified times before the test.

  • Administer scopolamine to induce amnesia.

  • Place the mouse at the end of one arm and allow it to freely explore the maze for a set period (e.g., 8 minutes).

  • Record the sequence of arm entries.

  • An alternation is defined as consecutive entries into three different arms.

  • Calculate the percentage of alternation: (Number of alternations / (Total number of arm entries - 2)) x 100.

  • A decrease in the percentage of alternation indicates memory impairment, and a reversal of this decrease by the test compound indicates an anti-amnesic effect.

Mitochondrial Complex I and IV Activity Assay

These assays measure the enzymatic activity of specific complexes in the mitochondrial electron transport chain.

Materials:

  • Isolated mitochondria from cells or tissues.

  • Spectrophotometer or microplate reader.

  • Specific substrates and inhibitors for Complex I (e.g., NADH, rotenone) and Complex IV (e.g., cytochrome c, potassium cyanide).

  • Assay buffers.

Procedure (General Principle):

  • Isolate mitochondria from the sample of interest.

  • For the Complex I assay, measure the rate of NADH oxidation by monitoring the decrease in absorbance at a specific wavelength (e.g., 340 nm). The activity is inhibited by rotenone.

  • For the Complex IV assay, measure the rate of oxidation of reduced cytochrome c by monitoring the decrease in absorbance at a specific wavelength (e.g., 550 nm). The activity is inhibited by potassium cyanide.

  • The specific activity of each complex is calculated as the inhibitor-sensitive rate of substrate oxidation and is typically normalized to the total mitochondrial protein content.

Visualizing the Pathways and workflows

To better understand the concepts discussed, the following diagrams illustrate the key signaling pathways and experimental workflows.

sigma1_pathway Anavex141 This compound (Agonist) Sigma1 Sigma-1 Receptor Anavex141->Sigma1 Activates BD1047 BD1047 (Antagonist) BD1047->Sigma1 Blocks Ca_Homeostasis Calcium Homeostasis Sigma1->Ca_Homeostasis Modulates Mito_Function Mitochondrial Function Sigma1->Mito_Function Supports Neuroprotection Neuroprotection Ca_Homeostasis->Neuroprotection Oxidative_Stress ↓ Oxidative Stress Mito_Function->Oxidative_Stress Oxidative_Stress->Neuroprotection

Caption: this compound's Proposed Neuroprotective Signaling Pathway.

experimental_workflow cluster_in_vivo In Vivo Validation cluster_in_vitro In Vitro Characterization Scopolamine Induce Amnesia (Scopolamine) Treatment Treat with this compound ± BD1047 Scopolamine->Treatment Behavioral_Test Behavioral Test (Y-Maze) Treatment->Behavioral_Test Analysis Analyze Memory Performance Behavioral_Test->Analysis Binding_Assay Competitive Binding Assay Ki_Value Determine Ki Value Binding_Assay->Ki_Value Mito_Assay Mitochondrial Function Assay Complex_Activity Measure Complex I/IV Activity Mito_Assay->Complex_Activity

Caption: Experimental Workflow for Validating this compound's Mechanism.

References

A Comparative Analysis of Anavex 1-41 and Aricept (Donepezil) for Cognitive Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Anavex 1-41 and Aricept (donepezil), two pharmacological agents with distinct mechanisms of action investigated for their potential in treating cognitive decline, particularly in the context of Alzheimer's disease. While direct head-to-head clinical trials evaluating the cognitive effects of this compound against Aricept are not available, this document synthesizes existing preclinical and clinical data to offer a comparative overview of their mechanisms, efficacy in respective studies, and experimental protocols.

Mechanism of Action: A Tale of Two Pathways

This compound and Aricept operate through fundamentally different pathways to achieve their pro-cognitive effects. Aricept is a well-established acetylcholinesterase inhibitor, while this compound is an experimental drug with a multi-target profile centered on the sigma-1 receptor.

Aricept (Donepezil): As a reversible inhibitor of acetylcholinesterase, Aricept prevents the breakdown of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft.[1][2] This leads to increased acetylcholine levels, enhancing cholinergic neurotransmission, which is crucial for memory and learning processes.[1][2]

This compound: This compound acts as a sigma-1 (σ1) receptor agonist and also modulates muscarinic receptors.[3][4][5] The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum-mitochondria interface that modulates calcium signaling, reduces oxidative stress, and promotes neuronal survival.[4][6] By activating this receptor, this compound is believed to confer neuroprotection and combat key pathological features of neurodegenerative diseases.[4][6]

FeatureThis compoundAricept (Donepezil)
Primary Target Sigma-1 (σ1) ReceptorAcetylcholinesterase (AChE)
Mechanism AgonistReversible Inhibitor
Downstream Effects Modulation of calcium signaling, reduction of oxidative and endoplasmic reticulum stress, anti-apoptotic and anti-inflammatory effects.[4][6][7]Increased synaptic acetylcholine levels, enhanced cholinergic signaling.[1][2]
Additional Targets Muscarinic receptors.[3][5]None primarily; it is a highly selective AChE inhibitor.[8]

Signaling Pathway Diagrams

Aricept_Pathway cluster_synapse Aricept Aricept (Donepezil) AChE Acetylcholinesterase (AChE) Aricept->AChE Inhibits Breakdown ACh Breakdown AChE->Breakdown Catalyzes ACh Acetylcholine (ACh) Receptor Postsynaptic Receptor ACh->Receptor Binds to Synapse Synaptic Cleft Increase Increased ACh in Synapse Increase->Receptor Signal Enhanced Cholinergic Signal Receptor->Signal Activates

Aricept's acetylcholinesterase inhibition pathway.

Anavex141_Pathway Anavex This compound S1R Sigma-1 Receptor (σ1R) Anavex->S1R Activates Muscarinic Muscarinic Receptors Anavex->Muscarinic Modulates Ca Ca2+ Homeostasis S1R->Ca Modulates OxStress Reduced Oxidative Stress S1R->OxStress Leads to ER Endoplasmic Reticulum Mito Mitochondria Neuroprotection Neuroprotection Ca->Neuroprotection OxStress->Neuroprotection Cognition Improved Cognition Neuroprotection->Cognition Muscarinic->Cognition

This compound's multi-target signaling pathway.

Data Presentation: Preclinical vs. Clinical Evidence

The available data for this compound is currently preclinical, while Aricept has extensive clinical trial data leading to its approval and widespread use.

This compound: Preclinical Cognitive Data

Preclinical studies on this compound have been conducted in animal models of Alzheimer's disease, demonstrating its potential for both symptomatic relief and disease modification.

Study TypeModelKey Cognitive FindingsDosageReference
Anti-amnesic Effects Scopolamine-induced amnesia in miceSignificantly reduced amnesia.0.1 mg/kg[9]
Neuroprotection Aβ25-35 peptide-induced toxicity in miceReversed learning deficits in short-term and long-term memory tests.~30 µg/kg[10]
Prophylactic Efficacy Aβ25-35 peptide-induced toxicity in micePrevented the appearance of learning deficits when administered prior to peptide injection.100-1000 µg/kg[10]
Aricept (Donepezil): Clinical Cognitive Data

Aricept has been evaluated in numerous large-scale, placebo-controlled clinical trials in patients with mild to moderate Alzheimer's disease.

Trial Identifier/ReferenceDurationPatient PopulationKey Cognitive Outcome (ADAS-cog*)Dosage
Rogers et al., 1998 24 Weeks473 patients with mild to moderate ADStatistically significant improvement vs. placebo at weeks 12, 18, and 24.[11]5 mg/day & 10 mg/day
Burns et al., 1999 24 Weeks818 patients with mild to moderate ADStatistically significant improvements in cognitive function.[12]5 mg/day & 10 mg/day
Multinational Study 24 Weeks>1900 patients with mild to moderate ADConsistent and significant improvements in cognition.[8]5 mg/day & 10 mg/day

*Alzheimer's Disease Assessment Scale-cognitive subscale; a lower score indicates better cognitive function.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative protocols for the studies cited.

This compound: Preclinical Protocol (Aβ25-35 Peptide-Induced Toxicity Model)
  • Objective: To assess the anti-amnesic and neuroprotective effects of this compound in a mouse model of Alzheimer's disease.[10]

  • Animal Model: Mice with induced Alzheimer's-like pathology via intracerebroventricular injection of amyloid-beta (Aβ) peptide 25-35.[6][10]

  • Treatment Groups:

    • Vehicle control

    • Aβ25-35 + Vehicle

    • Aβ25-35 + this compound (various doses, e.g., 30 µg/kg for reversal, 100-1000 µg/kg for prevention).[10]

  • Administration: this compound administered intraperitoneally (i.p.).[9]

  • Cognitive Assessment: Learning and memory were evaluated using standardized behavioral tests such as the Y-maze for short-term memory and passive avoidance tests for long-term memory.[10]

  • Biochemical Analysis: Post-mortem analysis of hippocampal tissue to measure markers of oxidative stress, such as lipid peroxidation.[10]

Anavex_Protocol Start Start: Mice Cohort Induction Induce AD Model (Aβ25-35 injection) Start->Induction Grouping Randomize into Treatment Groups Induction->Grouping Treatment Administer This compound or Vehicle Grouping->Treatment Behavioral Behavioral Testing (Y-maze, etc.) Treatment->Behavioral After treatment period Biochem Biochemical Analysis (Hippocampus) Behavioral->Biochem Post-testing End End: Data Analysis Biochem->End

Experimental workflow for this compound preclinical study.
Aricept (Donepezil): Clinical Trial Protocol (Multicenter, Double-Blind, Placebo-Controlled)

  • Objective: To evaluate the efficacy and safety of donepezil (B133215) in patients with mild to moderate Alzheimer's disease.[11][12]

  • Study Design: A 24-week, double-blind, placebo-controlled, parallel-group, randomized trial, followed by a 6-week single-blind placebo washout period.[11][12]

  • Patient Population: Patients diagnosed with probable Alzheimer's disease of mild to moderate severity.[11]

  • Treatment Arms:

    • Placebo once daily.

    • Donepezil 5 mg once daily.

    • Donepezil 10 mg once daily.[11]

  • Primary Efficacy Measures:

    • ADAS-cog: A standardized scale to assess cognitive functions including memory, language, and praxis.[11][12]

    • CIBIC-plus (Clinician's Interview-Based Impression of Change-Plus): A global assessment of the patient's condition by a clinician, incorporating caregiver input.[11][12]

  • Secondary Measures: Mini-Mental State Examination (MMSE), Clinical Dementia Rating Scale-Sum of the Boxes (CDR-SB), and Quality of Life (QoL) assessments.[11]

Aricept_Protocol Screening Patient Screening (Mild-to-Moderate AD) Randomization Randomization Screening->Randomization Placebo Placebo Group Randomization->Placebo D5 Donepezil 5mg/day Randomization->D5 D10 Donepezil 10mg/day Randomization->D10 Treatment 24-Week Double-Blind Treatment Placebo->Treatment D5->Treatment D10->Treatment Washout 6-Week Placebo Washout Treatment->Washout Analysis Efficacy & Safety Analysis Washout->Analysis

Logical flow of a typical Aricept clinical trial.

Conclusion and Future Directions

Aricept (donepezil) is a well-established symptomatic treatment for Alzheimer's disease that enhances cognition by increasing acetylcholine levels.[2][8] Its efficacy and safety have been demonstrated in extensive clinical trials.[11][12]

This compound represents a novel, multi-target approach that, in preclinical models, shows potential for both neuroprotection and cognitive enhancement by activating the sigma-1 receptor and modulating muscarinic receptors.[4][9][10] Its therapeutic profile suggests it could offer disease-modifying effects, a significant goal in neurodegenerative disease research.[13]

The data presented underscores the different stages of development and mechanisms of action of these two compounds. While Aricept provides a clear, albeit modest, cognitive benefit through a well-understood pathway, this compound offers a promising, multi-faceted mechanism that is still in the early stages of investigation. Future research, including head-to-head clinical trials, will be necessary to directly compare the cognitive and potential disease-modifying effects of these and other emerging therapies.

References

Anavex 1-41: A Comparative Analysis of Efficacy in Preclinical Models of Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a cross-validation of the efficacy of Anavex 1-41 in a well-established mouse model of Alzheimer's disease (AD). The performance of this compound is objectively compared with other therapeutic alternatives, including other sigma-1 receptor agonists and a standard-of-care acetylcholinesterase inhibitor. Supporting experimental data is presented in clearly structured tables, and detailed methodologies for key experiments are provided to facilitate replication and further investigation.

Executive Summary

This compound, a mixed sigma-1 (σ1) and muscarinic receptor agonist, has demonstrated significant neuroprotective and anti-amnesic effects in a non-transgenic mouse model of Alzheimer's disease induced by intracerebroventricular (i.c.v.) injection of the amyloid-beta 25-35 (Aβ25-35) peptide.[1] This model recapitulates key pathological features of AD, including cognitive deficits, oxidative stress, and neuronal cell loss. In this model, this compound has been shown to reverse learning and memory impairments and protect against Aβ-induced neurotoxicity.

This guide compares the efficacy of this compound with other compounds from the Anavex pipeline (Anavex 2-73 and Anavex 3-71), the standard acetylcholinesterase inhibitor Donepezil (B133215), and another selective sigma-1 receptor agonist, PRE-084. These comparators have been evaluated in various transgenic and non-transgenic AD mouse models, providing a broader context for evaluating the therapeutic potential of this compound.

Comparative Efficacy of this compound and Alternatives

The following tables summarize the quantitative data on the efficacy of this compound and comparator compounds in preclinical models of Alzheimer's disease.

Table 1: Efficacy in Behavioral Models of Cognitive Impairment

CompoundMouse ModelBehavioral TestDosing RegimenKey FindingsReference
This compound Aβ25-35 peptide-injectedSpontaneous Alternation (Y-maze)3-100 µg/kg, i.p.Significantly reversed Aβ25-35-induced deficits in spatial working memory.[Villard et al., 2009]
Passive Avoidance3-100 µg/kg, i.p.Significantly reversed Aβ25-35-induced deficits in long-term memory.[Villard et al., 2009]
Anavex 2-73 Aβ25-35 peptide-injectedSpontaneous Alternation (Y-maze)300 µg/kg, i.p.Reversed learning deficits induced by Aβ25-35 peptide.[2][Maurice et al., 2011]
Passive Avoidance300 µg/kg, i.p.Reversed learning deficits induced by Aβ25-35 peptide.[Maurice et al., 2011]
Anavex 3-71 (AF710B) 3xTg-ADMorris Water Maze10 µg/kg, i.p. daily for 2 monthsMitigated cognitive impairments.[3][Fisher et al., 2016]
Donepezil Tg2576Not specified in abstract4 mg/kg in drinking water for 6 monthsNot specified in abstract[Dong et al., 2009]
PRE-084 Aβ1-42 peptide-injectedNot specifiedNot specifiedModerated adverse behavioral effects of Aβ.[Borbély et al., 2022]

Table 2: Neuroprotective and Biomarker Effects

CompoundMouse ModelBiomarker/EndpointDosing RegimenKey FindingsReference
This compound Aβ25-35 peptide-injectedCA1 Hippocampal Cell Loss100 µg/kg, i.p.Prevented Aβ25-35-induced pyramidal cell loss.[1][Villard et al., 2009]
Lipid Peroxidation (Hippocampus)30-100 µg/kg, i.p.Prevented Aβ25-35-induced increases in oxidative stress.[1][Villard et al., 2009]
Caspase-3 Expression100 µg/kg, i.p.Blocked Aβ25-35-induced expression of this apoptosis marker.[1][Villard et al., 2009]
Anavex 2-73 Aβ25-35 peptide-injectedLipid Peroxidation (Hippocampus)300-1000 µg/kg, i.p.Blocked Aβ25-35-induced oxidative stress.[4][Maurice et al., 2011]
Anavex 3-71 (AF710B) 3xTg-ADAβ40 and Aβ42 levels10 µg/kg, i.p. daily for 2 monthsDecreased soluble and insoluble Aβ40 and Aβ42.[3][Fisher et al., 2016]
Tau Pathology10 µg/kg, i.p. daily for 2 monthsDecreased tau pathologies.[3][Fisher et al., 2016]
Donepezil Tg2576Soluble Aβ1-40 and Aβ1-424 mg/kg in drinking water for 6 monthsSignificantly reduced brain tissue soluble Aβ levels.[5][Dong et al., 2009]
Aβ Plaque Number and Burden4 mg/kg in drinking water for 6 monthsSignificantly reduced Aβ plaque number and burden.[5][Dong et al., 2009]
Synaptic Density (Dentate Gyrus)4 mg/kg in drinking water for 6 monthsSignificantly increased synaptic density.[5][Dong et al., 2009]
PRE-084 Aβ1-42 peptide-injectedAstrogliosisNot specifiedSignificantly reduced Aβ1-42-induced astrogliosis.[Borbély et al., 2022]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

This compound in Aβ25-35 Peptide-Injected Mice (Villard et al., 2009)
  • Animal Model: Male Swiss mice were injected intracerebroventricularly (i.c.v.) with 9 nmol of the Aβ25-35 peptide to induce Alzheimer's-like pathology. Control animals received an i.c.v. injection of a scrambled Aβ25-35 peptide.

  • Drug Administration: this compound was administered via intraperitoneal (i.p.) injection at doses ranging from 1 to 1000 µg/kg. For reversal studies, the drug was given 20 minutes before behavioral testing, 7 days after Aβ25-35 injection. For prevention studies, the drug was administered 20 minutes before the Aβ25-35 injection.

  • Spontaneous Alternation (Y-maze): To assess spatial working memory, mice were placed in a Y-shaped maze and allowed to explore freely for 8 minutes. The sequence of arm entries was recorded, and the percentage of spontaneous alternation (entering a different arm on each of three consecutive entries) was calculated.

  • Passive Avoidance Test: This test evaluates long-term memory. On the training day, mice were placed in a brightly lit compartment of a two-compartment box. When they entered the dark compartment, they received a brief, mild foot shock. The latency to enter the dark compartment was measured on the following day (retention test).

  • Biochemical Assays:

    • Immunohistochemistry: Brain sections were stained to visualize and quantify pyramidal cell loss in the CA1 region of the hippocampus and the number of glial fibrillary acidic protein (GFAP)-immunopositive cells (a marker of astrogliosis).

    • Lipid Peroxidation Assay: The levels of malondialdehyde (MDA), a marker of oxidative stress, were measured in hippocampal extracts.

    • Western Blot: The expression levels of caspase-3 were determined in hippocampal extracts.

Donepezil in Tg2576 Mice (Dong et al., 2009)
  • Animal Model: Tg2576 mice, which overexpress a mutant form of human amyloid precursor protein (APP), were used. These mice develop age-dependent Aβ plaques and cognitive deficits.

  • Drug Administration: Donepezil was administered in the drinking water at concentrations of 1, 2, or 4 mg/kg for 6 months, starting at 3 months of age.

  • Biochemical and Histological Analyses:

    • ELISA: Levels of soluble Aβ1-40 and Aβ1-42 in brain tissue were quantified using enzyme-linked immunosorbent assay.

    • Immunohistochemistry: The number and area of Aβ plaques were quantified in brain sections.

    • Electron Microscopy: Synaptic density in the molecular layer of the dentate gyrus was determined using electron microscopy.

Signaling Pathways and Experimental Workflows

Sigma-1 Receptor Signaling Pathway

The neuroprotective effects of this compound are mediated, in part, through its interaction with the sigma-1 receptor, a chaperone protein located at the endoplasmic reticulum-mitochondrion interface. Activation of the sigma-1 receptor can modulate calcium homeostasis, reduce oxidative stress, and inhibit apoptotic pathways.

Sigma1_Pathway cluster_stress Cellular Stress (e.g., Aβ toxicity) cluster_anavex Therapeutic Intervention cluster_receptors Receptor Targets cluster_effects Cellular Outcomes Oxidative_Stress Oxidative Stress ER_Stress ER Stress Oxidative_Stress->ER_Stress Reduced_Apoptosis Reduced Apoptosis (↓ Caspase-3) Ca_Dysregulation Ca2+ Dysregulation Ca_Dysregulation->ER_Stress Anavex_1_41 This compound Sigma1R Sigma-1 Receptor Anavex_1_41->Sigma1R activates MuscarinicR Muscarinic Receptor Anavex_1_41->MuscarinicR activates Ca_Homeostasis Ca2+ Homeostasis Sigma1R->Ca_Homeostasis Reduced_Oxidative_Stress Reduced Oxidative Stress Sigma1R->Reduced_Oxidative_Stress Sigma1R->Reduced_Apoptosis Neuroprotection Neuroprotection & Cognitive Improvement Ca_Homeostasis->Neuroprotection Reduced_Oxidative_Stress->Neuroprotection Reduced_Apoptosis->Neuroprotection

Caption: Proposed mechanism of this compound's neuroprotective action.

Experimental Workflow for Preclinical Efficacy Testing

The following diagram illustrates a typical workflow for evaluating the efficacy of a therapeutic candidate in a mouse model of Alzheimer's disease.

Experimental_Workflow ModelInduction AD Model Induction (e.g., Aβ25-35 i.c.v. injection) DrugAdmin Drug Administration (e.g., this compound i.p.) ModelInduction->DrugAdmin Behavioral Behavioral Testing (Y-maze, Passive Avoidance) DrugAdmin->Behavioral Sacrifice Euthanasia and Tissue Collection Behavioral->Sacrifice Biochem Biochemical & Histological Analysis (Immunohistochemistry, Western Blot, ELISA) Sacrifice->Biochem DataAnalysis Data Analysis and Statistical Evaluation Biochem->DataAnalysis

References

Independent Replication of Anavex 1-41 Neuroprotective Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical neuroprotective data available for Anavex 1-41 and alternative sigma-1 receptor (S1R) agonists. The primary challenge in independently verifying the neuroprotective effects of this compound is the limited availability of data from studies conducted without the direct involvement or funding of Anavex Life Sciences. Consequently, this guide summarizes the publicly available data for this compound, largely originating from company-sponsored research, and compares it with findings for other S1R agonists that have been investigated more broadly by independent research groups.

Executive Summary

Comparative Data on Neuroprotective Effects

The following tables summarize the available quantitative and qualitative data for this compound and selected alternative compounds. It is crucial to note that the data for this compound is primarily from sources associated with the developing company.

Table 1: Comparison of Preclinical Neuroprotective Effects of Sigma-1 Receptor Agonists

CompoundPrimary Target(s)Key Reported Neuroprotective EffectsExperimental ModelsData Source Status
This compound Sigma-1 Receptor, Muscarinic ReceptorsAnti-amnesic, anti-apoptotic (caspase-3 reduction), anti-oxidative (reduced lipid peroxidation), prevention of hippocampal cell loss.[1][2]Amyloid-beta (Aβ) (25-35) peptide-induced toxicity in mice.[1]Primarily company-affiliated studies.
Pridopidine (B1678097) Sigma-1 ReceptorEnhances mitochondrial function, reduces endoplasmic reticulum (ER) and oxidative stress, increases brain-derived neurotrophic factor (BDNF) expression, restores dendritic spine abnormalities.[3][4][5][6][7][8][9]Huntington's Disease (HD) cellular and mouse models (e.g., YAC128, Q175 KI), Amyotrophic Lateral Sclerosis (ALS) models.[4][5][8]Multiple independent and industry-sponsored studies.
SA4503 (Cutamesine) Sigma-1 ReceptorProtects against glutamate-induced neurotoxicity, reduces oxidative stress-induced cell death, enhances functional recovery after stroke, reduces neuronal apoptosis by inhibiting ER stress and mitochondrial dysfunction.[1][10][11][12][13][14]Cultured rat retinal and cortical neurons, experimental stroke models (MCAO) in rats, cardiac arrest model in rats.[10][11][12][14]Multiple independent and industry-sponsored studies.
Donepezil (B133215) Acetylcholinesterase, Sigma-1 ReceptorProtects against Aβ and glutamate (B1630785) toxicity, up-regulates nicotinic acetylcholine (B1216132) receptors, reduces hippocampal atrophy, inhibits glycogen (B147801) synthase kinase-3 (GSK-3) activity.[15][16][17][18][19][20][21]Aβ (25-35) peptide-induced toxicity in mice, rat cortical neurons with oxygen-glucose deprivation, various cellular models of Alzheimer's Disease.[17][19]Extensive independent and industry-sponsored research.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols for key experiments cited in the context of this compound and similar compounds.

Amyloid-Beta (25-35) Induced Neurotoxicity Mouse Model

This in vivo model is frequently used to assess the neuroprotective effects of compounds against amyloid pathology, a hallmark of Alzheimer's disease.

  • Animal Model: Typically, male Swiss mice are used.

  • Procedure:

    • Amyloid-beta peptide (25-35) is solubilized and aggregated to form neurotoxic oligomers.

    • Mice are anesthetized, and the aggregated Aβ peptide (e.g., 9 nmol) is administered via intracerebroventricular (i.c.v.) injection.[1]

    • The test compound (e.g., this compound) is administered intraperitoneally (i.p.) at various doses either before (protective effect) or after (reversal effect) the Aβ injection.[1]

    • Behavioral tests, such as spontaneous alternation in a Y-maze (to assess spatial working memory) and passive avoidance tests, are conducted several days after the Aβ injection.[1]

    • Post-mortem, brain tissue (specifically the hippocampus) is collected for biochemical and histological analysis.[1]

Measurement of Lipid Peroxidation in Hippocampal Tissue

Oxidative stress is a key factor in neurodegeneration, and lipid peroxidation is a common marker. The Thiobarbituric Acid Reactive Substances (TBARS) assay is a standard method to measure malondialdehyde (MDA), an end product of lipid peroxidation.

  • Sample Preparation:

    • The hippocampus is dissected from the mouse brain and homogenized in an ice-cold buffer (e.g., 0.9% saline solution).[3]

    • The homogenate is centrifuged to remove cellular debris, and the supernatant is collected for analysis.[3]

  • TBARS Assay:

    • An aliquot of the supernatant is mixed with a solution containing thiobarbituric acid (TBA), and an acid (e.g., trichloroacetic acid).

    • The mixture is heated in a boiling water bath for a specified time (e.g., 20 minutes) to allow the reaction between MDA and TBA to form a pink-colored product.

    • After cooling, the absorbance of the solution is measured spectrophotometrically at a specific wavelength (typically around 532 nm).[3]

    • The concentration of MDA is calculated by comparison to a standard curve generated with known concentrations of MDA.

Analysis of Caspase-3 Expression by Western Blot

Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activation (cleavage) is a hallmark of programmed cell death.

  • Protein Extraction:

    • Hippocampal tissue is homogenized in a lysis buffer containing protease inhibitors to extract total proteins.

  • Western Blot Procedure:

    • Protein concentration is determined using a standard assay (e.g., BCA assay).

    • Equal amounts of protein (e.g., 20 µg) from each sample are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[15]

    • The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).[15]

    • The membrane is blocked with a solution (e.g., 5% non-fat dry milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.[15]

    • The membrane is incubated with a primary antibody specific for caspase-3 (both the full-length and cleaved forms).

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).[15]

    • A chemiluminescent substrate is added, and the resulting light signal, proportional to the amount of protein, is detected using an imaging system.[15] The expression of a housekeeping protein (e.g., β-actin) is also measured as a loading control.

Visualizations of Pathways and Workflows

Signaling Pathway of Sigma-1 Receptor Agonists

The following diagram illustrates the proposed neuroprotective signaling pathway activated by sigma-1 receptor agonists like this compound.

G cluster_stress Cellular Stressors cluster_S1R Sigma-1 Receptor Activation cluster_downstream Neuroprotective Downstream Effects cluster_outcome Cellular Outcome stress Oxidative Stress ER Stress Neurotoxicity (e.g., Aβ) S1R Sigma-1 Receptor (S1R) Neuroprotection Neuroprotection Increased Cell Survival S1R_agonist S1R Agonist (e.g., this compound) S1R_agonist->S1R Binds and Activates Ca_homeostasis Calcium Homeostasis S1R->Ca_homeostasis Mito_function Mitochondrial Function S1R->Mito_function Anti_apoptotic Anti-Apoptotic Pathways (e.g., Bcl-2) S1R->Anti_apoptotic BDNF_pathway BDNF Signaling S1R->BDNF_pathway Ca_homeostasis->Neuroprotection Mito_function->Neuroprotection Anti_apoptotic->Neuroprotection BDNF_pathway->Neuroprotection

Caption: Proposed neuroprotective signaling pathway of S1R agonists.

Experimental Workflow for Preclinical Neuroprotection Studies

The diagram below outlines a typical experimental workflow for evaluating the neuroprotective effects of a compound in a mouse model of amyloid-beta toxicity.

G cluster_model 1. Model Induction cluster_treatment 2. Compound Administration cluster_assessment 3. Behavioral & Biochemical Assessment cluster_analysis 4. Data Analysis Abeta_prep Prepare Aggregated Aβ (25-35) Peptide ICV_injection Intracerebroventricular (i.c.v.) Injection in Mice Abeta_prep->ICV_injection Compound_admin Administer Test Compound (e.g., this compound, i.p.) ICV_injection->Compound_admin Behavioral_tests Behavioral Testing (Y-Maze, Passive Avoidance) Compound_admin->Behavioral_tests Tissue_collection Brain Tissue Collection (Hippocampus) Behavioral_tests->Tissue_collection Biochemical_assays Biochemical Assays (Lipid Peroxidation, Western Blot) Tissue_collection->Biochemical_assays Data_analysis Statistical Analysis of Behavioral & Biochemical Data Biochemical_assays->Data_analysis

Caption: Workflow for assessing neuroprotection in an Aβ toxicity mouse model.

Conclusion

This compound shows promise in preclinical models as a neuroprotective agent, acting through the sigma-1 and muscarinic receptors. The reported effects on reducing apoptosis and oxidative stress are consistent with the known functions of the sigma-1 receptor. However, the current body of evidence is predominantly from research affiliated with Anavex Life Sciences. For the scientific community to fully validate these findings, independent replication of the key neuroprotective data is essential.

In contrast, other sigma-1 receptor agonists such as pridopidine, SA4503, and donepezil have been studied more extensively by various independent research groups, providing a more robust, albeit sometimes conflicting, body of evidence for their neuroprotective effects across different models of neurodegeneration. Researchers and drug development professionals should consider the totality of the evidence for the sigma-1 receptor as a therapeutic target, while critically evaluating the source and independence of the data for any specific compound. Further independent studies on this compound are warranted to confirm its therapeutic potential.

References

A Comparative Analysis of Anavex 1-41 and Other M1 Muscarinic Allosteric Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Anavex 1-41 and other prominent M1 muscarinic positive allosteric modulators (PAMs). The information presented herein is supported by experimental data to assist researchers and drug development professionals in their evaluation of these compounds for therapeutic development, particularly in the context of neurodegenerative diseases like Alzheimer's disease.

Introduction

The M1 muscarinic acetylcholine (B1216132) receptor is a well-established target for improving cognitive function. While traditional orthosteric agonists have been explored, their clinical utility has been hampered by a lack of subtype selectivity, leading to dose-limiting side effects. M1 positive allosteric modulators (PAMs) represent a more refined approach, offering the potential for enhanced M1 receptor signaling with greater selectivity and a wider therapeutic window.

This compound stands apart from typical M1 PAMs due to its unique dual mechanism of action. It acts as an agonist at the M1 muscarinic receptor and an antagonist at M2 and M3 receptors, while also functioning as a potent agonist of the sigma-1 receptor (σ1R), an intracellular chaperone protein involved in cellular stress responses and neuroprotection. This guide will compare the pharmacological profile of this compound with that of selective M1 PAMs, focusing on their binding affinities, functional potencies, and distinct signaling pathways.

Quantitative Data Comparison

The following tables summarize the key pharmacological parameters of this compound and other notable M1 PAMs.

Table 1: Binding Affinities (Ki, nM) of this compound and Select M1 PAMs

CompoundM1 ReceptorM2 ReceptorM3 ReceptorM4 ReceptorSigma-1 Receptor
This compound 18.5114507744
BQCA >10,000 (no direct binding)>100,000>100,000>100,000Not Reported
VU0486846 No direct orthosteric binding reportedNot ReportedNot ReportedNot ReportedNot Reported
TAK-071 No direct orthosteric binding reportedNot ReportedNot ReportedNot ReportedNot Reported

Note: M1 PAMs like BQCA, VU0486846, and TAK-071 do not typically bind to the orthosteric site with high affinity; their action is modulatory. Thus, Ki values at the orthosteric site are often not reported or are very high.

Table 2: Functional Potency (EC50/IP, nM) of this compound and Select M1 PAMs

CompoundM1 Receptor (Functional Assay)Assay TypeSelectivity over other mAChRs
This compound ~1000 (agonist activity)Functional tests in rabbit vas deferensM1 > M3/M4 > M2
BQCA 845 (inflection point)Calcium Mobilization>100-fold
VU0486846 310Calcium MobilizationHighly selective for M1
TAK-071 2.7 (inflection point)Calcium Flux>370-fold

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of a test compound for muscarinic receptor subtypes.

Methodology:

  • Membrane Preparation: Cell membranes are prepared from cell lines (e.g., CHO or HEK293) stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5). The cells are homogenized in a buffer solution and centrifuged to pellet the membranes. The final membrane pellet is resuspended in an appropriate buffer and the protein concentration is determined.

  • Competitive Binding Assay: The assay is typically performed in a 96-well plate format.

    • Total Binding: Wells contain the cell membranes and a radiolabeled antagonist (e.g., [³H]-N-methylscopolamine, [³H]-NMS) at a concentration near its dissociation constant (Kd).

    • Non-specific Binding: In addition to membranes and radioligand, these wells contain a high concentration of a non-labeled, non-selective muscarinic antagonist (e.g., atropine) to saturate all receptor binding sites.

    • Competition Binding: These wells contain membranes, radioligand, and varying concentrations of the unlabeled test compound.

  • Incubation: The plates are incubated at room temperature for a sufficient time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Filtration and Washing: The incubation is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.

  • Scintillation Counting: The radioactivity on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

.[1][2][3][4]

Inositol (B14025) Phosphate (IP) Accumulation Assay

Objective: To measure the functional potency (EC50) of M1 receptor agonists or the modulatory effect of PAMs on agonist-induced signaling.

Methodology:

  • Cell Culture and Labeling: Cells expressing the M1 receptor are cultured in a suitable medium. For radioactive assays, the cells are pre-incubated with [³H]-myo-inositol to label the cellular phosphoinositide pools.

  • Cell Stimulation: The cells are washed to remove excess radiolabel and then incubated in a buffer containing lithium chloride (LiCl). LiCl inhibits inositol monophosphatases, leading to the accumulation of inositol monophosphate (IP1), a downstream product of the IP3 signaling cascade.

  • Agonist/PAM Treatment:

    • For direct agonists, cells are treated with varying concentrations of the compound.

    • For PAMs, cells are treated with a fixed, sub-maximal concentration of an orthosteric agonist (e.g., acetylcholine or carbachol) in the presence of varying concentrations of the PAM.

  • Assay Termination and IP Extraction: The stimulation is stopped by adding a lysis buffer (e.g., containing perchloric acid). The inositol phosphates are then extracted from the cell lysate.

  • Quantification of Inositol Phosphates:

    • Radioactive Method: The extracted inositol phosphates are separated by anion-exchange chromatography and the radioactivity of the IP fractions is measured by liquid scintillation counting.

    • HTRF (Homogeneous Time-Resolved Fluorescence) Method: A popular non-radioactive alternative, such as the IP-One assay, is a competitive immunoassay. IP1 produced by the cells competes with a labeled IP1 analog for binding to a specific antibody. The resulting fluorescence signal is inversely proportional to the amount of IP1 produced.

  • Data Analysis: Concentration-response curves are generated by plotting the amount of IP accumulation against the logarithm of the compound concentration. The EC50 value, representing the concentration that produces 50% of the maximal response, is determined using non-linear regression. For PAMs, the inflection point (IP) or the EC50 for potentiation is calculated.[5][6]

Signaling Pathways

The following diagrams illustrate the signaling pathways activated by M1 PAMs and the unique dual mechanism of this compound.

M1 Muscarinic Receptor Positive Allosteric Modulation

M1_PAM_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine (ACh) M1_Receptor M1 Receptor ACh->M1_Receptor Binds to orthosteric site M1_PAM M1 PAM M1_PAM->M1_Receptor Binds to allosteric site Gq Gq Protein M1_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Cognitive Enhancement Ca_Release->Cellular_Response PKC_Activation->Cellular_Response Anavex_1_41_Signaling cluster_m1 M1 Muscarinic Receptor Pathway cluster_sigma1 Sigma-1 Receptor Pathway Anavex_1_41 This compound M1_Receptor M1 Receptor Anavex_1_41->M1_Receptor Agonist Sigma1_Receptor Sigma-1 Receptor (ER) Anavex_1_41->Sigma1_Receptor Agonist Gq_PLC Gq/PLC Pathway M1_Receptor->Gq_PLC Cognitive_Function Improved Cognitive Function Gq_PLC->Cognitive_Function Therapeutic_Effect Potential Therapeutic Effect in AD Cognitive_Function->Therapeutic_Effect Ca_Homeostasis Ca²⁺ Homeostasis Sigma1_Receptor->Ca_Homeostasis ER_Stress Reduced ER Stress Sigma1_Receptor->ER_Stress Neuroprotection Neuroprotection Ca_Homeostasis->Neuroprotection ER_Stress->Neuroprotection Neuroprotection->Therapeutic_Effect

References

A Comparative Pharmacological Analysis of Anavex 1-41 and Anavex 3-71

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of the pharmacological properties of two investigational drug candidates from Anavex Life Sciences, Anavex 1-41 and Anavex 3-71 (also known as AF710B). The content is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of their mechanisms of action, binding affinities, and effects on key signaling pathways, supported by experimental data.

Introduction

This compound and Anavex 3-71 are both small molecules being investigated for their therapeutic potential in neurodegenerative diseases. Their pharmacological profiles, while sharing some similarities in targeting the sigma-1 receptor, exhibit distinct characteristics in their interactions with other cellular targets, particularly muscarinic acetylcholine (B1216132) receptors. This guide will dissect these differences to provide a clear comparative understanding.

Mechanism of Action

This compound is characterized as a selective sigma-1 receptor (S1R) agonist with a mixed pharmacological profile that also involves muscarinic receptors and ion channels.[1][2] Its neuroprotective effects are hypothesized to stem from its ability to modulate intracellular calcium mobilization via S1R, which is predominantly located at the endoplasmic reticulum (ER).[1] By interacting with S1R, this compound is believed to combat ER stress and prevent apoptosis.[1] Additionally, it has been shown to modulate sodium and chloride channels.[3]

Anavex 3-71 (AF710B) is a dual agonist of the sigma-1 receptor and the M1 muscarinic acetylcholine receptor.[4][5][6] Notably, it also acts as a positive allosteric modulator (PAM) at the M1 receptor, meaning it can enhance the receptor's response to the endogenous ligand, acetylcholine.[4][5][7] This dual mechanism is implicated in its potential to not only provide symptomatic relief through cholinergic enhancement but also to offer disease-modifying effects by targeting fundamental pathological processes.[8][9] Preclinical studies have shown its ability to promote synaptogenesis, the formation of new synapses, without causing an abnormal increase in astrocytes.[10][11]

Comparative Binding Affinities

The binding affinities of this compound and Anavex 3-71 for their primary targets have been determined through radioligand binding assays. The data, presented in the tables below, highlight the distinct binding profiles of the two compounds.

Table 1: Binding Affinities (Ki, nM) of this compound for Various Receptors [4][12]

Receptor SubtypeKi (nM)
Sigma-144
Sigma-23900
Muscarinic M118.5
Muscarinic M2114
Muscarinic M350
Muscarinic M477

Table 2: Binding Affinities (Ki/IC50, µM) of Anavex 3-71 (AF710B) for Target Receptors [13][14]

Receptor SubtypeKi / IC50 (µM)
Sigma-10.25
Muscarinic M141

Note: The affinity of Anavex 3-71 for the M1 receptor is presented as a Ki value for its allosteric binding site.

Signaling Pathways and Cellular Effects

The differential receptor engagement of this compound and Anavex 3-71 leads to distinct downstream signaling events and cellular outcomes.

This compound Signaling Pathway

This compound's primary interaction with the sigma-1 receptor on the endoplasmic reticulum membrane is thought to modulate calcium signaling and reduce cellular stress, thereby preventing apoptosis. Its activity at muscarinic receptors further contributes to its pro-cognitive effects.

cluster_ER Endoplasmic Reticulum cluster_Neuron Neuron cluster_Synapse Synapse Anavex_1_41 This compound S1R Sigma-1 Receptor Anavex_1_41->S1R binds Muscarinic_Receptor Muscarinic Receptor Anavex_1_41->Muscarinic_Receptor modulates Ca_Store Ca2+ Store S1R->Ca_Store modulates Ca_Homeostasis Ca2+ Homeostasis Ca_Store->Ca_Homeostasis maintains Cell_Stress Cellular Stress Apoptosis Apoptosis Cell_Stress->Apoptosis leads to Ca_Homeostasis->Cell_Stress reduces Cognition Cognition Muscarinic_Receptor->Cognition improves cluster_M1R M1 Muscarinic Receptor cluster_S1R Sigma-1 Receptor Anavex_3_71 Anavex 3-71 M1R_node M1 Receptor Anavex_3_71->M1R_node binds (PAM) S1R_node Sigma-1 Receptor Anavex_3_71->S1R_node binds (agonist) Downstream_Signaling Downstream Signaling Cascades M1R_node->Downstream_Signaling ACh Acetylcholine ACh->M1R_node binds S1R_node->Downstream_Signaling Amyloid_Beta ↓ Amyloid-Beta Production Downstream_Signaling->Amyloid_Beta Tau ↓ Tau Hyperphosphorylation Downstream_Signaling->Tau Synaptogenesis ↑ Synaptogenesis Downstream_Signaling->Synaptogenesis Prepare_Reagents Prepare Reagents (Membranes, Radioligand, Test Compound, Buffers) Plate_Setup Set up 96-well plate (Total, Non-specific, Competition) Prepare_Reagents->Plate_Setup Incubation Incubate at specified temperature and time Plate_Setup->Incubation Filtration Rapid filtration to separate bound and free radioligand Incubation->Filtration Washing Wash filters to remove non-specifically bound radioligand Filtration->Washing Counting Add scintillation fluid and count radioactivity Washing->Counting Analysis Calculate Ki values using Cheng-Prusoff equation Counting->Analysis

References

Anavex 1-41: Unraveling its Influence on Intracellular Calcium Signaling via IP3 Receptors and SERCA Pumps

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Introduction

Anavex 1-41, a novel compound under investigation for neurodegenerative diseases such as Alzheimer's, exerts its therapeutic potential through a multi-target mechanism of action. Central to its activity is its role as a high-affinity sigma-1 receptor (S1R) agonist. The S1R, a chaperone protein primarily located at the endoplasmic reticulum (ER)-mitochondria interface, is a key regulator of intracellular calcium (Ca²⁺) homeostasis. This guide provides a comprehensive comparison of this compound's confirmed and hypothesized effects on two critical components of Ca²⁺ signaling: inositol (B14025) 1,4,5-trisphosphate receptors (IP3Rs) and sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pumps. While direct quantitative data on the interaction of this compound with IP3Rs and SERCA pumps is limited in publicly available literature, this guide synthesizes the existing preclinical data for this compound and compares it with other relevant compounds, providing a framework for understanding its potential impact on neuronal Ca²⁺ signaling pathways.

Data Presentation: Comparative Analysis of this compound and Alternative Compounds

Due to the limited availability of direct quantitative data for this compound's interaction with IP3Rs and SERCA pumps, the following tables provide available binding affinities for its primary targets and comparative data for other relevant compounds.

Table 1: Binding Affinities (Ki) of this compound for Primary Targets

TargetThis compound Ki (nM)Reference
Sigma-1 Receptor44[1]
Muscarinic M1 Receptor18.5[1]
Muscarinic M2 Receptor114[1]
Muscarinic M3 Receptor50[1]
Muscarinic M4 Receptor77[1]

Table 2: Comparative Data for Sigma-1 Receptor Agonists and Other Relevant Compounds

CompoundTarget(s)Reported Effect on IP3R/SERCA or Calcium SignalingQuantitative DataReference(s)
This compound Sigma-1, Muscarinic ReceptorsHypothesized to modulate IP3R and SERCA pump expression and function via S1R activation to regulate calcium mobilization.[2][3]No direct binding or activity data available.[2][3]
Pridopidine Sigma-1 Receptor AgonistImproves co-localization of IP3R and S1R.[4]No direct binding affinity for IP3R reported.[4]
Donepezil Acetylcholinesterase inhibitor, Sigma-1 Receptor AgonistReduces bradykinin-induced intracellular Ca²⁺ increase in astrocytes.[5]No direct IC50 for SERCA activity reported.[5]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms discussed, the following diagrams were generated using the Graphviz DOT language.

cluster_membrane Cell Membrane cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol cluster_er_lumen ER Lumen GPCR GPCR PLC PLC GPCR->PLC Activates IP3R IP3 Receptor Ca_cytosol [Ca²⁺] IP3R->Ca_cytosol Ca²⁺ Release SERCA SERCA Pump Ca_er [Ca²⁺] S1R Sigma-1 Receptor S1R->IP3R Modulates S1R->SERCA Modulates Anavex141 This compound Anavex141->S1R Agonist IP3 IP3 PLC->IP3 Generates IP3->IP3R Ca_cytosol->SERCA Uptake

Figure 1: this compound Signaling Pathway

start Start: Prepare Cell Lysates or Microsomal Fractions radioligand Radioligand Binding Assay ([³H]-IP₃) start->radioligand incubation Incubate with varying concentrations of this compound radioligand->incubation separation Separate bound and free radioligand incubation->separation quantification Quantify radioactivity separation->quantification analysis Calculate Ki or IC₅₀ quantification->analysis end End: Determine Binding Affinity analysis->end

Figure 2: IP3R Binding Assay Workflow

start Start: Isolate ER Microsomes assay_buffer Prepare assay buffer with ATP and Ca²⁺ start->assay_buffer add_drug Add varying concentrations of this compound assay_buffer->add_drug initiate Initiate reaction by adding microsomes add_drug->initiate measure Measure ATP hydrolysis or Ca²⁺ uptake over time initiate->measure analysis Calculate IC₅₀ or EC₅₀ measure->analysis end End: Determine SERCA Activity Modulation analysis->end

Figure 3: SERCA Pump Activity Assay Workflow

Experimental Protocols

While specific protocols for this compound are not publicly available, the following are detailed methodologies for key experiments that would be employed to determine its effects on IP3Rs and SERCA pumps.

IP3 Receptor Binding Assay

Objective: To determine the binding affinity (Ki or IC50) of this compound for IP3 receptors.

Materials:

  • Cell lines or tissues expressing the IP3 receptor subtype of interest.

  • Membrane preparation buffer (e.g., Tris-HCl, sucrose, protease inhibitors).

  • Binding buffer (e.g., Tris-HCl, KCl, EDTA).

  • Radiolabeled IP3 (e.g., [³H]IP3).

  • This compound stock solution.

  • Unlabeled IP3 (for determining non-specific binding).

  • Glass fiber filters.

  • Scintillation counter and fluid.

Procedure:

  • Membrane Preparation: Homogenize cells or tissues in ice-cold membrane preparation buffer. Centrifuge the homogenate at a low speed to remove nuclei and cellular debris. Centrifuge the resulting supernatant at a high speed to pellet the membranes. Resuspend the membrane pellet in binding buffer.

  • Binding Reaction: In a reaction tube, combine the membrane preparation, [³H]IP3 at a concentration near its Kd, and varying concentrations of this compound. For non-specific binding control, use a saturating concentration of unlabeled IP3.

  • Incubation: Incubate the reaction tubes on ice for a predetermined time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each tube through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50. The Ki can be calculated using the Cheng-Prusoff equation.

SERCA Pump Activity Assay (ATPase Activity)

Objective: To determine the effect of this compound on the ATP hydrolysis activity of SERCA pumps.

Materials:

  • Purified SERCA enzyme or microsomal fractions rich in SERCA.

  • Assay buffer (e.g., MOPS or HEPES, KCl, MgCl₂, CaCl₂, EGTA to buffer free Ca²⁺).

  • ATP.

  • This compound stock solution.

  • Thapsigargin (B1683126) (a specific SERCA inhibitor, for control).

  • Malachite green reagent or a coupled-enzyme system (e.g., pyruvate (B1213749) kinase/lactate dehydrogenase) for detecting phosphate (B84403) or ADP production.

  • Microplate reader.

Procedure:

  • Reaction Setup: In a microplate well, add the assay buffer containing a defined free Ca²⁺ concentration. Add varying concentrations of this compound or thapsigargin (as a positive control for inhibition).

  • Enzyme Addition: Add the purified SERCA or microsomal fraction to each well.

  • Initiate Reaction: Start the reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time.

  • Measurement: Stop the reaction and measure the amount of inorganic phosphate produced using the malachite green reagent, or continuously monitor ADP production using a coupled-enzyme assay with a spectrophotometric plate reader.

  • Data Analysis: Plot the rate of ATP hydrolysis against the logarithm of the this compound concentration. Fit the data to a dose-response curve to determine the IC50 (for inhibition) or EC50 (for activation).

Conclusion

This compound is a promising therapeutic candidate with a primary mechanism of action as a sigma-1 receptor agonist. Its effects on neuroprotection are likely mediated, at least in part, through the modulation of intracellular calcium signaling. While direct quantitative evidence of its interaction with IP3 receptors and SERCA pumps is currently lacking in the public domain, the known functions of the sigma-1 receptor strongly suggest an indirect regulatory role. Further studies employing the experimental protocols detailed in this guide are necessary to fully elucidate the precise quantitative effects of this compound on these critical components of calcium homeostasis. Such data will be invaluable for a comprehensive understanding of its mechanism of action and for its continued development as a potential treatment for neurodegenerative diseases.

References

A Comparative Analysis of Anavex 1-41 and its Isomer in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the pharmacological profiles and therapeutic potential of Anavex 1-41 and its related isomer, Anavex 2-73, reveals distinct activity levels despite a shared mechanistic framework. This guide provides a comparative study of these compounds, presenting key preclinical data, experimental methodologies, and an exploration of their underlying signaling pathways.

This compound and Anavex 2-73 are investigational compounds developed by Anavex Life Sciences, with both demonstrating potential in the treatment of neurodegenerative diseases, particularly Alzheimer's disease. While sharing a common origin, these isomers exhibit notable differences in their potency and efficacy in preclinical studies. Both molecules act as agonists for the sigma-1 receptor (S1R) and modulators of muscarinic acetylcholine (B1216132) receptors, a dual mechanism believed to confer neuroprotective and anti-amnesic properties.[1][2][3]

Quantitative Comparison of In Vitro and In Vivo Activity

The following tables summarize the key quantitative data comparing the binding affinities and effective doses of this compound and Anavex 2-73.

Table 1: Comparative Binding Affinity and Potency

CompoundSigma-1 Receptor (S1R) IC50Muscarinic M1 Receptor Ki
This compoundData not available in searched resultsData not available in searched results
Anavex 2-73860 nM[4]< 500 nM (for M1-M4)[4]
Anavex 3-711.3 nM[5]~0.05 nM[5]

Note: While a direct side-by-side comparison of Ki and IC50 values for this compound and Anavex 2-73 from a single source was not found, the available data for Anavex 2-73 and the related compound Anavex 3-71 are presented for context.

Table 2: Comparative Efficacy in a Mouse Model of Alzheimer's Disease (Amyloid-Beta 25-35 Peptide-Induced Toxicity)

CompoundEfficacy MeasureEffective Dose
This compoundReversal of learning deficits~30 µg/kg[6]
Neuroprotection (prevention of learning deficits and lipid peroxidation)100 - 1000 µg/kg[6]
Anavex 2-73Reversal of learning deficits300 - 1000 µg/kg[6]
Neuroprotection (prevention of learning deficits and lipid peroxidation)300 - 1000 µg/kg[6]

Signaling Pathways and Mechanism of Action

This compound and its isomer exert their therapeutic effects through a multi-target mechanism, primarily involving the activation of the sigma-1 receptor and modulation of muscarinic receptors. The sigma-1 receptor is a chaperone protein located at the mitochondria-associated membrane of the endoplasmic reticulum (ER), a critical site for regulating cellular stress and calcium homeostasis.

G cluster_0 This compound / 2-73 cluster_1 Cellular Receptors cluster_2 Downstream Effects Anavex This compound / 2-73 S1R Sigma-1 Receptor (S1R) Agonism Anavex->S1R MR Muscarinic Receptor Modulation Anavex->MR Ca_Homeostasis Calcium Homeostasis S1R->Ca_Homeostasis ER_Stress Reduced ER Stress S1R->ER_Stress Mito_Function Improved Mitochondrial Function S1R->Mito_Function Neuroprotection Neuroprotection MR->Neuroprotection Anti_Amnesia Anti-Amnesic Effects MR->Anti_Amnesia Ca_Homeostasis->Neuroprotection ER_Stress->Neuroprotection Mito_Function->Neuroprotection G Start Start Abeta_Prep Aβ25-35 Peptide Aggregation Start->Abeta_Prep Surgery Stereotaxic Cannula Implantation Abeta_Prep->Surgery Abeta_Inject Intraventricular Aβ25-35 Injection Surgery->Abeta_Inject Drug_Admin Anavex Compound Administration Abeta_Inject->Drug_Admin Behavioral_Tests Cognitive Behavioral Testing Drug_Admin->Behavioral_Tests End End Behavioral_Tests->End

References

Validating the Synergistic Neuroprotection of Anavex 1-41: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Anavex 1-41, a novel aminotetrahydrofuran derivative, has emerged as a promising neuroprotective agent with potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease. This guide provides an objective comparison of its performance, supported by preclinical experimental data, and delves into the methodologies of key experiments. A core focus is the compound's synergistic mechanism of action, involving both sigma-1 (σ1) and muscarinic receptors, and its potential for combination therapies.

Mechanism of Action: An Intrinsic Synergy

This compound exhibits a unique dual mechanism of action, acting as both a σ1 receptor agonist and a muscarinic receptor ligand.[1] This intrinsic synergy is believed to be a key contributor to its potent neuroprotective effects at low doses. The σ1 receptor, a chaperone protein at the mitochondria-associated endoplasmic reticulum membrane, plays a crucial role in regulating calcium signaling, reducing oxidative stress, and preventing apoptosis.[2][3] The muscarinic receptor activity of this compound further contributes to its anti-amnesic properties.[1]

The following diagram illustrates the proposed signaling pathway for the neuroprotective effects of this compound.

cluster_stress Cellular Stressors (e.g., Amyloid-β) cluster_anavex This compound Intervention cluster_downstream Downstream Effects stress Amyloid-β sigma1 σ1 Receptor stress->sigma1 dysregulates muscarinic Muscarinic Receptor stress->muscarinic impairs ca_reg Ca2+ Homeostasis stress->ca_reg disrupts ox_stress Reduced Oxidative Stress stress->ox_stress induces inflammation Reduced Inflammation stress->inflammation induces apoptosis Reduced Apoptosis stress->apoptosis induces anavex This compound anavex->sigma1 activates anavex->muscarinic activates sigma1->ca_reg sigma1->ox_stress sigma1->apoptosis neuroprotection Neuroprotection & Anti-Amnesia muscarinic->neuroprotection ca_reg->neuroprotection ox_stress->neuroprotection inflammation->neuroprotection apoptosis->neuroprotection

Signaling pathway of this compound's neuroprotective action.

Preclinical Efficacy of this compound in an Alzheimer's Disease Model

Preclinical studies utilizing a mouse model of Alzheimer's disease, induced by intracerebroventricular (i.c.v.) injection of amyloid-β 25-35 (Aβ25-35) peptide, have demonstrated the potent anti-amnesic and neuroprotective effects of this compound.[1]

Quantitative Data Summary

The following table summarizes the key quantitative findings from a study by Villard et al. (2009), showcasing the efficacy of this compound in reversing and preventing Aβ25-35-induced toxicity.

Experimental Assay Treatment Group Dosage (µg/kg, i.p.) Key Result Statistical Significance
Spontaneous Alternation (Y-maze) Aβ25-35 + this compound (Reversal)3 - 100Significant reversal of Aβ25-35-induced deficits in spatial working memory.[1]p<0.01 vs. Aβ25-35 + Vehicle
This compound + Aβ25-35 (Prevention)30 - 100Prevention of learning impairments.[1]p<0.01 vs. Aβ25-35 + Vehicle
Passive Avoidance Aβ25-35 + this compound (Reversal)3 - 100Significant reversal of Aβ25-35-induced deficits in long-term memory.[1]p<0.01 vs. Aβ25-35 + Vehicle
This compound + Aβ25-35 (Prevention)30 - 100Prevention of learning impairments.[1]p<0.01 vs. Aβ25-35 + Vehicle
Hippocampal Cell Loss (CA1) This compound + Aβ25-35 (Prevention)100Prevention of Aβ25-35-induced pyramidal cell loss.[1]Not specified
Inflammation (GFAP+ cells) This compound + Aβ25-35 (Prevention)100Prevention of Aβ25-35-induced increase in reactive astrocytes.[1]Not specified
Oxidative Stress (Lipid Peroxidation) This compound + Aβ25-35 (Prevention)100Prevention of Aβ25-35-induced lipid peroxidation.[1]Not specified
Apoptosis (Caspase-3 Expression) This compound + Aβ25-35 (Prevention)Not specifiedBlocked Aβ25-35-induced caspase-3 expression.[1]Not specified

Synergistic Potential with Other Compounds

While direct preclinical studies of this compound in combination with other specific neuroprotective compounds are limited in the public domain, research on other σ1 receptor agonists provides strong evidence for a synergistic potential, particularly with acetylcholinesterase inhibitors like donepezil (B133215). A study by Maurice et al. (2015) demonstrated that the combination of a σ1 agonist (PRE-084 or Anavex 2-73) and donepezil resulted in a synergistic protective effect against Aβ25-35-induced memory impairments in mice.[4] This suggests that a similar synergistic neuroprotection could be achieved with this compound.

The workflow for investigating such synergistic effects is outlined below.

cluster_setup Experimental Setup cluster_assessment Assessment cluster_analysis Data Analysis animal_model Animal Model (e.g., Aβ25-35 injected mice) drug_admin Drug Administration (this compound, Compound X, Combination) animal_model->drug_admin behavioral Behavioral Tests (e.g., Y-maze, Passive Avoidance) drug_admin->behavioral biochemical Biochemical Assays (e.g., Oxidative Stress Markers) drug_admin->biochemical histological Histological Analysis (e.g., Neuronal Viability) drug_admin->histological statistical Statistical Analysis behavioral->statistical biochemical->statistical histological->statistical synergy Synergy Assessment (e.g., Combination Index) statistical->synergy

Workflow for assessing synergistic neuroprotection.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments cited in the evaluation of this compound's neuroprotective effects.

Amyloid-β 25-35 (Aβ25-35) Induced Toxicity Model
  • Animals: Male Swiss mice (25-30 g) were used.

  • Aβ25-35 Preparation: The Aβ25-35 peptide was solubilized in sterile bidistilled water at a concentration of 3 mg/ml and aggregated by incubation at 37°C for 4 days before use.

  • Intracerebroventricular (i.c.v.) Injection: Mice were anesthetized, and a 3 µl volume of the Aβ25-35 solution (9 nmol) was injected into the right lateral ventricle. Control animals received an injection of a scrambled Aβ25-35 peptide.

  • Drug Administration: this compound was dissolved in saline and administered intraperitoneally (i.p.) at the specified doses. For reversal studies, the compound was given 20 minutes before the behavioral tests, 7 days after the Aβ25-35 injection. For prevention studies, the compound was administered 20 minutes before the Aβ25-35 injection.

Behavioral Testing
  • Spontaneous Alternation (Y-maze): This test assesses spatial working memory. The Y-maze consists of three arms. Mice were placed in one arm and allowed to explore freely for 5 minutes. The sequence of arm entries was recorded, and the percentage of alternation (entering a different arm on each of three consecutive entries) was calculated.

  • Passive Avoidance: This task evaluates long-term memory. The apparatus consists of a lit and a dark compartment. On the training day, mice were placed in the lit compartment and received a mild foot shock upon entering the dark compartment. On the test day (24 hours later), the latency to enter the dark compartment was measured.

Biochemical and Histological Analyses
  • Lipid Peroxidation Assay: This assay measures oxidative stress. Hippocampal tissue was homogenized, and the levels of malondialdehyde (MDA), a product of lipid peroxidation, were quantified using a colorimetric assay.

  • Immunohistochemistry: To assess inflammation and cell loss, brain sections were stained with antibodies against Glial Fibrillary Acidic Protein (GFAP) for reactive astrocytes and with cresyl violet for neuronal viability in the hippocampal CA1 region.

  • Caspase-3 Expression: Apoptosis was evaluated by measuring the expression of cleaved caspase-3, a key executioner caspase, in hippocampal extracts using Western blotting or immunohistochemistry.[1][5]

Conclusion

The available preclinical data strongly support the neuroprotective efficacy of this compound in a mouse model of Alzheimer's disease. Its dual mechanism of action through σ1 and muscarinic receptors provides a foundation for its potent effects. While direct evidence for synergistic neuroprotection with other specific compounds is still emerging, the demonstrated synergy of other σ1 receptor agonists with donepezil highlights a promising avenue for future research and therapeutic development. The detailed experimental protocols provided herein offer a framework for further investigation into the synergistic potential of this compound in combination therapies for neurodegenerative disorders.

References

Anavex 1-41: A Comparative Efficacy Analysis in Scopolamine-Induced Amnesia versus Amyloid-Beta Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the preclinical efficacy of Anavex 1-41, a novel sigma-1 receptor (S1R) and muscarinic receptor agonist, in two distinct mouse models of memory impairment: the scopolamine-induced amnesia model, representing a cholinergic deficit, and the amyloid-beta (Aβ) peptide-induced toxicity model, a hallmark of Alzheimer's disease pathology.

Executive Summary

This compound demonstrates potent anti-amnesic and neuroprotective effects in both scopolamine- and Aβ-induced memory deficit models. In the scopolamine (B1681570) model, it effectively reverses cognitive deficits at a low dose, with its action mediated through the sigma-1 receptor. In the more complex Aβ toxicity model, this compound not only reverses memory impairments but also exhibits significant neuroprotective properties, including the reduction of oxidative stress and apoptosis. The compound's dual agonistic activity at both sigma-1 and muscarinic receptors appears to contribute to its robust efficacy, particularly in the context of amyloid pathology.

Data Presentation

Table 1: Comparative Efficacy of this compound in Behavioral Tests
Model Behavioral Test Key Parameter Effective Dose of this compound Effect of Antagonists Reference
Scopolamine-Induced AmnesiaSpontaneous Alternation (Y-Maze)% Alternation0.1 mg/kg, i.p.Blocked by BD-1047 (S1R antagonist)[1][2]
Scopolamine-Induced AmnesiaPassive AvoidanceStep-through Latency0.1 mg/kg, i.p.Blocked by BD-1047 (S1R antagonist)[1][2]
Amyloid-Beta (Aβ25-35) Induced ToxicitySpontaneous Alternation (Y-Maze)% Alternation3-100 µg/kg, i.p. (reversal)Benefical effects prevented by scopolamine (muscarinic antagonist) and BD1047 (S1R antagonist)
Amyloid-Beta (Aβ25-35) Induced ToxicityPassive AvoidanceStep-through Latency1-100 µg/kg, i.p. (reversal)Benefical effects prevented by scopolamine (muscarinic antagonist) and BD1047 (S1R antagonist)
Table 2: Neuroprotective Effects of this compound in the Amyloid-Beta Model
Biochemical/Histological Marker Effect of Aβ25-35 Effect of this compound (100 µg/kg) Reference
Lipid Peroxidation (Hippocampus)IncreasedPrevented[3]
Protein Nitration (Hippocampus)IncreasedPrevented[3]
Caspase-3 Expression (Apoptosis marker)IncreasedBlocked[3]
CA1 Pyramidal Cell Loss (Hippocampus)Significant cell lossPrevented[3]
Glial Fibrillary Acidic Protein (GFAP) (Neuroinflammation marker)IncreasedPrevented[3]

Experimental Protocols

Scopolamine-Induced Amnesia Model

Animal Model: Male Swiss mice.

Drug Administration:

  • Scopolamine: 1 mg/kg administered subcutaneously (s.c.) 20 minutes before behavioral testing to induce amnesia.

  • This compound: Administered intraperitoneally (i.p.) at doses ranging from 0.03 to 1 mg/kg, 30 minutes before testing.[2]

  • BD-1047 (S1R antagonist): Administered i.p. 10 minutes before this compound to investigate the involvement of the sigma-1 receptor.[2]

Behavioral Testing:

  • Spontaneous Alternation (Y-Maze): This test assesses spatial working memory. Mice are placed in a Y-shaped maze and allowed to explore freely for a set period. The sequence of arm entries is recorded to calculate the percentage of spontaneous alternations. A lower percentage of alternations indicates memory impairment.[2]

  • Passive Avoidance Test: This test evaluates long-term memory. On the first day (training), mice are placed in a brightly lit compartment of a two-chambered box. When they enter the dark compartment, they receive a mild foot shock. On the second day (testing), the latency to enter the dark compartment is measured. A shorter latency suggests memory impairment.[2]

Amyloid-Beta (Aβ25-35) Induced Toxicity Model

Animal Model: Male Swiss mice.

Drug Administration:

  • Amyloid-beta (25-35) peptide: 9 nmol administered via intracerebroventricular (i.c.v.) injection to induce neurotoxicity and memory deficits. Behavioral and biochemical analyses are typically performed 7 days after the injection.

  • This compound (Reversal Protocol): Administered i.p. at doses ranging from 1 to 1000 µg/kg, 20 minutes before the behavioral tests, 7 days after the Aβ25-35 injection.[3]

  • This compound (Prevention Protocol): Administered i.p. at doses ranging from 30 to 100 µg/kg, 20 minutes before the Aβ25-35 injection.[3]

  • Antagonists (Scopolamine and BD-1047): Administered before this compound to determine the involvement of muscarinic and sigma-1 receptors in its therapeutic effects.[3]

Biochemical and Histological Analyses:

  • Lipid Peroxidation and Protein Nitration: Measured in hippocampal extracts as markers of oxidative stress.

  • Caspase-3 Expression: Assessed as a marker of apoptosis (programmed cell death).

  • Histology: Brain sections were analyzed for cell loss in the CA1 region of the hippocampus and for the presence of reactive astrocytes (neuroinflammation) using GFAP staining.[3]

Visualizations

experimental_workflow_scopolamine cluster_protocol Scopolamine-Induced Amnesia Model Workflow animal Male Swiss Mice drug_admin This compound (i.p.) 30 min pre-test animal->drug_admin amnesia_induction Scopolamine (s.c.) 20 min pre-test drug_admin->amnesia_induction behavioral_testing Spontaneous Alternation (Y-Maze) Passive Avoidance amnesia_induction->behavioral_testing data_analysis Memory Performance Assessment behavioral_testing->data_analysis

Scopolamine Model Experimental Workflow

experimental_workflow_amyloid cluster_protocol Amyloid-Beta Model Workflow animal Male Swiss Mice abeta_injection Aβ25-35 (i.c.v.) animal->abeta_injection incubation 7-day Incubation abeta_injection->incubation drug_admin This compound (i.p.) 20 min pre-test incubation->drug_admin behavioral_testing Spontaneous Alternation (Y-Maze) Passive Avoidance drug_admin->behavioral_testing biochemical_analysis Hippocampal Tissue Analysis (Oxidative Stress, Apoptosis, etc.) behavioral_testing->biochemical_analysis data_analysis Efficacy Assessment biochemical_analysis->data_analysis

Amyloid-Beta Model Experimental Workflow

signaling_pathway cluster_scopolamine Scopolamine Model: Cholinergic Blockade cluster_amyloid Amyloid-Beta Model: Multi-factorial Toxicity scopolamine Scopolamine m_receptor Muscarinic Receptor scopolamine->m_receptor blocks cholinergic_pathway Cholinergic Signaling m_receptor->cholinergic_pathway impaired memory_formation Memory Formation cholinergic_pathway->memory_formation impaired anavex141_s This compound s1r_s Sigma-1 Receptor anavex141_s->s1r_s activates s1r_s->memory_formation rescues abeta Amyloid-Beta oxidative_stress Oxidative Stress abeta->oxidative_stress apoptosis Apoptosis abeta->apoptosis neuroinflammation Neuroinflammation abeta->neuroinflammation memory_deficits Memory Deficits oxidative_stress->memory_deficits apoptosis->memory_deficits neuroinflammation->memory_deficits anavex141_a This compound s1r_a Sigma-1 Receptor anavex141_a->s1r_a activates m_receptor_a Muscarinic Receptor anavex141_a->m_receptor_a activates s1r_a->oxidative_stress inhibits s1r_a->apoptosis inhibits m_receptor_a->memory_deficits improves

Proposed Signaling Pathways of this compound

References

Meta-analysis of published preclinical studies on Anavex 1-41

Author: BenchChem Technical Support Team. Date: December 2025

Anavex 1-41, a novel aminotetrahydrofuran derivative, has demonstrated significant potential in preclinical studies as a therapeutic agent for neurodegenerative diseases, particularly Alzheimer's disease. This guide provides a comparative meta-analysis of the published preclinical data on this compound, focusing on its efficacy in animal models, mechanism of action, and key experimental findings. The information is intended for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound is characterized as a mixed muscarinic receptor ligand and a sigma-1 (σ1) receptor agonist.[1][2] Its therapeutic effects are believed to stem from the synergistic action on these two distinct cellular targets. The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum-mitochondria interface, involved in regulating calcium signaling, oxidative stress, and neuronal survival.[3][4] Muscarinic receptors are crucial for learning and memory processes. This compound's dual activity is thought to contribute to its neuroprotective and anti-amnesic properties observed in preclinical models.[1][2]

Signaling Pathway

The proposed signaling pathway for this compound involves the activation of both sigma-1 and muscarinic receptors, leading to downstream effects that counter neurotoxic insults. Activation of these receptors appears to mitigate oxidative stress and neuroinflammation, and inhibit apoptotic pathways, ultimately promoting neuronal survival and improving cognitive function.

This compound Signaling Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Effects This compound This compound Muscarinic Receptor Muscarinic Receptor This compound->Muscarinic Receptor Sigma-1 Receptor Sigma-1 Receptor This compound->Sigma-1 Receptor Anti-amnesia Anti-amnesia Muscarinic Receptor->Anti-amnesia Neuroprotection Neuroprotection Sigma-1 Receptor->Neuroprotection Anti-inflammatory Effects Anti-inflammatory Effects Neuroprotection->Anti-inflammatory Effects Anti-apoptotic Effects Anti-apoptotic Effects Neuroprotection->Anti-apoptotic Effects Reduced Oxidative Stress Reduced Oxidative Stress Neuroprotection->Reduced Oxidative Stress

This compound's dual-receptor signaling cascade.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: In Vitro Receptor Binding Affinities
Receptor SubtypeBinding Affinity (Ki)
Muscarinic M118 nM
Muscarinic M2114 nM
Muscarinic M3> M1, M4
Muscarinic M4> M1
Sigma-1 (σ1)44 nM
Sigma-2 (σ2)4 µM

Data from Espallergues J., et al., Br J Pharmacol, 2007.[2]

Table 2: Efficacy in a Mouse Model of Alzheimer's Disease (Aβ25-35 Induced Toxicity)
Efficacy EndpointTreatment GroupResult
Reversal of Learning Deficits
Spontaneous AlternationThis compound (3-100 µg/kg, i.p.)Significant reversal of Aβ-induced deficits[1]
Passive AvoidanceThis compound (3-100 µg/kg, i.p.)Significant reversal of Aβ-induced deficits[1]
Prevention of Learning Deficits
Spontaneous Alternation & Passive AvoidanceThis compound (30-100 µg/kg, i.p.)Prevented Aβ-induced learning impairments[1]
Neuroprotection
CA1 Hippocampal Cell LossThis compound (100 µg/kg)Prevented Aβ-induced neuronal loss[1]
Neuroinflammation
GFAP-positive cells (astrogliosis)This compoundPrevented Aβ-induced increase[1]
Oxidative Stress
Lipid PeroxidationThis compoundPrevented Aβ-induced increase[1]
Protein NitrationThis compoundPrevented Aβ-induced increase[1]
Apoptosis
Caspase-3 ExpressionThis compoundBlocked Aβ-induced expression[1]
Caspase-9 ExpressionThis compoundNo effect on Aβ-induced expression[1]

Data from Villard V., et al., Neuropsychopharmacology, 2009.[1]

Table 3: Anti-Amnesic Effects in Scopolamine-Induced Amnesia Model
Behavioral TestTreatment GroupResult
Spontaneous Alternation (Short-term memory)This compound (0.1 mg/kg, i.p.)Attenuated scopolamine-induced amnesia[2]
Passive Avoidance (Long-term memory)This compound (0.1 mg/kg, i.p.)Attenuated scopolamine-induced amnesia[2]
Water-Maze (Spatial learning)This compound (0.1 mg/kg, i.p.)Attenuated scopolamine-induced amnesia[2]
Effect of Antagonists
Spontaneous Alternation & Passive AvoidanceThis compound + BD1047 (σ1 antagonist)Anti-amnesic effect blocked[2]

Data from Espallergues J., et al., Br J Pharmacol, 2007.[2]

Experimental Protocols

Aβ25-35 Induced Toxicity Model in Mice

This model is used to simulate some of the pathological features of Alzheimer's disease.

Abeta25-35_Toxicity_Model cluster_setup Experimental Setup cluster_treatment Treatment Regimens cluster_assessment Assessment Animals Male Swiss Mice Surgery Intracerebroventricular (i.c.v.) injection Animals->Surgery Peptide_Prep Aβ25-35 peptide (9 nmol) in sterile water Peptide_Prep->Surgery Reversal This compound (1-1000 µg/kg, i.p.) administered 7 days after Aβ25-35 Surgery->Reversal Prevention This compound (30-100 µg/kg, i.p.) administered 20 min before Aβ25-35 Surgery->Prevention Behavioral Spontaneous Alternation Passive Avoidance Reversal->Behavioral Prevention->Behavioral Histological CA1 Cell Count GFAP Staining Prevention->Histological Biochemical Lipid Peroxidation Assay Protein Nitration Assay Caspase Expression Analysis Prevention->Biochemical

Workflow for the Aβ25-35 induced toxicity model.
  • Animals: Male Swiss mice were used in the study.[1]

  • Aβ25-35 Peptide Administration: Mice received a single intracerebroventricular (i.c.v.) injection of aggregated Aβ25-35 peptide (9 nmol).[1]

  • Drug Administration:

    • Reversal Paradigm: this compound was administered intraperitoneally (i.p.) 7 days after the Aβ25-35 injection, 20 minutes before behavioral testing.[1]

    • Prevention Paradigm: this compound was administered i.p. 20 minutes before the Aβ25-35 injection.[1]

  • Behavioral Testing:

    • Spontaneous Alternation (Y-maze): To assess spatial working memory.[1]

    • Passive Avoidance: To assess long-term memory.[1]

  • Histological and Biochemical Analyses: Brain tissue was collected for analysis of neuronal cell loss, neuroinflammation, oxidative stress markers, and apoptosis-related proteins.[1]

Scopolamine-Induced Amnesia Model

This model is used to evaluate the anti-amnesic properties of compounds by inducing a temporary cognitive deficit.

  • Animals: Male Swiss mice were utilized.[2]

  • Drug Administration: this compound was administered i.p. at various doses. Scopolamine, a muscarinic antagonist, was used to induce amnesia.[2]

  • Behavioral Testing:

    • Spontaneous Alternation (Y-maze): To measure short-term spatial memory.[2]

    • Passive Avoidance: To evaluate contextual long-term memory.[2]

    • Water-Maze: To assess spatial learning and memory.[2]

  • Antagonist Studies: The sigma-1 receptor antagonist BD1047 was co-administered with this compound to determine the involvement of the sigma-1 receptor in its anti-amnesic effects.[2]

Comparison with Alternatives

Direct comparative studies of this compound with other therapeutic agents in the same preclinical models are not extensively published. However, its unique dual mechanism of action, targeting both sigma-1 and muscarinic receptors, differentiates it from compounds with a single target. For instance, its efficacy at very low doses is suggested to be a result of a synergistic effect between these two pathways.[1]

Anavex 2-73 (blarcamesine), another compound from Anavex Life Sciences, shares a similar dual-target profile. Preclinical data suggests that Anavex 2-73 has a longer duration of action compared to this compound. Both compounds have shown promise in preclinical models of neurodegenerative diseases.

Conclusion

The preclinical data for this compound demonstrates its potential as a neuroprotective and anti-amnesic agent. Its dual mechanism of action, targeting both sigma-1 and muscarinic receptors, appears to contribute to its efficacy in mitigating key pathological features associated with Alzheimer's disease in animal models, including cognitive deficits, neuronal loss, neuroinflammation, and oxidative stress. Further research is warranted to fully elucidate its therapeutic potential and to compare its efficacy directly with other emerging treatments for neurodegenerative diseases.

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Anavex 1-41

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe and compliant disposal of Anavex 1-41, a sigma-1 receptor agonist under investigation for neurological disorders.

Given that a specific Safety Data Sheet (SDS) for the investigational compound this compound is not publicly available, a conservative approach to its disposal is crucial. Standard laboratory operating procedures dictate treating such compounds as potentially hazardous waste. This protocol is based on general guidelines from regulatory bodies such as the Environmental Protection Agency (EPA) and the National Institutes of Health (NIH) for the disposal of research chemicals and pharmaceuticals.[1][2][3][4][5]

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, a laboratory coat, chemical-resistant gloves (such as nitrile), and safety glasses or goggles. All handling of the solid compound or its solutions should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.

This compound: Key Data

To facilitate proper waste characterization, the following table summarizes the known quantitative and qualitative data for this compound.

PropertyValue
Chemical Name tetrahydro-N,N-dimethyl-5,5-diphenyl-3-furanmethanamine
Molecular Formula C19H23NO
Chemical Class Amine, Biphenyl Compound, Dimethylamine, Small Molecule
Mechanism of Action Sigma-1 Receptor Agonist, Muscarinic Receptor Modulator
CAS Registry Number 99761-13-4

Step-by-Step Disposal Procedures

The cornerstone of proper chemical waste management is the segregation of waste streams to prevent accidental reactions and ensure compliant disposal.[2][6] Under no circumstances should this compound or its contaminated materials be disposed of down the drain or in regular solid waste.[4][7][8][9]

Solid Waste Disposal
  • Unused or Expired Compound: Collect any solid this compound powder in its original container if possible. If not, use a clearly labeled, sealable, and chemically compatible container. The label must include the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

  • Contaminated Labware: Disposable items such as weigh boats, pipette tips, and contaminated gloves should be collected in a designated, lined hazardous waste container. This container must also be clearly labeled as "Hazardous Waste" with a description of its contents (e.g., "Solid waste contaminated with this compound").

Liquid Waste Disposal
  • Solutions: All solutions containing this compound must be collected in a dedicated, leak-proof, and chemically compatible liquid waste container. The container should be appropriate for the type of solvent used (e.g., a specific container for halogenated versus non-halogenated solvents).

  • Labeling: The liquid waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," the solvent(s) used, and an estimated concentration of the active compound.

  • Segregation: Do not mix aqueous solutions with organic solvent waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

Sharps Waste Disposal
  • Contaminated Sharps: Any needles, syringes, or other sharp objects contaminated with this compound must be disposed of immediately into a designated, puncture-resistant sharps container for hazardous chemical waste.

Decontamination
  • Glassware: Reusable glassware should be decontaminated. A common procedure involves rinsing with a suitable solvent that can dissolve this compound, followed by a thorough wash with an appropriate laboratory detergent and water. The initial solvent rinse must be collected as hazardous liquid waste.

  • Work Surfaces: Decontaminate any work surfaces that may have come into contact with this compound using a suitable solvent and absorbent materials. The used absorbent materials must be disposed of as solid hazardous waste.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Anavex_1_41_Disposal_Workflow start This compound Waste Generated waste_type Identify Waste Type start->waste_type solid Solid Waste (Powder, Contaminated Labware) waste_type->solid Solid liquid Liquid Waste (Solutions) waste_type->liquid Liquid sharps Sharps Waste (Needles, Syringes) waste_type->sharps Sharps container_solid Collect in Labeled Hazardous Solid Waste Container solid->container_solid container_liquid Collect in Labeled Hazardous Liquid Waste Container liquid->container_liquid container_sharps Collect in Labeled Hazardous Sharps Container sharps->container_sharps storage Store in Designated Satellite Accumulation Area container_solid->storage container_liquid->storage container_sharps->storage pickup Arrange for Pickup by Certified EHS Vendor storage->pickup

This compound Disposal Decision Workflow

Final Disposal

Once the waste containers are appropriately filled and sealed, they should be stored in a designated satellite accumulation area within the laboratory. Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection and final disposal of the waste.[6] Ensure that all required documentation, such as hazardous waste manifests, is completed accurately.

By adhering to these procedures, researchers can ensure the safe handling and disposal of this compound, protecting both laboratory personnel and the environment, thereby fostering a culture of safety and responsibility in scientific research.

References

Essential Safety and Logistical Information for Handling Anavex 1-41

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical guidance for the handling of Anavex 1-41, an investigational drug candidate. In the absence of a specific Safety Data Sheet (SDS), this information is based on general best practices for handling potent research compounds and investigational new drugs. A thorough risk assessment should be conducted prior to handling this compound.

I. Personal Protective Equipment (PPE)

The appropriate level of PPE is critical to minimize exposure risk when handling this compound. The selection of PPE should be based on a risk assessment of the specific procedures being performed.

Activity Recommended PPE Rationale
Weighing and Dispensing (as a powder) - Full-face powered air-purifying respirator (PAPR) or a properly fitted N95 respirator with safety glasses- Disposable lab coat with tight-fitting cuffs- Double-gloving with nitrile gloves- Disposable sleevesHigh risk of aerosolization and inhalation of a potent powder. Full respiratory protection and double gloving provide enhanced protection against contamination.[1]
Solution Preparation - Chemical fume hood- Standard lab coat- Safety glasses with side shields or chemical splash goggles- Single pair of chemical-resistant nitrile glovesReduced risk of aerosolization when handling solutions, but potential for splashes and spills remains. Primary protection is offered by engineering controls like a fume hood.[1]
General Laboratory Operations - Standard lab coat- Safety glasses- Nitrile glovesStandard laboratory practice to protect against incidental contact.[1][2][3]
II. Operational Plan: Step-by-Step Handling Workflow

A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.

  • Receipt and Inspection:

    • Upon receipt, visually inspect the container for any signs of damage or leakage.

    • Verify that the container is properly labeled with the compound name, batch number, and any hazard warnings.

    • Log the compound into the laboratory's chemical inventory system.

  • Storage:

    • Store this compound in a designated, secure, and well-ventilated area.

    • Follow any specific storage temperature requirements if provided by the supplier.

    • Keep the container tightly sealed when not in use.

  • Preparation for Use:

    • Before handling, review this safety guidance and any other available safety information.

    • Prepare the work area by ensuring it is clean and uncluttered.

    • If working with the powdered form, ensure a certified chemical fume hood or other containment device is used.[1]

    • Assemble all necessary equipment and PPE before starting the procedure.

  • Handling and Use:

    • Don the appropriate PPE as outlined in the table above.

    • Handle the compound carefully to avoid generating dust or aerosols.

    • Use appropriate tools (e.g., spatulas, weighing paper) for transferring the powder.

    • When preparing solutions, add the solvent to the compound slowly to minimize splashing.

  • Decontamination:

    • After handling, decontaminate all surfaces and equipment that may have come into contact with this compound.

    • Use an appropriate cleaning agent as determined by a risk assessment.

    • Carefully doff PPE to avoid self-contamination and dispose of it as hazardous waste.[1]

III. Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Unused Compound: Unused this compound should be disposed of as hazardous chemical waste in accordance with institutional and local regulations.[4][5][6][7]

  • Contaminated Labware: All disposable labware (e.g., pipette tips, vials, tubes) that has come into contact with this compound should be collected in a designated, labeled hazardous waste container.[1]

  • Contaminated PPE: Used disposable PPE, such as gloves and lab coats, should be placed in a sealed bag and disposed of as hazardous waste.[1]

Label all hazardous waste containers clearly with the contents, including the name "this compound," and store them in a designated satellite accumulation area until they are collected by the institution's environmental health and safety department.[4]

IV. Emergency Procedures

In the event of accidental exposure or a spill, immediate and appropriate action is necessary.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing while continuing to flush. Seek medical attention.[8][9][10]

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8][9][10][11]

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult or they are not breathing, provide respiratory support and seek immediate medical attention.[8][11]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10][11]

  • Spill Response:

    • Minor Spill: If you are trained and have the appropriate spill kit, contain the spill using absorbent materials. Clean the area with a suitable decontaminating agent. All cleanup materials should be disposed of as hazardous waste.

    • Major Spill: Evacuate the immediate area and alert others. Do not attempt to clean up a large spill yourself. Contact your institution's emergency response team or environmental health and safety department for assistance.[9][12]

Visual Workflow for Handling this compound

Anavex141_Handling_Workflow receipt Receive and Inspect store Store in Designated Area receipt->store review_sds Review Safety Information prep_area Prepare Work Area review_sds->prep_area don_ppe Don Appropriate PPE prep_area->don_ppe weigh Weighing (Powder) dissolve Solution Preparation weigh->dissolve experiment Experimental Use dissolve->experiment decontaminate Decontaminate Surfaces dispose_waste Dispose of Hazardous Waste decontaminate->dispose_waste remove_ppe Remove and Dispose of PPE decontaminate->remove_ppe

Caption: Workflow for the safe handling of this compound from receipt to disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.